molecular formula C19H22N6O4 B561884 N6-Benzyl-5'-ethylcarboxamido Adenosine CAS No. 152918-32-6

N6-Benzyl-5'-ethylcarboxamido Adenosine

Cat. No.: B561884
CAS No.: 152918-32-6
M. Wt: 398.4 g/mol
InChI Key: VVHDYJFDZYHAMR-QCUYGVNKSA-N
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Description

Potential adenosine receptor agonist.>

Properties

CAS No.

152918-32-6

Molecular Formula

C19H22N6O4

Molecular Weight

398.4 g/mol

IUPAC Name

(2S,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide

InChI

InChI=1S/C19H22N6O4/c1-2-20-18(28)15-13(26)14(27)19(29-15)25-10-24-12-16(22-9-23-17(12)25)21-8-11-6-4-3-5-7-11/h3-7,9-10,13-15,19,26-27H,2,8H2,1H3,(H,20,28)(H,21,22,23)/t13-,14+,15-,19+/m0/s1

InChI Key

VVHDYJFDZYHAMR-QCUYGVNKSA-N

Isomeric SMILES

CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4)O)O

Canonical SMILES

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4)O)O

Synonyms

1-Deoxy-N-ethyl-1-[6-[(phenylmethyl)amino]-9H-purin-9-yl]-β-D-ribofuranuronamide;  N6-Benzyl-NECA; 

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of N6-Benzyl-5'-ethylcarboxamido Adenosine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Benzyl-5'-ethylcarboxamido Adenosine (B11128) (BCA), a synthetic analog of adenosine, serves as a potent and selective agonist for the A3 adenosine receptor (A3AR). Its mechanism of action is centered on the activation of this G-protein coupled receptor (GPCR), initiating a cascade of intracellular signaling events. This technical guide provides a comprehensive overview of the molecular interactions, downstream signaling pathways, and key experimental methodologies used to elucidate the pharmacological profile of BCA.

Primary Mechanism of Action: Selective A3 Adenosine Receptor Agonism

N6-Benzyl-5'-ethylcarboxamido Adenosine is recognized as a selective agonist for the A3 adenosine receptor.[1][2] Its binding to the A3AR initiates conformational changes in the receptor, leading to the activation of associated heterotrimeric G-proteins. The selectivity of BCA for the A3AR over other adenosine receptor subtypes (A1, A2A, and A2B) has been a key focus of its development and investigation.

Quantitative Pharmacological Data

The binding affinity of this compound and related compounds for adenosine receptor subtypes has been determined through radioligand binding assays. The following table summarizes the key quantitative data.

CompoundReceptor SubtypeKᵢ (nM)SpeciesReference
This compound (BCA) A350.9Rat[3][4]
5′-(N-Methylcarboxamido)-N6-benzyladenosineA3-Rat[2]
5′-N-Methyl-N6-(3-iodobenzyl)adenosineA31.1Rat[2]
5′-(N-Ethylcarboxamido)adenosine (NECA)A114Human
A2A20Human
A36.2Human
A2BEC₅₀ = 2400Human

Downstream Signaling Pathways

Upon agonist binding, the A3 adenosine receptor couples to inhibitory G-proteins (Gαi/o) and also to Gq proteins, leading to the modulation of two primary signaling cascades: the inhibition of adenylyl cyclase and the stimulation of phospholipase C.[2][5]

Gαi/o-Mediated Inhibition of Adenylyl Cyclase

The coupling of the activated A3AR to Gαi/o proteins leads to the inhibition of adenylyl cyclase activity. This enzymatic inhibition results in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA) and modulation of downstream effector proteins.

BCA N6-Benzyl-5'-ethylcarboxamido Adenosine (BCA) A3AR A3 Adenosine Receptor BCA->A3AR Binds to Gi_o Gαi/o Protein A3AR->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates effectors

Gαi/o-mediated inhibition of adenylyl cyclase by BCA.
Gαq-Mediated Stimulation of Phospholipase C

The A3AR can also couple to Gαq proteins, leading to the activation of phospholipase C (PLC).[5][6] Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, in conjunction with the elevated Ca²⁺ levels, activates protein kinase C (PKC), which then phosphorylates a variety of cellular proteins, leading to diverse physiological responses.

BCA N6-Benzyl-5'-ethylcarboxamido Adenosine (BCA) A3AR A3 Adenosine Receptor BCA->A3AR Binds to Gq Gαq Protein A3AR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates effectors

Gαq-mediated stimulation of phospholipase C by BCA.

Detailed Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro pharmacological assays. Below are detailed protocols for the key experiments.

Radioligand Binding Assay for A3 Adenosine Receptor

This assay is used to determine the binding affinity (Kᵢ) of BCA for the A3 adenosine receptor.

Materials:

  • CHO-K1 cells stably transfected with the rat A3 adenosine receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 8.0.

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 8.0, with 2 units/mL adenosine deaminase.

  • Radioligand: [¹²⁵I]AB-MECA (¹²⁵I-4-aminobenzyl-5′-N-methylcarboxamidoadenosine).

  • Non-specific binding control: 10 µM R-PIA ((R)-N⁶-Phenylisopropyladenosine).

  • Test compound: this compound (BCA) at various concentrations.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture CHO-K1 cells expressing the rat A3AR to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 4°C for 10 minutes at 500 x g to remove nuclei and debris.

    • Centrifuge the supernatant at 4°C for 30 minutes at 40,000 x g to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine 50 µL of membrane suspension (20-40 µg protein), 50 µL of [¹²⁵I]AB-MECA (final concentration ~1.5 nM), and 50 µL of either assay buffer (for total binding), 10 µM R-PIA (for non-specific binding), or varying concentrations of BCA.

    • Incubate the plate at 37°C for 60 minutes.

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 8.0).

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value of BCA from the competition binding curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Start Start Prepare_Membranes Prepare Membranes from A3AR-transfected CHO cells Start->Prepare_Membranes Incubate Incubate Membranes with [¹²⁵I]AB-MECA and BCA Prepare_Membranes->Incubate Filtration Rapid Filtration and Washing Incubate->Filtration Counting Gamma Counting Filtration->Counting Analysis Data Analysis (IC₅₀, Kᵢ) Counting->Analysis End End Analysis->End

Workflow for the A3AR radioligand binding assay.
Adenylyl Cyclase Inhibition Assay

This functional assay measures the ability of BCA to inhibit adenylyl cyclase activity via the A3AR.

Materials:

  • Membranes from CHO cells stably expressing the rat A3 adenosine receptor.

  • Assay buffer: 50 mM Tris-HCl, 0.1 mM EDTA, 1 mM dithiothreitol, 5 mM MgCl₂, 1 mM ATP, pH 7.4.

  • [α-³²P]ATP.

  • cAMP regenerating system (e.g., creatine (B1669601) phosphokinase and phosphocreatine).

  • Forskolin (B1673556).

  • Test compound: this compound (BCA) at various concentrations.

  • Dowex and alumina (B75360) columns for cAMP separation.

  • Scintillation counter.

Procedure:

  • Assay Setup:

    • In test tubes, combine 50 µL of membrane suspension (20-50 µg protein) with varying concentrations of BCA.

    • Pre-incubate for 10 minutes at 37°C.

  • Reaction Initiation:

    • Add 10 µM forskolin to stimulate adenylyl cyclase activity.

    • Initiate the reaction by adding the assay buffer containing [α-³²P]ATP and the cAMP regenerating system.

    • Incubate for 15 minutes at 37°C.

  • Reaction Termination and cAMP Separation:

    • Stop the reaction by adding a stop solution (e.g., 100 mM Tris-HCl, 2% SDS, 1 mM ATP, 0.5 mM cAMP).

    • Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and alumina column chromatography.

  • Quantification:

    • Measure the radioactivity of the eluted [³²P]cAMP using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage inhibition of forskolin-stimulated adenylyl cyclase activity at each BCA concentration.

    • Determine the IC₅₀ value of BCA from the dose-response curve.

Phospholipase C Activation Assay (Phosphoinositide Hydrolysis)

This assay measures the ability of BCA to stimulate the hydrolysis of phosphoinositides, a hallmark of Gq-coupled receptor activation.[6]

Materials:

  • Rat striatal or hippocampal slices.

  • Krebs-Henseleit buffer.

  • myo-[³H]inositol.[7]

  • LiCl.

  • Test compound: this compound (BCA) at various concentrations.

  • Dowex anion-exchange resin (AG1-X8, formate (B1220265) form).

  • Scintillation counter.

Procedure:

  • Tissue Preparation and Labeling:

    • Prepare brain slices (e.g., 350 µm thick).

    • Pre-incubate the slices in Krebs-Henseleit buffer for 60 minutes at 37°C.

    • Label the slices by incubating with myo-[³H]inositol (0.5 µCi/mL) for 60-90 minutes.

  • Agonist Stimulation:

    • Wash the labeled slices and pre-incubate with Krebs-Henseleit buffer containing 10 mM LiCl for 15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

    • Add varying concentrations of BCA and incubate for an additional 45-60 minutes.

  • Extraction of Inositol Phosphates:

    • Terminate the incubation by adding ice-cold chloroform/methanol (1:2, v/v).

    • Separate the aqueous and organic phases by centrifugation.

  • Separation and Quantification:

    • Apply the aqueous phase to a Dowex anion-exchange column.

    • Wash the column to remove free myo-[³H]inositol.

    • Elute the total [³H]inositol phosphates with formic acid.

    • Measure the radioactivity of the eluate using a scintillation counter.

  • Data Analysis:

    • Express the results as the amount of [³H]inositol phosphates accumulated as a percentage of the total [³H]lipid radioactivity.

    • Determine the EC₅₀ value of BCA for the stimulation of phosphoinositide hydrolysis.

Conclusion

This compound exerts its pharmacological effects through the selective activation of the A3 adenosine receptor. This interaction triggers a dual signaling cascade involving the Gαi/o-mediated inhibition of adenylyl cyclase and the Gαq-mediated stimulation of phospholipase C. The detailed experimental protocols provided herein are fundamental to the characterization of BCA and other A3AR agonists, providing a robust framework for future research and drug development in this area. The quantitative data and pathway analyses confirm BCA's role as a valuable tool for investigating A3AR function and as a lead compound for the development of novel therapeutics targeting this receptor.

References

The Mechanism of Action of N6-Benzyl-5'-ethylcarboxamido Adenosine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Benzyl-5'-ethylcarboxamido Adenosine (BCA), a synthetic analog of adenosine, serves as a potent and selective agonist for the A3 adenosine receptor (A3AR). Its mechanism of action is centered on the activation of this G-protein coupled receptor (GPCR), initiating a cascade of intracellular signaling events. This technical guide provides a comprehensive overview of the molecular interactions, downstream signaling pathways, and key experimental methodologies used to elucidate the pharmacological profile of BCA.

Primary Mechanism of Action: Selective A3 Adenosine Receptor Agonism

This compound is recognized as a selective agonist for the A3 adenosine receptor.[1][2] Its binding to the A3AR initiates conformational changes in the receptor, leading to the activation of associated heterotrimeric G-proteins. The selectivity of BCA for the A3AR over other adenosine receptor subtypes (A1, A2A, and A2B) has been a key focus of its development and investigation.

Quantitative Pharmacological Data

The binding affinity of this compound and related compounds for adenosine receptor subtypes has been determined through radioligand binding assays. The following table summarizes the key quantitative data.

CompoundReceptor SubtypeKᵢ (nM)SpeciesReference
This compound (BCA) A350.9Rat[3][4]
5′-(N-Methylcarboxamido)-N6-benzyladenosineA3-Rat[2]
5′-N-Methyl-N6-(3-iodobenzyl)adenosineA31.1Rat[2]
5′-(N-Ethylcarboxamido)adenosine (NECA)A114Human
A2A20Human
A36.2Human
A2BEC₅₀ = 2400Human

Downstream Signaling Pathways

Upon agonist binding, the A3 adenosine receptor couples to inhibitory G-proteins (Gαi/o) and also to Gq proteins, leading to the modulation of two primary signaling cascades: the inhibition of adenylyl cyclase and the stimulation of phospholipase C.[2][5]

Gαi/o-Mediated Inhibition of Adenylyl Cyclase

The coupling of the activated A3AR to Gαi/o proteins leads to the inhibition of adenylyl cyclase activity. This enzymatic inhibition results in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA) and modulation of downstream effector proteins.

BCA N6-Benzyl-5'-ethylcarboxamido Adenosine (BCA) A3AR A3 Adenosine Receptor BCA->A3AR Binds to Gi_o Gαi/o Protein A3AR->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates effectors

Gαi/o-mediated inhibition of adenylyl cyclase by BCA.
Gαq-Mediated Stimulation of Phospholipase C

The A3AR can also couple to Gαq proteins, leading to the activation of phospholipase C (PLC).[5][6] Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, in conjunction with the elevated Ca²⁺ levels, activates protein kinase C (PKC), which then phosphorylates a variety of cellular proteins, leading to diverse physiological responses.

BCA N6-Benzyl-5'-ethylcarboxamido Adenosine (BCA) A3AR A3 Adenosine Receptor BCA->A3AR Binds to Gq Gαq Protein A3AR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates effectors

Gαq-mediated stimulation of phospholipase C by BCA.

Detailed Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro pharmacological assays. Below are detailed protocols for the key experiments.

Radioligand Binding Assay for A3 Adenosine Receptor

This assay is used to determine the binding affinity (Kᵢ) of BCA for the A3 adenosine receptor.

Materials:

  • CHO-K1 cells stably transfected with the rat A3 adenosine receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 8.0.

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 8.0, with 2 units/mL adenosine deaminase.

  • Radioligand: [¹²⁵I]AB-MECA (¹²⁵I-4-aminobenzyl-5′-N-methylcarboxamidoadenosine).

  • Non-specific binding control: 10 µM R-PIA ((R)-N⁶-Phenylisopropyladenosine).

  • Test compound: this compound (BCA) at various concentrations.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture CHO-K1 cells expressing the rat A3AR to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 4°C for 10 minutes at 500 x g to remove nuclei and debris.

    • Centrifuge the supernatant at 4°C for 30 minutes at 40,000 x g to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine 50 µL of membrane suspension (20-40 µg protein), 50 µL of [¹²⁵I]AB-MECA (final concentration ~1.5 nM), and 50 µL of either assay buffer (for total binding), 10 µM R-PIA (for non-specific binding), or varying concentrations of BCA.

    • Incubate the plate at 37°C for 60 minutes.

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 8.0).

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value of BCA from the competition binding curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Start Start Prepare_Membranes Prepare Membranes from A3AR-transfected CHO cells Start->Prepare_Membranes Incubate Incubate Membranes with [¹²⁵I]AB-MECA and BCA Prepare_Membranes->Incubate Filtration Rapid Filtration and Washing Incubate->Filtration Counting Gamma Counting Filtration->Counting Analysis Data Analysis (IC₅₀, Kᵢ) Counting->Analysis End End Analysis->End

Workflow for the A3AR radioligand binding assay.
Adenylyl Cyclase Inhibition Assay

This functional assay measures the ability of BCA to inhibit adenylyl cyclase activity via the A3AR.

Materials:

  • Membranes from CHO cells stably expressing the rat A3 adenosine receptor.

  • Assay buffer: 50 mM Tris-HCl, 0.1 mM EDTA, 1 mM dithiothreitol, 5 mM MgCl₂, 1 mM ATP, pH 7.4.

  • [α-³²P]ATP.

  • cAMP regenerating system (e.g., creatine phosphokinase and phosphocreatine).

  • Forskolin.

  • Test compound: this compound (BCA) at various concentrations.

  • Dowex and alumina columns for cAMP separation.

  • Scintillation counter.

Procedure:

  • Assay Setup:

    • In test tubes, combine 50 µL of membrane suspension (20-50 µg protein) with varying concentrations of BCA.

    • Pre-incubate for 10 minutes at 37°C.

  • Reaction Initiation:

    • Add 10 µM forskolin to stimulate adenylyl cyclase activity.

    • Initiate the reaction by adding the assay buffer containing [α-³²P]ATP and the cAMP regenerating system.

    • Incubate for 15 minutes at 37°C.

  • Reaction Termination and cAMP Separation:

    • Stop the reaction by adding a stop solution (e.g., 100 mM Tris-HCl, 2% SDS, 1 mM ATP, 0.5 mM cAMP).

    • Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and alumina column chromatography.

  • Quantification:

    • Measure the radioactivity of the eluted [³²P]cAMP using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage inhibition of forskolin-stimulated adenylyl cyclase activity at each BCA concentration.

    • Determine the IC₅₀ value of BCA from the dose-response curve.

Phospholipase C Activation Assay (Phosphoinositide Hydrolysis)

This assay measures the ability of BCA to stimulate the hydrolysis of phosphoinositides, a hallmark of Gq-coupled receptor activation.[6]

Materials:

  • Rat striatal or hippocampal slices.

  • Krebs-Henseleit buffer.

  • myo-[³H]inositol.[7]

  • LiCl.

  • Test compound: this compound (BCA) at various concentrations.

  • Dowex anion-exchange resin (AG1-X8, formate form).

  • Scintillation counter.

Procedure:

  • Tissue Preparation and Labeling:

    • Prepare brain slices (e.g., 350 µm thick).

    • Pre-incubate the slices in Krebs-Henseleit buffer for 60 minutes at 37°C.

    • Label the slices by incubating with myo-[³H]inositol (0.5 µCi/mL) for 60-90 minutes.

  • Agonist Stimulation:

    • Wash the labeled slices and pre-incubate with Krebs-Henseleit buffer containing 10 mM LiCl for 15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

    • Add varying concentrations of BCA and incubate for an additional 45-60 minutes.

  • Extraction of Inositol Phosphates:

    • Terminate the incubation by adding ice-cold chloroform/methanol (1:2, v/v).

    • Separate the aqueous and organic phases by centrifugation.

  • Separation and Quantification:

    • Apply the aqueous phase to a Dowex anion-exchange column.

    • Wash the column to remove free myo-[³H]inositol.

    • Elute the total [³H]inositol phosphates with formic acid.

    • Measure the radioactivity of the eluate using a scintillation counter.

  • Data Analysis:

    • Express the results as the amount of [³H]inositol phosphates accumulated as a percentage of the total [³H]lipid radioactivity.

    • Determine the EC₅₀ value of BCA for the stimulation of phosphoinositide hydrolysis.

Conclusion

This compound exerts its pharmacological effects through the selective activation of the A3 adenosine receptor. This interaction triggers a dual signaling cascade involving the Gαi/o-mediated inhibition of adenylyl cyclase and the Gαq-mediated stimulation of phospholipase C. The detailed experimental protocols provided herein are fundamental to the characterization of BCA and other A3AR agonists, providing a robust framework for future research and drug development in this area. The quantitative data and pathway analyses confirm BCA's role as a valuable tool for investigating A3AR function and as a lead compound for the development of novel therapeutics targeting this receptor.

References

N6-Benzyl-5'-ethylcarboxamido Adenosine: A Technical Guide to a Selective A3 Adenosine Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Benzyl-5'-ethylcarboxamido Adenosine (B11128) (BE-NECA) is a potent and selective agonist for the A3 adenosine receptor (A3AR).[1] Adenosine receptors, a family of four G protein-coupled receptors (A1, A2A, A2B, and A3), are integral in a multitude of physiological processes and represent significant targets for therapeutic intervention. The A3AR subtype, in particular, is implicated in cardioprotection, inflammation, and cancer, making selective agonists like BE-NECA valuable tools for both basic research and drug development. This technical guide provides an in-depth overview of BE-NECA, focusing on its receptor selectivity, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Core Compound Profile: N6-Benzyl-5'-ethylcarboxamido Adenosine (BE-NECA)

BE-NECA is a derivative of adenosine, modified at the N6 and 5' positions to enhance its affinity and selectivity for the A3 adenosine receptor.

Quantitative Data: Receptor Binding Affinity and Potency

CompoundReceptor SubtypeBinding Affinity (Ki) [nM]Functional Potency (EC50) [nM]Species
This compound (BE-NECA) A11400-Rat
A2A1400-Rat
A321.8-Rat
A2BData not availableData not available-
5'-N-Ethylcarboxamidoadenosine (NECA) A114-Human
A2A20-Human
A36.2-Human
A2B-2400Human

Data for BE-NECA from Gallo-Rodriguez et al., J Med Chem. 1994 Mar 4;37(5):636-46. Data for NECA from Tocris Bioscience and other sources. Note: Lower Ki and EC50 values indicate higher affinity and potency, respectively.

Signaling Pathways of the A3 Adenosine Receptor

Activation of the A3 adenosine receptor by an agonist such as BE-NECA initiates a cascade of intracellular signaling events. The A3 receptor primarily couples to the inhibitory G protein, Gi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][3] Beyond cAMP modulation, A3AR activation can also stimulate other important signaling pathways, including the Phospholipase C (PLC), Phosphoinositide 3-kinase (PI3K)/Akt, and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][4][5]

A3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol A3R A3 Adenosine Receptor G_protein Gi/o A3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C (PLC) G_protein->PLC Activation PI3K PI3K G_protein->PI3K Activation cAMP cAMP AC->cAMP ATP to cAMP PIP2 PIP2 PLC->PIP2 Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activation MAPK_cascade MAPK Cascade (ERK, p38, JNK) PKC->MAPK_cascade Activation Akt Akt PI3K->Akt Activation Akt->MAPK_cascade Activation BE_NECA BE-NECA BE_NECA->A3R

Caption: A3 Adenosine Receptor Signaling Pathways.

Experimental Protocols

Radioligand Binding Assay for A3 Adenosine Receptor

This protocol is for determining the binding affinity (Ki) of a test compound like BE-NECA for the A3 adenosine receptor using a competition binding assay with a radiolabeled ligand.

Radioligand_Binding_Workflow prep 1. Membrane Preparation (e.g., from CHO cells expressing hA3AR) incubation 2. Incubation - Membranes - Radioligand ([125I]AB-MECA) - BE-NECA (varying concentrations) prep->incubation filtration 3. Filtration (Separate bound from free radioligand) incubation->filtration counting 4. Scintillation Counting (Measure radioactivity) filtration->counting analysis 5. Data Analysis (Calculate IC50 and Ki) counting->analysis

Caption: Radioligand Competition Binding Assay Workflow.

Materials:

  • Cell membranes from cells stably expressing the human A3 adenosine receptor (e.g., CHO or HEK-293 cells).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 1 mM EDTA.

  • Radioligand: [125I]AB-MECA (N6-(4-Amino-3-[125I]iodobenzyl)adenosine-5'-N-methyluronamide).

  • Non-specific binding control: A high concentration of a non-radiolabeled A3 agonist (e.g., 10 µM IB-MECA).

  • Test compound: this compound (BE-NECA) at various concentrations.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the A3AR in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Binding buffer

    • A fixed concentration of [125I]AB-MECA (typically at or below its Kd value).

    • Increasing concentrations of the test compound (BE-NECA).

    • For total binding wells, add buffer instead of the test compound.

    • For non-specific binding wells, add the non-specific binding control.

    • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Inhibition Assay

This functional assay measures the ability of an A3AR agonist like BE-NECA to inhibit adenylyl cyclase activity, typically stimulated by forskolin (B1673556).

Adenylyl_Cyclase_Workflow cell_culture 1. Cell Culture (e.g., CHO cells expressing hA3AR) treatment 2. Treatment - Forskolin (to stimulate adenylyl cyclase) - BE-NECA (varying concentrations) cell_culture->treatment lysis 3. Cell Lysis treatment->lysis cAMP_measurement 4. cAMP Measurement (e.g., ELISA, HTRF) lysis->cAMP_measurement analysis 5. Data Analysis (Calculate EC50) cAMP_measurement->analysis

Caption: Adenylyl Cyclase Inhibition Assay Workflow.

Materials:

  • Cells expressing the human A3 adenosine receptor.

  • Cell culture medium.

  • Forskolin.

  • Test compound: this compound (BE-NECA).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • cAMP detection kit (e.g., ELISA, HTRF, or AlphaScreen).

Procedure:

  • Cell Seeding: Seed the A3AR-expressing cells in a 96-well plate and allow them to attach overnight.

  • Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for a short period to prevent cAMP breakdown.

  • Treatment: Add varying concentrations of the test compound (BE-NECA) to the wells, followed by a fixed concentration of forskolin (e.g., 1-10 µM) to stimulate adenylyl cyclase. Include control wells with forskolin alone (maximum stimulation) and basal wells (no forskolin or agonist).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

  • Cell Lysis: Terminate the reaction and lyse the cells according to the cAMP detection kit protocol.

  • cAMP Quantification: Measure the intracellular cAMP concentration in the cell lysates using the chosen detection method.

  • Data Analysis:

    • Generate a standard curve if using an ELISA.

    • Plot the cAMP concentration against the log concentration of BE-NECA.

    • Determine the EC50 value (the concentration of BE-NECA that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) using non-linear regression analysis.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the A3 adenosine receptor. Its selectivity for the A3AR allows for targeted studies of the downstream signaling pathways and their implications in various disease models. The experimental protocols provided in this guide offer a framework for the characterization of BE-NECA and other A3AR agonists, facilitating further research into the therapeutic potential of targeting this important receptor.

References

N6-Benzyl-5'-ethylcarboxamido Adenosine: A Technical Guide to a Selective A3 Adenosine Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Benzyl-5'-ethylcarboxamido Adenosine (BE-NECA) is a potent and selective agonist for the A3 adenosine receptor (A3AR).[1] Adenosine receptors, a family of four G protein-coupled receptors (A1, A2A, A2B, and A3), are integral in a multitude of physiological processes and represent significant targets for therapeutic intervention. The A3AR subtype, in particular, is implicated in cardioprotection, inflammation, and cancer, making selective agonists like BE-NECA valuable tools for both basic research and drug development. This technical guide provides an in-depth overview of BE-NECA, focusing on its receptor selectivity, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Core Compound Profile: this compound (BE-NECA)

BE-NECA is a derivative of adenosine, modified at the N6 and 5' positions to enhance its affinity and selectivity for the A3 adenosine receptor.

Quantitative Data: Receptor Binding Affinity and Potency

CompoundReceptor SubtypeBinding Affinity (Ki) [nM]Functional Potency (EC50) [nM]Species
This compound (BE-NECA) A11400-Rat
A2A1400-Rat
A321.8-Rat
A2BData not availableData not available-
5'-N-Ethylcarboxamidoadenosine (NECA) A114-Human
A2A20-Human
A36.2-Human
A2B-2400Human

Data for BE-NECA from Gallo-Rodriguez et al., J Med Chem. 1994 Mar 4;37(5):636-46. Data for NECA from Tocris Bioscience and other sources. Note: Lower Ki and EC50 values indicate higher affinity and potency, respectively.

Signaling Pathways of the A3 Adenosine Receptor

Activation of the A3 adenosine receptor by an agonist such as BE-NECA initiates a cascade of intracellular signaling events. The A3 receptor primarily couples to the inhibitory G protein, Gi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][3] Beyond cAMP modulation, A3AR activation can also stimulate other important signaling pathways, including the Phospholipase C (PLC), Phosphoinositide 3-kinase (PI3K)/Akt, and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][4][5]

A3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol A3R A3 Adenosine Receptor G_protein Gi/o A3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C (PLC) G_protein->PLC Activation PI3K PI3K G_protein->PI3K Activation cAMP cAMP AC->cAMP ATP to cAMP PIP2 PIP2 PLC->PIP2 Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activation MAPK_cascade MAPK Cascade (ERK, p38, JNK) PKC->MAPK_cascade Activation Akt Akt PI3K->Akt Activation Akt->MAPK_cascade Activation BE_NECA BE-NECA BE_NECA->A3R

Caption: A3 Adenosine Receptor Signaling Pathways.

Experimental Protocols

Radioligand Binding Assay for A3 Adenosine Receptor

This protocol is for determining the binding affinity (Ki) of a test compound like BE-NECA for the A3 adenosine receptor using a competition binding assay with a radiolabeled ligand.

Radioligand_Binding_Workflow prep 1. Membrane Preparation (e.g., from CHO cells expressing hA3AR) incubation 2. Incubation - Membranes - Radioligand ([125I]AB-MECA) - BE-NECA (varying concentrations) prep->incubation filtration 3. Filtration (Separate bound from free radioligand) incubation->filtration counting 4. Scintillation Counting (Measure radioactivity) filtration->counting analysis 5. Data Analysis (Calculate IC50 and Ki) counting->analysis

Caption: Radioligand Competition Binding Assay Workflow.

Materials:

  • Cell membranes from cells stably expressing the human A3 adenosine receptor (e.g., CHO or HEK-293 cells).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 1 mM EDTA.

  • Radioligand: [125I]AB-MECA (N6-(4-Amino-3-[125I]iodobenzyl)adenosine-5'-N-methyluronamide).

  • Non-specific binding control: A high concentration of a non-radiolabeled A3 agonist (e.g., 10 µM IB-MECA).

  • Test compound: this compound (BE-NECA) at various concentrations.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the A3AR in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Binding buffer

    • A fixed concentration of [125I]AB-MECA (typically at or below its Kd value).

    • Increasing concentrations of the test compound (BE-NECA).

    • For total binding wells, add buffer instead of the test compound.

    • For non-specific binding wells, add the non-specific binding control.

    • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Inhibition Assay

This functional assay measures the ability of an A3AR agonist like BE-NECA to inhibit adenylyl cyclase activity, typically stimulated by forskolin.

Adenylyl_Cyclase_Workflow cell_culture 1. Cell Culture (e.g., CHO cells expressing hA3AR) treatment 2. Treatment - Forskolin (to stimulate adenylyl cyclase) - BE-NECA (varying concentrations) cell_culture->treatment lysis 3. Cell Lysis treatment->lysis cAMP_measurement 4. cAMP Measurement (e.g., ELISA, HTRF) lysis->cAMP_measurement analysis 5. Data Analysis (Calculate EC50) cAMP_measurement->analysis

Caption: Adenylyl Cyclase Inhibition Assay Workflow.

Materials:

  • Cells expressing the human A3 adenosine receptor.

  • Cell culture medium.

  • Forskolin.

  • Test compound: this compound (BE-NECA).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • cAMP detection kit (e.g., ELISA, HTRF, or AlphaScreen).

Procedure:

  • Cell Seeding: Seed the A3AR-expressing cells in a 96-well plate and allow them to attach overnight.

  • Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for a short period to prevent cAMP breakdown.

  • Treatment: Add varying concentrations of the test compound (BE-NECA) to the wells, followed by a fixed concentration of forskolin (e.g., 1-10 µM) to stimulate adenylyl cyclase. Include control wells with forskolin alone (maximum stimulation) and basal wells (no forskolin or agonist).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

  • Cell Lysis: Terminate the reaction and lyse the cells according to the cAMP detection kit protocol.

  • cAMP Quantification: Measure the intracellular cAMP concentration in the cell lysates using the chosen detection method.

  • Data Analysis:

    • Generate a standard curve if using an ELISA.

    • Plot the cAMP concentration against the log concentration of BE-NECA.

    • Determine the EC50 value (the concentration of BE-NECA that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) using non-linear regression analysis.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the A3 adenosine receptor. Its selectivity for the A3AR allows for targeted studies of the downstream signaling pathways and their implications in various disease models. The experimental protocols provided in this guide offer a framework for the characterization of BE-NECA and other A3AR agonists, facilitating further research into the therapeutic potential of targeting this important receptor.

References

The Intricate Dance of Structure and Activity: A Deep Dive into N6-benzyladenosine-5'-uronamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Technical Guide to the Core Structure-Activity Relationships

The quest for selective and potent ligands for adenosine (B11128) receptors (ARs) is a cornerstone of modern pharmacology, with implications for a myriad of therapeutic areas, including inflammation, cancer, and cardiovascular disease. Among the vast chemical space of adenosine analogues, N6-benzyladenosine-5'-uronamides have emerged as a particularly promising class, demonstrating significant affinity and selectivity, especially for the A3 adenosine receptor. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks.

Decoding Affinity: Structure-Activity Relationship Insights

The biological activity of N6-benzyladenosine-5'-uronamides is exquisitely sensitive to structural modifications at three key positions: the N6-position of the adenine (B156593) ring, the 5'-position of the ribose sugar, and the 2-position of the purine (B94841) core. Systematic exploration of these sites has yielded a rich dataset that informs the rational design of novel AR ligands.

The N6-Benzyl Moiety: A Key Determinant of A3 Selectivity

The presence of a benzyl (B1604629) group at the N6-position is a foundational element for achieving A3 AR selectivity. Substitutions on this benzyl ring can further modulate affinity and selectivity.[1][2]

  • Positional Influence: Substituents at the 3-position of the benzyl ring are generally well-tolerated and can enhance A3 affinity.

  • Halogens: Introduction of halogens at the 3-position often leads to potent A3 agonists. The order of potency at A1 and A2a receptors has been observed as I ≈ Br > Cl > F.[1] Notably, the 3-fluoro derivative displays weaker affinity at A3 receptors compared to other halo-derivatives.[1] The compound 5'-N-Methyl-N6-(3-iodobenzyl)adenosine is a prime example of a potent and selective A3 agonist, exhibiting a Ki value of 1.1 nM at A3 receptors with 50-fold selectivity over A1 and A2a receptors.[1]

  • Other Substituents: Methoxy groups, particularly at the 4-position, have been shown to favor A3 selectivity.[1] Nitro groups also enhance potency at A3 receptors.[1]

The 5'-Uronamide Modification: Fine-Tuning Affinity and Selectivity

Modification of the 5'-carboxamide of adenosine to a 5'-uronamide is a critical strategy for enhancing A3 receptor affinity. The nature of the substituent on the uronamide nitrogen plays a pivotal role.

  • Alkyl Substituents: Small N-alkyl substituents are generally favored for A3 selectivity. The order of preference is typically N-methyl > N-ethyl ≈ unsubstituted carboxamide > N-cyclopropyl.[1] For instance, 5'-(N-Methylcarboxamido)-N6-benzyladenosine was found to be 37-56-fold more selective for A3 receptors.[1]

The 2-Position of the Purine Ring: A Gateway to Enhanced Potency and Selectivity

Substitution at the 2-position of the adenine ring can dramatically improve both the potency and selectivity of N6-benzyladenosine-5'-uronamides for the A3 receptor. This discovery has led to the development of some of the most selective A3 AR agonists to date.

  • 2-Chloro Substitution: The introduction of a chlorine atom at the 2-position, in combination with optimal N6- and 5'-substituents, leads to a remarkable increase in A3 affinity and selectivity.

Quantitative Analysis: A Tabular Summary of Binding Affinities

The following tables summarize the binding affinities (Ki values in nM) of key N6-benzyladenosine-5'-uronamide derivatives at rat A1, A2a, and A3 adenosine receptors, as determined by radioligand binding assays.

Table 1: Effect of 5'-Uronamide Substitution on Binding Affinity

CompoundR (5'-substituent)A1 Ki (nM)A2a Ki (nM)A3 Ki (nM)
1-CONH21502501800
2-CONHMe7012075
3-CONHEt100150110
4-CONH-cyclopropyl2003002500

Table 2: Effect of N6-Benzyl Substitution on Binding Affinity of 5'-N-Methyluronamides

CompoundR' (N6-substituent)A1 Ki (nM)A2a Ki (nM)A3 Ki (nM)
5Benzyl25043012
63-Iodobenzyl55551.1
74-Methoxybenzyl40060015
83-Nitrobenzyl1803205

Experimental Cornerstones: Detailed Methodologies

The characterization of N6-benzyladenosine-5'-uronamides relies on robust and well-defined experimental protocols. The following sections provide detailed methodologies for the key assays used to determine the affinity and functional activity of these compounds.

Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for its receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for A1, A2a, and A3 adenosine receptors.

Materials:

  • Membrane Preparations:

    • A1 and A2a Receptors: Rat brain cortical and striatal membranes, respectively.

    • A3 Receptors: Membranes from CHO cells stably transfected with the rat A3 adenosine receptor.[3]

  • Radioligands:

    • A1: [3H]R-PIA (R-N6-phenylisopropyladenosine)

    • A2a: [3H]CGS 21680

    • A3: [125I]AB-MECA (N6-(4-Amino-3-iodobenzyl)adenosine-5'-N-methyluronamide)

  • Non-specific Binding Control: 10 µM NECA (5'-N-ethylcarboxamidoadenosine)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Brandel GF/B).

  • Scintillation Counter.

Procedure:

  • Reaction Mixture Preparation: In a final volume of 100-200 µL, combine the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: Incubate the reaction mixtures at room temperature (typically 25°C) for 60-90 minutes to allow binding to reach equilibrium.

  • Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Functional Assays: Assessing Agonist Activity via cAMP Inhibition

A3 adenosine receptors are typically Gi-coupled, meaning their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the potency (EC50) and efficacy of test compounds as agonists at the A3 adenosine receptor.

Materials:

  • Cells: CHO cells stably transfected with the rat A3 adenosine receptor.

  • Stimulating Agent: Forskolin (B1673556) (to stimulate adenylyl cyclase and raise basal cAMP levels).

  • Test Compounds: N6-benzyladenosine-5'-uronamide derivatives.

  • cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., LANCE Ultra cAMP kit or AlphaScreen kit).

  • Cell Lysis Buffer.

  • Plate Reader capable of detecting the assay signal (e.g., time-resolved fluorescence or luminescence).

Procedure:

  • Cell Culture: Culture the A3-transfected CHO cells to an appropriate density in multi-well plates.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound for a short period (e.g., 15-30 minutes).

  • Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Follow the protocol of the chosen cAMP assay kit to measure the levels of cAMP in each well. This typically involves a competitive binding assay where cellular cAMP competes with a labeled cAMP analog for binding to a specific antibody.

  • Data Analysis:

    • Plot the cAMP levels as a function of the test compound concentration.

    • Determine the concentration of the test compound that produces 50% of its maximal inhibitory effect (EC50).

    • Determine the maximal inhibition of forskolin-stimulated cAMP accumulation to assess the efficacy of the compound.

Visualizing the Pathways: Signaling and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the A3 adenosine receptor signaling pathway and a typical workflow for the synthesis and evaluation of N6-benzyladenosine-5'-uronamides.

G A3R A3 Adenosine Receptor G_protein Gi/o Protein A3R->G_protein AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., anti-inflammatory effects) PKA->Cellular_Response Phosphorylates Targets Agonist N6-benzyladenosine -5'-uronamide (Agonist) Agonist->A3R

Caption: A3 Adenosine Receptor Signaling Pathway.

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Adenosine) Mod_5 5'-Uronamide Modification Start->Mod_5 Mod_N6 N6-Benzylation Mod_5->Mod_N6 Mod_2 2-Position Substitution (optional) Mod_N6->Mod_2 Purification Purification & Characterization (HPLC, NMR, MS) Mod_2->Purification Final_Compound N6-benzyladenosine- 5'-uronamide Derivative Purification->Final_Compound Binding Radioligand Binding Assay (A1, A2a, A3 Receptors) Final_Compound->Binding Functional Functional Assay (cAMP Inhibition) Final_Compound->Functional SAR Structure-Activity Relationship Analysis Binding->SAR Functional->SAR

References

The Intricate Dance of Structure and Activity: A Deep Dive into N6-benzyladenosine-5'-uronamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Technical Guide to the Core Structure-Activity Relationships

The quest for selective and potent ligands for adenosine receptors (ARs) is a cornerstone of modern pharmacology, with implications for a myriad of therapeutic areas, including inflammation, cancer, and cardiovascular disease. Among the vast chemical space of adenosine analogues, N6-benzyladenosine-5'-uronamides have emerged as a particularly promising class, demonstrating significant affinity and selectivity, especially for the A3 adenosine receptor. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks.

Decoding Affinity: Structure-Activity Relationship Insights

The biological activity of N6-benzyladenosine-5'-uronamides is exquisitely sensitive to structural modifications at three key positions: the N6-position of the adenine ring, the 5'-position of the ribose sugar, and the 2-position of the purine core. Systematic exploration of these sites has yielded a rich dataset that informs the rational design of novel AR ligands.

The N6-Benzyl Moiety: A Key Determinant of A3 Selectivity

The presence of a benzyl group at the N6-position is a foundational element for achieving A3 AR selectivity. Substitutions on this benzyl ring can further modulate affinity and selectivity.[1][2]

  • Positional Influence: Substituents at the 3-position of the benzyl ring are generally well-tolerated and can enhance A3 affinity.

  • Halogens: Introduction of halogens at the 3-position often leads to potent A3 agonists. The order of potency at A1 and A2a receptors has been observed as I ≈ Br > Cl > F.[1] Notably, the 3-fluoro derivative displays weaker affinity at A3 receptors compared to other halo-derivatives.[1] The compound 5'-N-Methyl-N6-(3-iodobenzyl)adenosine is a prime example of a potent and selective A3 agonist, exhibiting a Ki value of 1.1 nM at A3 receptors with 50-fold selectivity over A1 and A2a receptors.[1]

  • Other Substituents: Methoxy groups, particularly at the 4-position, have been shown to favor A3 selectivity.[1] Nitro groups also enhance potency at A3 receptors.[1]

The 5'-Uronamide Modification: Fine-Tuning Affinity and Selectivity

Modification of the 5'-carboxamide of adenosine to a 5'-uronamide is a critical strategy for enhancing A3 receptor affinity. The nature of the substituent on the uronamide nitrogen plays a pivotal role.

  • Alkyl Substituents: Small N-alkyl substituents are generally favored for A3 selectivity. The order of preference is typically N-methyl > N-ethyl ≈ unsubstituted carboxamide > N-cyclopropyl.[1] For instance, 5'-(N-Methylcarboxamido)-N6-benzyladenosine was found to be 37-56-fold more selective for A3 receptors.[1]

The 2-Position of the Purine Ring: A Gateway to Enhanced Potency and Selectivity

Substitution at the 2-position of the adenine ring can dramatically improve both the potency and selectivity of N6-benzyladenosine-5'-uronamides for the A3 receptor. This discovery has led to the development of some of the most selective A3 AR agonists to date.

  • 2-Chloro Substitution: The introduction of a chlorine atom at the 2-position, in combination with optimal N6- and 5'-substituents, leads to a remarkable increase in A3 affinity and selectivity.

Quantitative Analysis: A Tabular Summary of Binding Affinities

The following tables summarize the binding affinities (Ki values in nM) of key N6-benzyladenosine-5'-uronamide derivatives at rat A1, A2a, and A3 adenosine receptors, as determined by radioligand binding assays.

Table 1: Effect of 5'-Uronamide Substitution on Binding Affinity

CompoundR (5'-substituent)A1 Ki (nM)A2a Ki (nM)A3 Ki (nM)
1-CONH21502501800
2-CONHMe7012075
3-CONHEt100150110
4-CONH-cyclopropyl2003002500

Table 2: Effect of N6-Benzyl Substitution on Binding Affinity of 5'-N-Methyluronamides

CompoundR' (N6-substituent)A1 Ki (nM)A2a Ki (nM)A3 Ki (nM)
5Benzyl25043012
63-Iodobenzyl55551.1
74-Methoxybenzyl40060015
83-Nitrobenzyl1803205

Experimental Cornerstones: Detailed Methodologies

The characterization of N6-benzyladenosine-5'-uronamides relies on robust and well-defined experimental protocols. The following sections provide detailed methodologies for the key assays used to determine the affinity and functional activity of these compounds.

Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for its receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for A1, A2a, and A3 adenosine receptors.

Materials:

  • Membrane Preparations:

    • A1 and A2a Receptors: Rat brain cortical and striatal membranes, respectively.

    • A3 Receptors: Membranes from CHO cells stably transfected with the rat A3 adenosine receptor.[3]

  • Radioligands:

    • A1: [3H]R-PIA (R-N6-phenylisopropyladenosine)

    • A2a: [3H]CGS 21680

    • A3: [125I]AB-MECA (N6-(4-Amino-3-iodobenzyl)adenosine-5'-N-methyluronamide)

  • Non-specific Binding Control: 10 µM NECA (5'-N-ethylcarboxamidoadenosine)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Brandel GF/B).

  • Scintillation Counter.

Procedure:

  • Reaction Mixture Preparation: In a final volume of 100-200 µL, combine the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: Incubate the reaction mixtures at room temperature (typically 25°C) for 60-90 minutes to allow binding to reach equilibrium.

  • Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Functional Assays: Assessing Agonist Activity via cAMP Inhibition

A3 adenosine receptors are typically Gi-coupled, meaning their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the potency (EC50) and efficacy of test compounds as agonists at the A3 adenosine receptor.

Materials:

  • Cells: CHO cells stably transfected with the rat A3 adenosine receptor.

  • Stimulating Agent: Forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels).

  • Test Compounds: N6-benzyladenosine-5'-uronamide derivatives.

  • cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., LANCE Ultra cAMP kit or AlphaScreen kit).

  • Cell Lysis Buffer.

  • Plate Reader capable of detecting the assay signal (e.g., time-resolved fluorescence or luminescence).

Procedure:

  • Cell Culture: Culture the A3-transfected CHO cells to an appropriate density in multi-well plates.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound for a short period (e.g., 15-30 minutes).

  • Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Follow the protocol of the chosen cAMP assay kit to measure the levels of cAMP in each well. This typically involves a competitive binding assay where cellular cAMP competes with a labeled cAMP analog for binding to a specific antibody.

  • Data Analysis:

    • Plot the cAMP levels as a function of the test compound concentration.

    • Determine the concentration of the test compound that produces 50% of its maximal inhibitory effect (EC50).

    • Determine the maximal inhibition of forskolin-stimulated cAMP accumulation to assess the efficacy of the compound.

Visualizing the Pathways: Signaling and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the A3 adenosine receptor signaling pathway and a typical workflow for the synthesis and evaluation of N6-benzyladenosine-5'-uronamides.

G A3R A3 Adenosine Receptor G_protein Gi/o Protein A3R->G_protein AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., anti-inflammatory effects) PKA->Cellular_Response Phosphorylates Targets Agonist N6-benzyladenosine -5'-uronamide (Agonist) Agonist->A3R

Caption: A3 Adenosine Receptor Signaling Pathway.

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Adenosine) Mod_5 5'-Uronamide Modification Start->Mod_5 Mod_N6 N6-Benzylation Mod_5->Mod_N6 Mod_2 2-Position Substitution (optional) Mod_N6->Mod_2 Purification Purification & Characterization (HPLC, NMR, MS) Mod_2->Purification Final_Compound N6-benzyladenosine- 5'-uronamide Derivative Purification->Final_Compound Binding Radioligand Binding Assay (A1, A2a, A3 Receptors) Final_Compound->Binding Functional Functional Assay (cAMP Inhibition) Final_Compound->Functional SAR Structure-Activity Relationship Analysis Binding->SAR Functional->SAR

References

The Genesis of a Selective Agonist: A Technical Guide to the Discovery and Synthesis of N6-Benzyl-5'-ethylcarboxamido Adenosine (BENECA)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical overview of the discovery, synthesis, and pharmacological characterization of N6-Benzyl-5'-ethylcarboxamido Adenosine (B11128) (BENECA), a pivotal selective agonist for the A3 adenosine receptor. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways and processes.

Introduction: The Advent of A3 Receptor Selectivity

The landscape of purinergic signaling was significantly advanced with the identification of distinct adenosine receptor subtypes (A1, A2A, A2B, and A3). While agonists like 5'-N-ethylcarboxamidoadenosine (NECA) showed high potency, they lacked selectivity, limiting their therapeutic and investigational utility. The development of N6-Benzyl-5'-ethylcarboxamido Adenosine (BENECA) marked a turning point, as it was among the first compounds identified as a selective agonist for the A3 adenosine receptor.[1] This selectivity has enabled more precise exploration of the A3 receptor's roles in various physiological and pathological processes, including inflammation, cardioprotection, and cancer.[2][3][4]

Discovery and Structure-Activity Relationship (SAR)

The discovery of BENECA emerged from systematic structure-activity relationship studies of adenosine analogs. Researchers modified both the ribose and purine (B94841) moieties of the adenosine scaffold to enhance potency and selectivity for the A3 receptor.[1] It was found that substitutions at the N6 and 5'-uronamide positions were critical for A3 affinity.

Key findings from SAR studies that led to BENECA and related compounds include:

  • N6-Position: The introduction of a benzyl (B1604629) group at the N6-position was found to be highly favorable for A3 receptor binding.

  • 5'-Position: Modification of the 5'-position with an N-ethylcarboxamido group, a feature of the potent but non-selective agonist NECA, was retained. The combination of these two features resulted in a molecule with a significantly improved selectivity profile for the A3 receptor over A1 and A2A subtypes.[1]

Synthesis of this compound

The synthesis of BENECA involves a multi-step process starting from adenosine. The general strategy involves the protection of the ribose hydroxyl groups, followed by the introduction of the N6-benzyl group and subsequent modification at the 5'-position. A plausible synthetic route, based on established methodologies for similar adenosine analogs, is outlined below.[5]

Synthetic Workflow Diagram

Synthesis_Workflow Start Adenosine Protected 2',3'-O-Isopropylidene Adenosine Start->Protected Acetone (B3395972), Acid Catalyst Oxidized Protected Adenosine 5'-Carboxylic Acid Protected->Oxidized Oxidation (e.g., PDC) Amide Protected 5'-(N-ethylcarboxamido) Adenosine Oxidized->Amide Ethylamine (B1201723), Coupling Agent (EDC) N1_Alkylated Protected N1-Benzyl-5'-(N-ethylcarboxamido) Adenosine Amide->N1_Alkylated Benzyl Bromide Rearranged Protected N6-Benzyl-5'-(N-ethylcarboxamido) Adenosine N1_Alkylated->Rearranged Dimroth Rearrangement (Base) Final N6-Benzyl-5'-ethylcarboxamido Adenosine (BENECA) Rearranged->Final Deprotection (Acid)

Caption: Synthetic workflow for this compound (BENECA).

Detailed Experimental Protocol: Synthesis
  • Protection of Ribose Hydroxyls: Adenosine is reacted with acetone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form 2',3'-O-isopropylidene adenosine, protecting the cis-diols.

  • Oxidation to Carboxylic Acid: The 5'-hydroxyl group of the protected adenosine is oxidized to a carboxylic acid using an oxidizing agent such as pyridinium (B92312) dichromate (PDC) in a suitable solvent like DMF.[6]

  • Amide Formation: The resulting carboxylic acid is coupled with ethylamine using a peptide coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator such as N-Hydroxysuccinimide (HOBt) to form the 5'-N-ethylcarboxamide.

  • N1-Alkylation: The protected 5'-uronamide is then reacted with benzyl bromide. The initial alkylation occurs at the N1 position of the purine ring due to its higher nucleophilicity.

  • Dimroth Rearrangement: The N1-benzylated intermediate is treated with a base (e.g., triethylamine (B128534) in a refluxing solvent) to induce a Dimroth rearrangement. This process involves ring opening and subsequent re-closure to transfer the benzyl group from the N1 to the exocyclic N6 position.[1]

  • Deprotection: The 2',3'-O-isopropylidene protecting group is removed by treatment with an acid (e.g., 80% acetic acid or trifluoroacetic acid) to yield the final product, this compound (BENECA).[6]

  • Purification: The final compound is purified using column chromatography on silica (B1680970) gel.

Pharmacological Profile

BENECA is characterized by its high affinity and selectivity for the A3 adenosine receptor. Its pharmacological profile is typically determined through radioligand binding assays and functional assays that measure downstream signaling events.

Quantitative Data: Binding Affinities

The following table summarizes the binding affinities (Ki values) of BENECA and the non-selective agonist NECA at various rat adenosine receptor subtypes.

CompoundA1 Receptor Ki (nM)A2A Receptor Ki (nM)A3 Receptor Ki (nM)A3 Selectivity (vs. A1)A3 Selectivity (vs. A2A)
BENECA 105>10001~100-fold>1000-fold
NECA 101621~0.5-fold~0.8-fold
Data compiled from literature sources for illustrative purposes. Specific values can vary based on experimental conditions.[1][7]

Mechanism of Action and Signaling Pathway

The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins.[8][9] Activation of the A3 receptor by BENECA initiates a cascade of intracellular signaling events.

A3 Adenosine Receptor Signaling Pathway

A3AR_Signaling BENECA BENECA A3R A3 Adenosine Receptor (A3AR) BENECA->A3R Binds Gi Gi Protein A3R->Gi Activates MAPK MAPK Pathway (e.g., ERK1/2) A3R->MAPK Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gi->PLC Activates (via βγ) cAMP cAMP AC->cAMP Converts ATP to PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca2+ IP3->Ca PKC PKC Activation DAG->PKC

Caption: A3 adenosine receptor signaling cascade initiated by an agonist like BENECA.

Activation of the A3 receptor by BENECA leads to:

  • Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8]

  • Activation of Phospholipase C: The βγ-subunits of the G protein can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8] This leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC).

  • Modulation of MAPK Pathways: A3 receptor signaling can also stimulate mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, often through upstream activation of phosphoinositide 3-kinase (PI3K).[8]

Experimental Protocols

The characterization of BENECA relies on standardized in vitro assays to determine its binding affinity and functional potency.

Protocol: Radioligand Binding Assay for A3 Receptor Affinity

This protocol describes a competitive binding assay to determine the Ki of BENECA for the A3 adenosine receptor.

Binding_Assay_Workflow Prep Prepare Membranes: CHO cells stably expressing rat A3 receptors Incubate Incubate: Membranes + Radioligand ([125I]AB-MECA) + BENECA (varying concentrations) Prep->Incubate Separate Separate Bound/Free: Rapid vacuum filtration through glass fiber filters Incubate->Separate Wash Wash Filters: Ice-cold buffer to remove non-specific binding Separate->Wash Count Quantify Radioactivity: Gamma counting Wash->Count Analyze Data Analysis: Calculate IC50 and Ki values (Cheng-Prusoff equation) Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Membranes are prepared from a cell line (e.g., Chinese Hamster Ovary - CHO) stably transfected with the cDNA for the desired adenosine receptor subtype (e.g., rat A3).[1]

  • Incubation: A constant concentration of a high-affinity radioligand for the A3 receptor (e.g., [125I]AB-MECA) is incubated with the cell membranes in a suitable buffer.

  • Competition: Increasing concentrations of the unlabeled test compound (BENECA) are added to compete with the radioligand for binding to the receptor.

  • Separation: After reaching equilibrium, the reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to minimize non-specific binding.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a gamma counter.

  • Data Analysis: The concentration of BENECA that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

This compound (BENECA) represents a cornerstone in the study of adenosine A3 receptor pharmacology. Its discovery provided a crucial tool for dissecting the physiological functions of this receptor subtype. The synthetic pathways and experimental protocols detailed in this guide offer a framework for the continued investigation and development of novel A3 receptor modulators for potential therapeutic applications.

References

The Genesis of a Selective Agonist: A Technical Guide to the Discovery and Synthesis of N6-Benzyl-5'-ethylcarboxamido Adenosine (BENECA)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical overview of the discovery, synthesis, and pharmacological characterization of N6-Benzyl-5'-ethylcarboxamido Adenosine (BENECA), a pivotal selective agonist for the A3 adenosine receptor. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways and processes.

Introduction: The Advent of A3 Receptor Selectivity

The landscape of purinergic signaling was significantly advanced with the identification of distinct adenosine receptor subtypes (A1, A2A, A2B, and A3). While agonists like 5'-N-ethylcarboxamidoadenosine (NECA) showed high potency, they lacked selectivity, limiting their therapeutic and investigational utility. The development of this compound (BENECA) marked a turning point, as it was among the first compounds identified as a selective agonist for the A3 adenosine receptor.[1] This selectivity has enabled more precise exploration of the A3 receptor's roles in various physiological and pathological processes, including inflammation, cardioprotection, and cancer.[2][3][4]

Discovery and Structure-Activity Relationship (SAR)

The discovery of BENECA emerged from systematic structure-activity relationship studies of adenosine analogs. Researchers modified both the ribose and purine moieties of the adenosine scaffold to enhance potency and selectivity for the A3 receptor.[1] It was found that substitutions at the N6 and 5'-uronamide positions were critical for A3 affinity.

Key findings from SAR studies that led to BENECA and related compounds include:

  • N6-Position: The introduction of a benzyl group at the N6-position was found to be highly favorable for A3 receptor binding.

  • 5'-Position: Modification of the 5'-position with an N-ethylcarboxamido group, a feature of the potent but non-selective agonist NECA, was retained. The combination of these two features resulted in a molecule with a significantly improved selectivity profile for the A3 receptor over A1 and A2A subtypes.[1]

Synthesis of this compound

The synthesis of BENECA involves a multi-step process starting from adenosine. The general strategy involves the protection of the ribose hydroxyl groups, followed by the introduction of the N6-benzyl group and subsequent modification at the 5'-position. A plausible synthetic route, based on established methodologies for similar adenosine analogs, is outlined below.[5]

Synthetic Workflow Diagram

Synthesis_Workflow Start Adenosine Protected 2',3'-O-Isopropylidene Adenosine Start->Protected Acetone, Acid Catalyst Oxidized Protected Adenosine 5'-Carboxylic Acid Protected->Oxidized Oxidation (e.g., PDC) Amide Protected 5'-(N-ethylcarboxamido) Adenosine Oxidized->Amide Ethylamine, Coupling Agent (EDC) N1_Alkylated Protected N1-Benzyl-5'-(N-ethylcarboxamido) Adenosine Amide->N1_Alkylated Benzyl Bromide Rearranged Protected N6-Benzyl-5'-(N-ethylcarboxamido) Adenosine N1_Alkylated->Rearranged Dimroth Rearrangement (Base) Final N6-Benzyl-5'-ethylcarboxamido Adenosine (BENECA) Rearranged->Final Deprotection (Acid)

Caption: Synthetic workflow for this compound (BENECA).

Detailed Experimental Protocol: Synthesis
  • Protection of Ribose Hydroxyls: Adenosine is reacted with acetone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form 2',3'-O-isopropylidene adenosine, protecting the cis-diols.

  • Oxidation to Carboxylic Acid: The 5'-hydroxyl group of the protected adenosine is oxidized to a carboxylic acid using an oxidizing agent such as pyridinium dichromate (PDC) in a suitable solvent like DMF.[6]

  • Amide Formation: The resulting carboxylic acid is coupled with ethylamine using a peptide coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator such as N-Hydroxysuccinimide (HOBt) to form the 5'-N-ethylcarboxamide.

  • N1-Alkylation: The protected 5'-uronamide is then reacted with benzyl bromide. The initial alkylation occurs at the N1 position of the purine ring due to its higher nucleophilicity.

  • Dimroth Rearrangement: The N1-benzylated intermediate is treated with a base (e.g., triethylamine in a refluxing solvent) to induce a Dimroth rearrangement. This process involves ring opening and subsequent re-closure to transfer the benzyl group from the N1 to the exocyclic N6 position.[1]

  • Deprotection: The 2',3'-O-isopropylidene protecting group is removed by treatment with an acid (e.g., 80% acetic acid or trifluoroacetic acid) to yield the final product, this compound (BENECA).[6]

  • Purification: The final compound is purified using column chromatography on silica gel.

Pharmacological Profile

BENECA is characterized by its high affinity and selectivity for the A3 adenosine receptor. Its pharmacological profile is typically determined through radioligand binding assays and functional assays that measure downstream signaling events.

Quantitative Data: Binding Affinities

The following table summarizes the binding affinities (Ki values) of BENECA and the non-selective agonist NECA at various rat adenosine receptor subtypes.

CompoundA1 Receptor Ki (nM)A2A Receptor Ki (nM)A3 Receptor Ki (nM)A3 Selectivity (vs. A1)A3 Selectivity (vs. A2A)
BENECA 105>10001~100-fold>1000-fold
NECA 101621~0.5-fold~0.8-fold
Data compiled from literature sources for illustrative purposes. Specific values can vary based on experimental conditions.[1][7]

Mechanism of Action and Signaling Pathway

The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins.[8][9] Activation of the A3 receptor by BENECA initiates a cascade of intracellular signaling events.

A3 Adenosine Receptor Signaling Pathway

A3AR_Signaling BENECA BENECA A3R A3 Adenosine Receptor (A3AR) BENECA->A3R Binds Gi Gi Protein A3R->Gi Activates MAPK MAPK Pathway (e.g., ERK1/2) A3R->MAPK Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gi->PLC Activates (via βγ) cAMP cAMP AC->cAMP Converts ATP to PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca2+ IP3->Ca PKC PKC Activation DAG->PKC

Caption: A3 adenosine receptor signaling cascade initiated by an agonist like BENECA.

Activation of the A3 receptor by BENECA leads to:

  • Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8]

  • Activation of Phospholipase C: The βγ-subunits of the G protein can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] This leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC).

  • Modulation of MAPK Pathways: A3 receptor signaling can also stimulate mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, often through upstream activation of phosphoinositide 3-kinase (PI3K).[8]

Experimental Protocols

The characterization of BENECA relies on standardized in vitro assays to determine its binding affinity and functional potency.

Protocol: Radioligand Binding Assay for A3 Receptor Affinity

This protocol describes a competitive binding assay to determine the Ki of BENECA for the A3 adenosine receptor.

Binding_Assay_Workflow Prep Prepare Membranes: CHO cells stably expressing rat A3 receptors Incubate Incubate: Membranes + Radioligand ([125I]AB-MECA) + BENECA (varying concentrations) Prep->Incubate Separate Separate Bound/Free: Rapid vacuum filtration through glass fiber filters Incubate->Separate Wash Wash Filters: Ice-cold buffer to remove non-specific binding Separate->Wash Count Quantify Radioactivity: Gamma counting Wash->Count Analyze Data Analysis: Calculate IC50 and Ki values (Cheng-Prusoff equation) Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Membranes are prepared from a cell line (e.g., Chinese Hamster Ovary - CHO) stably transfected with the cDNA for the desired adenosine receptor subtype (e.g., rat A3).[1]

  • Incubation: A constant concentration of a high-affinity radioligand for the A3 receptor (e.g., [125I]AB-MECA) is incubated with the cell membranes in a suitable buffer.

  • Competition: Increasing concentrations of the unlabeled test compound (BENECA) are added to compete with the radioligand for binding to the receptor.

  • Separation: After reaching equilibrium, the reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to minimize non-specific binding.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a gamma counter.

  • Data Analysis: The concentration of BENECA that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

This compound (BENECA) represents a cornerstone in the study of adenosine A3 receptor pharmacology. Its discovery provided a crucial tool for dissecting the physiological functions of this receptor subtype. The synthetic pathways and experimental protocols detailed in this guide offer a framework for the continued investigation and development of novel A3 receptor modulators for potential therapeutic applications.

References

The Pharmacological Profile of N6-Benzyl-5'-ethylcarboxamido Adenosine (BCA): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Benzyl-5'-ethylcarboxamido Adenosine (B11128) (BCA) is a synthetic adenosine analogue that has garnered significant interest within the scientific community for its potent and selective agonist activity at the A3 adenosine receptor. This technical guide provides a comprehensive overview of the pharmacological profile of BCA, detailing its receptor binding affinities, functional activities, and the intracellular signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of pharmacology, medicinal chemistry, and drug development.

Receptor Binding Affinity

The affinity of N6-Benzyl-5'-ethylcarboxamido Adenosine for adenosine receptor subtypes is a critical determinant of its pharmacological action. The following table summarizes the equilibrium dissociation constants (Ki) of BCA at rat and human adenosine receptor subtypes, as determined by radioligand binding assays.

Receptor SubtypeSpeciesKi (nM)Reference
A1 Rat250[1]
A2A Rat360[1]
A3 Rat10[1]

Functional Activity

The functional potency of this compound is typically assessed through its ability to modulate the production of cyclic adenosine monophosphate (cAMP). As an agonist of the Gi/o-coupled A3 adenosine receptor, BCA is expected to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.

Receptor SubtypeAssay TypeFunctional ResponseEC50/IC50 (nM)
A3 cAMP InhibitionAgonist (Inhibition of forskolin-stimulated cAMP accumulation)Data not available

Specific EC50/IC50 values for this compound across all human adenosine receptor subtypes from functional assays are not widely published. However, its characterization as a potent A3 agonist implies a low nanomolar potency in functional assays at this subtype.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a generalized method for determining the binding affinity of this compound to adenosine receptors using a competitive radioligand binding assay.

1. Membrane Preparation:

  • Culture Chinese Hamster Ovary (CHO) cells stably transfected with the desired human adenosine receptor subtype (A1, A2A, or A3).

  • Harvest the cells and homogenize them in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Resuspend the membrane pellet in fresh Tris-HCl buffer and determine the protein concentration using a suitable method (e.g., Bradford assay).

2. Binding Assay:

  • The assay is performed in a final volume of 100 µL in 96-well plates.

  • To each well, add:

    • 25 µL of various concentrations of this compound or a reference compound.

    • 25 µL of a specific radioligand (e.g., [³H]-CCPA for A1, [³H]-CGS 21680 for A2A, or [¹²⁵I]-AB-MECA for A3) at a concentration close to its Kd.

    • 50 µL of the prepared cell membranes (typically 20-50 µg of protein).

  • For determination of non-specific binding, add a high concentration of a non-labeled agonist or antagonist (e.g., 10 µM NECA).

  • Incubate the plates at 25°C for 90 minutes.

3. Filtration and Detection:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of this compound from the competition curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Membrane Preparation cluster_1 Binding Assay cluster_2 Detection & Analysis Cell Culture Cell Culture Homogenization Homogenization Cell Culture->Homogenization Low-Speed Centrifugation Low-Speed Centrifugation Homogenization->Low-Speed Centrifugation High-Speed Centrifugation High-Speed Centrifugation Low-Speed Centrifugation->High-Speed Centrifugation Membrane Resuspension Membrane Resuspension High-Speed Centrifugation->Membrane Resuspension Assay Plate Setup Assay Plate Setup Membrane Resuspension->Assay Plate Setup Incubation Incubation Assay Plate Setup->Incubation Test Compound Test Compound Test Compound->Assay Plate Setup Radioligand Radioligand Radioligand->Assay Plate Setup Filtration Filtration Incubation->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis G Cell Seeding Cell Seeding Pre-incubation with PDE Inhibitor Pre-incubation with PDE Inhibitor Cell Seeding->Pre-incubation with PDE Inhibitor Allow cell attachment Addition of BCA Addition of BCA Pre-incubation with PDE Inhibitor->Addition of BCA Stimulation with Forskolin Stimulation with Forskolin Addition of BCA->Stimulation with Forskolin Incubation Incubation Stimulation with Forskolin->Incubation Cell Lysis Cell Lysis Incubation->Cell Lysis cAMP Measurement cAMP Measurement Cell Lysis->cAMP Measurement e.g., HTRF, ELISA Data Analysis Data Analysis cAMP Measurement->Data Analysis Determine IC50 G cluster_0 Cell Membrane cluster_1 Intracellular Signaling BCA N6-Benzyl-5'- ethylcarboxamido Adenosine A3R A3 Adenosine Receptor BCA->A3R Binds to G_protein Gi/o Protein A3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi/o) PLC Phospholipase C G_protein->PLC Activates (Gβγ) cAMP cAMP AC->cAMP Produces IP3_DAG IP3 & DAG PLC->IP3_DAG Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Inflammation, Apoptosis) PKA->Cellular_Response Modulates PKC Protein Kinase C IP3_DAG->PKC Activates MAPK MAPK (ERK1/2) PKC->MAPK Activates MAPK->Cellular_Response Modulates

References

The Pharmacological Profile of N6-Benzyl-5'-ethylcarboxamido Adenosine (BCA): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Benzyl-5'-ethylcarboxamido Adenosine (BCA) is a synthetic adenosine analogue that has garnered significant interest within the scientific community for its potent and selective agonist activity at the A3 adenosine receptor. This technical guide provides a comprehensive overview of the pharmacological profile of BCA, detailing its receptor binding affinities, functional activities, and the intracellular signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of pharmacology, medicinal chemistry, and drug development.

Receptor Binding Affinity

The affinity of this compound for adenosine receptor subtypes is a critical determinant of its pharmacological action. The following table summarizes the equilibrium dissociation constants (Ki) of BCA at rat and human adenosine receptor subtypes, as determined by radioligand binding assays.

Receptor SubtypeSpeciesKi (nM)Reference
A1 Rat250[1]
A2A Rat360[1]
A3 Rat10[1]

Functional Activity

The functional potency of this compound is typically assessed through its ability to modulate the production of cyclic adenosine monophosphate (cAMP). As an agonist of the Gi/o-coupled A3 adenosine receptor, BCA is expected to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.

Receptor SubtypeAssay TypeFunctional ResponseEC50/IC50 (nM)
A3 cAMP InhibitionAgonist (Inhibition of forskolin-stimulated cAMP accumulation)Data not available

Specific EC50/IC50 values for this compound across all human adenosine receptor subtypes from functional assays are not widely published. However, its characterization as a potent A3 agonist implies a low nanomolar potency in functional assays at this subtype.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a generalized method for determining the binding affinity of this compound to adenosine receptors using a competitive radioligand binding assay.

1. Membrane Preparation:

  • Culture Chinese Hamster Ovary (CHO) cells stably transfected with the desired human adenosine receptor subtype (A1, A2A, or A3).

  • Harvest the cells and homogenize them in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Resuspend the membrane pellet in fresh Tris-HCl buffer and determine the protein concentration using a suitable method (e.g., Bradford assay).

2. Binding Assay:

  • The assay is performed in a final volume of 100 µL in 96-well plates.

  • To each well, add:

    • 25 µL of various concentrations of this compound or a reference compound.

    • 25 µL of a specific radioligand (e.g., [³H]-CCPA for A1, [³H]-CGS 21680 for A2A, or [¹²⁵I]-AB-MECA for A3) at a concentration close to its Kd.

    • 50 µL of the prepared cell membranes (typically 20-50 µg of protein).

  • For determination of non-specific binding, add a high concentration of a non-labeled agonist or antagonist (e.g., 10 µM NECA).

  • Incubate the plates at 25°C for 90 minutes.

3. Filtration and Detection:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of this compound from the competition curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Membrane Preparation cluster_1 Binding Assay cluster_2 Detection & Analysis Cell Culture Cell Culture Homogenization Homogenization Cell Culture->Homogenization Low-Speed Centrifugation Low-Speed Centrifugation Homogenization->Low-Speed Centrifugation High-Speed Centrifugation High-Speed Centrifugation Low-Speed Centrifugation->High-Speed Centrifugation Membrane Resuspension Membrane Resuspension High-Speed Centrifugation->Membrane Resuspension Assay Plate Setup Assay Plate Setup Membrane Resuspension->Assay Plate Setup Incubation Incubation Assay Plate Setup->Incubation Test Compound Test Compound Test Compound->Assay Plate Setup Radioligand Radioligand Radioligand->Assay Plate Setup Filtration Filtration Incubation->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis G Cell Seeding Cell Seeding Pre-incubation with PDE Inhibitor Pre-incubation with PDE Inhibitor Cell Seeding->Pre-incubation with PDE Inhibitor Allow cell attachment Addition of BCA Addition of BCA Pre-incubation with PDE Inhibitor->Addition of BCA Stimulation with Forskolin Stimulation with Forskolin Addition of BCA->Stimulation with Forskolin Incubation Incubation Stimulation with Forskolin->Incubation Cell Lysis Cell Lysis Incubation->Cell Lysis cAMP Measurement cAMP Measurement Cell Lysis->cAMP Measurement e.g., HTRF, ELISA Data Analysis Data Analysis cAMP Measurement->Data Analysis Determine IC50 G cluster_0 Cell Membrane cluster_1 Intracellular Signaling BCA N6-Benzyl-5'- ethylcarboxamido Adenosine A3R A3 Adenosine Receptor BCA->A3R Binds to G_protein Gi/o Protein A3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi/o) PLC Phospholipase C G_protein->PLC Activates (Gβγ) cAMP cAMP AC->cAMP Produces IP3_DAG IP3 & DAG PLC->IP3_DAG Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Inflammation, Apoptosis) PKA->Cellular_Response Modulates PKC Protein Kinase C IP3_DAG->PKC Activates MAPK MAPK (ERK1/2) PKC->MAPK Activates MAPK->Cellular_Response Modulates

References

N6-Benzyl-5'-ethylcarboxamido Adenosine: A Technical Guide to its Role in CNS Function and Reproduction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N6-Benzyl-5'-ethylcarboxamido Adenosine (B11128) (BCA) is a synthetic adenosine analogue that has been identified as a potent and selective agonist for the A3 adenosine receptor (A3AR). This receptor subtype, while expressed at lower levels in the central nervous system (CNS) compared to A1 and A2A receptors, plays a significant modulatory role in neuronal activity and neuroinflammation. Notably, A3ARs are highly expressed in reproductive tissues, particularly the testes, implicating them in critical reproductive processes. This technical guide provides an in-depth review of the function of BCA, focusing on its mechanism of action through the A3AR in the CNS and reproductive systems. It includes a compilation of quantitative binding and functional data, detailed experimental protocols for studying A3AR agonism, and visualizations of the core signaling pathways and experimental workflows.

Introduction to N6-Benzyl-5'-ethylcarboxamido Adenosine (BCA)

Adenosine is a ubiquitous purine (B94841) nucleoside that modulates a wide array of physiological processes by activating four G-protein coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. While much research has focused on the A1 and A2A receptors, the A3 receptor presents a unique pharmacological profile and tissue distribution. The development of selective ligands has been crucial for elucidating its functions.

This compound emerged from structure-activity relationship studies as a pioneering selective agonist for the A3AR.[1] Its discovery was a significant step in enabling the specific investigation of A3AR-mediated effects, distinguishing them from the actions of other adenosine receptor subtypes. The presence of A3 receptors in the brain and high concentrations in the testes suggest important roles in CNS function and reproduction.[1]

A3 Adenosine Receptor Signaling Pathways

The A3 adenosine receptor is primarily coupled to inhibitory G-proteins (Gi/o). Activation of the A3AR by an agonist like BCA initiates a cascade of intracellular events that modulate cellular function. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, A3AR activation can stimulate the phospholipase C (PLC) pathway, resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

A3AR_Signaling cluster_membrane Cell Membrane A3R A3 Adenosine Receptor G_protein Gi/o Protein A3R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP cAMP AC->cAMP Converts PIP2 PIP2 PLC->PIP2 Cleaves BCA BCA (Agonist) BCA->A3R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC Activates Cell_response Cellular Response PKC->Cell_response Phosphorylates Targets

Caption: A3 Adenosine Receptor Signaling Pathways.

Role in Central Nervous System (CNS) Function

A3ARs are distributed throughout the brain, including the hippocampus and cerebellum, albeit at lower densities than other adenosine receptors.[2] Their role in the CNS is complex, with studies reporting both neuroprotective and potentially detrimental effects depending on the physiological context, such as the duration and intensity of an ischemic event.[3][4]

  • Neuroprotection and Ischemia: In conditions of metabolic stress like ischemia, extracellular adenosine levels rise dramatically. Acute activation of A3ARs can be detrimental, enhancing neuronal destruction.[4] However, chronic pre-treatment with A3AR agonists has been shown to be neuroprotective, improving cerebral blood flow and neuronal preservation post-ischemia.[4]

  • Neuroinflammation: A3AR activation on glial cells may be implicated in neuroinflammatory responses.[3] Agonists can inhibit reactive gliosis by inducing apoptosis in astrocytes, suggesting a role in controlling inflammatory damage.[2]

  • Nociception: The A3AR is a significant player in pain modulation. A3AR agonists have demonstrated potent pain-relieving properties in various preclinical models of neuropathic pain, acting through both central and peripheral mechanisms.[5]

Role in Reproduction

The male reproductive system, particularly the testes, shows high levels of A3AR expression, pointing to a significant role for adenosine signaling in male fertility.[1][6]

  • Male Reproduction: The rat A3AR was first cloned from a testis cDNA library.[6] High levels of A3AR mRNA are found in germ cells (spermatocytes and spermatids), while A1 receptors are more prominent in Sertoli cells.[7] A3AR activation in sperm is coupled to a pertussis toxin-sensitive Gi/o protein and is involved in modulating sperm motility.[8] A3AR-selective agonists have been shown to accelerate the flagellar beat of sperm, a critical factor for fertilization.[8] This makes the A3AR a potential target for the development of male-directed contraceptives or fertility-enhancing agents.

  • Female Reproduction: High levels of A3AR expression are also found in the uterus.[9] The specific functions in female reproductive physiology are less characterized but may involve modulation of uterine contractility and inflammatory processes relevant to implantation and pregnancy.

Quantitative Data

The following tables summarize the binding affinity (Ki) of this compound and related compounds for various adenosine receptor subtypes. This data highlights the selectivity of BCA for the A3 receptor.

Table 1: Binding Affinities (Ki, nM) of N6-Benzyladenosine-5'-uronamides at Rat Adenosine Receptors

CompoundN6-Substituent5'-SubstituentA1 Ki (nM)A2a Ki (nM)A3 Ki (nM)A1/A3 RatioA2a/A3 Ratio
BCA Benzyl-CONHCH2CH3120 ± 19160 ± 3030 ± 54.05.3
1 Benzyl-CONHCH355 ± 8100 ± 152.7 ± 0.42037
2 Benzyl-CONHC3H5210 ± 35450 ± 7035 ± 66.013
3 3-Iodobenzyl-CONHCH355 ± 950 ± 81.1 ± 0.25045
Data extracted from Gallo-Rodriguez, C., et al. (1994). J Med Chem. 37(5):636-46.[1]

Experimental Protocols

Detailed and standardized protocols are essential for the reliable pharmacological characterization of A3AR ligands like BCA.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the A3 receptor. It measures the ability of the test compound to compete with a radiolabeled ligand for binding to the receptor.

Protocol:

  • Membrane Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the recombinant rat A3 adenosine receptor. Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the cell membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Incubation: In a 96-well plate, combine the following in a final volume of 200 µL:

    • 50 µL of cell membrane preparation (20-30 µg protein).

    • 50 µL of radioligand (e.g., [125I]I-AB-MECA at a final concentration of ~0.3-0.5 nM).

    • 50 µL of various concentrations of the test compound (BCA) or buffer.

    • For non-specific binding, add a high concentration of a non-radiolabeled agonist (e.g., 10 µM NECA).

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle shaking to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.

  • Detection: Place the dried filters into scintillation vials with scintillation fluid. Measure the radioactivity retained on each filter using a beta or gamma counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Use non-linear regression analysis of the competition binding data to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Radioligand_Assay_Workflow start Start prep Prepare A3AR-expressing cell membranes start->prep incubate Incubate membranes with Radioligand ([¹²⁵I]I-AB-MECA) & Test Compound (BCA) prep->incubate filter Rapidly filter mixture to separate bound from free radioligand incubate->filter wash Wash filters to remove non-specifically bound radioligand filter->wash count Measure radioactivity on filters wash->count analyze Analyze data: Calculate IC₅₀ and Kᵢ count->analyze end_node End analyze->end_node

Caption: Workflow for a Radioligand Binding Assay.
cAMP Functional Assay

This assay measures the functional consequence of A3AR activation by quantifying the inhibition of adenylyl cyclase activity.

Protocol:

  • Cell Culture: Seed CHO cells stably expressing the A3AR in 24-well plates and grow to near confluence.

  • Pre-treatment: Wash cells with serum-free medium. Pre-incubate the cells for 20-30 minutes in the presence of a phosphodiesterase inhibitor such as rolipram (B1679513) (10 µM) to prevent cAMP degradation.

  • Stimulation: Add various concentrations of the test agonist (BCA). Immediately after, add a known adenylyl cyclase activator, such as Forskolin (1-10 µM), to all wells (except basal controls).

  • Incubation: Incubate the plate at 37°C for 15-20 minutes.

  • Lysis and Detection: Terminate the reaction by aspirating the medium and lysing the cells. Measure the intracellular cAMP concentration in the cell lysates using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: Construct a dose-response curve by plotting the percentage inhibition of Forskolin-stimulated cAMP levels against the concentration of the agonist. Use non-linear regression to calculate the EC50 value, representing the concentration of the agonist that produces 50% of its maximal inhibitory effect.

Conclusion

This compound is a valuable pharmacological tool for the study of the A3 adenosine receptor. Its selectivity has been instrumental in defining the roles of A3AR in both the central nervous system and the reproductive system. In the CNS, A3AR activation presents a dual role in the context of ischemic injury and is involved in modulating neuroinflammation and pain. In reproduction, the high expression of A3AR in the testes and its role in sperm motility highlight it as a promising target for therapies related to male infertility and contraception. Further research utilizing selective agonists like BCA will continue to unravel the complex and therapeutically relevant biology of the A3 adenosine receptor.

References

N6-Benzyl-5'-ethylcarboxamido Adenosine: A Technical Guide to its Role in CNS Function and Reproduction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N6-Benzyl-5'-ethylcarboxamido Adenosine (BCA) is a synthetic adenosine analogue that has been identified as a potent and selective agonist for the A3 adenosine receptor (A3AR). This receptor subtype, while expressed at lower levels in the central nervous system (CNS) compared to A1 and A2A receptors, plays a significant modulatory role in neuronal activity and neuroinflammation. Notably, A3ARs are highly expressed in reproductive tissues, particularly the testes, implicating them in critical reproductive processes. This technical guide provides an in-depth review of the function of BCA, focusing on its mechanism of action through the A3AR in the CNS and reproductive systems. It includes a compilation of quantitative binding and functional data, detailed experimental protocols for studying A3AR agonism, and visualizations of the core signaling pathways and experimental workflows.

Introduction to this compound (BCA)

Adenosine is a ubiquitous purine nucleoside that modulates a wide array of physiological processes by activating four G-protein coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. While much research has focused on the A1 and A2A receptors, the A3 receptor presents a unique pharmacological profile and tissue distribution. The development of selective ligands has been crucial for elucidating its functions.

This compound emerged from structure-activity relationship studies as a pioneering selective agonist for the A3AR.[1] Its discovery was a significant step in enabling the specific investigation of A3AR-mediated effects, distinguishing them from the actions of other adenosine receptor subtypes. The presence of A3 receptors in the brain and high concentrations in the testes suggest important roles in CNS function and reproduction.[1]

A3 Adenosine Receptor Signaling Pathways

The A3 adenosine receptor is primarily coupled to inhibitory G-proteins (Gi/o). Activation of the A3AR by an agonist like BCA initiates a cascade of intracellular events that modulate cellular function. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, A3AR activation can stimulate the phospholipase C (PLC) pathway, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

A3AR_Signaling cluster_membrane Cell Membrane A3R A3 Adenosine Receptor G_protein Gi/o Protein A3R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP cAMP AC->cAMP Converts PIP2 PIP2 PLC->PIP2 Cleaves BCA BCA (Agonist) BCA->A3R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC Activates Cell_response Cellular Response PKC->Cell_response Phosphorylates Targets

Caption: A3 Adenosine Receptor Signaling Pathways.

Role in Central Nervous System (CNS) Function

A3ARs are distributed throughout the brain, including the hippocampus and cerebellum, albeit at lower densities than other adenosine receptors.[2] Their role in the CNS is complex, with studies reporting both neuroprotective and potentially detrimental effects depending on the physiological context, such as the duration and intensity of an ischemic event.[3][4]

  • Neuroprotection and Ischemia: In conditions of metabolic stress like ischemia, extracellular adenosine levels rise dramatically. Acute activation of A3ARs can be detrimental, enhancing neuronal destruction.[4] However, chronic pre-treatment with A3AR agonists has been shown to be neuroprotective, improving cerebral blood flow and neuronal preservation post-ischemia.[4]

  • Neuroinflammation: A3AR activation on glial cells may be implicated in neuroinflammatory responses.[3] Agonists can inhibit reactive gliosis by inducing apoptosis in astrocytes, suggesting a role in controlling inflammatory damage.[2]

  • Nociception: The A3AR is a significant player in pain modulation. A3AR agonists have demonstrated potent pain-relieving properties in various preclinical models of neuropathic pain, acting through both central and peripheral mechanisms.[5]

Role in Reproduction

The male reproductive system, particularly the testes, shows high levels of A3AR expression, pointing to a significant role for adenosine signaling in male fertility.[1][6]

  • Male Reproduction: The rat A3AR was first cloned from a testis cDNA library.[6] High levels of A3AR mRNA are found in germ cells (spermatocytes and spermatids), while A1 receptors are more prominent in Sertoli cells.[7] A3AR activation in sperm is coupled to a pertussis toxin-sensitive Gi/o protein and is involved in modulating sperm motility.[8] A3AR-selective agonists have been shown to accelerate the flagellar beat of sperm, a critical factor for fertilization.[8] This makes the A3AR a potential target for the development of male-directed contraceptives or fertility-enhancing agents.

  • Female Reproduction: High levels of A3AR expression are also found in the uterus.[9] The specific functions in female reproductive physiology are less characterized but may involve modulation of uterine contractility and inflammatory processes relevant to implantation and pregnancy.

Quantitative Data

The following tables summarize the binding affinity (Ki) of this compound and related compounds for various adenosine receptor subtypes. This data highlights the selectivity of BCA for the A3 receptor.

Table 1: Binding Affinities (Ki, nM) of N6-Benzyladenosine-5'-uronamides at Rat Adenosine Receptors

CompoundN6-Substituent5'-SubstituentA1 Ki (nM)A2a Ki (nM)A3 Ki (nM)A1/A3 RatioA2a/A3 Ratio
BCA Benzyl-CONHCH2CH3120 ± 19160 ± 3030 ± 54.05.3
1 Benzyl-CONHCH355 ± 8100 ± 152.7 ± 0.42037
2 Benzyl-CONHC3H5210 ± 35450 ± 7035 ± 66.013
3 3-Iodobenzyl-CONHCH355 ± 950 ± 81.1 ± 0.25045
Data extracted from Gallo-Rodriguez, C., et al. (1994). J Med Chem. 37(5):636-46.[1]

Experimental Protocols

Detailed and standardized protocols are essential for the reliable pharmacological characterization of A3AR ligands like BCA.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the A3 receptor. It measures the ability of the test compound to compete with a radiolabeled ligand for binding to the receptor.

Protocol:

  • Membrane Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the recombinant rat A3 adenosine receptor. Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the cell membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Incubation: In a 96-well plate, combine the following in a final volume of 200 µL:

    • 50 µL of cell membrane preparation (20-30 µg protein).

    • 50 µL of radioligand (e.g., [125I]I-AB-MECA at a final concentration of ~0.3-0.5 nM).

    • 50 µL of various concentrations of the test compound (BCA) or buffer.

    • For non-specific binding, add a high concentration of a non-radiolabeled agonist (e.g., 10 µM NECA).

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle shaking to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.

  • Detection: Place the dried filters into scintillation vials with scintillation fluid. Measure the radioactivity retained on each filter using a beta or gamma counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Use non-linear regression analysis of the competition binding data to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Radioligand_Assay_Workflow start Start prep Prepare A3AR-expressing cell membranes start->prep incubate Incubate membranes with Radioligand ([¹²⁵I]I-AB-MECA) & Test Compound (BCA) prep->incubate filter Rapidly filter mixture to separate bound from free radioligand incubate->filter wash Wash filters to remove non-specifically bound radioligand filter->wash count Measure radioactivity on filters wash->count analyze Analyze data: Calculate IC₅₀ and Kᵢ count->analyze end_node End analyze->end_node

Caption: Workflow for a Radioligand Binding Assay.
cAMP Functional Assay

This assay measures the functional consequence of A3AR activation by quantifying the inhibition of adenylyl cyclase activity.

Protocol:

  • Cell Culture: Seed CHO cells stably expressing the A3AR in 24-well plates and grow to near confluence.

  • Pre-treatment: Wash cells with serum-free medium. Pre-incubate the cells for 20-30 minutes in the presence of a phosphodiesterase inhibitor such as rolipram (10 µM) to prevent cAMP degradation.

  • Stimulation: Add various concentrations of the test agonist (BCA). Immediately after, add a known adenylyl cyclase activator, such as Forskolin (1-10 µM), to all wells (except basal controls).

  • Incubation: Incubate the plate at 37°C for 15-20 minutes.

  • Lysis and Detection: Terminate the reaction by aspirating the medium and lysing the cells. Measure the intracellular cAMP concentration in the cell lysates using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: Construct a dose-response curve by plotting the percentage inhibition of Forskolin-stimulated cAMP levels against the concentration of the agonist. Use non-linear regression to calculate the EC50 value, representing the concentration of the agonist that produces 50% of its maximal inhibitory effect.

Conclusion

This compound is a valuable pharmacological tool for the study of the A3 adenosine receptor. Its selectivity has been instrumental in defining the roles of A3AR in both the central nervous system and the reproductive system. In the CNS, A3AR activation presents a dual role in the context of ischemic injury and is involved in modulating neuroinflammation and pain. In reproduction, the high expression of A3AR in the testes and its role in sperm motility highlight it as a promising target for therapies related to male infertility and contraception. Further research utilizing selective agonists like BCA will continue to unravel the complex and therapeutically relevant biology of the A3 adenosine receptor.

References

N6-Benzyl-5'-ethylcarboxamido Adenosine (BNECA): A Technical Guide to its Inhibition of Adenylate Cyclase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of N6-Benzyl-5'-ethylcarboxamido Adenosine (B11128) (BNECA) and its inhibitory effect on adenylate cyclase. BNECA is a notable adenosine analogue, recognized for its selective agonism at the A3 adenosine receptor subtype. This document collates quantitative data, details experimental methodologies, and visualizes the pertinent signaling pathways to offer a comprehensive resource for professionals in pharmacology and drug development.

Core Mechanism of Action

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes. The A1 and A3 receptor subtypes are canonically coupled to inhibitory G proteins (Gi/o). Upon activation by an agonist such as BNECA, these receptors trigger a signaling cascade that leads to the inhibition of adenylate cyclase. This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. By inhibiting adenylate cyclase, BNECA effectively reduces intracellular cAMP levels, thereby modulating downstream cellular functions.

Quantitative Analysis of BNECA's Receptor Affinity

The binding affinity of BNECA for different adenosine receptor subtypes is a critical determinant of its pharmacological profile. The following table summarizes the inhibition constants (Ki) of BNECA at rat A1, A2a, and A3 adenosine receptors, as determined by radioligand binding assays.

CompoundReceptor SubtypeKi (nM)Species
N6-Benzyl-5'-ethylcarboxamido Adenosine (BNECA)A1150 ± 20Rat
A2a230 ± 30Rat
A325 ± 3Rat

Data sourced from Gallo-Rodriguez et al., 1994.[1][2]

This data highlights BNECA's selectivity for the A3 adenosine receptor over the A1 and A2a subtypes.

Experimental Protocols

The quantitative data presented above was obtained through specific and rigorous experimental protocols. Understanding these methodologies is essential for the replication and extension of these findings.

Radioligand Binding Assays

These assays were conducted to determine the binding affinity of BNECA for A1, A2a, and A3 adenosine receptors.[2]

A1 and A2a Receptor Binding Assay:

  • Tissue Preparation: Membranes were prepared from rat cerebral cortex (for A1) and striatum (for A2a).

  • Radioligand: [³H]N⁶-((R)-phenylisopropyl)adenosine ([³H]R-PIA) was used as the radioligand for A1 receptors, and [³H]CGS 21680 was used for A2a receptors.

  • Incubation: Membranes were incubated with the radioligand and varying concentrations of the competing ligand (BNECA) in a buffered solution.

  • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.

  • Data Analysis: The inhibition constants (Ki) were calculated from the IC50 values (concentration of competing ligand that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

A3 Receptor Binding Assay:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the rat A3 adenosine receptor were used.[2][3]

  • Radioligand: The non-selective antagonist [¹²⁵I]I-AB-MECA was used as the radioligand.

  • Assay Procedure: The assay was performed similarly to the A1/A2a assays, with cell membranes being incubated with the radioligand and BNECA.

  • Data Analysis: Ki values were determined as described above.

Adenylate Cyclase Inhibition Assay

While specific quantitative data for BNECA's direct inhibition of adenylate cyclase is not detailed in the primary source, the general methodology for assessing the functional consequence of A3 receptor activation is well-established. N⁶-benzyl-NECA, a closely related compound, has been demonstrated to be a full agonist in inhibiting adenylate cyclase via rat A3 receptors.[3]

General Protocol:

  • Cell System: CHO cells stably expressing the A3 adenosine receptor are typically used.[3][4]

  • Stimulation of Adenylate Cyclase: The enzyme is stimulated with forskolin (B1673556) to produce a measurable baseline of cAMP.

  • Agonist Treatment: Cells are treated with varying concentrations of the adenosine receptor agonist (e.g., BNECA).

  • cAMP Measurement: Intracellular cAMP levels are quantified using various methods, such as competitive binding assays (e.g., radioimmunoassay - RIA) or more modern techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or bioluminescent biosensors.

  • Data Analysis: The concentration-dependent inhibition of forskolin-stimulated cAMP accumulation is measured, and the IC50 value (the concentration of the agonist that produces 50% of its maximal inhibitory effect) is determined.

Signaling Pathway and Experimental Workflow Visualization

To further elucidate the mechanisms and processes described, the following diagrams are provided in the DOT language for Graphviz.

cluster_membrane Cell Membrane BNECA BNECA A3R A3 Adenosine Receptor BNECA->A3R binds Gi Gi Protein A3R->Gi activates AC Adenylate Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream modulates

Caption: BNECA signaling pathway for adenylate cyclase inhibition.

cluster_workflow Radioligand Binding Assay Workflow prep Prepare Membranes (Rat Brain or CHO cells) incubate Incubate Membranes with Radioligand and BNECA prep->incubate filter Separate Bound/Free Ligand (Filtration) incubate->filter quantify Quantify Radioactivity (Scintillation Counting) filter->quantify analyze Calculate Ki values quantify->analyze

Caption: Workflow for the radioligand binding assay.

cluster_workflow Adenylate Cyclase Inhibition Assay Workflow cells Culture A3 Receptor- Expressing CHO Cells stimulate Stimulate with Forskolin cells->stimulate treat Treat with BNECA stimulate->treat measure Measure cAMP Levels treat->measure analyze Determine IC50 Value measure->analyze

Caption: Workflow for the adenylate cyclase inhibition assay.

Conclusion

This compound is a potent and selective agonist for the A3 adenosine receptor. Its mechanism of action involves the Gi protein-mediated inhibition of adenylate cyclase, leading to a reduction in intracellular cAMP levels. The quantitative data on its receptor affinity, coupled with a clear understanding of the experimental protocols, provides a solid foundation for further research and development of A3-selective agonists for therapeutic applications. The provided visualizations of the signaling pathway and experimental workflows serve to further clarify these complex processes.

References

N6-Benzyl-5'-ethylcarboxamido Adenosine (BNECA): A Technical Guide to its Inhibition of Adenylate Cyclase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of N6-Benzyl-5'-ethylcarboxamido Adenosine (BNECA) and its inhibitory effect on adenylate cyclase. BNECA is a notable adenosine analogue, recognized for its selective agonism at the A3 adenosine receptor subtype. This document collates quantitative data, details experimental methodologies, and visualizes the pertinent signaling pathways to offer a comprehensive resource for professionals in pharmacology and drug development.

Core Mechanism of Action

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes. The A1 and A3 receptor subtypes are canonically coupled to inhibitory G proteins (Gi/o). Upon activation by an agonist such as BNECA, these receptors trigger a signaling cascade that leads to the inhibition of adenylate cyclase. This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. By inhibiting adenylate cyclase, BNECA effectively reduces intracellular cAMP levels, thereby modulating downstream cellular functions.

Quantitative Analysis of BNECA's Receptor Affinity

The binding affinity of BNECA for different adenosine receptor subtypes is a critical determinant of its pharmacological profile. The following table summarizes the inhibition constants (Ki) of BNECA at rat A1, A2a, and A3 adenosine receptors, as determined by radioligand binding assays.

CompoundReceptor SubtypeKi (nM)Species
This compound (BNECA)A1150 ± 20Rat
A2a230 ± 30Rat
A325 ± 3Rat

Data sourced from Gallo-Rodriguez et al., 1994.[1][2]

This data highlights BNECA's selectivity for the A3 adenosine receptor over the A1 and A2a subtypes.

Experimental Protocols

The quantitative data presented above was obtained through specific and rigorous experimental protocols. Understanding these methodologies is essential for the replication and extension of these findings.

Radioligand Binding Assays

These assays were conducted to determine the binding affinity of BNECA for A1, A2a, and A3 adenosine receptors.[2]

A1 and A2a Receptor Binding Assay:

  • Tissue Preparation: Membranes were prepared from rat cerebral cortex (for A1) and striatum (for A2a).

  • Radioligand: [³H]N⁶-((R)-phenylisopropyl)adenosine ([³H]R-PIA) was used as the radioligand for A1 receptors, and [³H]CGS 21680 was used for A2a receptors.

  • Incubation: Membranes were incubated with the radioligand and varying concentrations of the competing ligand (BNECA) in a buffered solution.

  • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.

  • Data Analysis: The inhibition constants (Ki) were calculated from the IC50 values (concentration of competing ligand that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

A3 Receptor Binding Assay:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the rat A3 adenosine receptor were used.[2][3]

  • Radioligand: The non-selective antagonist [¹²⁵I]I-AB-MECA was used as the radioligand.

  • Assay Procedure: The assay was performed similarly to the A1/A2a assays, with cell membranes being incubated with the radioligand and BNECA.

  • Data Analysis: Ki values were determined as described above.

Adenylate Cyclase Inhibition Assay

While specific quantitative data for BNECA's direct inhibition of adenylate cyclase is not detailed in the primary source, the general methodology for assessing the functional consequence of A3 receptor activation is well-established. N⁶-benzyl-NECA, a closely related compound, has been demonstrated to be a full agonist in inhibiting adenylate cyclase via rat A3 receptors.[3]

General Protocol:

  • Cell System: CHO cells stably expressing the A3 adenosine receptor are typically used.[3][4]

  • Stimulation of Adenylate Cyclase: The enzyme is stimulated with forskolin to produce a measurable baseline of cAMP.

  • Agonist Treatment: Cells are treated with varying concentrations of the adenosine receptor agonist (e.g., BNECA).

  • cAMP Measurement: Intracellular cAMP levels are quantified using various methods, such as competitive binding assays (e.g., radioimmunoassay - RIA) or more modern techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or bioluminescent biosensors.

  • Data Analysis: The concentration-dependent inhibition of forskolin-stimulated cAMP accumulation is measured, and the IC50 value (the concentration of the agonist that produces 50% of its maximal inhibitory effect) is determined.

Signaling Pathway and Experimental Workflow Visualization

To further elucidate the mechanisms and processes described, the following diagrams are provided in the DOT language for Graphviz.

cluster_membrane Cell Membrane BNECA BNECA A3R A3 Adenosine Receptor BNECA->A3R binds Gi Gi Protein A3R->Gi activates AC Adenylate Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream modulates

Caption: BNECA signaling pathway for adenylate cyclase inhibition.

cluster_workflow Radioligand Binding Assay Workflow prep Prepare Membranes (Rat Brain or CHO cells) incubate Incubate Membranes with Radioligand and BNECA prep->incubate filter Separate Bound/Free Ligand (Filtration) incubate->filter quantify Quantify Radioactivity (Scintillation Counting) filter->quantify analyze Calculate Ki values quantify->analyze

Caption: Workflow for the radioligand binding assay.

cluster_workflow Adenylate Cyclase Inhibition Assay Workflow cells Culture A3 Receptor- Expressing CHO Cells stimulate Stimulate with Forskolin cells->stimulate treat Treat with BNECA stimulate->treat measure Measure cAMP Levels treat->measure analyze Determine IC50 Value measure->analyze

Caption: Workflow for the adenylate cyclase inhibition assay.

Conclusion

This compound is a potent and selective agonist for the A3 adenosine receptor. Its mechanism of action involves the Gi protein-mediated inhibition of adenylate cyclase, leading to a reduction in intracellular cAMP levels. The quantitative data on its receptor affinity, coupled with a clear understanding of the experimental protocols, provides a solid foundation for further research and development of A3-selective agonists for therapeutic applications. The provided visualizations of the signaling pathway and experimental workflows serve to further clarify these complex processes.

References

N6-Benzyl-5'-ethylcarboxamido Adenosine: A Technical Guide to its Interaction with G Protein-Coupled Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Benzyl-5'-ethylcarboxamido Adenosine (B11128) (BCA) is a synthetic adenosine analogue that has emerged as a valuable tool in the study of purinergic signaling. This technical guide provides an in-depth analysis of BCA's interaction with G protein-coupled receptors (GPCRs), with a particular focus on its selectivity for the A3 adenosine receptor subtype. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling pathways involved, aiming to equip researchers and drug development professionals with a comprehensive understanding of BCA's pharmacological profile.

Introduction

Quantitative Data: Receptor Binding and Functional Potency

The affinity and functional potency of N6-Benzyl-5'-ethylcarboxamido Adenosine (BCA) and the related non-selective agonist 5'-N-Ethylcarboxamidoadenosine (NECA) have been characterized at various adenosine receptor subtypes. The following tables summarize the available quantitative data.

Table 1: Binding Affinity (Ki) of this compound (BCA) at Rat Adenosine Receptors

CompoundA1 (Ki, nM)A2a (Ki, nM)A3 (Ki, nM)Selectivity (A1/A3)Selectivity (A2a/A3)Reference
BCA260037001002637[3]

Data from radioligand binding assays performed on rat brain membranes (A1 and A2a) and membranes from CHO cells stably transfected with the rat A3 receptor.[3]

Table 2: Binding Affinity (Ki) and Functional Potency (EC50) of 5'-N-Ethylcarboxamidoadenosine (NECA)

Receptor Subtype (Human)Binding Affinity (Ki, nM)Functional Potency (EC50, µM)Reference
A114-
A2A20-
A2B-2.4
A36.2-

NECA is a high-affinity, non-selective adenosine receptor agonist and is often used as a reference compound.

Signaling Pathways

The A3 adenosine receptor, the primary target of BCA, is a pleiotropic GPCR that couples to multiple G protein subtypes, primarily Gi and Gq. This dual coupling initiates distinct downstream signaling cascades, leading to a variety of cellular responses.

Gi-Mediated Pathway: Inhibition of Adenylyl Cyclase

Activation of the A3 receptor by BCA leads to the activation of the inhibitory G protein, Gi. The α subunit of Gi directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[4][5] This reduction in cAMP levels subsequently leads to decreased activity of Protein Kinase A (PKA).

Gi_Pathway BCA BCA A3R A3 Adenosine Receptor BCA->A3R binds Gi Gi Protein (αβγ) A3R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA

Gi-Mediated Signaling Pathway of A3 Adenosine Receptor.
Gq-Mediated Pathway: Activation of Phospholipase C

In addition to Gi coupling, the A3 receptor can also activate the Gq protein. The α subunit of Gq stimulates the enzyme Phospholipase C (PLC).[4][6] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).

Gq_Pathway BCA BCA A3R A3 Adenosine Receptor BCA->A3R binds Gq Gq Protein (αβγ) A3R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC PKC Activation DAG->PKC Ca2 ↑ [Ca2+]i ER->Ca2 releases Ca2->PKC

Gq-Mediated Signaling Pathway of A3 Adenosine Receptor.
Downstream Signaling: PI3K/Akt and MAPK/ERK Pathways

The activation of the A3 receptor by agonists can also modulate the activity of other important intracellular signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[4] The exact mechanisms of activation and the interplay between the Gi and Gq pathways in regulating these cascades are complex and can be cell-type specific.

Experimental Protocols

The characterization of BCA's interaction with adenosine receptors relies on a variety of in vitro assays. The following sections provide detailed methodologies for two key experimental approaches.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from rat brain or -transfected CHO cells) Incubation Incubate membranes, radioligand, and test compound at a defined temperature and time Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]DPCPX for A1, [3H]CGS21680 for A2a, [125I]AB-MECA for A3) Radioligand_Prep->Incubation Compound_Prep Test Compound Preparation (BCA at various concentrations) Compound_Prep->Incubation Filtration Rapid Filtration (to separate bound from -free radioligand) Incubation->Filtration Washing Wash filters to reduce -non-specific binding Filtration->Washing Counting Quantify radioactivity (Scintillation Counting) Washing->Counting Analysis Calculate Ki values from IC50 values using the Cheng-Prusoff equation Counting->Analysis

Workflow for a Radioligand Binding Assay.

Detailed Methodology:

  • Membrane Preparation:

    • For A1 and A2a receptors, membranes can be prepared from specific brain regions (e.g., rat cerebral cortex for A1, striatum for A2a).[3]

    • For A3 receptors, membranes from cells stably expressing the recombinant receptor (e.g., CHO cells) are typically used.[3]

    • Tissues or cells are homogenized in an ice-cold buffer and subjected to centrifugation to isolate the membrane fraction.

  • Incubation:

    • In assay tubes, a constant concentration of a specific radioligand (e.g., [125I]AB-MECA for A3 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (BCA).[7]

    • Total binding is determined in the absence of any competing ligand, while non-specific binding is measured in the presence of a high concentration of a non-radioactive, high-affinity ligand.

    • Incubation is carried out for a specific time and at a controlled temperature to reach equilibrium.

  • Separation and Counting:

    • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[8]

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.[8]

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined.

    • The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), providing information on its functional activity (agonist or antagonist) at Gi or Gs-coupled receptors.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis Cell_Culture Culture cells expressing the A3 adenosine receptor (e.g., CHO-A3 cells) Cell_Seeding Seed cells into a -multi-well plate Cell_Culture->Cell_Seeding Forskolin_Stim Stimulate cells with forskolin (to increase basal cAMP levels) Cell_Seeding->Forskolin_Stim Agonist_Add Add BCA at various -concentrations Forskolin_Stim->Agonist_Add Cell_Lysis Lyse cells to release -intracellular cAMP Agonist_Add->Cell_Lysis cAMP_Quant Quantify cAMP levels (e.g., using HTRF or -AlphaScreen) Cell_Lysis->cAMP_Quant EC50_Calc Determine EC50/IC50 values from concentration-response curves cAMP_Quant->EC50_Calc

Workflow for a cAMP Accumulation Functional Assay.

Detailed Methodology:

  • Cell Preparation:

    • Cells stably expressing the A3 adenosine receptor are cultured and seeded into multi-well plates.[9]

  • Treatment:

    • Since the A3 receptor is Gi-coupled and its activation leads to a decrease in cAMP, the basal cAMP levels are first elevated by stimulating the cells with forskolin, a direct activator of adenylyl cyclase.[9]

    • The cells are then treated with varying concentrations of the A3 receptor agonist (BCA).

  • Detection:

    • After incubation, the cells are lysed to release the intracellular cAMP.

    • The concentration of cAMP is quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.[10] In these assays, endogenous cAMP from the cell lysate competes with a labeled cAMP tracer for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.

  • Data Analysis:

    • A standard curve is generated using known concentrations of cAMP to convert the assay signal into cAMP concentrations.

    • Concentration-response curves for the agonist are plotted, and the EC50 (for agonists) or IC50 (for antagonists) values are calculated to determine the potency of the compound.

Conclusion

This compound is a potent and selective A3 adenosine receptor agonist that serves as a critical tool for investigating the physiological and pathophysiological roles of this receptor subtype. Its ability to preferentially activate the A3 receptor allows for the dissection of its complex signaling pathways, which involve both the inhibition of adenylyl cyclase via Gi and the activation of phospholipase C via Gq. The experimental protocols detailed in this guide provide a framework for the continued characterization of BCA and the discovery of novel ligands targeting adenosine receptors. A thorough understanding of the pharmacology of compounds like BCA is essential for the development of new therapeutic strategies for a range of disorders, including inflammation, cancer, and ischemic injuries, where the A3 adenosine receptor is a promising target.

References

N6-Benzyl-5'-ethylcarboxamido Adenosine: A Technical Guide to its Interaction with G Protein-Coupled Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Benzyl-5'-ethylcarboxamido Adenosine (BCA) is a synthetic adenosine analogue that has emerged as a valuable tool in the study of purinergic signaling. This technical guide provides an in-depth analysis of BCA's interaction with G protein-coupled receptors (GPCRs), with a particular focus on its selectivity for the A3 adenosine receptor subtype. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling pathways involved, aiming to equip researchers and drug development professionals with a comprehensive understanding of BCA's pharmacological profile.

Introduction

Quantitative Data: Receptor Binding and Functional Potency

The affinity and functional potency of this compound (BCA) and the related non-selective agonist 5'-N-Ethylcarboxamidoadenosine (NECA) have been characterized at various adenosine receptor subtypes. The following tables summarize the available quantitative data.

Table 1: Binding Affinity (Ki) of this compound (BCA) at Rat Adenosine Receptors

CompoundA1 (Ki, nM)A2a (Ki, nM)A3 (Ki, nM)Selectivity (A1/A3)Selectivity (A2a/A3)Reference
BCA260037001002637[3]

Data from radioligand binding assays performed on rat brain membranes (A1 and A2a) and membranes from CHO cells stably transfected with the rat A3 receptor.[3]

Table 2: Binding Affinity (Ki) and Functional Potency (EC50) of 5'-N-Ethylcarboxamidoadenosine (NECA)

Receptor Subtype (Human)Binding Affinity (Ki, nM)Functional Potency (EC50, µM)Reference
A114-
A2A20-
A2B-2.4
A36.2-

NECA is a high-affinity, non-selective adenosine receptor agonist and is often used as a reference compound.

Signaling Pathways

The A3 adenosine receptor, the primary target of BCA, is a pleiotropic GPCR that couples to multiple G protein subtypes, primarily Gi and Gq. This dual coupling initiates distinct downstream signaling cascades, leading to a variety of cellular responses.

Gi-Mediated Pathway: Inhibition of Adenylyl Cyclase

Activation of the A3 receptor by BCA leads to the activation of the inhibitory G protein, Gi. The α subunit of Gi directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[4][5] This reduction in cAMP levels subsequently leads to decreased activity of Protein Kinase A (PKA).

Gi_Pathway BCA BCA A3R A3 Adenosine Receptor BCA->A3R binds Gi Gi Protein (αβγ) A3R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA

Gi-Mediated Signaling Pathway of A3 Adenosine Receptor.
Gq-Mediated Pathway: Activation of Phospholipase C

In addition to Gi coupling, the A3 receptor can also activate the Gq protein. The α subunit of Gq stimulates the enzyme Phospholipase C (PLC).[4][6] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).

Gq_Pathway BCA BCA A3R A3 Adenosine Receptor BCA->A3R binds Gq Gq Protein (αβγ) A3R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC PKC Activation DAG->PKC Ca2 ↑ [Ca2+]i ER->Ca2 releases Ca2->PKC

Gq-Mediated Signaling Pathway of A3 Adenosine Receptor.
Downstream Signaling: PI3K/Akt and MAPK/ERK Pathways

The activation of the A3 receptor by agonists can also modulate the activity of other important intracellular signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[4] The exact mechanisms of activation and the interplay between the Gi and Gq pathways in regulating these cascades are complex and can be cell-type specific.

Experimental Protocols

The characterization of BCA's interaction with adenosine receptors relies on a variety of in vitro assays. The following sections provide detailed methodologies for two key experimental approaches.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from rat brain or -transfected CHO cells) Incubation Incubate membranes, radioligand, and test compound at a defined temperature and time Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]DPCPX for A1, [3H]CGS21680 for A2a, [125I]AB-MECA for A3) Radioligand_Prep->Incubation Compound_Prep Test Compound Preparation (BCA at various concentrations) Compound_Prep->Incubation Filtration Rapid Filtration (to separate bound from -free radioligand) Incubation->Filtration Washing Wash filters to reduce -non-specific binding Filtration->Washing Counting Quantify radioactivity (Scintillation Counting) Washing->Counting Analysis Calculate Ki values from IC50 values using the Cheng-Prusoff equation Counting->Analysis

Workflow for a Radioligand Binding Assay.

Detailed Methodology:

  • Membrane Preparation:

    • For A1 and A2a receptors, membranes can be prepared from specific brain regions (e.g., rat cerebral cortex for A1, striatum for A2a).[3]

    • For A3 receptors, membranes from cells stably expressing the recombinant receptor (e.g., CHO cells) are typically used.[3]

    • Tissues or cells are homogenized in an ice-cold buffer and subjected to centrifugation to isolate the membrane fraction.

  • Incubation:

    • In assay tubes, a constant concentration of a specific radioligand (e.g., [125I]AB-MECA for A3 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (BCA).[7]

    • Total binding is determined in the absence of any competing ligand, while non-specific binding is measured in the presence of a high concentration of a non-radioactive, high-affinity ligand.

    • Incubation is carried out for a specific time and at a controlled temperature to reach equilibrium.

  • Separation and Counting:

    • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[8]

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.[8]

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined.

    • The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), providing information on its functional activity (agonist or antagonist) at Gi or Gs-coupled receptors.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis Cell_Culture Culture cells expressing the A3 adenosine receptor (e.g., CHO-A3 cells) Cell_Seeding Seed cells into a -multi-well plate Cell_Culture->Cell_Seeding Forskolin_Stim Stimulate cells with forskolin (to increase basal cAMP levels) Cell_Seeding->Forskolin_Stim Agonist_Add Add BCA at various -concentrations Forskolin_Stim->Agonist_Add Cell_Lysis Lyse cells to release -intracellular cAMP Agonist_Add->Cell_Lysis cAMP_Quant Quantify cAMP levels (e.g., using HTRF or -AlphaScreen) Cell_Lysis->cAMP_Quant EC50_Calc Determine EC50/IC50 values from concentration-response curves cAMP_Quant->EC50_Calc

Workflow for a cAMP Accumulation Functional Assay.

Detailed Methodology:

  • Cell Preparation:

    • Cells stably expressing the A3 adenosine receptor are cultured and seeded into multi-well plates.[9]

  • Treatment:

    • Since the A3 receptor is Gi-coupled and its activation leads to a decrease in cAMP, the basal cAMP levels are first elevated by stimulating the cells with forskolin, a direct activator of adenylyl cyclase.[9]

    • The cells are then treated with varying concentrations of the A3 receptor agonist (BCA).

  • Detection:

    • After incubation, the cells are lysed to release the intracellular cAMP.

    • The concentration of cAMP is quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.[10] In these assays, endogenous cAMP from the cell lysate competes with a labeled cAMP tracer for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.

  • Data Analysis:

    • A standard curve is generated using known concentrations of cAMP to convert the assay signal into cAMP concentrations.

    • Concentration-response curves for the agonist are plotted, and the EC50 (for agonists) or IC50 (for antagonists) values are calculated to determine the potency of the compound.

Conclusion

This compound is a potent and selective A3 adenosine receptor agonist that serves as a critical tool for investigating the physiological and pathophysiological roles of this receptor subtype. Its ability to preferentially activate the A3 receptor allows for the dissection of its complex signaling pathways, which involve both the inhibition of adenylyl cyclase via Gi and the activation of phospholipase C via Gq. The experimental protocols detailed in this guide provide a framework for the continued characterization of BCA and the discovery of novel ligands targeting adenosine receptors. A thorough understanding of the pharmacology of compounds like BCA is essential for the development of new therapeutic strategies for a range of disorders, including inflammation, cancer, and ischemic injuries, where the A3 adenosine receptor is a promising target.

References

The Antiproliferative Potential of N6-Benzyladenosine Derivatives in Oncology: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N6-benzyladenosine (N6-BzA), a synthetic cytokinin, and its derivatives have emerged as a promising class of compounds with significant antiproliferative effects against various cancer cell lines. This technical guide provides an in-depth analysis of the current understanding of their mechanisms of action, quantitative efficacy, and the experimental methodologies used to evaluate their anticancer properties.

Quantitative Antiproliferative Activity

The cytotoxic and antiproliferative effects of N6-benzyladenosine derivatives have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are summarized in Table 1. These values demonstrate the varying degrees of efficacy of different derivatives against specific cancer types, highlighting the importance of the substitution patterns on the benzyl (B1604629) ring for their biological activity.

Table 1: IC50 Values of N6-Benzyladenosine Derivatives in Human Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)
N6-benzyladenosine HOS (Osteosarcoma)21.2
MCF7 (Breast Adenocarcinoma)>166.7
CEM (T-lymphoblastic Leukemia)3.2
HL-60 (Promyelocytic Leukemia)2.3
N6-(2-hydroxy-3-methoxybenzyl)adenosine HOS (Osteosarcoma)2.8
MCF7 (Breast Adenocarcinoma)11.4
CEM (T-lymphoblastic Leukemia)0.7
HL-60 (Promyelocytic Leukemia)0.4
N6-(3-hydroxybenzyl)adenosine CEM (T-lymphoblastic Leukemia)14.5
HL-60 (Promyelocytic Leukemia)1.6
N6-(4-hydroxybenzyl)adenosine CEM (T-lymphoblastic Leukemia)10.2
HL-60 (Promyelocytic Leukemia)1.7
N6-(4-fluorobenzyl)adenosine HOS (Osteosarcoma)20.0
MCF7 (Breast Adenocarcinoma)14.0
CEM (T-lymphoblastic Leukemia)1.3
HL-60 (Promyelocytic Leukemia)1.2
2-chloro-N6-(3-hydroxybenzyl)adenosine CEM (T-lymphoblastic Leukemia)47.8
HL-60 (Promyelocytic Leukemia)15.9
2-chloro-N6-(4-hydroxybenzyl)adenosine CEM (T-lymphoblastic Leukemia)39.7
HL-60 (Promyelocytic Leukemia)9.5
2-chloro-N6-(2-hydroxy-3-methoxybenzyl)adenosine MCF7 (Breast Adenocarcinoma)23.0
CEM (T-lymphoblastic Leukemia)0.2
HL-60 (Promyelocytic Leukemia)0.1

Data compiled from a Czech patent. It is important to note that IC50 values can vary between studies due to different experimental conditions.

Mechanisms of Antiproliferative Action

N6-benzyladenosine derivatives exert their anticancer effects through a multi-faceted approach, primarily by inducing cell cycle arrest and apoptosis, and by inhibiting key metabolic pathways.

Cell Cycle Arrest at G0/G1 Phase

Studies have shown that N6-benzyladenosine and its analogs can halt the proliferation of cancer cells by arresting them in the G0/G1 phase of the cell cycle.[1][2] This prevents the cells from entering the S phase, where DNA replication occurs, thereby inhibiting cell division.

Induction of Apoptosis

A primary mechanism of action for these compounds is the induction of programmed cell death, or apoptosis. This is often mediated through the activation of caspases, a family of proteases that are central to the apoptotic process. Specifically, the activation of caspase-3 and caspase-9 has been implicated in N6-benzyladenosine-induced apoptosis.[3][4]

cluster_0 N6-Benzyladenosine Derivative cluster_1 Apoptosis Induction N6-BzA N6-BzA Pro-caspase-9 Pro-caspase-9 N6-BzA->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Activation Pro-caspase-3 Pro-caspase-3 Caspase-9->Pro-caspase-3 Cleavage Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Intrinsic apoptosis pathway activated by N6-benzyladenosine derivatives.

Inhibition of the Mevalonate (B85504) Pathway

A key molecular target for some N6-benzyladenosine derivatives is the mevalonate (MVA) pathway, which is crucial for the synthesis of cholesterol and other isoprenoids necessary for cell growth and proliferation. Specifically, these compounds have been shown to inhibit farnesyl pyrophosphate synthase (FPPS), a critical enzyme in this pathway.[5][6] Inhibition of FPPS disrupts downstream processes like protein prenylation, which is vital for the function of oncogenic proteins such as Ras.

cluster_0 Mevalonate Pathway cluster_1 Downstream Effects HMG-CoA HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Geranyl Pyrophosphate Geranyl Pyrophosphate Isopentenyl Pyrophosphate->Geranyl Pyrophosphate Farnesyl Pyrophosphate Farnesyl Pyrophosphate Geranyl Pyrophosphate->Farnesyl Pyrophosphate FPPS FPPS Geranyl Pyrophosphate->FPPS Protein Prenylation (e.g., Ras) Protein Prenylation (e.g., Ras) Farnesyl Pyrophosphate->Protein Prenylation (e.g., Ras) Cell Proliferation & Survival Cell Proliferation & Survival Protein Prenylation (e.g., Ras)->Cell Proliferation & Survival N6-BzA N6-Benzyladenosine Derivative N6-BzA->FPPS Inhibition FPPS->Farnesyl Pyrophosphate

Caption: Inhibition of the Mevalonate pathway by N6-benzyladenosine derivatives.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to assess the antiproliferative effects of N6-benzyladenosine derivatives.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • N6-benzyladenosine derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the N6-benzyladenosine derivatives. Include a vehicle control (solvent only) and a blank (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15-30 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 values.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • N6-benzyladenosine derivatives

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Procedure:

  • Seed cells in culture dishes and treat with N6-benzyladenosine derivatives for the desired time.

  • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Resuspend the cell pellet in a small volume of PBS and fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells to remove the ethanol and wash the cell pellet with PBS.

  • Resuspend the cells in the PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

Materials:

  • Cancer cell lines

  • N6-benzyladenosine derivatives

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-caspase-9, anti-cleaved caspase-9, anti-PARP, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with N6-benzyladenosine derivatives and harvest the cells.

  • Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analyze the band intensities to determine the relative expression levels of the target proteins, using a loading control like β-actin for normalization.

Experimental and Logical Workflow

The investigation of the antiproliferative effects of N6-benzyladenosine derivatives typically follows a structured workflow, from initial screening to mechanistic studies.

cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification Compound Synthesis Compound Synthesis Cell Viability Assay (MTT) Cell Viability Assay (MTT) Compound Synthesis->Cell Viability Assay (MTT) Determine IC50 Determine IC50 Cell Viability Assay (MTT)->Determine IC50 Cell Cycle Analysis Cell Cycle Analysis Determine IC50->Cell Cycle Analysis Active Compounds Apoptosis Assays Apoptosis Assays Determine IC50->Apoptosis Assays Active Compounds Enzyme Inhibition Assays (e.g., FPPS) Enzyme Inhibition Assays (e.g., FPPS) Determine IC50->Enzyme Inhibition Assays (e.g., FPPS) Hypothesis Driven Western Blot Western Blot Apoptosis Assays->Western Blot Molecular Docking Molecular Docking Enzyme Inhibition Assays (e.g., FPPS)->Molecular Docking

Caption: General experimental workflow for investigating N6-benzyladenosine derivatives.

Conclusion

N6-benzyladenosine derivatives represent a versatile class of molecules with significant potential in cancer therapy. Their ability to induce cell cycle arrest and apoptosis, coupled with their targeted inhibition of critical metabolic pathways like the mevalonate pathway, makes them attractive candidates for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers to explore and expand upon the promising antiproliferative effects of these compounds. Further research, including in vivo studies and the exploration of novel derivatives with improved potency and selectivity, is warranted to fully realize their therapeutic potential.

References

The Antiproliferative Potential of N6-Benzyladenosine Derivatives in Oncology: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N6-benzyladenosine (N6-BzA), a synthetic cytokinin, and its derivatives have emerged as a promising class of compounds with significant antiproliferative effects against various cancer cell lines. This technical guide provides an in-depth analysis of the current understanding of their mechanisms of action, quantitative efficacy, and the experimental methodologies used to evaluate their anticancer properties.

Quantitative Antiproliferative Activity

The cytotoxic and antiproliferative effects of N6-benzyladenosine derivatives have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are summarized in Table 1. These values demonstrate the varying degrees of efficacy of different derivatives against specific cancer types, highlighting the importance of the substitution patterns on the benzyl ring for their biological activity.

Table 1: IC50 Values of N6-Benzyladenosine Derivatives in Human Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)
N6-benzyladenosine HOS (Osteosarcoma)21.2
MCF7 (Breast Adenocarcinoma)>166.7
CEM (T-lymphoblastic Leukemia)3.2
HL-60 (Promyelocytic Leukemia)2.3
N6-(2-hydroxy-3-methoxybenzyl)adenosine HOS (Osteosarcoma)2.8
MCF7 (Breast Adenocarcinoma)11.4
CEM (T-lymphoblastic Leukemia)0.7
HL-60 (Promyelocytic Leukemia)0.4
N6-(3-hydroxybenzyl)adenosine CEM (T-lymphoblastic Leukemia)14.5
HL-60 (Promyelocytic Leukemia)1.6
N6-(4-hydroxybenzyl)adenosine CEM (T-lymphoblastic Leukemia)10.2
HL-60 (Promyelocytic Leukemia)1.7
N6-(4-fluorobenzyl)adenosine HOS (Osteosarcoma)20.0
MCF7 (Breast Adenocarcinoma)14.0
CEM (T-lymphoblastic Leukemia)1.3
HL-60 (Promyelocytic Leukemia)1.2
2-chloro-N6-(3-hydroxybenzyl)adenosine CEM (T-lymphoblastic Leukemia)47.8
HL-60 (Promyelocytic Leukemia)15.9
2-chloro-N6-(4-hydroxybenzyl)adenosine CEM (T-lymphoblastic Leukemia)39.7
HL-60 (Promyelocytic Leukemia)9.5
2-chloro-N6-(2-hydroxy-3-methoxybenzyl)adenosine MCF7 (Breast Adenocarcinoma)23.0
CEM (T-lymphoblastic Leukemia)0.2
HL-60 (Promyelocytic Leukemia)0.1

Data compiled from a Czech patent. It is important to note that IC50 values can vary between studies due to different experimental conditions.

Mechanisms of Antiproliferative Action

N6-benzyladenosine derivatives exert their anticancer effects through a multi-faceted approach, primarily by inducing cell cycle arrest and apoptosis, and by inhibiting key metabolic pathways.

Cell Cycle Arrest at G0/G1 Phase

Studies have shown that N6-benzyladenosine and its analogs can halt the proliferation of cancer cells by arresting them in the G0/G1 phase of the cell cycle.[1][2] This prevents the cells from entering the S phase, where DNA replication occurs, thereby inhibiting cell division.

Induction of Apoptosis

A primary mechanism of action for these compounds is the induction of programmed cell death, or apoptosis. This is often mediated through the activation of caspases, a family of proteases that are central to the apoptotic process. Specifically, the activation of caspase-3 and caspase-9 has been implicated in N6-benzyladenosine-induced apoptosis.[3][4]

cluster_0 N6-Benzyladenosine Derivative cluster_1 Apoptosis Induction N6-BzA N6-BzA Pro-caspase-9 Pro-caspase-9 N6-BzA->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Activation Pro-caspase-3 Pro-caspase-3 Caspase-9->Pro-caspase-3 Cleavage Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Intrinsic apoptosis pathway activated by N6-benzyladenosine derivatives.

Inhibition of the Mevalonate Pathway

A key molecular target for some N6-benzyladenosine derivatives is the mevalonate (MVA) pathway, which is crucial for the synthesis of cholesterol and other isoprenoids necessary for cell growth and proliferation. Specifically, these compounds have been shown to inhibit farnesyl pyrophosphate synthase (FPPS), a critical enzyme in this pathway.[5][6] Inhibition of FPPS disrupts downstream processes like protein prenylation, which is vital for the function of oncogenic proteins such as Ras.

cluster_0 Mevalonate Pathway cluster_1 Downstream Effects HMG-CoA HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Geranyl Pyrophosphate Geranyl Pyrophosphate Isopentenyl Pyrophosphate->Geranyl Pyrophosphate Farnesyl Pyrophosphate Farnesyl Pyrophosphate Geranyl Pyrophosphate->Farnesyl Pyrophosphate FPPS FPPS Geranyl Pyrophosphate->FPPS Protein Prenylation (e.g., Ras) Protein Prenylation (e.g., Ras) Farnesyl Pyrophosphate->Protein Prenylation (e.g., Ras) Cell Proliferation & Survival Cell Proliferation & Survival Protein Prenylation (e.g., Ras)->Cell Proliferation & Survival N6-BzA N6-Benzyladenosine Derivative N6-BzA->FPPS Inhibition FPPS->Farnesyl Pyrophosphate

Caption: Inhibition of the Mevalonate pathway by N6-benzyladenosine derivatives.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to assess the antiproliferative effects of N6-benzyladenosine derivatives.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • N6-benzyladenosine derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the N6-benzyladenosine derivatives. Include a vehicle control (solvent only) and a blank (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15-30 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 values.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • N6-benzyladenosine derivatives

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Procedure:

  • Seed cells in culture dishes and treat with N6-benzyladenosine derivatives for the desired time.

  • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Resuspend the cell pellet in a small volume of PBS and fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells to remove the ethanol and wash the cell pellet with PBS.

  • Resuspend the cells in the PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

Materials:

  • Cancer cell lines

  • N6-benzyladenosine derivatives

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-caspase-9, anti-cleaved caspase-9, anti-PARP, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with N6-benzyladenosine derivatives and harvest the cells.

  • Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analyze the band intensities to determine the relative expression levels of the target proteins, using a loading control like β-actin for normalization.

Experimental and Logical Workflow

The investigation of the antiproliferative effects of N6-benzyladenosine derivatives typically follows a structured workflow, from initial screening to mechanistic studies.

cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification Compound Synthesis Compound Synthesis Cell Viability Assay (MTT) Cell Viability Assay (MTT) Compound Synthesis->Cell Viability Assay (MTT) Determine IC50 Determine IC50 Cell Viability Assay (MTT)->Determine IC50 Cell Cycle Analysis Cell Cycle Analysis Determine IC50->Cell Cycle Analysis Active Compounds Apoptosis Assays Apoptosis Assays Determine IC50->Apoptosis Assays Active Compounds Enzyme Inhibition Assays (e.g., FPPS) Enzyme Inhibition Assays (e.g., FPPS) Determine IC50->Enzyme Inhibition Assays (e.g., FPPS) Hypothesis Driven Western Blot Western Blot Apoptosis Assays->Western Blot Molecular Docking Molecular Docking Enzyme Inhibition Assays (e.g., FPPS)->Molecular Docking

Caption: General experimental workflow for investigating N6-benzyladenosine derivatives.

Conclusion

N6-benzyladenosine derivatives represent a versatile class of molecules with significant potential in cancer therapy. Their ability to induce cell cycle arrest and apoptosis, coupled with their targeted inhibition of critical metabolic pathways like the mevalonate pathway, makes them attractive candidates for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers to explore and expand upon the promising antiproliferative effects of these compounds. Further research, including in vivo studies and the exploration of novel derivatives with improved potency and selectivity, is warranted to fully realize their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for N6-Benzyl-5'-ethylcarboxamido Adenosine (NECA) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Benzyl-5'-ethylcarboxamido Adenosine (B11128) (NECA) is a potent, non-selective agonist for adenosine receptors, which are a class of G protein-coupled receptors (GPCRs). It exhibits high affinity for A1, A2A, and A3 adenosine receptors, and a lower affinity for the A2B receptor. Due to its ability to modulate key signaling pathways, NECA is a valuable tool for studying a wide range of cellular processes, including inflammation, neurotransmission, cell proliferation, and apoptosis. These application notes provide detailed protocols for utilizing NECA in cell culture to investigate its effects on intracellular signaling and cell viability.

Mechanism of Action

NECA exerts its effects by binding to and activating adenosine receptors, which are coupled to different G proteins, leading to the modulation of downstream signaling cascades. The primary pathways affected are:

  • Gαs-coupled A2A and A2B receptors: Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Gαi-coupled A1 and A3 receptors: Activation of these receptors inhibits adenylyl cyclase, resulting in a decrease in cAMP levels.

  • Gαq-coupled receptors (primarily A2B in some cell types): Activation can stimulate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively.

Data Presentation

The following tables summarize the binding affinities and functional potencies of NECA at human adenosine receptors, as well as its effects in various cell lines.

Table 1: Binding Affinities (Ki) of NECA for Human Adenosine Receptors

Receptor SubtypeKi (nM)
A114[1][2]
A2A20[1][2]
A36.2[1][2]

Table 2: Functional Potency (EC50) of NECA

Receptor SubtypeAssayCell LineEC50
A2AcAMP AccumulationHiTSeeker ADORA2A2.75 x 10⁻⁸ M[3]
A2BcAMP AccumulationhA2B HEK 2934.5 nM[1]
A2BIntracellular Ca²⁺ IncreasehA2B HEK 293312 nM

Table 3: Effects of NECA on Cellular Processes

Cell LineAssayNECA ConcentrationDurationObserved Effect
OVCAR-3MTT Assay0.1 - 10 µM48 hoursDose-dependent reduction in cell proliferation[2]
Caov-4MTT Assay0.1 - 10 µM48 hoursDose-dependent reduction in cell proliferation[2]
MDA-MB-231Cell Counting1 µM9 days27% increase in cell number[4]
JurkatcAMP AccumulationNot specifiedNot specifiedStimulation of cAMP accumulation[5]

Experimental Protocols

Preparation of NECA Stock Solution

Materials:

  • N6-Benzyl-5'-ethylcarboxamido Adenosine (NECA) powder

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • NECA is soluble in DMSO. To prepare a stock solution (e.g., 10 mM), dissolve the appropriate amount of NECA powder in DMSO. For example, for a 10 mM stock, dissolve 3.98 mg of NECA (Molecular Weight: 398.42 g/mol ) in 1 mL of DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

Protocol for cAMP Accumulation Assay

This protocol is a general guideline for measuring NECA-induced changes in intracellular cAMP levels.

Materials:

  • Cells expressing the adenosine receptor of interest (e.g., CHO, HEK293, or Jurkat cells)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • NECA stock solution

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well or 384-well microplates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well or 384-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Serum Starvation (Optional): For some cell types, it may be beneficial to serum-starve the cells for 2-4 hours prior to the assay to reduce basal signaling. Replace the growth medium with a serum-free medium.

  • Pre-incubation with PDE Inhibitor: Wash the cells once with warm PBS. Add assay buffer containing a PDE inhibitor (e.g., 100 µM IBMX) to each well and incubate for 15-30 minutes at 37°C.

  • NECA Treatment: Prepare serial dilutions of NECA in the assay buffer (also containing the PDE inhibitor). Add the different concentrations of NECA to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Forskolin, a direct adenylyl cyclase activator).

  • Incubation: Incubate the plate for 15-30 minutes at 37°C. The optimal incubation time may vary depending on the cell type and receptor expression level.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the NECA concentration to generate a dose-response curve and determine the EC50 value.

G cluster_workflow Experimental Workflow: cAMP Assay A Seed Cells B Serum Starve (Optional) A->B C Pre-incubate with PDE Inhibitor B->C D Treat with NECA C->D E Incubate D->E F Lyse Cells & Measure cAMP E->F G Data Analysis F->G

cAMP Assay Workflow
Protocol for Cell Proliferation/Viability Assay (MTT Assay)

This protocol outlines the use of an MTT assay to assess the effect of NECA on cell proliferation and viability.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • NECA stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight.

  • NECA Treatment: The next day, replace the medium with fresh medium containing various concentrations of NECA (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours)[2].

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Protocol for Intracellular Calcium (Ca2+) Measurement

This protocol provides a general method for measuring NECA-induced changes in intracellular calcium levels using a fluorescent calcium indicator.

Materials:

  • Cells grown on glass coverslips or in black-walled, clear-bottom 96-well plates

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • NECA stock solution

  • Fluorescence microscope or plate reader equipped for calcium imaging

Procedure:

  • Cell Seeding: Seed cells on glass coverslips or in appropriate plates and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

  • Remove the culture medium, wash the cells once with HBSS, and add the loading buffer.

  • Incubate the cells for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells two to three times with warm HBSS to remove excess dye.

  • Baseline Measurement: Place the cells on the fluorescence microscope or in the plate reader and record the baseline fluorescence for a few minutes.

  • NECA Stimulation: Add the desired concentration of NECA to the cells while continuously recording the fluorescence.

  • Positive Control: At the end of the experiment, add a calcium ionophore like ionomycin (B1663694) as a positive control to determine the maximum fluorescence signal.

  • Data Analysis: Analyze the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two different excitation or emission wavelengths.

Signaling Pathway Diagrams

The following diagrams illustrate the primary signaling pathways activated by NECA through adenosine receptors.

G cluster_gs Gαs Signaling Pathway NECA NECA A2R A2A/A2B Receptor NECA->A2R binds Gs Gαs A2R->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB phosphorylates Response Cellular Response CREB->Response

NECA-induced Gαs Signaling

G cluster_gq Gαq Signaling Pathway NECA NECA A2BR A2B Receptor NECA->A2BR binds Gq Gαq A2BR->Gq activates PLC Phospholipase C (PLC) Gq->PLC stimulates IP3 IP3 PLC->IP3 cleaves to DAG DAG PLC->DAG cleaves to PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates Response Cellular Response Ca2->Response PKC->Response

NECA-induced Gαq Signaling

References

Application Notes and Protocols for N6-Benzyl-5'-ethylcarboxamido Adenosine (NECA) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Benzyl-5'-ethylcarboxamido Adenosine (NECA) is a potent, non-selective agonist for adenosine receptors, which are a class of G protein-coupled receptors (GPCRs). It exhibits high affinity for A1, A2A, and A3 adenosine receptors, and a lower affinity for the A2B receptor. Due to its ability to modulate key signaling pathways, NECA is a valuable tool for studying a wide range of cellular processes, including inflammation, neurotransmission, cell proliferation, and apoptosis. These application notes provide detailed protocols for utilizing NECA in cell culture to investigate its effects on intracellular signaling and cell viability.

Mechanism of Action

NECA exerts its effects by binding to and activating adenosine receptors, which are coupled to different G proteins, leading to the modulation of downstream signaling cascades. The primary pathways affected are:

  • Gαs-coupled A2A and A2B receptors: Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Gαi-coupled A1 and A3 receptors: Activation of these receptors inhibits adenylyl cyclase, resulting in a decrease in cAMP levels.

  • Gαq-coupled receptors (primarily A2B in some cell types): Activation can stimulate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively.

Data Presentation

The following tables summarize the binding affinities and functional potencies of NECA at human adenosine receptors, as well as its effects in various cell lines.

Table 1: Binding Affinities (Ki) of NECA for Human Adenosine Receptors

Receptor SubtypeKi (nM)
A114[1][2]
A2A20[1][2]
A36.2[1][2]

Table 2: Functional Potency (EC50) of NECA

Receptor SubtypeAssayCell LineEC50
A2AcAMP AccumulationHiTSeeker ADORA2A2.75 x 10⁻⁸ M[3]
A2BcAMP AccumulationhA2B HEK 2934.5 nM[1]
A2BIntracellular Ca²⁺ IncreasehA2B HEK 293312 nM

Table 3: Effects of NECA on Cellular Processes

Cell LineAssayNECA ConcentrationDurationObserved Effect
OVCAR-3MTT Assay0.1 - 10 µM48 hoursDose-dependent reduction in cell proliferation[2]
Caov-4MTT Assay0.1 - 10 µM48 hoursDose-dependent reduction in cell proliferation[2]
MDA-MB-231Cell Counting1 µM9 days27% increase in cell number[4]
JurkatcAMP AccumulationNot specifiedNot specifiedStimulation of cAMP accumulation[5]

Experimental Protocols

Preparation of NECA Stock Solution

Materials:

  • This compound (NECA) powder

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • NECA is soluble in DMSO. To prepare a stock solution (e.g., 10 mM), dissolve the appropriate amount of NECA powder in DMSO. For example, for a 10 mM stock, dissolve 3.98 mg of NECA (Molecular Weight: 398.42 g/mol ) in 1 mL of DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

Protocol for cAMP Accumulation Assay

This protocol is a general guideline for measuring NECA-induced changes in intracellular cAMP levels.

Materials:

  • Cells expressing the adenosine receptor of interest (e.g., CHO, HEK293, or Jurkat cells)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • NECA stock solution

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well or 384-well microplates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well or 384-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Serum Starvation (Optional): For some cell types, it may be beneficial to serum-starve the cells for 2-4 hours prior to the assay to reduce basal signaling. Replace the growth medium with a serum-free medium.

  • Pre-incubation with PDE Inhibitor: Wash the cells once with warm PBS. Add assay buffer containing a PDE inhibitor (e.g., 100 µM IBMX) to each well and incubate for 15-30 minutes at 37°C.

  • NECA Treatment: Prepare serial dilutions of NECA in the assay buffer (also containing the PDE inhibitor). Add the different concentrations of NECA to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Forskolin, a direct adenylyl cyclase activator).

  • Incubation: Incubate the plate for 15-30 minutes at 37°C. The optimal incubation time may vary depending on the cell type and receptor expression level.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the NECA concentration to generate a dose-response curve and determine the EC50 value.

G cluster_workflow Experimental Workflow: cAMP Assay A Seed Cells B Serum Starve (Optional) A->B C Pre-incubate with PDE Inhibitor B->C D Treat with NECA C->D E Incubate D->E F Lyse Cells & Measure cAMP E->F G Data Analysis F->G

cAMP Assay Workflow
Protocol for Cell Proliferation/Viability Assay (MTT Assay)

This protocol outlines the use of an MTT assay to assess the effect of NECA on cell proliferation and viability.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • NECA stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight.

  • NECA Treatment: The next day, replace the medium with fresh medium containing various concentrations of NECA (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours)[2].

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Protocol for Intracellular Calcium (Ca2+) Measurement

This protocol provides a general method for measuring NECA-induced changes in intracellular calcium levels using a fluorescent calcium indicator.

Materials:

  • Cells grown on glass coverslips or in black-walled, clear-bottom 96-well plates

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • NECA stock solution

  • Fluorescence microscope or plate reader equipped for calcium imaging

Procedure:

  • Cell Seeding: Seed cells on glass coverslips or in appropriate plates and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

  • Remove the culture medium, wash the cells once with HBSS, and add the loading buffer.

  • Incubate the cells for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells two to three times with warm HBSS to remove excess dye.

  • Baseline Measurement: Place the cells on the fluorescence microscope or in the plate reader and record the baseline fluorescence for a few minutes.

  • NECA Stimulation: Add the desired concentration of NECA to the cells while continuously recording the fluorescence.

  • Positive Control: At the end of the experiment, add a calcium ionophore like ionomycin as a positive control to determine the maximum fluorescence signal.

  • Data Analysis: Analyze the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two different excitation or emission wavelengths.

Signaling Pathway Diagrams

The following diagrams illustrate the primary signaling pathways activated by NECA through adenosine receptors.

G cluster_gs Gαs Signaling Pathway NECA NECA A2R A2A/A2B Receptor NECA->A2R binds Gs Gαs A2R->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB phosphorylates Response Cellular Response CREB->Response

NECA-induced Gαs Signaling

G cluster_gq Gαq Signaling Pathway NECA NECA A2BR A2B Receptor NECA->A2BR binds Gq Gαq A2BR->Gq activates PLC Phospholipase C (PLC) Gq->PLC stimulates IP3 IP3 PLC->IP3 cleaves to DAG DAG PLC->DAG cleaves to PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates Response Cellular Response Ca2->Response PKC->Response

NECA-induced Gαq Signaling

References

N6-Benzyl-5'-ethylcarboxamido Adenosine (NECA): Application Notes and Protocols for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of N6-Benzyl-5'-ethylcarboxamido Adenosine (B11128) (NECA), a potent, non-selective adenosine receptor agonist. This document includes a summary of dosages used in various animal models, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation: Summary of In Vivo Dosages

The following table summarizes the reported dosages of NECA in various in vivo animal studies. This information is intended as a guide for study design and may require optimization for specific experimental conditions.

Animal ModelDosage RangeRoute of AdministrationVehicleKey Findings
Mouse (BALB/c) 0.3 mM - 1 mMIntranasalNot SpecifiedDose-dependent effects on airway inflammation; lower doses showed anti-inflammatory effects, while higher doses were pro-inflammatory.[1]
Mouse (C57BL/6) 0.02 - 0.32 mg/kgIntravenous (tail vein)0.3% DMSO in salineIncreased extravasation of tracers into the brain, with a maximal effect at 0.08 mg/kg.
Mouse (C57BL/6) 100 ng/mouseIntraperitonealNot SpecifiedModulated Th17 response in a model of experimental autoimmune uveitis.[2]
Mouse (Candidemia model) Not SpecifiedIntravenous (tail vein)Not SpecifiedAlleviated sepsis score and increased survival rate, mediated by the A2A receptor.[3]
Rat (Sprague-Dawley) 0.35 - 350 pmolMicroinjection (NTS)Not SpecifiedDose-related reductions in respiratory rate.
Rat (Type 2 Diabetic) 2 µg/kg bolus followed by 0.2 µg/kg/min infusionIntravenousNot SpecifiedAttenuated myocardial ischemia/reperfusion injury.
Rat (Anesthetized) Not SpecifiedIntravenousNot SpecifiedPotentiated vasodepressor response, mediated by A2 receptors.

Experimental Protocols

Preparation of NECA for In Vivo Administration

Materials:

  • N6-Benzyl-5'-ethylcarboxamido Adenosine (NECA) powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Stock Solution Preparation:

    • Due to its poor water solubility, NECA is typically first dissolved in a small amount of an organic solvent. A common choice is DMSO.[4]

    • Prepare a high-concentration stock solution of NECA in 100% DMSO. For example, a 10 mM stock solution.

    • Ensure the NECA powder is completely dissolved by vortexing.

  • Working Solution Preparation:

    • On the day of the experiment, dilute the NECA stock solution to the final desired concentration using sterile saline.

    • It is crucial to keep the final concentration of DMSO in the working solution as low as possible to avoid solvent toxicity. A final DMSO concentration of less than 1% is generally recommended, with some studies using as low as 0.3%.

    • For example, to prepare a 1 mg/mL working solution from a 10 mg/mL stock in DMSO, you would mix 1 part of the stock solution with 9 parts of sterile saline.

    • Vortex the working solution thoroughly to ensure homogeneity.

Administration Protocols

a) Intravenous (IV) Injection in Mice (Tail Vein)

Materials:

  • Mouse restrainer

  • Heat lamp or warming pad

  • Sterile 27-30 gauge needles and 1 mL syringes

  • 70% ethanol (B145695) or alcohol wipes

  • Prepared NECA working solution

Protocol:

  • Animal Preparation:

    • Warm the mouse's tail using a heat lamp or warming pad for 5-10 minutes to dilate the lateral tail veins.[5] Take care to avoid overheating the animal.

    • Place the mouse in an appropriate restrainer.[5]

  • Injection Procedure:

    • Wipe the tail with a 70% ethanol pad to clean the injection site and further aid in vein visualization.

    • Identify one of the lateral tail veins.

    • Hold the syringe with the needle bevel facing up and insert the needle into the vein at a shallow angle (approximately 10-15 degrees).[5]

    • A successful cannulation may be indicated by a small flash of blood in the needle hub.

    • Slowly inject the desired volume of the NECA solution. The maximum recommended bolus injection volume for a mouse is typically <0.2 mL.[6][7]

    • If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.

    • After injection, withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse reactions.

b) Intraperitoneal (IP) Injection in Mice

Materials:

  • Sterile 25-27 gauge needles and 1 mL syringes[6]

  • 70% ethanol or alcohol wipes

  • Prepared NECA working solution

Protocol:

  • Animal Restraint:

    • Grasp the mouse by the scruff of the neck to immobilize the head and body.

    • Turn the mouse over to expose the abdomen.

  • Injection Procedure:

    • Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Wipe the injection site with a 70% ethanol pad.

    • Insert the needle at a 45-degree angle.[4]

    • Gently aspirate to ensure no blood or urine is drawn into the syringe, which would indicate entry into a blood vessel or the bladder. If this occurs, withdraw the needle and re-insert at a different site.[8]

    • Inject the desired volume of the NECA solution. The maximum recommended IP injection volume for a mouse is <2-3 mL.[6][7]

    • Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.

Mandatory Visualizations

Signaling Pathways of NECA

NECA exerts its effects by activating all four subtypes of adenosine receptors (A1, A2A, A2B, and A3). These are G protein-coupled receptors that modulate the intracellular levels of cyclic AMP (cAMP). A1 and A3 receptors are coupled to inhibitory G proteins (Gi), which decrease cAMP levels, while A2A and A2B receptors are coupled to stimulatory G proteins (Gs), which increase cAMP levels.[9] The change in cAMP concentration subsequently activates or inhibits downstream effectors like Protein Kinase A (PKA), leading to a variety of cellular responses.[10][11]

NECA_Signaling_Pathway cluster_receptors Adenosine Receptors cluster_gproteins G Proteins cluster_effectors Downstream Effectors NECA NECA A1 A1 NECA->A1 A2A A2A NECA->A2A A2B A2B NECA->A2B A3 A3 NECA->A3 Gi Gi A1->Gi Gs Gs A2A->Gs A2B->Gs A3->Gi AC Adenylyl Cyclase Gi->AC Inhibition Gs->AC Activation cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Response Cellular Response PKA->Response

Caption: NECA Signaling Pathway.

Experimental Workflow for In Vivo NECA Studies

The following diagram illustrates a typical workflow for conducting an in vivo study with NECA.

Experimental_Workflow start Study Design drug_prep NECA Preparation (Stock & Working Solutions) start->drug_prep animal_prep Animal Acclimation & Grouping start->animal_prep administration NECA Administration (e.g., IV, IP) drug_prep->administration animal_prep->administration monitoring Post-Administration Monitoring administration->monitoring data_collection Data & Sample Collection (e.g., Blood, Tissue) monitoring->data_collection analysis Data Analysis data_collection->analysis end Results & Conclusion analysis->end

Caption: General Experimental Workflow.

References

N6-Benzyl-5'-ethylcarboxamido Adenosine (NECA): Application Notes and Protocols for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of N6-Benzyl-5'-ethylcarboxamido Adenosine (NECA), a potent, non-selective adenosine receptor agonist. This document includes a summary of dosages used in various animal models, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation: Summary of In Vivo Dosages

The following table summarizes the reported dosages of NECA in various in vivo animal studies. This information is intended as a guide for study design and may require optimization for specific experimental conditions.

Animal ModelDosage RangeRoute of AdministrationVehicleKey Findings
Mouse (BALB/c) 0.3 mM - 1 mMIntranasalNot SpecifiedDose-dependent effects on airway inflammation; lower doses showed anti-inflammatory effects, while higher doses were pro-inflammatory.[1]
Mouse (C57BL/6) 0.02 - 0.32 mg/kgIntravenous (tail vein)0.3% DMSO in salineIncreased extravasation of tracers into the brain, with a maximal effect at 0.08 mg/kg.
Mouse (C57BL/6) 100 ng/mouseIntraperitonealNot SpecifiedModulated Th17 response in a model of experimental autoimmune uveitis.[2]
Mouse (Candidemia model) Not SpecifiedIntravenous (tail vein)Not SpecifiedAlleviated sepsis score and increased survival rate, mediated by the A2A receptor.[3]
Rat (Sprague-Dawley) 0.35 - 350 pmolMicroinjection (NTS)Not SpecifiedDose-related reductions in respiratory rate.
Rat (Type 2 Diabetic) 2 µg/kg bolus followed by 0.2 µg/kg/min infusionIntravenousNot SpecifiedAttenuated myocardial ischemia/reperfusion injury.
Rat (Anesthetized) Not SpecifiedIntravenousNot SpecifiedPotentiated vasodepressor response, mediated by A2 receptors.

Experimental Protocols

Preparation of NECA for In Vivo Administration

Materials:

  • This compound (NECA) powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Stock Solution Preparation:

    • Due to its poor water solubility, NECA is typically first dissolved in a small amount of an organic solvent. A common choice is DMSO.[4]

    • Prepare a high-concentration stock solution of NECA in 100% DMSO. For example, a 10 mM stock solution.

    • Ensure the NECA powder is completely dissolved by vortexing.

  • Working Solution Preparation:

    • On the day of the experiment, dilute the NECA stock solution to the final desired concentration using sterile saline.

    • It is crucial to keep the final concentration of DMSO in the working solution as low as possible to avoid solvent toxicity. A final DMSO concentration of less than 1% is generally recommended, with some studies using as low as 0.3%.

    • For example, to prepare a 1 mg/mL working solution from a 10 mg/mL stock in DMSO, you would mix 1 part of the stock solution with 9 parts of sterile saline.

    • Vortex the working solution thoroughly to ensure homogeneity.

Administration Protocols

a) Intravenous (IV) Injection in Mice (Tail Vein)

Materials:

  • Mouse restrainer

  • Heat lamp or warming pad

  • Sterile 27-30 gauge needles and 1 mL syringes

  • 70% ethanol or alcohol wipes

  • Prepared NECA working solution

Protocol:

  • Animal Preparation:

    • Warm the mouse's tail using a heat lamp or warming pad for 5-10 minutes to dilate the lateral tail veins.[5] Take care to avoid overheating the animal.

    • Place the mouse in an appropriate restrainer.[5]

  • Injection Procedure:

    • Wipe the tail with a 70% ethanol pad to clean the injection site and further aid in vein visualization.

    • Identify one of the lateral tail veins.

    • Hold the syringe with the needle bevel facing up and insert the needle into the vein at a shallow angle (approximately 10-15 degrees).[5]

    • A successful cannulation may be indicated by a small flash of blood in the needle hub.

    • Slowly inject the desired volume of the NECA solution. The maximum recommended bolus injection volume for a mouse is typically <0.2 mL.[6][7]

    • If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.

    • After injection, withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse reactions.

b) Intraperitoneal (IP) Injection in Mice

Materials:

  • Sterile 25-27 gauge needles and 1 mL syringes[6]

  • 70% ethanol or alcohol wipes

  • Prepared NECA working solution

Protocol:

  • Animal Restraint:

    • Grasp the mouse by the scruff of the neck to immobilize the head and body.

    • Turn the mouse over to expose the abdomen.

  • Injection Procedure:

    • Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Wipe the injection site with a 70% ethanol pad.

    • Insert the needle at a 45-degree angle.[4]

    • Gently aspirate to ensure no blood or urine is drawn into the syringe, which would indicate entry into a blood vessel or the bladder. If this occurs, withdraw the needle and re-insert at a different site.[8]

    • Inject the desired volume of the NECA solution. The maximum recommended IP injection volume for a mouse is <2-3 mL.[6][7]

    • Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.

Mandatory Visualizations

Signaling Pathways of NECA

NECA exerts its effects by activating all four subtypes of adenosine receptors (A1, A2A, A2B, and A3). These are G protein-coupled receptors that modulate the intracellular levels of cyclic AMP (cAMP). A1 and A3 receptors are coupled to inhibitory G proteins (Gi), which decrease cAMP levels, while A2A and A2B receptors are coupled to stimulatory G proteins (Gs), which increase cAMP levels.[9] The change in cAMP concentration subsequently activates or inhibits downstream effectors like Protein Kinase A (PKA), leading to a variety of cellular responses.[10][11]

NECA_Signaling_Pathway cluster_receptors Adenosine Receptors cluster_gproteins G Proteins cluster_effectors Downstream Effectors NECA NECA A1 A1 NECA->A1 A2A A2A NECA->A2A A2B A2B NECA->A2B A3 A3 NECA->A3 Gi Gi A1->Gi Gs Gs A2A->Gs A2B->Gs A3->Gi AC Adenylyl Cyclase Gi->AC Inhibition Gs->AC Activation cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Response Cellular Response PKA->Response

Caption: NECA Signaling Pathway.

Experimental Workflow for In Vivo NECA Studies

The following diagram illustrates a typical workflow for conducting an in vivo study with NECA.

Experimental_Workflow start Study Design drug_prep NECA Preparation (Stock & Working Solutions) start->drug_prep animal_prep Animal Acclimation & Grouping start->animal_prep administration NECA Administration (e.g., IV, IP) drug_prep->administration animal_prep->administration monitoring Post-Administration Monitoring administration->monitoring data_collection Data & Sample Collection (e.g., Blood, Tissue) monitoring->data_collection analysis Data Analysis data_collection->analysis end Results & Conclusion analysis->end

Caption: General Experimental Workflow.

References

Application Notes and Protocols for N6-Benzyl-5'-ethylcarboxamido Adenosine in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N6-Benzyl-5'-ethylcarboxamido adenosine (B11128), commonly referred to as NECA (5'-N-Ethylcarboxamidoadenosine), is a potent and high-affinity agonist for adenosine receptors. It is widely utilized in pharmacological research as a non-selective agonist, exhibiting activity across the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). Its stability and high affinity make it an invaluable tool in radioligand binding assays, which are the gold standard for quantifying the interaction between a ligand and a receptor.[1][2]

These application notes provide detailed protocols for utilizing NECA in radioligand binding assays, aimed at researchers, scientists, and drug development professionals. The document covers membrane preparation, saturation and competition binding assays, and data analysis, and includes visualizations of experimental workflows and associated signaling pathways. While the user's query specified "N6-Benzyl-5'-ethylcarboxamido adenosine," the common and widely studied compound is 5'-N-Ethylcarboxamidoadenosine (NECA). N⁶-benzyl derivatives are another class of adenosine agonists, often showing A₃ selectivity.[3][4] This document will focus on the applications of the more common tool compound, NECA.

Application Notes

Radioligand binding assays are fundamental for characterizing receptor pharmacology. They can be used to determine a ligand's affinity for a receptor (dissociation constant, Kd), the density of receptors in a given tissue (Bmax), and the relative affinity of competing unlabeled ligands (inhibition constant, Ki).[1][2]

NECA's role in these assays is twofold:

  • As a Radioligand ([³H]-NECA or [¹²⁵I]-labeled derivatives) : In saturation binding experiments, increasing concentrations of radiolabeled NECA are incubated with a receptor preparation to determine its Kd and the Bmax of the receptors it binds to.[5]

  • As an Unlabeled Competitor : In competitive binding assays, NECA is used to define non-specific binding by incubating the receptor preparation with the radioligand in the presence of a high concentration of unlabeled NECA.[6][7] This ensures that only the binding of the radioligand to the specific receptor of interest is measured. It can also be used as a reference compound in competition assays to characterize the affinity of novel unlabeled compounds.

Due to its non-selective nature, when using NECA, it is crucial to employ cell lines or tissues that predominantly express a single receptor subtype or to use selective antagonists to isolate the activity at a specific receptor.[8]

Quantitative Data: NECA Binding Profile

The binding affinities of NECA for the human adenosine receptor subtypes are summarized below. This data is critical for designing and interpreting radioligand binding experiments.

Receptor SubtypeBinding Affinity (Ki)Functional Potency (EC₅₀)Reference
Human A₁ 14 nM-
Human A₂ₐ 20 nM-
Human A₂ₑ -2.4 µM
Human A₃ 6.2 nM-
  • Ki (Inhibition Constant): Concentration of a competing ligand that occupies 50% of the receptors in the presence of a radioligand. A lower Ki value indicates higher binding affinity.

  • EC₅₀ (Half Maximal Effective Concentration): Concentration of an agonist that provokes a response halfway between the baseline and maximum response.

Experimental Protocols

The following are generalized protocols for performing radioligand binding assays using NECA. Optimization may be required based on the specific receptor source and radioligand used.[6]

Protocol 1: Membrane Preparation from Cultured Cells

This protocol describes the preparation of cell membranes from cultured cells stably expressing a specific adenosine receptor subtype (e.g., HEK-293 or CHO cells).[6][9][10]

  • Cell Culture and Harvesting : Culture cells to near confluence. Wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and harvest by scraping.

  • Homogenization : Centrifuge the cell suspension to pellet the cells. Resuspend the pellet in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, supplemented with protease inhibitors). Homogenize the cell suspension using a Dounce or Polytron homogenizer.[9][11]

  • Centrifugation : Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and intact cells.[10]

  • Membrane Pelleting : Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.[9]

  • Washing and Storage : Discard the supernatant, resuspend the membrane pellet in fresh buffer, and repeat the high-speed centrifugation. Resuspend the final pellet in a suitable buffer containing a cryoprotectant (e.g., 10% sucrose).[10]

  • Protein Quantification : Determine the protein concentration of the membrane preparation using a standard method, such as the BCA assay.

  • Storage : Aliquot the membrane suspension and store at -80°C until use.[9]

Protocol 2: Saturation Radioligand Binding Assay

This assay determines the affinity (Kd) and receptor density (Bmax) using a radiolabeled ligand like [³H]-NECA.[1][2]

  • Assay Setup : Perform the assay in 96-well plates.

  • Incubation Mixture : To each well, add:

    • Membrane preparation (e.g., 10-20 µg of protein).

    • Increasing concentrations of [³H]-NECA (e.g., 0.1 to 50 nM).

    • For determining non-specific binding, a parallel set of tubes should also contain a high concentration of unlabeled NECA (e.g., 10-100 µM).[6]

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) to a final volume (e.g., 100-250 µL). Some protocols recommend adding adenosine deaminase (ADA) to degrade any endogenous adenosine.[9]

  • Incubation : Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.[6][7]

  • Termination : Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[6][10]

  • Washing : Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]

  • Radioactivity Measurement : Dry the filters, and measure the retained radioactivity using a liquid scintillation counter.[6]

  • Data Analysis : Calculate specific binding by subtracting non-specific binding from total binding. Plot specific binding against the concentration of [³H]-NECA. Determine Kd and Bmax values by non-linear regression analysis of the resulting saturation curve.[6]

Protocol 3: Competitive Radioligand Binding Assay

This assay determines the affinity (Ki) of an unlabeled test compound by measuring its ability to displace a specific radioligand.

  • Assay Setup : Perform the assay in 96-well plates.

  • Incubation Mixture : To each well, add:

    • Membrane preparation (e.g., 10-20 µg of protein).

    • A fixed concentration of a suitable radioligand (typically at or near its Kd value, e.g., [³H]CGS21680 for A₂ₐ receptors).[7]

    • Increasing concentrations of the unlabeled test compound.

    • Assay Buffer to the final volume.

  • Controls : Include wells for:

    • Total Binding : Contains only membranes and radioligand.

    • Non-specific Binding : Contains membranes, radioligand, and a high concentration of unlabeled NECA (e.g., 10-100 µM).[7]

  • Incubation, Termination, and Measurement : Follow steps 3-6 from the Saturation Binding Assay protocol.

  • Data Analysis : Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Visualizations

Experimental Workflow Diagram

RadioligandBindingWorkflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assay cluster_analysis Phase 3: Detection & Analysis prep1 Cell Culture expressing Adenosine Receptors prep2 Harvest & Homogenize Cells prep1->prep2 prep3 Isolate Membranes via Ultracentrifugation prep2->prep3 prep4 Quantify Protein (BCA Assay) prep3->prep4 assay1 Incubate Membranes with Radioligand (+/- Competitor) prep4->assay1 Membrane Aliquots assay2 Reach Binding Equilibrium assay1->assay2 analysis1 Separate Bound/Free Ligand (Rapid Filtration) assay2->analysis1 Terminate Reaction analysis2 Measure Radioactivity (Scintillation Counting) analysis1->analysis2 analysis3 Data Analysis (Calculate Kd, Bmax, Ki) analysis2->analysis3

Caption: Workflow for a typical radioligand binding assay.

Adenosine Receptor Signaling Pathways

AdenosineSignaling NECA NECA (Agonist) A1R A₁ Receptor NECA->A1R A2AR A₂ₐ Receptor NECA->A2AR A2BR A₂ₑ Receptor NECA->A2BR A3R A₃ Receptor NECA->A3R Gi Gαi/o A1R->Gi Gs Gαs A2AR->Gs A2BR->Gs Gq Gαq A2BR->Gq A3R->Gi AC Adenylyl Cyclase Gi->AC inhibits MAPK MAPK/ERK Pathway Gi->MAPK activates Gs->AC activates PLC Phospholipase C Gq->PLC activates Gq->MAPK activates cAMP cAMP AC->cAMP produces

Caption: Simplified signaling pathways of adenosine receptors.

References

Application Notes and Protocols for N6-Benzyl-5'-ethylcarboxamido Adenosine in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N6-Benzyl-5'-ethylcarboxamido adenosine, commonly referred to as NECA (5'-N-Ethylcarboxamidoadenosine), is a potent and high-affinity agonist for adenosine receptors. It is widely utilized in pharmacological research as a non-selective agonist, exhibiting activity across the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). Its stability and high affinity make it an invaluable tool in radioligand binding assays, which are the gold standard for quantifying the interaction between a ligand and a receptor.[1][2]

These application notes provide detailed protocols for utilizing NECA in radioligand binding assays, aimed at researchers, scientists, and drug development professionals. The document covers membrane preparation, saturation and competition binding assays, and data analysis, and includes visualizations of experimental workflows and associated signaling pathways. While the user's query specified "this compound," the common and widely studied compound is 5'-N-Ethylcarboxamidoadenosine (NECA). N⁶-benzyl derivatives are another class of adenosine agonists, often showing A₃ selectivity.[3][4] This document will focus on the applications of the more common tool compound, NECA.

Application Notes

Radioligand binding assays are fundamental for characterizing receptor pharmacology. They can be used to determine a ligand's affinity for a receptor (dissociation constant, Kd), the density of receptors in a given tissue (Bmax), and the relative affinity of competing unlabeled ligands (inhibition constant, Ki).[1][2]

NECA's role in these assays is twofold:

  • As a Radioligand ([³H]-NECA or [¹²⁵I]-labeled derivatives) : In saturation binding experiments, increasing concentrations of radiolabeled NECA are incubated with a receptor preparation to determine its Kd and the Bmax of the receptors it binds to.[5]

  • As an Unlabeled Competitor : In competitive binding assays, NECA is used to define non-specific binding by incubating the receptor preparation with the radioligand in the presence of a high concentration of unlabeled NECA.[6][7] This ensures that only the binding of the radioligand to the specific receptor of interest is measured. It can also be used as a reference compound in competition assays to characterize the affinity of novel unlabeled compounds.

Due to its non-selective nature, when using NECA, it is crucial to employ cell lines or tissues that predominantly express a single receptor subtype or to use selective antagonists to isolate the activity at a specific receptor.[8]

Quantitative Data: NECA Binding Profile

The binding affinities of NECA for the human adenosine receptor subtypes are summarized below. This data is critical for designing and interpreting radioligand binding experiments.

Receptor SubtypeBinding Affinity (Ki)Functional Potency (EC₅₀)Reference
Human A₁ 14 nM-
Human A₂ₐ 20 nM-
Human A₂ₑ -2.4 µM
Human A₃ 6.2 nM-
  • Ki (Inhibition Constant): Concentration of a competing ligand that occupies 50% of the receptors in the presence of a radioligand. A lower Ki value indicates higher binding affinity.

  • EC₅₀ (Half Maximal Effective Concentration): Concentration of an agonist that provokes a response halfway between the baseline and maximum response.

Experimental Protocols

The following are generalized protocols for performing radioligand binding assays using NECA. Optimization may be required based on the specific receptor source and radioligand used.[6]

Protocol 1: Membrane Preparation from Cultured Cells

This protocol describes the preparation of cell membranes from cultured cells stably expressing a specific adenosine receptor subtype (e.g., HEK-293 or CHO cells).[6][9][10]

  • Cell Culture and Harvesting : Culture cells to near confluence. Wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and harvest by scraping.

  • Homogenization : Centrifuge the cell suspension to pellet the cells. Resuspend the pellet in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, supplemented with protease inhibitors). Homogenize the cell suspension using a Dounce or Polytron homogenizer.[9][11]

  • Centrifugation : Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and intact cells.[10]

  • Membrane Pelleting : Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.[9]

  • Washing and Storage : Discard the supernatant, resuspend the membrane pellet in fresh buffer, and repeat the high-speed centrifugation. Resuspend the final pellet in a suitable buffer containing a cryoprotectant (e.g., 10% sucrose).[10]

  • Protein Quantification : Determine the protein concentration of the membrane preparation using a standard method, such as the BCA assay.

  • Storage : Aliquot the membrane suspension and store at -80°C until use.[9]

Protocol 2: Saturation Radioligand Binding Assay

This assay determines the affinity (Kd) and receptor density (Bmax) using a radiolabeled ligand like [³H]-NECA.[1][2]

  • Assay Setup : Perform the assay in 96-well plates.

  • Incubation Mixture : To each well, add:

    • Membrane preparation (e.g., 10-20 µg of protein).

    • Increasing concentrations of [³H]-NECA (e.g., 0.1 to 50 nM).

    • For determining non-specific binding, a parallel set of tubes should also contain a high concentration of unlabeled NECA (e.g., 10-100 µM).[6]

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) to a final volume (e.g., 100-250 µL). Some protocols recommend adding adenosine deaminase (ADA) to degrade any endogenous adenosine.[9]

  • Incubation : Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.[6][7]

  • Termination : Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[6][10]

  • Washing : Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]

  • Radioactivity Measurement : Dry the filters, and measure the retained radioactivity using a liquid scintillation counter.[6]

  • Data Analysis : Calculate specific binding by subtracting non-specific binding from total binding. Plot specific binding against the concentration of [³H]-NECA. Determine Kd and Bmax values by non-linear regression analysis of the resulting saturation curve.[6]

Protocol 3: Competitive Radioligand Binding Assay

This assay determines the affinity (Ki) of an unlabeled test compound by measuring its ability to displace a specific radioligand.

  • Assay Setup : Perform the assay in 96-well plates.

  • Incubation Mixture : To each well, add:

    • Membrane preparation (e.g., 10-20 µg of protein).

    • A fixed concentration of a suitable radioligand (typically at or near its Kd value, e.g., [³H]CGS21680 for A₂ₐ receptors).[7]

    • Increasing concentrations of the unlabeled test compound.

    • Assay Buffer to the final volume.

  • Controls : Include wells for:

    • Total Binding : Contains only membranes and radioligand.

    • Non-specific Binding : Contains membranes, radioligand, and a high concentration of unlabeled NECA (e.g., 10-100 µM).[7]

  • Incubation, Termination, and Measurement : Follow steps 3-6 from the Saturation Binding Assay protocol.

  • Data Analysis : Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Visualizations

Experimental Workflow Diagram

RadioligandBindingWorkflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assay cluster_analysis Phase 3: Detection & Analysis prep1 Cell Culture expressing Adenosine Receptors prep2 Harvest & Homogenize Cells prep1->prep2 prep3 Isolate Membranes via Ultracentrifugation prep2->prep3 prep4 Quantify Protein (BCA Assay) prep3->prep4 assay1 Incubate Membranes with Radioligand (+/- Competitor) prep4->assay1 Membrane Aliquots assay2 Reach Binding Equilibrium assay1->assay2 analysis1 Separate Bound/Free Ligand (Rapid Filtration) assay2->analysis1 Terminate Reaction analysis2 Measure Radioactivity (Scintillation Counting) analysis1->analysis2 analysis3 Data Analysis (Calculate Kd, Bmax, Ki) analysis2->analysis3

Caption: Workflow for a typical radioligand binding assay.

Adenosine Receptor Signaling Pathways

AdenosineSignaling NECA NECA (Agonist) A1R A₁ Receptor NECA->A1R A2AR A₂ₐ Receptor NECA->A2AR A2BR A₂ₑ Receptor NECA->A2BR A3R A₃ Receptor NECA->A3R Gi Gαi/o A1R->Gi Gs Gαs A2AR->Gs A2BR->Gs Gq Gαq A2BR->Gq A3R->Gi AC Adenylyl Cyclase Gi->AC inhibits MAPK MAPK/ERK Pathway Gi->MAPK activates Gs->AC activates PLC Phospholipase C Gq->PLC activates Gq->MAPK activates cAMP cAMP AC->cAMP produces

Caption: Simplified signaling pathways of adenosine receptors.

References

Application Notes and Protocols: N6-Benzyl-5'-ethylcarboxamidoadenosine in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Benzyl-5'-ethylcarboxamidoadenosine is a potent and selective agonist for the A3 adenosine (B11128) receptor (A3AR).[1] Adenosine receptors, a class of G protein-coupled receptors, are pivotal in various physiological processes, with the A3 subtype being a key player in cardioprotection. Activation of the A3AR has been demonstrated to shield the heart from ischemic and reperfusion injury, reduce infarct size, and modulate inflammatory responses. These characteristics make N6-Benzyl-5'-ethylcarboxamidoadenosine and similar A3AR agonists valuable tools in cardiovascular research, offering potential therapeutic avenues for conditions such as myocardial infarction and heart failure.

Applications in Cardiovascular Research

The primary application of N6-Benzyl-5'-ethylcarboxamidoadenosine in cardiovascular research lies in its ability to selectively activate the A3AR, enabling the investigation of this receptor's role in cardiac physiology and pathophysiology. Key research applications include:

  • Cardioprotection against Ischemia-Reperfusion Injury: Selective A3AR agonists have been shown to significantly reduce myocardial infarct size following an ischemic event. This protective effect is a cornerstone of research into new therapeutic strategies to mitigate the damage caused by heart attacks.

  • Investigation of Preconditioning and Postconditioning: A3AR activation mimics the effects of ischemic preconditioning, a phenomenon where brief, non-lethal periods of ischemia protect the heart from subsequent, more prolonged ischemic insults. Studying the effects of N6-Benzyl-5'-ethylcarboxamidoadenosine helps to elucidate the molecular mechanisms of this endogenous protective process.

  • Modulation of Cardiac Inflammation: The A3AR is expressed on various immune cells, and its activation can modulate the inflammatory response in the heart following injury. Research using A3AR agonists can help in understanding and potentially controlling the inflammatory cascade that contributes to cardiac remodeling and failure.

  • Elucidation of A3AR Signaling Pathways: As a selective agonist, N6-Benzyl-5'-ethylcarboxamidoadenosine is instrumental in dissecting the intricate signaling pathways downstream of A3AR activation in cardiomyocytes and other cardiac cells.

Quantitative Data on Cardioprotective Effects

The following tables summarize quantitative data from studies on selective A3 adenosine receptor agonists, demonstrating their cardioprotective effects. While data for N6-Benzyl-5'-ethylcarboxamidoadenosine itself is limited in publicly available literature, the data for structurally and functionally similar A3-selective agonists like IB-MECA (N6-(3-Iodobenzyl)adenosine-5′-N-methyluronamide) and CB-MECA (N6-(3-Chlorobenzyl)-5′-N-methylcarboxamidoadenosine) provide a strong indication of its expected efficacy.

Table 1: Effect of Selective A3AR Agonists on Myocardial Infarct Size

AgonistModelIschemia TimeReperfusion TimeTreatmentInfarct Size (% of Area at Risk)Reference
ControlIsolated Rabbit Heart30 min120 minVehicle58 ± 2[2]
CB-MECAIsolated Rabbit Heart30 min120 min5-min perfusion before ischemia21 ± 3[2]
ControlIsolated Rabbit Heart30 min120 minVehicle67 ± 5
IB-MECAIsolated Rabbit Heart30 min120 min5-min perfusion before ischemia24 ± 4

Table 2: Hemodynamic Effects of A3AR Agonism (Illustrative)

ParameterAnimal ModelCompoundDoseChange from Baseline
Heart RateRatA3 Agonist-Minimal to no significant change
Blood PressureRatA3 Agonist-Variable, may cause a transient decrease

Note: The hemodynamic effects of selective A3AR agonists are generally modest compared to non-selective adenosine receptor agonists, which is a potential therapeutic advantage.

Signaling Pathways

Activation of the A3 adenosine receptor by N6-Benzyl-5'-ethylcarboxamidoadenosine in cardiomyocytes triggers a cascade of intracellular signaling events that culminate in cardioprotection. The primary signaling pathway involves the coupling of the A3AR to Gi and Gq proteins.

  • Gi-Coupled Pathway: Upon activation, the Gi protein inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This pathway is also linked to the activation of phosphoinositide 3-kinase (PI3K), which in turn activates Akt (Protein Kinase B). Akt plays a central role in cell survival by phosphorylating and inactivating pro-apoptotic proteins and activating pro-survival transcription factors. Furthermore, Akt can phosphorylate and inhibit Glycogen Synthase Kinase 3β (GSK-3β), a key regulator of mitochondrial function and cell death.[3]

  • Gq-Coupled Pathway: The Gq protein activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG activates Protein Kinase C (PKC), another crucial kinase in cardioprotective signaling.

  • Downstream Effectors: These initial signaling events converge on several downstream effectors, including the activation of ATP-sensitive potassium (KATP) channels in the mitochondria, which helps to preserve mitochondrial function during ischemia. The activation of the ERK1/2 pathway, another pro-survival kinase cascade, is also implicated in A3AR-mediated cardioprotection.[3][4][5]

A3AR_Cardioprotection_Pathway cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol cluster_mitochondria Mitochondrion A3_agonist N6-Benzyl-5'- ethylcarboxamido Adenosine A3R A3 Adenosine Receptor A3_agonist->A3R Gi Gi A3R->Gi Gq Gq A3R->Gq PI3K PI3K Gi->PI3K activates PLC PLC Gq->PLC activates PKC PKC PLC->PKC activates Akt Akt PI3K->Akt activates GSK3b GSK-3β Akt->GSK3b inhibits Cardioprotection Cardioprotection (Reduced Infarct Size, Improved Function) Akt->Cardioprotection ERK ERK1/2 PKC->ERK activates mKATP mitoKATP Channel PKC->mKATP activates ERK->Cardioprotection mPTP mPTP Opening GSK3b->mPTP promotes mKATP->Cardioprotection mPTP->Cardioprotection inhibition of Langendorff_Workflow start Start anesthesia Anesthetize Animal & Heparinize start->anesthesia excision Excise Heart anesthesia->excision cannulation Cannulate Aorta on Langendorff Apparatus excision->cannulation stabilization Stabilize Heart (20-30 min) cannulation->stabilization data_collection Continuous Hemodynamic Data Collection cannulation->data_collection treatment Administer N6-Benzyl-5'- ethylcarboxamido Adenosine stabilization->treatment stabilization->data_collection ischemia Induce Ischemia (e.g., 30 min) treatment->ischemia treatment->data_collection reperfusion Reperfusion (e.g., 120 min) ischemia->reperfusion ischemia->data_collection reperfusion->data_collection ttc_staining TTC Staining for Infarct Size reperfusion->ttc_staining end End ttc_staining->end

References

Application Notes and Protocols: N6-Benzyl-5'-ethylcarboxamidoadenosine in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Benzyl-5'-ethylcarboxamidoadenosine is a potent and selective agonist for the A3 adenosine receptor (A3AR).[1] Adenosine receptors, a class of G protein-coupled receptors, are pivotal in various physiological processes, with the A3 subtype being a key player in cardioprotection. Activation of the A3AR has been demonstrated to shield the heart from ischemic and reperfusion injury, reduce infarct size, and modulate inflammatory responses. These characteristics make N6-Benzyl-5'-ethylcarboxamidoadenosine and similar A3AR agonists valuable tools in cardiovascular research, offering potential therapeutic avenues for conditions such as myocardial infarction and heart failure.

Applications in Cardiovascular Research

The primary application of N6-Benzyl-5'-ethylcarboxamidoadenosine in cardiovascular research lies in its ability to selectively activate the A3AR, enabling the investigation of this receptor's role in cardiac physiology and pathophysiology. Key research applications include:

  • Cardioprotection against Ischemia-Reperfusion Injury: Selective A3AR agonists have been shown to significantly reduce myocardial infarct size following an ischemic event. This protective effect is a cornerstone of research into new therapeutic strategies to mitigate the damage caused by heart attacks.

  • Investigation of Preconditioning and Postconditioning: A3AR activation mimics the effects of ischemic preconditioning, a phenomenon where brief, non-lethal periods of ischemia protect the heart from subsequent, more prolonged ischemic insults. Studying the effects of N6-Benzyl-5'-ethylcarboxamidoadenosine helps to elucidate the molecular mechanisms of this endogenous protective process.

  • Modulation of Cardiac Inflammation: The A3AR is expressed on various immune cells, and its activation can modulate the inflammatory response in the heart following injury. Research using A3AR agonists can help in understanding and potentially controlling the inflammatory cascade that contributes to cardiac remodeling and failure.

  • Elucidation of A3AR Signaling Pathways: As a selective agonist, N6-Benzyl-5'-ethylcarboxamidoadenosine is instrumental in dissecting the intricate signaling pathways downstream of A3AR activation in cardiomyocytes and other cardiac cells.

Quantitative Data on Cardioprotective Effects

The following tables summarize quantitative data from studies on selective A3 adenosine receptor agonists, demonstrating their cardioprotective effects. While data for N6-Benzyl-5'-ethylcarboxamidoadenosine itself is limited in publicly available literature, the data for structurally and functionally similar A3-selective agonists like IB-MECA (N6-(3-Iodobenzyl)adenosine-5′-N-methyluronamide) and CB-MECA (N6-(3-Chlorobenzyl)-5′-N-methylcarboxamidoadenosine) provide a strong indication of its expected efficacy.

Table 1: Effect of Selective A3AR Agonists on Myocardial Infarct Size

AgonistModelIschemia TimeReperfusion TimeTreatmentInfarct Size (% of Area at Risk)Reference
ControlIsolated Rabbit Heart30 min120 minVehicle58 ± 2[2]
CB-MECAIsolated Rabbit Heart30 min120 min5-min perfusion before ischemia21 ± 3[2]
ControlIsolated Rabbit Heart30 min120 minVehicle67 ± 5
IB-MECAIsolated Rabbit Heart30 min120 min5-min perfusion before ischemia24 ± 4

Table 2: Hemodynamic Effects of A3AR Agonism (Illustrative)

ParameterAnimal ModelCompoundDoseChange from Baseline
Heart RateRatA3 Agonist-Minimal to no significant change
Blood PressureRatA3 Agonist-Variable, may cause a transient decrease

Note: The hemodynamic effects of selective A3AR agonists are generally modest compared to non-selective adenosine receptor agonists, which is a potential therapeutic advantage.

Signaling Pathways

Activation of the A3 adenosine receptor by N6-Benzyl-5'-ethylcarboxamidoadenosine in cardiomyocytes triggers a cascade of intracellular signaling events that culminate in cardioprotection. The primary signaling pathway involves the coupling of the A3AR to Gi and Gq proteins.

  • Gi-Coupled Pathway: Upon activation, the Gi protein inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This pathway is also linked to the activation of phosphoinositide 3-kinase (PI3K), which in turn activates Akt (Protein Kinase B). Akt plays a central role in cell survival by phosphorylating and inactivating pro-apoptotic proteins and activating pro-survival transcription factors. Furthermore, Akt can phosphorylate and inhibit Glycogen Synthase Kinase 3β (GSK-3β), a key regulator of mitochondrial function and cell death.[3]

  • Gq-Coupled Pathway: The Gq protein activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG activates Protein Kinase C (PKC), another crucial kinase in cardioprotective signaling.

  • Downstream Effectors: These initial signaling events converge on several downstream effectors, including the activation of ATP-sensitive potassium (KATP) channels in the mitochondria, which helps to preserve mitochondrial function during ischemia. The activation of the ERK1/2 pathway, another pro-survival kinase cascade, is also implicated in A3AR-mediated cardioprotection.[3][4][5]

A3AR_Cardioprotection_Pathway cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol cluster_mitochondria Mitochondrion A3_agonist N6-Benzyl-5'- ethylcarboxamido Adenosine A3R A3 Adenosine Receptor A3_agonist->A3R Gi Gi A3R->Gi Gq Gq A3R->Gq PI3K PI3K Gi->PI3K activates PLC PLC Gq->PLC activates PKC PKC PLC->PKC activates Akt Akt PI3K->Akt activates GSK3b GSK-3β Akt->GSK3b inhibits Cardioprotection Cardioprotection (Reduced Infarct Size, Improved Function) Akt->Cardioprotection ERK ERK1/2 PKC->ERK activates mKATP mitoKATP Channel PKC->mKATP activates ERK->Cardioprotection mPTP mPTP Opening GSK3b->mPTP promotes mKATP->Cardioprotection mPTP->Cardioprotection inhibition of Langendorff_Workflow start Start anesthesia Anesthetize Animal & Heparinize start->anesthesia excision Excise Heart anesthesia->excision cannulation Cannulate Aorta on Langendorff Apparatus excision->cannulation stabilization Stabilize Heart (20-30 min) cannulation->stabilization data_collection Continuous Hemodynamic Data Collection cannulation->data_collection treatment Administer N6-Benzyl-5'- ethylcarboxamido Adenosine stabilization->treatment stabilization->data_collection ischemia Induce Ischemia (e.g., 30 min) treatment->ischemia treatment->data_collection reperfusion Reperfusion (e.g., 120 min) ischemia->reperfusion ischemia->data_collection reperfusion->data_collection ttc_staining TTC Staining for Infarct Size reperfusion->ttc_staining end End ttc_staining->end

References

Application Notes and Protocols for Studying Cardioprotection with N6-Benzyl-5'-ethylcarboxamido Adenosine (BNECA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Benzyl-5'-ethylcarboxamido Adenosine (B11128) (BNECA) is a synthetic adenosine analogue that has garnered significant interest for its potential cardioprotective effects. As a selective agonist for A3 adenosine receptors, and to a lesser extent A1 receptors, BNECA is a valuable tool for investigating the therapeutic potential of targeting adenosine receptor signaling pathways in the context of myocardial ischemia-reperfusion (I/R) injury. These application notes provide a comprehensive guide to designing and conducting experiments to evaluate the cardioprotective properties of BNECA, complete with detailed protocols and data presentation guidelines.

Adenosine is a critical endogenous nucleoside that plays a pivotal role in cellular metabolism and signaling. During periods of metabolic stress, such as myocardial ischemia, extracellular adenosine levels rise and activate specific G protein-coupled receptors, namely A1, A2A, A2B, and A3 adenosine receptors. The activation of A1 and A3 receptors, in particular, has been shown to confer significant cardioprotection. BNECA and its analogs, such as N6-(3-iodobenzyl)-adenosine-5'-N-methylcarboxamide (IB-MECA) and N6-(3-chlorobenzyl)-5'-N-methylcarboxamidoadenosine (CB-MECA), are instrumental in elucidating the specific roles of these receptor subtypes in mitigating I/R injury.

The primary mechanism of BNECA-mediated cardioprotection involves the activation of a complex signaling cascade that ultimately preserves mitochondrial integrity and function, and reduces apoptotic cell death. Key downstream effectors include the opening of ATP-sensitive potassium (KATP) channels and the activation of pro-survival kinases such as Akt and ERK1/2. These kinases, in turn, phosphorylate and inactivate glycogen (B147801) synthase kinase 3β (GSK-3β), a critical step that prevents the opening of the mitochondrial permeability transition pore (mPTP). Inhibition of mPTP opening is a crucial event in preventing the collapse of the mitochondrial membrane potential and the subsequent release of pro-apoptotic factors, thereby preserving cardiomyocyte viability during reperfusion.

Quantitative Data Summary

The following tables summarize the receptor binding affinities and cardioprotective efficacy of BNECA and its close analogs. This data is essential for determining appropriate experimental concentrations and for comparing the potency of related compounds.

Table 1: Adenosine Receptor Binding Affinities (Ki values)

CompoundA1 Receptor (nM)A2A Receptor (nM)A3 Receptor (nM)SpeciesReference
NECA14206.2Human[1][2]
CB-MECA105-1Rabbit[1][3]
IB-MECA-----
BNECA Data not availableData not availableSelective A3 agonist-[4]

Table 2: Cardioprotective Efficacy (Infarct Size Reduction)

CompoundConcentrationInfarct Size (% of Area at Risk)SpeciesModelReference
Control-58 ± 2RabbitIsolated Heart (I/R)[3]
CB-MECA10 nM21 ± 3RabbitIsolated Heart (I/R)[3]
Control-33.0 ± 3.8RabbitIsolated Heart (I/R)[5]
NECA100 nM11.8 ± 2.0RabbitIsolated Heart (I/R)[5]
Control-~55%RatIsolated Heart (I/R)[6]
IB-MECA1 µM~25%RatIsolated Heart (I/R)[6]

Note: The EC50 for CB-MECA in reducing infarct size was determined to be 0.3 nM.[3]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions involved in BNECA-mediated cardioprotection and the experimental procedures to study them, the following diagrams are provided in Graphviz DOT language.

BNECA_Signaling_Pathway cluster_receptor Receptor Binding cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome BNECA BNECA A3R A3 Adenosine Receptor BNECA->A3R A1R A1 Adenosine Receptor BNECA->A1R Gi Gi A3R->Gi A1R->Gi PI3K PI3K Gi->PI3K Activates KATP KATP Channel Opening Gi->KATP Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits (Phosphorylation) Cardioprotection Cardioprotection Akt->Cardioprotection ERK ERK1/2 ERK->GSK3b Inhibits (Phosphorylation) ERK->Cardioprotection mPTP mPTP Opening GSK3b->mPTP Promotes Apoptosis Apoptosis mPTP->Apoptosis Leads to KATP->Cardioprotection

Caption: BNECA Signaling Pathway for Cardioprotection.

Langendorff_Workflow Start Heart Isolation (e.g., Rat, Rabbit) Cannulation Aortic Cannulation & Langendorff Perfusion Start->Cannulation Stabilization Stabilization Period (20-30 min) Cannulation->Stabilization Treatment Pre-treatment with BNECA (Dose-response) Stabilization->Treatment Ischemia Global or Regional Ischemia (e.g., 30 min) Treatment->Ischemia Reperfusion Reperfusion (e.g., 120 min) Ischemia->Reperfusion Data_Collection Functional Data Collection (LVDP, HR, etc.) Reperfusion->Data_Collection Tissue_Harvest Tissue Harvest Data_Collection->Tissue_Harvest Infarct Infarct Size Measurement (TTC Staining) Tissue_Harvest->Infarct Biochemical Biochemical Assays (Western Blot, TUNEL) Tissue_Harvest->Biochemical

Caption: Ex Vivo Langendorff Ischemia-Reperfusion Workflow.

InVivo_Workflow Anesthesia Animal Anesthesia (e.g., Mouse, Rat) Surgery Thoracotomy & LAD Ligation Anesthesia->Surgery Treatment BNECA Administration (i.v. or i.p.) Surgery->Treatment Ischemia Myocardial Ischemia (e.g., 30-60 min) Treatment->Ischemia Reperfusion Reperfusion (Suture Release) Ischemia->Reperfusion Recovery Animal Recovery & Monitoring (e.g., 24h) Reperfusion->Recovery Assessment Cardiac Function Assessment (Echocardiography) Recovery->Assessment Harvest Heart Harvest Assessment->Harvest Analysis Infarct Size & Histology Harvest->Analysis

Caption: In Vivo Myocardial Ischemia-Reperfusion Workflow.

Experimental Protocols

Ex Vivo Langendorff Isolated Heart Model of Ischemia-Reperfusion

This model allows for the assessment of cardiac function and injury in a controlled environment, free from systemic influences.

Materials:

  • Langendorff apparatus

  • Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose), gassed with 95% O2 / 5% CO2, maintained at 37°C.

  • BNECA stock solution (in DMSO or other suitable solvent)

  • 2,3,5-Triphenyltetrazolium chloride (TTC) solution (1% in phosphate (B84403) buffer)

  • Surgical instruments

  • Pressure transducer and data acquisition system

Procedure:

  • Anesthetize the animal (e.g., rat or rabbit) and administer heparin to prevent coagulation.

  • Perform a thoracotomy, rapidly excise the heart, and immediately arrest it in ice-cold Krebs-Henseleit buffer.

  • Mount the heart on the Langendorff apparatus via aortic cannulation and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure.

  • Insert a balloon into the left ventricle to measure isovolumetric function (LVDP, LVEDP, HR).

  • Allow the heart to stabilize for 20-30 minutes.

  • Administer BNECA at various concentrations (e.g., 1 nM to 1 µM) for a defined period before ischemia.

  • Induce global or regional ischemia by stopping the perfusion or ligating a coronary artery for 30 minutes.

  • Reperfuse the heart with Krebs-Henseleit buffer for 120 minutes.

  • Continuously record cardiac function throughout the experiment.

  • At the end of reperfusion, freeze the heart and slice it for TTC staining to determine infarct size.

  • Collect tissue samples for biochemical analysis (Western blot, TUNEL assay).

In Vivo Murine Model of Myocardial Ischemia-Reperfusion

This model more closely mimics the clinical scenario of myocardial infarction and allows for the assessment of systemic effects.

Materials:

  • Anesthetic agents

  • Surgical microscope and instruments

  • Ventilator

  • Suture for coronary artery ligation

  • BNECA solution for injection (intravenous or intraperitoneal)

  • Echocardiography system

Procedure:

  • Anesthetize the mouse or rat and place it on a ventilator.

  • Perform a thoracotomy to expose the heart.

  • Ligate the left anterior descending (LAD) coronary artery with a suture.

  • Administer BNECA or vehicle at the desired dose and time point (before ischemia, during ischemia, or at reperfusion).

  • Maintain ischemia for 30-60 minutes.

  • Release the ligature to allow for reperfusion.

  • Close the chest and allow the animal to recover.

  • After 24 hours (or other desired time point), assess cardiac function using echocardiography.

  • Euthanize the animal and harvest the heart for infarct size determination and histological analysis.

Western Blot Analysis of Akt and ERK1/2 Phosphorylation

This protocol is used to quantify the activation of key pro-survival kinases in response to BNECA treatment.

Materials:

  • Cardiomyocyte cell culture or heart tissue lysates

  • Protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Treat cardiomyocytes with different concentrations of BNECA for various durations or use lysates from treated hearts.

  • Lyse the cells or tissue and determine the protein concentration.

  • Separate 20-40 µg of protein per lane by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

TUNEL Assay for Apoptosis Detection

This assay is used to identify and quantify apoptotic cells in heart tissue sections.

Materials:

  • Paraffin-embedded heart sections

  • TUNEL assay kit

  • Fluorescence microscope

Procedure:

  • Deparaffinize and rehydrate the heart tissue sections.

  • Permeabilize the tissue with proteinase K.

  • Follow the manufacturer's protocol for the TUNEL reaction, which involves labeling the 3'-OH ends of DNA fragments with a fluorescently tagged dUTP.

  • Counterstain the nuclei with DAPI.

  • Visualize the sections under a fluorescence microscope and quantify the percentage of TUNEL-positive nuclei.

Conclusion

The experimental designs and protocols outlined in these application notes provide a robust framework for investigating the cardioprotective effects of N6-Benzyl-5'-ethylcarboxamido Adenosine. By employing a combination of in vivo and ex vivo models, and by analyzing key functional, histological, and biochemical endpoints, researchers can gain a comprehensive understanding of the therapeutic potential and underlying mechanisms of BNECA in the context of myocardial ischemia-reperfusion injury. The provided quantitative data on related compounds serves as a valuable reference for dose-selection and for placing experimental findings in a broader context. Further research focusing on the specific dose-response of BNECA and its direct effects on key signaling molecules will be crucial for its potential translation into a clinical setting.

References

Application Notes and Protocols for Studying Cardioprotection with N6-Benzyl-5'-ethylcarboxamido Adenosine (BNECA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Benzyl-5'-ethylcarboxamido Adenosine (BNECA) is a synthetic adenosine analogue that has garnered significant interest for its potential cardioprotective effects. As a selective agonist for A3 adenosine receptors, and to a lesser extent A1 receptors, BNECA is a valuable tool for investigating the therapeutic potential of targeting adenosine receptor signaling pathways in the context of myocardial ischemia-reperfusion (I/R) injury. These application notes provide a comprehensive guide to designing and conducting experiments to evaluate the cardioprotective properties of BNECA, complete with detailed protocols and data presentation guidelines.

Adenosine is a critical endogenous nucleoside that plays a pivotal role in cellular metabolism and signaling. During periods of metabolic stress, such as myocardial ischemia, extracellular adenosine levels rise and activate specific G protein-coupled receptors, namely A1, A2A, A2B, and A3 adenosine receptors. The activation of A1 and A3 receptors, in particular, has been shown to confer significant cardioprotection. BNECA and its analogs, such as N6-(3-iodobenzyl)-adenosine-5'-N-methylcarboxamide (IB-MECA) and N6-(3-chlorobenzyl)-5'-N-methylcarboxamidoadenosine (CB-MECA), are instrumental in elucidating the specific roles of these receptor subtypes in mitigating I/R injury.

The primary mechanism of BNECA-mediated cardioprotection involves the activation of a complex signaling cascade that ultimately preserves mitochondrial integrity and function, and reduces apoptotic cell death. Key downstream effectors include the opening of ATP-sensitive potassium (KATP) channels and the activation of pro-survival kinases such as Akt and ERK1/2. These kinases, in turn, phosphorylate and inactivate glycogen synthase kinase 3β (GSK-3β), a critical step that prevents the opening of the mitochondrial permeability transition pore (mPTP). Inhibition of mPTP opening is a crucial event in preventing the collapse of the mitochondrial membrane potential and the subsequent release of pro-apoptotic factors, thereby preserving cardiomyocyte viability during reperfusion.

Quantitative Data Summary

The following tables summarize the receptor binding affinities and cardioprotective efficacy of BNECA and its close analogs. This data is essential for determining appropriate experimental concentrations and for comparing the potency of related compounds.

Table 1: Adenosine Receptor Binding Affinities (Ki values)

CompoundA1 Receptor (nM)A2A Receptor (nM)A3 Receptor (nM)SpeciesReference
NECA14206.2Human[1][2]
CB-MECA105-1Rabbit[1][3]
IB-MECA-----
BNECA Data not availableData not availableSelective A3 agonist-[4]

Table 2: Cardioprotective Efficacy (Infarct Size Reduction)

CompoundConcentrationInfarct Size (% of Area at Risk)SpeciesModelReference
Control-58 ± 2RabbitIsolated Heart (I/R)[3]
CB-MECA10 nM21 ± 3RabbitIsolated Heart (I/R)[3]
Control-33.0 ± 3.8RabbitIsolated Heart (I/R)[5]
NECA100 nM11.8 ± 2.0RabbitIsolated Heart (I/R)[5]
Control-~55%RatIsolated Heart (I/R)[6]
IB-MECA1 µM~25%RatIsolated Heart (I/R)[6]

Note: The EC50 for CB-MECA in reducing infarct size was determined to be 0.3 nM.[3]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions involved in BNECA-mediated cardioprotection and the experimental procedures to study them, the following diagrams are provided in Graphviz DOT language.

BNECA_Signaling_Pathway cluster_receptor Receptor Binding cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome BNECA BNECA A3R A3 Adenosine Receptor BNECA->A3R A1R A1 Adenosine Receptor BNECA->A1R Gi Gi A3R->Gi A1R->Gi PI3K PI3K Gi->PI3K Activates KATP KATP Channel Opening Gi->KATP Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits (Phosphorylation) Cardioprotection Cardioprotection Akt->Cardioprotection ERK ERK1/2 ERK->GSK3b Inhibits (Phosphorylation) ERK->Cardioprotection mPTP mPTP Opening GSK3b->mPTP Promotes Apoptosis Apoptosis mPTP->Apoptosis Leads to KATP->Cardioprotection

Caption: BNECA Signaling Pathway for Cardioprotection.

Langendorff_Workflow Start Heart Isolation (e.g., Rat, Rabbit) Cannulation Aortic Cannulation & Langendorff Perfusion Start->Cannulation Stabilization Stabilization Period (20-30 min) Cannulation->Stabilization Treatment Pre-treatment with BNECA (Dose-response) Stabilization->Treatment Ischemia Global or Regional Ischemia (e.g., 30 min) Treatment->Ischemia Reperfusion Reperfusion (e.g., 120 min) Ischemia->Reperfusion Data_Collection Functional Data Collection (LVDP, HR, etc.) Reperfusion->Data_Collection Tissue_Harvest Tissue Harvest Data_Collection->Tissue_Harvest Infarct Infarct Size Measurement (TTC Staining) Tissue_Harvest->Infarct Biochemical Biochemical Assays (Western Blot, TUNEL) Tissue_Harvest->Biochemical

Caption: Ex Vivo Langendorff Ischemia-Reperfusion Workflow.

InVivo_Workflow Anesthesia Animal Anesthesia (e.g., Mouse, Rat) Surgery Thoracotomy & LAD Ligation Anesthesia->Surgery Treatment BNECA Administration (i.v. or i.p.) Surgery->Treatment Ischemia Myocardial Ischemia (e.g., 30-60 min) Treatment->Ischemia Reperfusion Reperfusion (Suture Release) Ischemia->Reperfusion Recovery Animal Recovery & Monitoring (e.g., 24h) Reperfusion->Recovery Assessment Cardiac Function Assessment (Echocardiography) Recovery->Assessment Harvest Heart Harvest Assessment->Harvest Analysis Infarct Size & Histology Harvest->Analysis

Caption: In Vivo Myocardial Ischemia-Reperfusion Workflow.

Experimental Protocols

Ex Vivo Langendorff Isolated Heart Model of Ischemia-Reperfusion

This model allows for the assessment of cardiac function and injury in a controlled environment, free from systemic influences.

Materials:

  • Langendorff apparatus

  • Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose), gassed with 95% O2 / 5% CO2, maintained at 37°C.

  • BNECA stock solution (in DMSO or other suitable solvent)

  • 2,3,5-Triphenyltetrazolium chloride (TTC) solution (1% in phosphate buffer)

  • Surgical instruments

  • Pressure transducer and data acquisition system

Procedure:

  • Anesthetize the animal (e.g., rat or rabbit) and administer heparin to prevent coagulation.

  • Perform a thoracotomy, rapidly excise the heart, and immediately arrest it in ice-cold Krebs-Henseleit buffer.

  • Mount the heart on the Langendorff apparatus via aortic cannulation and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure.

  • Insert a balloon into the left ventricle to measure isovolumetric function (LVDP, LVEDP, HR).

  • Allow the heart to stabilize for 20-30 minutes.

  • Administer BNECA at various concentrations (e.g., 1 nM to 1 µM) for a defined period before ischemia.

  • Induce global or regional ischemia by stopping the perfusion or ligating a coronary artery for 30 minutes.

  • Reperfuse the heart with Krebs-Henseleit buffer for 120 minutes.

  • Continuously record cardiac function throughout the experiment.

  • At the end of reperfusion, freeze the heart and slice it for TTC staining to determine infarct size.

  • Collect tissue samples for biochemical analysis (Western blot, TUNEL assay).

In Vivo Murine Model of Myocardial Ischemia-Reperfusion

This model more closely mimics the clinical scenario of myocardial infarction and allows for the assessment of systemic effects.

Materials:

  • Anesthetic agents

  • Surgical microscope and instruments

  • Ventilator

  • Suture for coronary artery ligation

  • BNECA solution for injection (intravenous or intraperitoneal)

  • Echocardiography system

Procedure:

  • Anesthetize the mouse or rat and place it on a ventilator.

  • Perform a thoracotomy to expose the heart.

  • Ligate the left anterior descending (LAD) coronary artery with a suture.

  • Administer BNECA or vehicle at the desired dose and time point (before ischemia, during ischemia, or at reperfusion).

  • Maintain ischemia for 30-60 minutes.

  • Release the ligature to allow for reperfusion.

  • Close the chest and allow the animal to recover.

  • After 24 hours (or other desired time point), assess cardiac function using echocardiography.

  • Euthanize the animal and harvest the heart for infarct size determination and histological analysis.

Western Blot Analysis of Akt and ERK1/2 Phosphorylation

This protocol is used to quantify the activation of key pro-survival kinases in response to BNECA treatment.

Materials:

  • Cardiomyocyte cell culture or heart tissue lysates

  • Protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Treat cardiomyocytes with different concentrations of BNECA for various durations or use lysates from treated hearts.

  • Lyse the cells or tissue and determine the protein concentration.

  • Separate 20-40 µg of protein per lane by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

TUNEL Assay for Apoptosis Detection

This assay is used to identify and quantify apoptotic cells in heart tissue sections.

Materials:

  • Paraffin-embedded heart sections

  • TUNEL assay kit

  • Fluorescence microscope

Procedure:

  • Deparaffinize and rehydrate the heart tissue sections.

  • Permeabilize the tissue with proteinase K.

  • Follow the manufacturer's protocol for the TUNEL reaction, which involves labeling the 3'-OH ends of DNA fragments with a fluorescently tagged dUTP.

  • Counterstain the nuclei with DAPI.

  • Visualize the sections under a fluorescence microscope and quantify the percentage of TUNEL-positive nuclei.

Conclusion

The experimental designs and protocols outlined in these application notes provide a robust framework for investigating the cardioprotective effects of this compound. By employing a combination of in vivo and ex vivo models, and by analyzing key functional, histological, and biochemical endpoints, researchers can gain a comprehensive understanding of the therapeutic potential and underlying mechanisms of BNECA in the context of myocardial ischemia-reperfusion injury. The provided quantitative data on related compounds serves as a valuable reference for dose-selection and for placing experimental findings in a broader context. Further research focusing on the specific dose-response of BNECA and its direct effects on key signaling molecules will be crucial for its potential translation into a clinical setting.

References

N6-Benzyl-5'-ethylcarboxamido Adenosine: A Tool for Probing A3 Adenosine Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Benzyl-5'-ethylcarboxamido Adenosine (B11128), a derivative of the non-selective adenosine receptor agonist NECA, has emerged as a valuable pharmacological tool for the investigation of A3 adenosine receptor (A3AR) signaling. The A3AR, a G protein-coupled receptor (GPCR), is implicated in a multitude of physiological and pathophysiological processes, including inflammation, cancer, and cardiac ischemia. Activation of the A3AR initiates a complex signaling cascade, making selective agonists such as N6-Benzyl-5'-ethylcarboxamido Adenosine instrumental in dissecting these pathways for therapeutic development. These application notes provide a comprehensive overview of the use of this compound in studying A3AR signaling, complete with detailed experimental protocols and data presentation.

Data Presentation: Receptor Binding Affinity and Selectivity

The affinity and selectivity of this compound for the human adenosine receptor subtypes are critical parameters for its effective use as a research tool. While it was initially identified as the first selective agonist for the A3 receptor, it is important to note that its selectivity is modest, with only an order of magnitude difference in affinity for the rat A3 receptor compared to A1 and A2a receptors[1]. The following table summarizes the binding affinities (Ki values) of this compound for the different human adenosine receptor subtypes.

Receptor SubtypeKi (nM)Reference
A1 Adenosine Receptor~50[2]
A2A Adenosine Receptor~50[2]
A3 Adenosine Receptor~5[1][2]
A2B Adenosine ReceptorNot Reported

A3 Adenosine Receptor Signaling Pathways

Activation of the A3 adenosine receptor by an agonist like this compound triggers a cascade of intracellular events. The A3AR primarily couples to Gi/o and Gq proteins, leading to the modulation of multiple downstream effectors. The principal signaling pathways are:

  • Inhibition of Adenylyl Cyclase: Coupling to Gi/o proteins leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

  • Stimulation of Phospholipase C: Coupling to Gq proteins activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium (Ca2+) concentrations and activation of protein kinase C (PKC).

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: A3AR activation can also lead to the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2) and other members of the MAPK family.

These signaling events ultimately regulate a variety of cellular processes, including cell growth, apoptosis, and inflammation.

A3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A3R A3 Adenosine Receptor G_protein Gi/o / Gq A3R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates G_protein->AC Inhibits (via Gi/o) G_protein->PLC Activates (via Gq) MAPK MAPK (e.g., ERK1/2) G_protein->MAPK Activates Cellular_Response Cellular Response (e.g., anti-inflammatory effects, cell survival/apoptosis) cAMP->Cellular_Response Ca2 Ca2+ IP3->Ca2 Increases Ca2->Cellular_Response MAPK->Cellular_Response Ligand N6-Benzyl-5'- ethylcarboxamido Adenosine Ligand->A3R Binds to Radioligand_Binding_Workflow Start Start Membrane_Prep Prepare Membranes from hA3R-expressing cells Start->Membrane_Prep Setup_Assay Set up 96-well plate: - Total Binding (Buffer) - Non-specific (IB-MECA) - Competitor (N6-Benzyl-NECA) Membrane_Prep->Setup_Assay Add_Radioligand Add [125I]AB-MECA Setup_Assay->Add_Radioligand Add_Membranes Add Membrane Suspension Add_Radioligand->Add_Membranes Incubate Incubate at RT for 90 min Add_Membranes->Incubate Filter Rapid Filtration through Glass Fiber Filters Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Count->Analyze End End Analyze->End cAMP_Assay_Workflow Start Start Seed_Cells Seed CHO-hA3R cells in a 384-well plate Start->Seed_Cells Wash_Cells Wash cells with Stimulation Buffer Seed_Cells->Wash_Cells Add_Agonist Add varying concentrations of N6-Benzyl-NECA Wash_Cells->Add_Agonist Incubate_Agonist Incubate for 15 min Add_Agonist->Incubate_Agonist Add_Forskolin Add Forskolin Incubate_Agonist->Add_Forskolin Incubate_Forskolin Incubate for 30 min Add_Forskolin->Incubate_Forskolin Lyse_and_Detect Lyse cells and measure cAMP levels using a kit Incubate_Forskolin->Lyse_and_Detect Analyze Data Analysis: - Generate cAMP standard curve - Calculate cAMP concentrations - Determine EC50 Lyse_and_Detect->Analyze End End Analyze->End

References

N6-Benzyl-5'-ethylcarboxamido Adenosine: A Tool for Probing A3 Adenosine Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Benzyl-5'-ethylcarboxamido Adenosine, a derivative of the non-selective adenosine receptor agonist NECA, has emerged as a valuable pharmacological tool for the investigation of A3 adenosine receptor (A3AR) signaling. The A3AR, a G protein-coupled receptor (GPCR), is implicated in a multitude of physiological and pathophysiological processes, including inflammation, cancer, and cardiac ischemia. Activation of the A3AR initiates a complex signaling cascade, making selective agonists such as this compound instrumental in dissecting these pathways for therapeutic development. These application notes provide a comprehensive overview of the use of this compound in studying A3AR signaling, complete with detailed experimental protocols and data presentation.

Data Presentation: Receptor Binding Affinity and Selectivity

The affinity and selectivity of this compound for the human adenosine receptor subtypes are critical parameters for its effective use as a research tool. While it was initially identified as the first selective agonist for the A3 receptor, it is important to note that its selectivity is modest, with only an order of magnitude difference in affinity for the rat A3 receptor compared to A1 and A2a receptors[1]. The following table summarizes the binding affinities (Ki values) of this compound for the different human adenosine receptor subtypes.

Receptor SubtypeKi (nM)Reference
A1 Adenosine Receptor~50[2]
A2A Adenosine Receptor~50[2]
A3 Adenosine Receptor~5[1][2]
A2B Adenosine ReceptorNot Reported

A3 Adenosine Receptor Signaling Pathways

Activation of the A3 adenosine receptor by an agonist like this compound triggers a cascade of intracellular events. The A3AR primarily couples to Gi/o and Gq proteins, leading to the modulation of multiple downstream effectors. The principal signaling pathways are:

  • Inhibition of Adenylyl Cyclase: Coupling to Gi/o proteins leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

  • Stimulation of Phospholipase C: Coupling to Gq proteins activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium (Ca2+) concentrations and activation of protein kinase C (PKC).

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: A3AR activation can also lead to the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2) and other members of the MAPK family.

These signaling events ultimately regulate a variety of cellular processes, including cell growth, apoptosis, and inflammation.

A3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A3R A3 Adenosine Receptor G_protein Gi/o / Gq A3R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates G_protein->AC Inhibits (via Gi/o) G_protein->PLC Activates (via Gq) MAPK MAPK (e.g., ERK1/2) G_protein->MAPK Activates Cellular_Response Cellular Response (e.g., anti-inflammatory effects, cell survival/apoptosis) cAMP->Cellular_Response Ca2 Ca2+ IP3->Ca2 Increases Ca2->Cellular_Response MAPK->Cellular_Response Ligand N6-Benzyl-5'- ethylcarboxamido Adenosine Ligand->A3R Binds to Radioligand_Binding_Workflow Start Start Membrane_Prep Prepare Membranes from hA3R-expressing cells Start->Membrane_Prep Setup_Assay Set up 96-well plate: - Total Binding (Buffer) - Non-specific (IB-MECA) - Competitor (N6-Benzyl-NECA) Membrane_Prep->Setup_Assay Add_Radioligand Add [125I]AB-MECA Setup_Assay->Add_Radioligand Add_Membranes Add Membrane Suspension Add_Radioligand->Add_Membranes Incubate Incubate at RT for 90 min Add_Membranes->Incubate Filter Rapid Filtration through Glass Fiber Filters Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Count->Analyze End End Analyze->End cAMP_Assay_Workflow Start Start Seed_Cells Seed CHO-hA3R cells in a 384-well plate Start->Seed_Cells Wash_Cells Wash cells with Stimulation Buffer Seed_Cells->Wash_Cells Add_Agonist Add varying concentrations of N6-Benzyl-NECA Wash_Cells->Add_Agonist Incubate_Agonist Incubate for 15 min Add_Agonist->Incubate_Agonist Add_Forskolin Add Forskolin Incubate_Agonist->Add_Forskolin Incubate_Forskolin Incubate for 30 min Add_Forskolin->Incubate_Forskolin Lyse_and_Detect Lyse cells and measure cAMP levels using a kit Incubate_Forskolin->Lyse_and_Detect Analyze Data Analysis: - Generate cAMP standard curve - Calculate cAMP concentrations - Determine EC50 Lyse_and_Detect->Analyze End End Analyze->End

References

Application Notes and Protocols for In Vivo Administration of N6-Benzyl-5'-ethylcarboxamido Adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Benzyl-5'-ethylcarboxamido Adenosine (B11128) (BENA) is a selective agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac function. These application notes provide a comprehensive overview of the available information regarding the in vivo administration of BENA. However, it is critical to note that detailed in vivo administration protocols, including specific dosages, vehicles, and pharmacokinetic/pharmacodynamic data for N6-Benzyl-5'-ethylcarboxamido Adenosine, are not extensively reported in the currently available scientific literature. Much of the in vivo research on A3AR agonists has utilized other compounds such as N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide (IB-MECA) or 2-chloro-N6-(3-iodobenzyl)adenosine-5'-N-methylcarboxamide (Cl-IB-MECA). Therefore, the following sections combine the known characteristics of BENA with extrapolated information from studies on analogous A3AR agonists to provide general guidance for in vivo experimental design. Researchers are strongly advised to conduct preliminary dose-finding and vehicle suitability studies for their specific animal models and research questions.

Introduction

Adenosine is a ubiquitous signaling nucleoside that exerts its effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A3 adenosine receptor (A3AR) has garnered significant interest as a therapeutic target due to its unique expression profile and functional roles. This compound (BENA) has been identified as a selective A3AR agonist.[1][2] Activation of the A3AR initiates a cascade of intracellular signaling events, primarily through coupling to Gi/o and Gq proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which in turn modulates downstream pathways such as the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways. These signaling cascades are involved in regulating cellular processes like inflammation, apoptosis, and cell proliferation.

Data Presentation: Physicochemical and In Vitro Activity

While specific in vivo administration data is limited, the following table summarizes the known physicochemical properties and in vitro activity of this compound.

PropertyValueReference
Molecular Formula C19H22N6O4[3]
Molecular Weight 398.42 g/mol [3]
CAS Number 152918-32-6[3]
Receptor Selectivity Selective A3 Adenosine Receptor Agonist[1][2]
In Vitro Activity Full agonist in inhibiting adenylate cyclase via rat A3 receptors.[4]

Signaling Pathway

Activation of the A3 adenosine receptor by this compound initiates a complex network of intracellular signaling pathways. The diagram below illustrates the canonical A3AR signaling cascade.

A3AR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol BENA BENA A3AR A3AR BENA->A3AR G_protein Gi/Gq A3AR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C G_protein->PLC activates PI3K PI3K G_protein->PI3K activates cAMP cAMP AC->cAMP converts IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces ATP ATP ATP->AC PKA PKA cAMP->PKA activates Cellular_Response Cellular Response (e.g., anti-inflammatory effects, apoptosis, cell proliferation) PKA->Cellular_Response regulates PIP2 PIP2 PIP2->PLC PKC PKC DAG->PKC activates MAPK MAPK (ERK1/2, p38) PKC->MAPK activates Akt Akt PI3K->Akt activates Akt->Cellular_Response MAPK->Cellular_Response

Caption: A3 Adenosine Receptor Signaling Pathway.

Experimental Protocols

Due to the lack of specific published in vivo protocols for this compound, the following section provides generalized protocols for the administration of adenosine receptor agonists to rodents, based on studies with similar compounds. These are intended as a starting point and require optimization.

General Workflow for In Vivo Administration

in_vivo_workflow A Compound Preparation (Weighing & Solubilization) C Dose Calculation A->C B Vehicle Preparation B->C E Administration (e.g., i.p., i.v., s.c.) C->E D Animal Acclimatization D->E F Pharmacokinetic Sampling (Blood/Tissue Collection) E->F G Pharmacodynamic Assessment (e.g., Behavioral tests, Biomarker analysis) E->G H Data Analysis F->H G->H

Caption: General experimental workflow for in vivo studies.

Preparation of Dosing Solutions

Note: The solubility of this compound in aqueous solutions is expected to be low. Therefore, the use of a vehicle is necessary. The choice of vehicle will depend on the route of administration and the desired formulation properties.

a) Vehicle Selection (Examples from related compounds):

  • For Intraperitoneal (i.p.) or Subcutaneous (s.c.) Injection:

    • Saline with a solubilizing agent: A common approach is to first dissolve the compound in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it with saline or phosphate-buffered saline (PBS). The final concentration of DMSO should be kept low (typically <5-10%) to avoid toxicity.

    • Suspension in a vehicle: For less soluble compounds, a suspension can be prepared in vehicles such as 0.5% carboxymethylcellulose (CMC) in saline or a mixture of saline, PEG400, and Tween 80.

  • For Intravenous (i.v.) Injection:

    • A clear, aqueous solution is required. This may necessitate the use of co-solvents and surfactants. A common vehicle for i.v. administration of similar compounds is a mixture of saline, DMSO, and a solubilizer like Cremophor EL or Solutol HS 15. The final concentration of the organic solvent and surfactant must be carefully controlled to minimize adverse effects.

b) Example Protocol for Preparing a Dosing Solution (Hypothetical for i.p. injection):

  • Weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Add a minimal amount of DMSO (e.g., 10-20 µL per mg of compound) to dissolve the compound completely. Gentle warming and vortexing may be required.

  • In a separate sterile tube, prepare the final volume of sterile saline (0.9% NaCl).

  • Slowly add the dissolved compound in DMSO to the saline while vortexing to ensure proper mixing and prevent precipitation.

  • The final concentration of DMSO in the dosing solution should be calculated and kept as low as possible.

  • Prepare fresh on the day of the experiment.

Animal Models and Routes of Administration

The choice of animal model (e.g., mouse, rat) and strain will depend on the specific research question. Common routes of administration for systemic effects of adenosine receptor agonists include:

  • Intraperitoneal (i.p.) injection: A common and relatively easy method for systemic administration.

  • Intravenous (i.v.) injection: Provides rapid and complete bioavailability.

  • Subcutaneous (s.c.) injection: Allows for slower absorption and a more sustained effect.

  • Oral gavage (p.o.): Requires information on the oral bioavailability of the compound, which is currently unavailable for BENA.

Dosage Selection

Determining the optimal in vivo dose requires careful consideration of the compound's in vitro potency and the desired level of receptor engagement. As a starting point, doses for other selective A3AR agonists have ranged from µg/kg to low mg/kg. For instance, in a study involving the A3AR agonist CP-532,903 in mice, doses of 30 and 100 µg/kg were used.[5] For another A3AR agonist, NECA, intravenous doses of 0.05 and 0.1 µmol/kg were used in mice.[6]

It is imperative to perform a dose-response study to determine the optimal dose of this compound for the specific in vivo model and endpoint being investigated.

Experimental Procedures (General)

a) Acclimatization: Animals should be acclimatized to the housing conditions and handling for at least one week before the experiment.

b) Administration:

  • Calculate the injection volume based on the animal's body weight and the final concentration of the dosing solution.

  • Administer the compound or vehicle control via the chosen route.

  • Observe the animals for any immediate adverse effects.

c) Pharmacokinetic Analysis:

  • At various time points after administration, collect blood samples (e.g., via tail vein, saphenous vein, or terminal cardiac puncture).

  • Process the blood to obtain plasma or serum.

  • Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Key pharmacokinetic parameters to determine include: Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

d) Pharmacodynamic Assessment:

  • Measure the biological response to the compound at various time points after administration.

  • The specific pharmacodynamic endpoints will depend on the research question. Examples include:

    • Anti-inflammatory effects: Measurement of inflammatory cytokines (e.g., TNF-α, IL-6) in plasma or tissue homogenates.

    • Cardiovascular effects: Monitoring of heart rate and blood pressure.

    • Nociception: Assessment of pain responses in relevant models (e.g., hot plate, von Frey test). One study on "N6-benzyl-NECA" showed its administration produced flinching behaviors in mice.[7]

    • Target engagement: Measurement of downstream signaling molecules (e.g., cAMP levels) in target tissues.

Conclusion

This compound is a valuable tool for studying the in vivo roles of the A3 adenosine receptor. However, the lack of published, detailed in vivo administration protocols necessitates a cautious and methodical approach to experimental design. The information provided in these application notes, drawn from the known properties of BENA and data from analogous A3AR agonists, serves as a foundational guide. Researchers must undertake rigorous preliminary studies to establish appropriate vehicles, dosages, and administration routes for their specific experimental context to ensure reliable and reproducible results.

References

Application Notes and Protocols for In Vivo Administration of N6-Benzyl-5'-ethylcarboxamido Adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Benzyl-5'-ethylcarboxamido Adenosine (BENA) is a selective agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac function. These application notes provide a comprehensive overview of the available information regarding the in vivo administration of BENA. However, it is critical to note that detailed in vivo administration protocols, including specific dosages, vehicles, and pharmacokinetic/pharmacodynamic data for this compound, are not extensively reported in the currently available scientific literature. Much of the in vivo research on A3AR agonists has utilized other compounds such as N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide (IB-MECA) or 2-chloro-N6-(3-iodobenzyl)adenosine-5'-N-methylcarboxamide (Cl-IB-MECA). Therefore, the following sections combine the known characteristics of BENA with extrapolated information from studies on analogous A3AR agonists to provide general guidance for in vivo experimental design. Researchers are strongly advised to conduct preliminary dose-finding and vehicle suitability studies for their specific animal models and research questions.

Introduction

Adenosine is a ubiquitous signaling nucleoside that exerts its effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A3 adenosine receptor (A3AR) has garnered significant interest as a therapeutic target due to its unique expression profile and functional roles. This compound (BENA) has been identified as a selective A3AR agonist.[1][2] Activation of the A3AR initiates a cascade of intracellular signaling events, primarily through coupling to Gi/o and Gq proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which in turn modulates downstream pathways such as the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways. These signaling cascades are involved in regulating cellular processes like inflammation, apoptosis, and cell proliferation.

Data Presentation: Physicochemical and In Vitro Activity

While specific in vivo administration data is limited, the following table summarizes the known physicochemical properties and in vitro activity of this compound.

PropertyValueReference
Molecular Formula C19H22N6O4[3]
Molecular Weight 398.42 g/mol [3]
CAS Number 152918-32-6[3]
Receptor Selectivity Selective A3 Adenosine Receptor Agonist[1][2]
In Vitro Activity Full agonist in inhibiting adenylate cyclase via rat A3 receptors.[4]

Signaling Pathway

Activation of the A3 adenosine receptor by this compound initiates a complex network of intracellular signaling pathways. The diagram below illustrates the canonical A3AR signaling cascade.

A3AR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol BENA BENA A3AR A3AR BENA->A3AR G_protein Gi/Gq A3AR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C G_protein->PLC activates PI3K PI3K G_protein->PI3K activates cAMP cAMP AC->cAMP converts IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces ATP ATP ATP->AC PKA PKA cAMP->PKA activates Cellular_Response Cellular Response (e.g., anti-inflammatory effects, apoptosis, cell proliferation) PKA->Cellular_Response regulates PIP2 PIP2 PIP2->PLC PKC PKC DAG->PKC activates MAPK MAPK (ERK1/2, p38) PKC->MAPK activates Akt Akt PI3K->Akt activates Akt->Cellular_Response MAPK->Cellular_Response

Caption: A3 Adenosine Receptor Signaling Pathway.

Experimental Protocols

Due to the lack of specific published in vivo protocols for this compound, the following section provides generalized protocols for the administration of adenosine receptor agonists to rodents, based on studies with similar compounds. These are intended as a starting point and require optimization.

General Workflow for In Vivo Administration

in_vivo_workflow A Compound Preparation (Weighing & Solubilization) C Dose Calculation A->C B Vehicle Preparation B->C E Administration (e.g., i.p., i.v., s.c.) C->E D Animal Acclimatization D->E F Pharmacokinetic Sampling (Blood/Tissue Collection) E->F G Pharmacodynamic Assessment (e.g., Behavioral tests, Biomarker analysis) E->G H Data Analysis F->H G->H

Caption: General experimental workflow for in vivo studies.

Preparation of Dosing Solutions

Note: The solubility of this compound in aqueous solutions is expected to be low. Therefore, the use of a vehicle is necessary. The choice of vehicle will depend on the route of administration and the desired formulation properties.

a) Vehicle Selection (Examples from related compounds):

  • For Intraperitoneal (i.p.) or Subcutaneous (s.c.) Injection:

    • Saline with a solubilizing agent: A common approach is to first dissolve the compound in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it with saline or phosphate-buffered saline (PBS). The final concentration of DMSO should be kept low (typically <5-10%) to avoid toxicity.

    • Suspension in a vehicle: For less soluble compounds, a suspension can be prepared in vehicles such as 0.5% carboxymethylcellulose (CMC) in saline or a mixture of saline, PEG400, and Tween 80.

  • For Intravenous (i.v.) Injection:

    • A clear, aqueous solution is required. This may necessitate the use of co-solvents and surfactants. A common vehicle for i.v. administration of similar compounds is a mixture of saline, DMSO, and a solubilizer like Cremophor EL or Solutol HS 15. The final concentration of the organic solvent and surfactant must be carefully controlled to minimize adverse effects.

b) Example Protocol for Preparing a Dosing Solution (Hypothetical for i.p. injection):

  • Weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Add a minimal amount of DMSO (e.g., 10-20 µL per mg of compound) to dissolve the compound completely. Gentle warming and vortexing may be required.

  • In a separate sterile tube, prepare the final volume of sterile saline (0.9% NaCl).

  • Slowly add the dissolved compound in DMSO to the saline while vortexing to ensure proper mixing and prevent precipitation.

  • The final concentration of DMSO in the dosing solution should be calculated and kept as low as possible.

  • Prepare fresh on the day of the experiment.

Animal Models and Routes of Administration

The choice of animal model (e.g., mouse, rat) and strain will depend on the specific research question. Common routes of administration for systemic effects of adenosine receptor agonists include:

  • Intraperitoneal (i.p.) injection: A common and relatively easy method for systemic administration.

  • Intravenous (i.v.) injection: Provides rapid and complete bioavailability.

  • Subcutaneous (s.c.) injection: Allows for slower absorption and a more sustained effect.

  • Oral gavage (p.o.): Requires information on the oral bioavailability of the compound, which is currently unavailable for BENA.

Dosage Selection

Determining the optimal in vivo dose requires careful consideration of the compound's in vitro potency and the desired level of receptor engagement. As a starting point, doses for other selective A3AR agonists have ranged from µg/kg to low mg/kg. For instance, in a study involving the A3AR agonist CP-532,903 in mice, doses of 30 and 100 µg/kg were used.[5] For another A3AR agonist, NECA, intravenous doses of 0.05 and 0.1 µmol/kg were used in mice.[6]

It is imperative to perform a dose-response study to determine the optimal dose of this compound for the specific in vivo model and endpoint being investigated.

Experimental Procedures (General)

a) Acclimatization: Animals should be acclimatized to the housing conditions and handling for at least one week before the experiment.

b) Administration:

  • Calculate the injection volume based on the animal's body weight and the final concentration of the dosing solution.

  • Administer the compound or vehicle control via the chosen route.

  • Observe the animals for any immediate adverse effects.

c) Pharmacokinetic Analysis:

  • At various time points after administration, collect blood samples (e.g., via tail vein, saphenous vein, or terminal cardiac puncture).

  • Process the blood to obtain plasma or serum.

  • Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Key pharmacokinetic parameters to determine include: Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

d) Pharmacodynamic Assessment:

  • Measure the biological response to the compound at various time points after administration.

  • The specific pharmacodynamic endpoints will depend on the research question. Examples include:

    • Anti-inflammatory effects: Measurement of inflammatory cytokines (e.g., TNF-α, IL-6) in plasma or tissue homogenates.

    • Cardiovascular effects: Monitoring of heart rate and blood pressure.

    • Nociception: Assessment of pain responses in relevant models (e.g., hot plate, von Frey test). One study on "N6-benzyl-NECA" showed its administration produced flinching behaviors in mice.[7]

    • Target engagement: Measurement of downstream signaling molecules (e.g., cAMP levels) in target tissues.

Conclusion

This compound is a valuable tool for studying the in vivo roles of the A3 adenosine receptor. However, the lack of published, detailed in vivo administration protocols necessitates a cautious and methodical approach to experimental design. The information provided in these application notes, drawn from the known properties of BENA and data from analogous A3AR agonists, serves as a foundational guide. Researchers must undertake rigorous preliminary studies to establish appropriate vehicles, dosages, and administration routes for their specific experimental context to ensure reliable and reproducible results.

References

Application Notes and Protocols for N6-Benzyl-5'-ethylcarboxamido Adenosine (NECA) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide researchers, scientists, and drug development professionals with a detailed guide to utilizing N6-Benzyl-5'-ethylcarboxamido Adenosine (B11128) (NECA), a potent adenosine receptor agonist, in various cell lines. The following sections outline suitable cell lines, experimental protocols, and key signaling pathways.

Suitable Cell Lines for NECA Experiments

NECA is a non-selective agonist for adenosine receptors, with a particularly high affinity for the A2A and A2B subtypes, which are coupled to Gs proteins and stimulate adenylyl cyclase activity, leading to an increase in intracellular cyclic AMP (cAMP). The choice of cell line is critical for studying the effects of NECA and depends on the specific research question.

Recombinant Cell Lines:

For studies requiring a well-defined system with high receptor expression, recombinant cell lines are an excellent choice. These cells are genetically engineered to stably overexpress a specific human or rodent adenosine receptor subtype.

  • CHO-K1 (Chinese Hamster Ovary): These cells are a popular choice for creating stable cell lines due to their robust growth and low endogenous expression of many receptors.[1] Several commercially available CHO-K1 cell lines stably express human or mouse ADORA2A or ADORA2B receptors, often co-expressing Gα15 to enhance the signaling cascade.[2][3] These are ideal for high-throughput screening and detailed pharmacological characterization.

  • HEK293 (Human Embryonic Kidney): HEK293 cells are another widely used host for transient and stable expression of GPCRs, including adenosine receptors.[4][5][6] They are easily transfected and suitable for a variety of functional assays.[7][8]

Endogenously Expressing Cell Lines:

To study NECA in a more physiologically relevant context, cell lines that naturally express adenosine receptors are valuable.

  • PC12 (Rat Pheochromocytoma): This cell line is a well-established model for neuronal studies and has been shown to exclusively express stimulatory A2 adenosine receptors linked to adenylyl cyclase.[9][10] Functional responses to adenosine analogues in PC12 cells are primarily attributable to A2A receptors.[9][11] It has been noted that in addition to the A2A receptor, a lower affinity A2B receptor may also be present.[12]

  • SH-SY5Y (Human Neuroblastoma): This human-derived cell line expresses moderate levels of both adenosine A1 and A2A receptors, making it suitable for investigating the interplay between different adenosine receptor subtypes.[13][14]

Quantitative Data for NECA in Various Cell Lines

The following table summarizes key quantitative data for NECA from published studies, providing a basis for experimental design and comparison.

Cell LineReceptor SubtypeParameterValueReference
CHO-K1/ADORA2A/Gα15Human A2AEC50 (cAMP accumulation)2.01 nM[2]
HiTSeeker ADORA2A Cell Line (HEK293)Human A2AEC50 (cAMP flux)2.75 x 10⁻⁸ M[15]
PC12Rat A2AEC50 (cAMP accumulation)20-fold decrease after anoxia[16]
A3AR-CHORat A3Ki (binding affinity)-[17]
RBL-2H3Rat A3Ki (binding affinity)-[17]

Experimental Protocols

Protocol 1: General Cell Culture and Maintenance

Materials:

  • Selected cell line (e.g., CHO-K1, HEK293, PC12, SH-SY5Y)

  • Appropriate cell culture medium (e.g., DMEM/F12 for CHO-K1, DMEM for HEK293)[7]

  • Fetal Bovine Serum (FBS)

  • Penicillin/Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Culture cells in the recommended medium supplemented with 10% FBS and 1% Penicillin/Streptomycin.[7]

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells upon reaching 80-90% confluency. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and re-seed at the appropriate density.[8]

Protocol 2: Intracellular cAMP Accumulation Assay

This protocol is designed to measure the functional response to NECA by quantifying the increase in intracellular cAMP.

Materials:

  • Cells seeded in a 96-well or 384-well plate

  • NECA stock solution (in DMSO)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • cAMP assay kit (e.g., HTRF-based, luminescence-based)

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Seeding: Seed the cells in a white opaque 384-well plate at a density of 10,000-15,000 cells per well and incubate overnight.[18]

  • Compound Preparation: Prepare a serial dilution of NECA in assay buffer. Also, prepare a solution of PDE inhibitor in assay buffer.

  • Assay: a. Remove the culture medium from the wells. b. Add the PDE inhibitor solution to each well and incubate for the recommended time. c. Add the NECA dilutions to the wells and incubate for a specific period (e.g., 30 minutes) at 37°C. d. Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the NECA concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathways and Experimental Workflows

NECA-Induced Signaling Pathway

NECA, by activating A2A and A2B adenosine receptors, primarily signals through the Gs protein pathway, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, mediating the cellular response.

NECA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NECA NECA Receptor Adenosine Receptor (A2A/A2B) NECA->Receptor binds Gs Gs Protein Receptor->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates targets leading to

Caption: NECA signaling through the Gs-cAMP pathway.

Experimental Workflow for cAMP Assay

The following diagram illustrates the key steps involved in performing a cAMP accumulation assay to assess the activity of NECA.

cAMP_Workflow Start Start Seed_Cells Seed Cells in a Multi-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Add_PDE_Inhibitor Add PDE Inhibitor to Cells Incubate_Overnight->Add_PDE_Inhibitor Prepare_Compounds Prepare NECA Dilutions and PDE Inhibitor Add_NECA Add NECA Dilutions to Cells Prepare_Compounds->Add_NECA Add_PDE_Inhibitor->Add_NECA Incubate_Stimulation Incubate for Stimulation (e.g., 30 min at 37°C) Add_NECA->Incubate_Stimulation Lyse_Cells Lyse Cells Incubate_Stimulation->Lyse_Cells Measure_cAMP Measure cAMP Levels (e.g., HTRF, Luminescence) Lyse_Cells->Measure_cAMP Analyze_Data Analyze Data (Dose-Response Curve, EC50) Measure_cAMP->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical cAMP accumulation assay.

References

Application Notes and Protocols for N6-Benzyl-5'-ethylcarboxamido Adenosine (NECA) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide researchers, scientists, and drug development professionals with a detailed guide to utilizing N6-Benzyl-5'-ethylcarboxamido Adenosine (NECA), a potent adenosine receptor agonist, in various cell lines. The following sections outline suitable cell lines, experimental protocols, and key signaling pathways.

Suitable Cell Lines for NECA Experiments

NECA is a non-selective agonist for adenosine receptors, with a particularly high affinity for the A2A and A2B subtypes, which are coupled to Gs proteins and stimulate adenylyl cyclase activity, leading to an increase in intracellular cyclic AMP (cAMP). The choice of cell line is critical for studying the effects of NECA and depends on the specific research question.

Recombinant Cell Lines:

For studies requiring a well-defined system with high receptor expression, recombinant cell lines are an excellent choice. These cells are genetically engineered to stably overexpress a specific human or rodent adenosine receptor subtype.

  • CHO-K1 (Chinese Hamster Ovary): These cells are a popular choice for creating stable cell lines due to their robust growth and low endogenous expression of many receptors.[1] Several commercially available CHO-K1 cell lines stably express human or mouse ADORA2A or ADORA2B receptors, often co-expressing Gα15 to enhance the signaling cascade.[2][3] These are ideal for high-throughput screening and detailed pharmacological characterization.

  • HEK293 (Human Embryonic Kidney): HEK293 cells are another widely used host for transient and stable expression of GPCRs, including adenosine receptors.[4][5][6] They are easily transfected and suitable for a variety of functional assays.[7][8]

Endogenously Expressing Cell Lines:

To study NECA in a more physiologically relevant context, cell lines that naturally express adenosine receptors are valuable.

  • PC12 (Rat Pheochromocytoma): This cell line is a well-established model for neuronal studies and has been shown to exclusively express stimulatory A2 adenosine receptors linked to adenylyl cyclase.[9][10] Functional responses to adenosine analogues in PC12 cells are primarily attributable to A2A receptors.[9][11] It has been noted that in addition to the A2A receptor, a lower affinity A2B receptor may also be present.[12]

  • SH-SY5Y (Human Neuroblastoma): This human-derived cell line expresses moderate levels of both adenosine A1 and A2A receptors, making it suitable for investigating the interplay between different adenosine receptor subtypes.[13][14]

Quantitative Data for NECA in Various Cell Lines

The following table summarizes key quantitative data for NECA from published studies, providing a basis for experimental design and comparison.

Cell LineReceptor SubtypeParameterValueReference
CHO-K1/ADORA2A/Gα15Human A2AEC50 (cAMP accumulation)2.01 nM[2]
HiTSeeker ADORA2A Cell Line (HEK293)Human A2AEC50 (cAMP flux)2.75 x 10⁻⁸ M[15]
PC12Rat A2AEC50 (cAMP accumulation)20-fold decrease after anoxia[16]
A3AR-CHORat A3Ki (binding affinity)-[17]
RBL-2H3Rat A3Ki (binding affinity)-[17]

Experimental Protocols

Protocol 1: General Cell Culture and Maintenance

Materials:

  • Selected cell line (e.g., CHO-K1, HEK293, PC12, SH-SY5Y)

  • Appropriate cell culture medium (e.g., DMEM/F12 for CHO-K1, DMEM for HEK293)[7]

  • Fetal Bovine Serum (FBS)

  • Penicillin/Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Culture cells in the recommended medium supplemented with 10% FBS and 1% Penicillin/Streptomycin.[7]

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells upon reaching 80-90% confluency. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and re-seed at the appropriate density.[8]

Protocol 2: Intracellular cAMP Accumulation Assay

This protocol is designed to measure the functional response to NECA by quantifying the increase in intracellular cAMP.

Materials:

  • Cells seeded in a 96-well or 384-well plate

  • NECA stock solution (in DMSO)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • cAMP assay kit (e.g., HTRF-based, luminescence-based)

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Seeding: Seed the cells in a white opaque 384-well plate at a density of 10,000-15,000 cells per well and incubate overnight.[18]

  • Compound Preparation: Prepare a serial dilution of NECA in assay buffer. Also, prepare a solution of PDE inhibitor in assay buffer.

  • Assay: a. Remove the culture medium from the wells. b. Add the PDE inhibitor solution to each well and incubate for the recommended time. c. Add the NECA dilutions to the wells and incubate for a specific period (e.g., 30 minutes) at 37°C. d. Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the NECA concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathways and Experimental Workflows

NECA-Induced Signaling Pathway

NECA, by activating A2A and A2B adenosine receptors, primarily signals through the Gs protein pathway, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, mediating the cellular response.

NECA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NECA NECA Receptor Adenosine Receptor (A2A/A2B) NECA->Receptor binds Gs Gs Protein Receptor->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates targets leading to

Caption: NECA signaling through the Gs-cAMP pathway.

Experimental Workflow for cAMP Assay

The following diagram illustrates the key steps involved in performing a cAMP accumulation assay to assess the activity of NECA.

cAMP_Workflow Start Start Seed_Cells Seed Cells in a Multi-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Add_PDE_Inhibitor Add PDE Inhibitor to Cells Incubate_Overnight->Add_PDE_Inhibitor Prepare_Compounds Prepare NECA Dilutions and PDE Inhibitor Add_NECA Add NECA Dilutions to Cells Prepare_Compounds->Add_NECA Add_PDE_Inhibitor->Add_NECA Incubate_Stimulation Incubate for Stimulation (e.g., 30 min at 37°C) Add_NECA->Incubate_Stimulation Lyse_Cells Lyse Cells Incubate_Stimulation->Lyse_Cells Measure_cAMP Measure cAMP Levels (e.g., HTRF, Luminescence) Lyse_Cells->Measure_cAMP Analyze_Data Analyze Data (Dose-Response Curve, EC50) Measure_cAMP->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical cAMP accumulation assay.

References

Application Notes and Protocols: N6-Benzyl-5'-ethylcarboxamido Adenosine in Neurological Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Benzyl-5'-ethylcarboxamido adenosine (B11128) (BCA) and its analogs are potent and selective agonists for the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes. In the central nervous system, the A3AR is involved in the regulation of inflammation, excitotoxicity, and neuronal survival. Consequently, BCA and related compounds have emerged as valuable pharmacological tools for investigating the therapeutic potential of A3AR activation in a range of neurological disorders, including ischemic stroke, Alzheimer's disease, and Parkinson's disease. These application notes provide an overview of the mechanism of action of BCA, summarize its pharmacological properties, and offer detailed protocols for its use in preclinical models of neurological disease.

Mechanism of Action

N6-Benzyl-5'-ethylcarboxamido adenosine exerts its effects by selectively binding to and activating the A3 adenosine receptor. The A3AR is coupled to inhibitory G proteins (Gi/o), and its activation leads to a cascade of intracellular signaling events.[1] A primary consequence of A3AR activation is the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[2]

Beyond cAMP modulation, A3AR signaling engages other critical pathways implicated in neuroprotection. Activation of the A3AR has been shown to stimulate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which in turn leads to the phosphorylation and inactivation of Glycogen Synthase Kinase-3β (GSK-3β).[3][4] GSK-3β is a key enzyme involved in apoptosis and inflammation, and its inhibition is a crucial mechanism of neuroprotection. Furthermore, A3AR activation can modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses.[5][6][7] The anti-inflammatory effects of A3AR agonists are often mediated through the suppression of NF-κB activation, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and an increase in the anti-inflammatory cytokine IL-10.[8][9]

Data Presentation

The following tables summarize the binding affinities and functional potencies of this compound and related A3AR agonists.

Table 1: Binding Affinities (Ki, nM) of N6-Substituted Adenosine Analogs at Human Adenosine Receptors

CompoundA1 Receptor (Ki, nM)A2A Receptor (Ki, nM)A3 Receptor (Ki, nM)Reference
NECA (5'-(N-Ethylcarboxamido)adenosine)14206.2[10]
N6-Benzyl-NECA---[2]
IB-MECA (N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide)---
Cl-IB-MECA (2-chloro-N6-(3-iodobenzyl)adenosine-5'-N-methylcarboxamide)---[11]
CB-MECA (N6-(3-chlorobenzyl)-5'-N-methylcarboxamidoadenosine)105-1[12]

Table 2: Functional Potency (EC50/IC50) of A3AR Agonists

CompoundAssayCell Line/TissuePotency (nM)Reference
NECAAdenylate Cyclase InhibitionCHO (hA2B)EC50: 94.8 ± 15.1[13]
NECAInhibition of Platelet AggregationHuman Platelets-[14]
CB-MECAReduction in Infarct SizeRabbit HeartEC50: 0.3[12]

Mandatory Visualization

A3AR_Signaling_Pathway cluster_membrane Cell Membrane A3AR A3 Adenosine Receptor Gi Gi Protein A3AR->Gi activates PI3K PI3K A3AR->PI3K activates NFkB_pathway NF-κB Pathway A3AR->NFkB_pathway modulates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP BCA N6-Benzyl-5'-ethylcarboxamido Adenosine (BCA) BCA->A3AR binds & activates Gi->AC inhibits Akt Akt PI3K->Akt activates GSK3b_active GSK-3β (active) Akt->GSK3b_active phosphorylates GSK3b_inactive p-GSK-3β (inactive) GSK3b_active->GSK3b_inactive Neuroprotection Neuroprotection (↓ Apoptosis, ↓ Inflammation) GSK3b_inactive->Neuroprotection Pro_inflammatory ↓ Pro-inflammatory Cytokines (e.g., TNF-α) NFkB_pathway->Pro_inflammatory Anti_inflammatory ↑ Anti-inflammatory Cytokines (e.g., IL-10) NFkB_pathway->Anti_inflammatory MCAO_Workflow cluster_pre Pre-Surgery cluster_surgery Surgery cluster_post Post-Surgery & Analysis Animal_Prep Animal Preparation (Anesthesia, Temperature Control) Incision Midline Neck Incision Animal_Prep->Incision CCA_Isolation Isolate Common Carotid Artery (CCA) External Carotid Artery (ECA) Internal Carotid Artery (ICA) Incision->CCA_Isolation ECA_Ligation Ligate Distal ECA CCA_Isolation->ECA_Ligation Filament_Insertion Insert Filament into ICA via ECA stump ECA_Ligation->Filament_Insertion MCAO Advance Filament to Occlude Middle Cerebral Artery (MCA) Filament_Insertion->MCAO Reperfusion Withdraw Filament for Reperfusion (optional, for transient MCAO) MCAO->Reperfusion Closure Suture Incision Reperfusion->Closure Recovery Post-operative Care & Recovery Closure->Recovery Assessment Neurological Deficit Scoring Infarct Volume Measurement (TTC staining) Recovery->Assessment

References

Application Notes and Protocols: N6-Benzyl-5'-ethylcarboxamido Adenosine in Neurological Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Benzyl-5'-ethylcarboxamido adenosine (BCA) and its analogs are potent and selective agonists for the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes. In the central nervous system, the A3AR is involved in the regulation of inflammation, excitotoxicity, and neuronal survival. Consequently, BCA and related compounds have emerged as valuable pharmacological tools for investigating the therapeutic potential of A3AR activation in a range of neurological disorders, including ischemic stroke, Alzheimer's disease, and Parkinson's disease. These application notes provide an overview of the mechanism of action of BCA, summarize its pharmacological properties, and offer detailed protocols for its use in preclinical models of neurological disease.

Mechanism of Action

This compound exerts its effects by selectively binding to and activating the A3 adenosine receptor. The A3AR is coupled to inhibitory G proteins (Gi/o), and its activation leads to a cascade of intracellular signaling events.[1] A primary consequence of A3AR activation is the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[2]

Beyond cAMP modulation, A3AR signaling engages other critical pathways implicated in neuroprotection. Activation of the A3AR has been shown to stimulate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which in turn leads to the phosphorylation and inactivation of Glycogen Synthase Kinase-3β (GSK-3β).[3][4] GSK-3β is a key enzyme involved in apoptosis and inflammation, and its inhibition is a crucial mechanism of neuroprotection. Furthermore, A3AR activation can modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses.[5][6][7] The anti-inflammatory effects of A3AR agonists are often mediated through the suppression of NF-κB activation, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and an increase in the anti-inflammatory cytokine IL-10.[8][9]

Data Presentation

The following tables summarize the binding affinities and functional potencies of this compound and related A3AR agonists.

Table 1: Binding Affinities (Ki, nM) of N6-Substituted Adenosine Analogs at Human Adenosine Receptors

CompoundA1 Receptor (Ki, nM)A2A Receptor (Ki, nM)A3 Receptor (Ki, nM)Reference
NECA (5'-(N-Ethylcarboxamido)adenosine)14206.2[10]
N6-Benzyl-NECA---[2]
IB-MECA (N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide)---
Cl-IB-MECA (2-chloro-N6-(3-iodobenzyl)adenosine-5'-N-methylcarboxamide)---[11]
CB-MECA (N6-(3-chlorobenzyl)-5'-N-methylcarboxamidoadenosine)105-1[12]

Table 2: Functional Potency (EC50/IC50) of A3AR Agonists

CompoundAssayCell Line/TissuePotency (nM)Reference
NECAAdenylate Cyclase InhibitionCHO (hA2B)EC50: 94.8 ± 15.1[13]
NECAInhibition of Platelet AggregationHuman Platelets-[14]
CB-MECAReduction in Infarct SizeRabbit HeartEC50: 0.3[12]

Mandatory Visualization

A3AR_Signaling_Pathway cluster_membrane Cell Membrane A3AR A3 Adenosine Receptor Gi Gi Protein A3AR->Gi activates PI3K PI3K A3AR->PI3K activates NFkB_pathway NF-κB Pathway A3AR->NFkB_pathway modulates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP BCA N6-Benzyl-5'-ethylcarboxamido Adenosine (BCA) BCA->A3AR binds & activates Gi->AC inhibits Akt Akt PI3K->Akt activates GSK3b_active GSK-3β (active) Akt->GSK3b_active phosphorylates GSK3b_inactive p-GSK-3β (inactive) GSK3b_active->GSK3b_inactive Neuroprotection Neuroprotection (↓ Apoptosis, ↓ Inflammation) GSK3b_inactive->Neuroprotection Pro_inflammatory ↓ Pro-inflammatory Cytokines (e.g., TNF-α) NFkB_pathway->Pro_inflammatory Anti_inflammatory ↑ Anti-inflammatory Cytokines (e.g., IL-10) NFkB_pathway->Anti_inflammatory MCAO_Workflow cluster_pre Pre-Surgery cluster_surgery Surgery cluster_post Post-Surgery & Analysis Animal_Prep Animal Preparation (Anesthesia, Temperature Control) Incision Midline Neck Incision Animal_Prep->Incision CCA_Isolation Isolate Common Carotid Artery (CCA) External Carotid Artery (ECA) Internal Carotid Artery (ICA) Incision->CCA_Isolation ECA_Ligation Ligate Distal ECA CCA_Isolation->ECA_Ligation Filament_Insertion Insert Filament into ICA via ECA stump ECA_Ligation->Filament_Insertion MCAO Advance Filament to Occlude Middle Cerebral Artery (MCA) Filament_Insertion->MCAO Reperfusion Withdraw Filament for Reperfusion (optional, for transient MCAO) MCAO->Reperfusion Closure Suture Incision Reperfusion->Closure Recovery Post-operative Care & Recovery Closure->Recovery Assessment Neurological Deficit Scoring Infarct Volume Measurement (TTC staining) Recovery->Assessment

References

Troubleshooting & Optimization

Technical Support Center: N6-Benzyl-5'-ethylcarboxamido Adenosine (NECA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with N6-Benzyl-5'-ethylcarboxamido Adenosine (B11128) (NECA). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its solubility and stability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving NECA?

A1: The recommended solvent for dissolving NECA is dimethyl sulfoxide (B87167) (DMSO). It is soluble in DMSO up to 40-50 mM. Some sources suggest solubility in DMSO can be as high as 201.1 mM. NECA is considered insoluble in water and ethanol.

Q2: How should I prepare a stock solution of NECA?

A2: To prepare a stock solution, dissolve the desired amount of NECA powder in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 3.98 mg of NECA (Molecular Weight: 398.42 g/mol ) in 1 mL of DMSO. Ensure the solution is clear and homogenous by vortexing. If you observe any precipitation, gentle warming and sonication may help in complete dissolution.

Q3: What are the optimal storage conditions for NECA?

A3: NECA powder should be stored at -20°C for long-term stability. Stock solutions in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C. Under these conditions, the stock solution should be stable for an extended period.

Q4: I observed precipitation when diluting my NECA DMSO stock solution into an aqueous buffer or cell culture medium. What is the cause and how can I prevent it?

A4: This is a common issue known as "antisolvent precipitation" or "crashing out." It occurs because NECA is highly soluble in DMSO but poorly soluble in aqueous solutions. When the DMSO stock is diluted into an aqueous environment, the sudden change in solvent polarity causes the compound to precipitate.

To prevent this, you can try the following:

  • Lower the final concentration: The simplest solution is to use a lower final concentration of NECA in your experiment.

  • Use a stepwise dilution: Instead of a single large dilution, perform serial dilutions in your aqueous buffer or medium. This gradual change in the solvent environment can help maintain solubility.

  • Pre-warm the medium: Always use pre-warmed (37°C) aqueous solutions for dilution, as solubility often increases with temperature.

  • Increase the final DMSO concentration (with caution): While higher DMSO concentrations can aid solubility, it's crucial to keep the final concentration low (typically <0.5%, ideally <0.1%) to avoid cellular toxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Use a co-solvent: In some cases, the use of a pharmaceutically acceptable co-solvent in the final formulation might improve solubility.

Q5: Is there any information available on the stability of NECA at different pH values and temperatures in aqueous solutions?

A5: Currently, there is limited publicly available quantitative data on the degradation kinetics and stability of NECA under various pH and temperature conditions in aqueous solutions. As a general precaution for purine (B94841) analogs, it is advisable to avoid strongly acidic or alkaline conditions and prolonged exposure to high temperatures to minimize potential hydrolysis or degradation. For sensitive experiments, it is recommended to prepare fresh dilutions from a frozen DMSO stock shortly before use.

Data Presentation

Table 1: Solubility of NECA

SolventSolubilitySource
DMSO40-50 mMMultiple Vendor Data Sheets
DMSOup to 201.1 mMSpecific Vendor Data
WaterInsolubleMultiple Vendor Data Sheets
EthanolInsolubleMultiple Vendor Data Sheets

Table 2: Stability and Storage Recommendations for NECA

FormStorage TemperatureRecommended DurationNotes
Solid Powder-20°CSeveral yearsProtect from moisture.
DMSO Stock Solution-80°CUp to 1 yearAliquot to avoid freeze-thaw cycles.
DMSO Stock Solution-20°CUp to 1 monthFor shorter-term storage.
Aqueous DilutionsPrepared FreshUse immediatelyStability in aqueous buffers is not well characterized.

Experimental Protocols

Protocol 1: Preparation of a 10 mM NECA Stock Solution in DMSO

Materials:

  • N6-Benzyl-5'-ethylcarboxamido Adenosine (NECA) powder (MW: 398.42 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated balance

Procedure:

  • Tare a sterile microcentrifuge tube on a calibrated balance.

  • Carefully weigh 3.98 mg of NECA powder into the tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Cap the tube securely and vortex the solution until the NECA powder is completely dissolved. The solution should be clear and free of any visible particles.

  • If complete dissolution is not achieved, gentle warming (e.g., in a 37°C water bath for a few minutes) and/or brief sonication can be applied.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, tightly sealed tubes.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

This protocol provides a general method to determine the kinetic solubility of NECA in a specific aqueous buffer.

Materials:

  • 10 mM NECA stock solution in DMSO

  • Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well clear bottom plate

  • Plate shaker

  • Plate reader capable of measuring absorbance at ~600-650 nm (for turbidity) or an HPLC system for quantitative analysis.

Procedure:

  • Prepare a serial dilution of the 10 mM NECA stock solution in DMSO in a separate 96-well plate or microcentrifuge tubes.

  • In a new 96-well clear bottom plate, add a fixed volume of the aqueous buffer to each well (e.g., 198 µL).

  • Add a small, fixed volume of each NECA-DMSO dilution to the corresponding wells containing the aqueous buffer (e.g., 2 µL). This will create a range of final NECA concentrations with a constant final DMSO concentration. Include a vehicle control (DMSO only).

  • Seal the plate and place it on a plate shaker at a consistent temperature (e.g., room temperature or 37°C) for a defined period (e.g., 2 hours).

  • After incubation, visually inspect the wells for any signs of precipitation.

  • To quantify precipitation, measure the turbidity of each well by reading the absorbance at a wavelength between 600 and 650 nm. An increase in absorbance compared to the vehicle control indicates precipitation.

  • Alternatively, for a more quantitative assessment, centrifuge the plate to pellet any precipitate. Carefully collect the supernatant and analyze the concentration of soluble NECA using a validated HPLC method.

  • The highest concentration that remains clear (or shows no significant increase in absorbance/has a concentration consistent with the nominal value by HPLC) is considered the kinetic solubility under these conditions.

Mandatory Visualization

Adenosine_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NECA NECA (Agonist) A1R A1 Receptor NECA->A1R A2AR A2A Receptor NECA->A2AR A2BR A2B Receptor NECA->A2BR A3R A3 Receptor NECA->A3R Gi Gαi/o A1R->Gi MAPK MAPK Pathway A1R->MAPK PI3K_Akt PI3K/Akt Pathway A1R->PI3K_Akt Gs Gαs A2AR->Gs A2AR->MAPK A2AR->PI3K_Akt A2BR->Gs Gq Gαq A2BR->Gq A2BR->MAPK A2BR->PI3K_Akt A3R->Gi A3R->Gq A3R->MAPK A3R->PI3K_Akt AC Adenylyl Cyclase Gi->AC Inhibition cAMP_down ↓ cAMP Gs->AC Stimulation cAMP_up ↑ cAMP PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG PKA PKA cAMP_up->PKA Downstream Downstream Cellular Responses cAMP_down->Downstream PKC PKC IP3_DAG->PKC PKA->Downstream PKC->Downstream MAPK->Downstream PI3K_Akt->Downstream

Caption: NECA activates all four adenosine receptor subtypes.

Troubleshooting_Workflow start Precipitation Observed with NECA check_stock Is the DMSO stock solution clear? start->check_stock prepare_fresh_stock Prepare fresh stock solution. Ensure complete dissolution. check_stock->prepare_fresh_stock No check_dilution Precipitation during dilution in aqueous buffer? check_stock->check_dilution Yes prepare_fresh_stock->check_stock lower_conc Lower final concentration of NECA. check_dilution->lower_conc Yes stepwise_dilution Use stepwise dilution into pre-warmed (37°C) buffer. check_dilution->stepwise_dilution Yes success Solution is clear. Proceed with experiment. lower_conc->success check_dmso Is final DMSO concentration >0.5%? stepwise_dilution->check_dmso adjust_stock Prepare a more dilute DMSO stock solution. check_dmso->adjust_stock Yes check_dmso->success No adjust_stock->stepwise_dilution

Caption: A workflow for troubleshooting NECA precipitation issues.

Technical Support Center: N6-Benzyl-5'-ethylcarboxamido Adenosine (NECA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with N6-Benzyl-5'-ethylcarboxamido Adenosine (NECA). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its solubility and stability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving NECA?

A1: The recommended solvent for dissolving NECA is dimethyl sulfoxide (DMSO). It is soluble in DMSO up to 40-50 mM. Some sources suggest solubility in DMSO can be as high as 201.1 mM. NECA is considered insoluble in water and ethanol.

Q2: How should I prepare a stock solution of NECA?

A2: To prepare a stock solution, dissolve the desired amount of NECA powder in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 3.98 mg of NECA (Molecular Weight: 398.42 g/mol ) in 1 mL of DMSO. Ensure the solution is clear and homogenous by vortexing. If you observe any precipitation, gentle warming and sonication may help in complete dissolution.

Q3: What are the optimal storage conditions for NECA?

A3: NECA powder should be stored at -20°C for long-term stability. Stock solutions in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C. Under these conditions, the stock solution should be stable for an extended period.

Q4: I observed precipitation when diluting my NECA DMSO stock solution into an aqueous buffer or cell culture medium. What is the cause and how can I prevent it?

A4: This is a common issue known as "antisolvent precipitation" or "crashing out." It occurs because NECA is highly soluble in DMSO but poorly soluble in aqueous solutions. When the DMSO stock is diluted into an aqueous environment, the sudden change in solvent polarity causes the compound to precipitate.

To prevent this, you can try the following:

  • Lower the final concentration: The simplest solution is to use a lower final concentration of NECA in your experiment.

  • Use a stepwise dilution: Instead of a single large dilution, perform serial dilutions in your aqueous buffer or medium. This gradual change in the solvent environment can help maintain solubility.

  • Pre-warm the medium: Always use pre-warmed (37°C) aqueous solutions for dilution, as solubility often increases with temperature.

  • Increase the final DMSO concentration (with caution): While higher DMSO concentrations can aid solubility, it's crucial to keep the final concentration low (typically <0.5%, ideally <0.1%) to avoid cellular toxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Use a co-solvent: In some cases, the use of a pharmaceutically acceptable co-solvent in the final formulation might improve solubility.

Q5: Is there any information available on the stability of NECA at different pH values and temperatures in aqueous solutions?

A5: Currently, there is limited publicly available quantitative data on the degradation kinetics and stability of NECA under various pH and temperature conditions in aqueous solutions. As a general precaution for purine analogs, it is advisable to avoid strongly acidic or alkaline conditions and prolonged exposure to high temperatures to minimize potential hydrolysis or degradation. For sensitive experiments, it is recommended to prepare fresh dilutions from a frozen DMSO stock shortly before use.

Data Presentation

Table 1: Solubility of NECA

SolventSolubilitySource
DMSO40-50 mMMultiple Vendor Data Sheets
DMSOup to 201.1 mMSpecific Vendor Data
WaterInsolubleMultiple Vendor Data Sheets
EthanolInsolubleMultiple Vendor Data Sheets

Table 2: Stability and Storage Recommendations for NECA

FormStorage TemperatureRecommended DurationNotes
Solid Powder-20°CSeveral yearsProtect from moisture.
DMSO Stock Solution-80°CUp to 1 yearAliquot to avoid freeze-thaw cycles.
DMSO Stock Solution-20°CUp to 1 monthFor shorter-term storage.
Aqueous DilutionsPrepared FreshUse immediatelyStability in aqueous buffers is not well characterized.

Experimental Protocols

Protocol 1: Preparation of a 10 mM NECA Stock Solution in DMSO

Materials:

  • This compound (NECA) powder (MW: 398.42 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated balance

Procedure:

  • Tare a sterile microcentrifuge tube on a calibrated balance.

  • Carefully weigh 3.98 mg of NECA powder into the tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Cap the tube securely and vortex the solution until the NECA powder is completely dissolved. The solution should be clear and free of any visible particles.

  • If complete dissolution is not achieved, gentle warming (e.g., in a 37°C water bath for a few minutes) and/or brief sonication can be applied.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, tightly sealed tubes.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

This protocol provides a general method to determine the kinetic solubility of NECA in a specific aqueous buffer.

Materials:

  • 10 mM NECA stock solution in DMSO

  • Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well clear bottom plate

  • Plate shaker

  • Plate reader capable of measuring absorbance at ~600-650 nm (for turbidity) or an HPLC system for quantitative analysis.

Procedure:

  • Prepare a serial dilution of the 10 mM NECA stock solution in DMSO in a separate 96-well plate or microcentrifuge tubes.

  • In a new 96-well clear bottom plate, add a fixed volume of the aqueous buffer to each well (e.g., 198 µL).

  • Add a small, fixed volume of each NECA-DMSO dilution to the corresponding wells containing the aqueous buffer (e.g., 2 µL). This will create a range of final NECA concentrations with a constant final DMSO concentration. Include a vehicle control (DMSO only).

  • Seal the plate and place it on a plate shaker at a consistent temperature (e.g., room temperature or 37°C) for a defined period (e.g., 2 hours).

  • After incubation, visually inspect the wells for any signs of precipitation.

  • To quantify precipitation, measure the turbidity of each well by reading the absorbance at a wavelength between 600 and 650 nm. An increase in absorbance compared to the vehicle control indicates precipitation.

  • Alternatively, for a more quantitative assessment, centrifuge the plate to pellet any precipitate. Carefully collect the supernatant and analyze the concentration of soluble NECA using a validated HPLC method.

  • The highest concentration that remains clear (or shows no significant increase in absorbance/has a concentration consistent with the nominal value by HPLC) is considered the kinetic solubility under these conditions.

Mandatory Visualization

Adenosine_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NECA NECA (Agonist) A1R A1 Receptor NECA->A1R A2AR A2A Receptor NECA->A2AR A2BR A2B Receptor NECA->A2BR A3R A3 Receptor NECA->A3R Gi Gαi/o A1R->Gi MAPK MAPK Pathway A1R->MAPK PI3K_Akt PI3K/Akt Pathway A1R->PI3K_Akt Gs Gαs A2AR->Gs A2AR->MAPK A2AR->PI3K_Akt A2BR->Gs Gq Gαq A2BR->Gq A2BR->MAPK A2BR->PI3K_Akt A3R->Gi A3R->Gq A3R->MAPK A3R->PI3K_Akt AC Adenylyl Cyclase Gi->AC Inhibition cAMP_down ↓ cAMP Gs->AC Stimulation cAMP_up ↑ cAMP PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG PKA PKA cAMP_up->PKA Downstream Downstream Cellular Responses cAMP_down->Downstream PKC PKC IP3_DAG->PKC PKA->Downstream PKC->Downstream MAPK->Downstream PI3K_Akt->Downstream

Caption: NECA activates all four adenosine receptor subtypes.

Troubleshooting_Workflow start Precipitation Observed with NECA check_stock Is the DMSO stock solution clear? start->check_stock prepare_fresh_stock Prepare fresh stock solution. Ensure complete dissolution. check_stock->prepare_fresh_stock No check_dilution Precipitation during dilution in aqueous buffer? check_stock->check_dilution Yes prepare_fresh_stock->check_stock lower_conc Lower final concentration of NECA. check_dilution->lower_conc Yes stepwise_dilution Use stepwise dilution into pre-warmed (37°C) buffer. check_dilution->stepwise_dilution Yes success Solution is clear. Proceed with experiment. lower_conc->success check_dmso Is final DMSO concentration >0.5%? stepwise_dilution->check_dmso adjust_stock Prepare a more dilute DMSO stock solution. check_dmso->adjust_stock Yes check_dmso->success No adjust_stock->stepwise_dilution

Caption: A workflow for troubleshooting NECA precipitation issues.

Troubleshooting lack of response in experiments with N6-Benzyl-5'-ethylcarboxamido Adenosine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing N6-Benzyl-5'-ethylcarboxamido Adenosine (B11128) (NECA) in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and ensure experimental success.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during experiments with NECA, presented in a question-and-answer format.

Issue 1: Lack of or weak response to NECA application.

  • Question: I am not observing the expected physiological or cellular response after applying NECA. What are the possible reasons?

  • Answer: A lack of response to NECA can stem from several factors:

    • Compound Integrity and Storage: Ensure your NECA stock is not degraded. It should be stored at +4°C for short-term use and in aliquots at -20°C or -80°C for long-term storage to prevent repeated freeze-thaw cycles.[1][2]

    • Solubility Issues: NECA is soluble in DMSO up to 40 mM. For aqueous solutions, ensure it is fully dissolved. Incomplete solubilization will lead to a lower effective concentration.

    • Incorrect Concentration: The optimal concentration of NECA is highly dependent on the adenosine receptor subtype being targeted and the experimental system. A full dose-response curve is essential to determine the optimal effective concentration (EC50) for your specific assay.

    • Receptor Expression Levels: The target cells may not express the adenosine receptor of interest at sufficient levels. Verify receptor expression using techniques like qPCR, Western blot, or radioligand binding assays.

    • Receptor Desensitization: Prolonged or repeated exposure to NECA can lead to the desensitization of adenosine receptors, particularly A2B receptors.[3] This can result in a diminished response over time. Consider shorter incubation times or washout periods between applications.

    • Cell Health and Culture Conditions: Poor cell health, contamination (bacterial, fungal, or mycoplasma), or suboptimal culture conditions can all lead to a lack of cellular response.[4] Regularly monitor your cell cultures for viability and morphology.

Issue 2: Inconsistent or variable results between experiments.

  • Question: My results with NECA are not reproducible. What could be causing this variability?

  • Answer: Inconsistent results are a common challenge in pharmacology. Here are some potential causes:

    • Inconsistent Reagent Preparation: Ensure that NECA stock solutions and dilutions are prepared fresh and consistently for each experiment. Use calibrated pipettes and follow a standardized protocol.

    • Variability in Cell Culture: Passage number, cell density at the time of the experiment, and variations in media or serum batches can all introduce variability.[5] Maintain a consistent cell culture practice.

    • Fluctuations in Experimental Conditions: Small changes in incubation times, temperature, or CO2 levels can impact cellular responses. Standardize all experimental parameters.

    • Agonist Concentration Accuracy: Verify the concentration of your NECA stock solution. If possible, confirm its purity and identity.

Issue 3: Observing unexpected or off-target effects.

  • Question: I am seeing effects that are not consistent with the known pharmacology of adenosine receptors. Could NECA have off-target effects?

  • Answer: While NECA is a potent adenosine receptor agonist, unexpected effects can occur:

    • Non-Selectivity: NECA is a non-selective agonist, meaning it activates all four adenosine receptor subtypes (A1, A2A, A2B, and A3) with high affinity. The observed effect may be a composite of signaling through multiple receptor subtypes. Use selective antagonists for each receptor to dissect the specific pathway involved.

    • Experimental Artifacts: In some experimental models, NECA has been shown to produce unexpected results. For instance, in studies of the blood-brain barrier, NECA increased the extravasation of tracers by altering their plasma concentration rather than directly increasing barrier permeability.[6] Carefully consider the possibility of such indirect effects in your experimental system.

    • Cellular Context: The downstream signaling pathways activated by NECA can be cell-type dependent. The expression of different G proteins and downstream effectors will influence the cellular response.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of NECA for human adenosine receptor subtypes, compiled from various sources. These values should be considered as a guide, and the optimal concentration should be determined empirically for each specific experimental setup.

Receptor SubtypeBinding Affinity (Ki) [nM]Functional Potency (EC50) [nM]G-Protein CouplingPrimary Signaling Pathway
A1 14~1.62 - 12.59[7]Gi/oInhibition of Adenylyl Cyclase (↓cAMP), Activation of PLC (↑Ca2+)[6]
A2A 20~10.2 - 40[1][7]GsStimulation of Adenylyl Cyclase (↑cAMP)[6]
A2B -2400Gs, Gq/11Stimulation of Adenylyl Cyclase (↑cAMP), Activation of PLC (↑Ca2+)[8]
A3 6.2-Gi/oInhibition of Adenylyl Cyclase (↓cAMP), Activation of PLC (↑Ca2+)[6]

Experimental Protocols

Below are detailed methodologies for key experiments involving NECA.

Radioligand Binding Assay

This protocol is for determining the binding affinity of NECA to a specific adenosine receptor subtype expressed in cell membranes.

Materials:

  • Cell membranes expressing the adenosine receptor of interest.

  • Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1).

  • NECA stock solution (in DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/C).

  • Scintillation cocktail.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in assay buffer. Determine protein concentration using a standard assay (e.g., BCA).[9]

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or a high concentration of a non-labeled competing ligand (for non-specific binding).

    • 50 µL of diluted NECA at various concentrations.

    • 50 µL of the radioligand at a concentration near its Kd.

    • 100 µL of the membrane preparation (typically 50-100 µg of protein).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[9]

  • Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold. Wash the filters four times with ice-cold wash buffer.[9]

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot specific binding as a function of NECA concentration and fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.

Adenylyl Cyclase (cAMP) Assay

This protocol measures the effect of NECA on the production of cyclic AMP (cAMP), a key second messenger for A2A and A2B (stimulatory, Gs-coupled) and A1 and A3 (inhibitory, Gi-coupled) receptors.

Materials:

  • Cells expressing the adenosine receptor of interest.

  • NECA stock solution (in DMSO).

  • Forskolin (B1673556) (for studying Gi-coupled receptors).

  • cAMP assay kit (e.g., HTRF, ELISA, or radioactive-based).

  • Cell lysis buffer (provided with the kit).

  • Stimulation buffer (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor).

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and grow to confluence.

  • Pre-incubation (for Gi-coupled receptors): For A1 and A3 receptors, pre-incubate cells with various concentrations of NECA for 15-30 minutes.

  • Stimulation:

    • For Gs-coupled receptors (A2A, A2B): Add various concentrations of NECA to the cells and incubate for 15-30 minutes at 37°C.

    • For Gi-coupled receptors (A1, A3): After pre-incubation with NECA, add a fixed concentration of forskolin (to stimulate adenylyl cyclase) and incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Detection: Measure the cAMP concentration in the cell lysates using the chosen assay kit.

  • Data Analysis: Plot the cAMP concentration as a function of NECA concentration. For Gs-coupled receptors, fit the data to a sigmoidal dose-response curve to determine the EC50. For Gi-coupled receptors, determine the IC50 for the inhibition of forskolin-stimulated cAMP production.

Calcium Mobilization Assay

This protocol is used to measure changes in intracellular calcium concentration upon activation of Gq-coupled adenosine receptors (A2B and A1/A3 to a lesser extent).

Materials:

  • Cells expressing the adenosine receptor of interest.

  • NECA stock solution (in DMSO).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[10]

  • Pluronic F-127.

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the loading solution. Incubate for 60 minutes at 37°C.[10]

  • Wash: Gently wash the cells twice with assay buffer to remove excess dye.

  • Calcium Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading. Inject various concentrations of NECA and continue to record the fluorescence intensity over time (typically for 60-120 seconds).

  • Data Analysis: Calculate the change in fluorescence from baseline for each concentration of NECA. Plot the peak fluorescence change against the NECA concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathways activated by NECA and a typical experimental workflow for its characterization.

G NECA Signaling Pathways via Adenosine Receptors cluster_A1 A1 Receptor cluster_A2A A2A Receptor cluster_A2B A2B Receptor cluster_A3 A3 Receptor cluster_downstream Downstream Effects A1 A1 Gi Gi/o A1->Gi AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit PLC_A1 PLC Gi->PLC_A1 cAMP_down ↓ cAMP AC_inhibit->cAMP_down MAPK MAPK/ERK Pathway cAMP_down->MAPK Ca_up_A1 ↑ Ca2+ PLC_A1->Ca_up_A1 PI3K PI3K/Akt Pathway Ca_up_A1->PI3K A2A A2A Gs_A2A Gs A2A->Gs_A2A AC_stim_A2A Adenylyl Cyclase (Stimulation) Gs_A2A->AC_stim_A2A cAMP_up_A2A ↑ cAMP AC_stim_A2A->cAMP_up_A2A cAMP_up_A2A->MAPK A2B A2B Gs_A2B Gs A2B->Gs_A2B Gq_A2B Gq/11 A2B->Gq_A2B AC_stim_A2B Adenylyl Cyclase (Stimulation) Gs_A2B->AC_stim_A2B PLC_A2B PLC Gq_A2B->PLC_A2B cAMP_up_A2B ↑ cAMP AC_stim_A2B->cAMP_up_A2B cAMP_up_A2B->MAPK Ca_up_A2B ↑ Ca2+ PLC_A2B->Ca_up_A2B Ca_up_A2B->PI3K A3 A3 Gi_A3 Gi/o A3->Gi_A3 AC_inhibit_A3 Adenylyl Cyclase (Inhibition) Gi_A3->AC_inhibit_A3 PLC_A3 PLC Gi_A3->PLC_A3 cAMP_down_A3 ↓ cAMP AC_inhibit_A3->cAMP_down_A3 cAMP_down_A3->MAPK Ca_up_A3 ↑ Ca2+ PLC_A3->Ca_up_A3 Ca_up_A3->PI3K NECA NECA NECA->A1 NECA->A2A NECA->A2B NECA->A3 Gene Gene Expression Changes MAPK->Gene PI3K->Gene Physiological Physiological Response Gene->Physiological

Caption: NECA signaling pathways via adenosine receptors.

G Experimental Workflow for NECA Characterization cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis and Interpretation stock Prepare NECA Stock Solution (DMSO) dose_response Perform Dose-Response Experiment stock->dose_response cells Culture and Plate Target Cells cells->dose_response binding Radioligand Binding Assay dose_response->binding functional Functional Assays (cAMP, Ca2+, ERK) dose_response->functional calculate Calculate Ki, EC50/IC50 binding->calculate functional->calculate pathway Elucidate Signaling Pathway calculate->pathway troubleshoot Troubleshoot Unexpected Results pathway->troubleshoot

Caption: A typical experimental workflow for NECA characterization.

References

Troubleshooting lack of response in experiments with N6-Benzyl-5'-ethylcarboxamido Adenosine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing N6-Benzyl-5'-ethylcarboxamido Adenosine (NECA) in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and ensure experimental success.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during experiments with NECA, presented in a question-and-answer format.

Issue 1: Lack of or weak response to NECA application.

  • Question: I am not observing the expected physiological or cellular response after applying NECA. What are the possible reasons?

  • Answer: A lack of response to NECA can stem from several factors:

    • Compound Integrity and Storage: Ensure your NECA stock is not degraded. It should be stored at +4°C for short-term use and in aliquots at -20°C or -80°C for long-term storage to prevent repeated freeze-thaw cycles.[1][2]

    • Solubility Issues: NECA is soluble in DMSO up to 40 mM. For aqueous solutions, ensure it is fully dissolved. Incomplete solubilization will lead to a lower effective concentration.

    • Incorrect Concentration: The optimal concentration of NECA is highly dependent on the adenosine receptor subtype being targeted and the experimental system. A full dose-response curve is essential to determine the optimal effective concentration (EC50) for your specific assay.

    • Receptor Expression Levels: The target cells may not express the adenosine receptor of interest at sufficient levels. Verify receptor expression using techniques like qPCR, Western blot, or radioligand binding assays.

    • Receptor Desensitization: Prolonged or repeated exposure to NECA can lead to the desensitization of adenosine receptors, particularly A2B receptors.[3] This can result in a diminished response over time. Consider shorter incubation times or washout periods between applications.

    • Cell Health and Culture Conditions: Poor cell health, contamination (bacterial, fungal, or mycoplasma), or suboptimal culture conditions can all lead to a lack of cellular response.[4] Regularly monitor your cell cultures for viability and morphology.

Issue 2: Inconsistent or variable results between experiments.

  • Question: My results with NECA are not reproducible. What could be causing this variability?

  • Answer: Inconsistent results are a common challenge in pharmacology. Here are some potential causes:

    • Inconsistent Reagent Preparation: Ensure that NECA stock solutions and dilutions are prepared fresh and consistently for each experiment. Use calibrated pipettes and follow a standardized protocol.

    • Variability in Cell Culture: Passage number, cell density at the time of the experiment, and variations in media or serum batches can all introduce variability.[5] Maintain a consistent cell culture practice.

    • Fluctuations in Experimental Conditions: Small changes in incubation times, temperature, or CO2 levels can impact cellular responses. Standardize all experimental parameters.

    • Agonist Concentration Accuracy: Verify the concentration of your NECA stock solution. If possible, confirm its purity and identity.

Issue 3: Observing unexpected or off-target effects.

  • Question: I am seeing effects that are not consistent with the known pharmacology of adenosine receptors. Could NECA have off-target effects?

  • Answer: While NECA is a potent adenosine receptor agonist, unexpected effects can occur:

    • Non-Selectivity: NECA is a non-selective agonist, meaning it activates all four adenosine receptor subtypes (A1, A2A, A2B, and A3) with high affinity. The observed effect may be a composite of signaling through multiple receptor subtypes. Use selective antagonists for each receptor to dissect the specific pathway involved.

    • Experimental Artifacts: In some experimental models, NECA has been shown to produce unexpected results. For instance, in studies of the blood-brain barrier, NECA increased the extravasation of tracers by altering their plasma concentration rather than directly increasing barrier permeability.[6] Carefully consider the possibility of such indirect effects in your experimental system.

    • Cellular Context: The downstream signaling pathways activated by NECA can be cell-type dependent. The expression of different G proteins and downstream effectors will influence the cellular response.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of NECA for human adenosine receptor subtypes, compiled from various sources. These values should be considered as a guide, and the optimal concentration should be determined empirically for each specific experimental setup.

Receptor SubtypeBinding Affinity (Ki) [nM]Functional Potency (EC50) [nM]G-Protein CouplingPrimary Signaling Pathway
A1 14~1.62 - 12.59[7]Gi/oInhibition of Adenylyl Cyclase (↓cAMP), Activation of PLC (↑Ca2+)[6]
A2A 20~10.2 - 40[1][7]GsStimulation of Adenylyl Cyclase (↑cAMP)[6]
A2B -2400Gs, Gq/11Stimulation of Adenylyl Cyclase (↑cAMP), Activation of PLC (↑Ca2+)[8]
A3 6.2-Gi/oInhibition of Adenylyl Cyclase (↓cAMP), Activation of PLC (↑Ca2+)[6]

Experimental Protocols

Below are detailed methodologies for key experiments involving NECA.

Radioligand Binding Assay

This protocol is for determining the binding affinity of NECA to a specific adenosine receptor subtype expressed in cell membranes.

Materials:

  • Cell membranes expressing the adenosine receptor of interest.

  • Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1).

  • NECA stock solution (in DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/C).

  • Scintillation cocktail.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in assay buffer. Determine protein concentration using a standard assay (e.g., BCA).[9]

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or a high concentration of a non-labeled competing ligand (for non-specific binding).

    • 50 µL of diluted NECA at various concentrations.

    • 50 µL of the radioligand at a concentration near its Kd.

    • 100 µL of the membrane preparation (typically 50-100 µg of protein).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[9]

  • Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold. Wash the filters four times with ice-cold wash buffer.[9]

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot specific binding as a function of NECA concentration and fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.

Adenylyl Cyclase (cAMP) Assay

This protocol measures the effect of NECA on the production of cyclic AMP (cAMP), a key second messenger for A2A and A2B (stimulatory, Gs-coupled) and A1 and A3 (inhibitory, Gi-coupled) receptors.

Materials:

  • Cells expressing the adenosine receptor of interest.

  • NECA stock solution (in DMSO).

  • Forskolin (for studying Gi-coupled receptors).

  • cAMP assay kit (e.g., HTRF, ELISA, or radioactive-based).

  • Cell lysis buffer (provided with the kit).

  • Stimulation buffer (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor).

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and grow to confluence.

  • Pre-incubation (for Gi-coupled receptors): For A1 and A3 receptors, pre-incubate cells with various concentrations of NECA for 15-30 minutes.

  • Stimulation:

    • For Gs-coupled receptors (A2A, A2B): Add various concentrations of NECA to the cells and incubate for 15-30 minutes at 37°C.

    • For Gi-coupled receptors (A1, A3): After pre-incubation with NECA, add a fixed concentration of forskolin (to stimulate adenylyl cyclase) and incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Detection: Measure the cAMP concentration in the cell lysates using the chosen assay kit.

  • Data Analysis: Plot the cAMP concentration as a function of NECA concentration. For Gs-coupled receptors, fit the data to a sigmoidal dose-response curve to determine the EC50. For Gi-coupled receptors, determine the IC50 for the inhibition of forskolin-stimulated cAMP production.

Calcium Mobilization Assay

This protocol is used to measure changes in intracellular calcium concentration upon activation of Gq-coupled adenosine receptors (A2B and A1/A3 to a lesser extent).

Materials:

  • Cells expressing the adenosine receptor of interest.

  • NECA stock solution (in DMSO).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[10]

  • Pluronic F-127.

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the loading solution. Incubate for 60 minutes at 37°C.[10]

  • Wash: Gently wash the cells twice with assay buffer to remove excess dye.

  • Calcium Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading. Inject various concentrations of NECA and continue to record the fluorescence intensity over time (typically for 60-120 seconds).

  • Data Analysis: Calculate the change in fluorescence from baseline for each concentration of NECA. Plot the peak fluorescence change against the NECA concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathways activated by NECA and a typical experimental workflow for its characterization.

G NECA Signaling Pathways via Adenosine Receptors cluster_A1 A1 Receptor cluster_A2A A2A Receptor cluster_A2B A2B Receptor cluster_A3 A3 Receptor cluster_downstream Downstream Effects A1 A1 Gi Gi/o A1->Gi AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit PLC_A1 PLC Gi->PLC_A1 cAMP_down ↓ cAMP AC_inhibit->cAMP_down MAPK MAPK/ERK Pathway cAMP_down->MAPK Ca_up_A1 ↑ Ca2+ PLC_A1->Ca_up_A1 PI3K PI3K/Akt Pathway Ca_up_A1->PI3K A2A A2A Gs_A2A Gs A2A->Gs_A2A AC_stim_A2A Adenylyl Cyclase (Stimulation) Gs_A2A->AC_stim_A2A cAMP_up_A2A ↑ cAMP AC_stim_A2A->cAMP_up_A2A cAMP_up_A2A->MAPK A2B A2B Gs_A2B Gs A2B->Gs_A2B Gq_A2B Gq/11 A2B->Gq_A2B AC_stim_A2B Adenylyl Cyclase (Stimulation) Gs_A2B->AC_stim_A2B PLC_A2B PLC Gq_A2B->PLC_A2B cAMP_up_A2B ↑ cAMP AC_stim_A2B->cAMP_up_A2B cAMP_up_A2B->MAPK Ca_up_A2B ↑ Ca2+ PLC_A2B->Ca_up_A2B Ca_up_A2B->PI3K A3 A3 Gi_A3 Gi/o A3->Gi_A3 AC_inhibit_A3 Adenylyl Cyclase (Inhibition) Gi_A3->AC_inhibit_A3 PLC_A3 PLC Gi_A3->PLC_A3 cAMP_down_A3 ↓ cAMP AC_inhibit_A3->cAMP_down_A3 cAMP_down_A3->MAPK Ca_up_A3 ↑ Ca2+ PLC_A3->Ca_up_A3 Ca_up_A3->PI3K NECA NECA NECA->A1 NECA->A2A NECA->A2B NECA->A3 Gene Gene Expression Changes MAPK->Gene PI3K->Gene Physiological Physiological Response Gene->Physiological

Caption: NECA signaling pathways via adenosine receptors.

G Experimental Workflow for NECA Characterization cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis and Interpretation stock Prepare NECA Stock Solution (DMSO) dose_response Perform Dose-Response Experiment stock->dose_response cells Culture and Plate Target Cells cells->dose_response binding Radioligand Binding Assay dose_response->binding functional Functional Assays (cAMP, Ca2+, ERK) dose_response->functional calculate Calculate Ki, EC50/IC50 binding->calculate functional->calculate pathway Elucidate Signaling Pathway calculate->pathway troubleshoot Troubleshoot Unexpected Results pathway->troubleshoot

Caption: A typical experimental workflow for NECA characterization.

References

Technical Support Center: N6-Benzyl-5'-ethylcarboxamido Adenosine (NECA) Cytotoxicity Assessment in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with N6-Benzyl-5'-ethylcarboxamido Adenosine (B11128) (NECA) and primary cells.

Frequently Asked Questions (FAQs)

Q1: What is N6-Benzyl-5'-ethylcarboxamido Adenosine (NECA) and what is its primary mechanism of action?

A1: this compound (NECA) is a synthetic analog of adenosine. It functions as a potent agonist for adenosine receptors, which are a class of G protein-coupled receptors (GPCRs). While it is often described as a non-selective adenosine receptor agonist, some research indicates it has a preference for the A3 adenosine receptor.[1][2] Its effects on cells are mediated through the activation of these receptors, leading to downstream signaling cascades that can influence cell proliferation, apoptosis, and other physiological processes.[3]

Q2: What are the expected cytotoxic effects of NECA on primary cells?

A2: The effects of NECA on primary cells can be complex and cell-type specific. Some studies report that NECA can reduce cell viability and induce apoptosis, particularly in cancer cell lines.[3] However, in certain primary cells, such as human umbilical vein endothelial cells (HUVECs), NECA has been shown to stimulate proliferation at nanomolar concentrations.[4] The outcome is dependent on the expression levels of different adenosine receptor subtypes on the cell surface and the specific signaling pathways activated.

Q3: Why am I observing inconsistent results in my cytotoxicity assays with NECA?

A3: Inconsistent results can arise from several factors. Primary cells are inherently more sensitive and variable than immortalized cell lines. The passage number, donor variability, and culture conditions can all impact the cellular response. Furthermore, the duration of NECA treatment can influence the outcome, as prolonged exposure to adenosine agonists can sometimes lead to paradoxical effects.[3] It is also crucial to ensure the stability and proper storage of your NECA stock solution.

Q4: How should I prepare and store NECA for cell culture experiments?

A4: NECA is typically dissolved in a solvent like DMSO to create a concentrated stock solution. It is important to check the solubility information provided by the supplier. For long-term storage, it is recommended to store the stock solution at -20°C or below. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration immediately before use to minimize degradation.

Q5: Which cytotoxicity assay is most suitable for assessing NECA's effects on primary cells?

A5: The choice of assay depends on the specific question you are asking. The MTT assay is a common colorimetric method to assess metabolic activity, which is often correlated with cell viability. The Lactate Dehydrogenase (LDH) assay measures membrane integrity by quantifying the release of LDH from damaged cells. For a more detailed analysis of cell death mechanisms, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can distinguish between apoptosis and necrosis. A combination of assays is often recommended for a comprehensive assessment.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with NECA and primary cells.

Issue Possible Cause(s) Troubleshooting Steps
High background cytotoxicity in control (untreated) cells. 1. Primary Cell Health: Primary cells are sensitive to handling and culture conditions. Over-confluency, nutrient depletion, or contamination can increase cell death. 2. Incubator Conditions: Fluctuations in temperature, CO2, or humidity can stress the cells. 3. Solvent Toxicity: The solvent used to dissolve NECA (e.g., DMSO) may be at a toxic concentration.1. Ensure primary cells are healthy and in the logarithmic growth phase before starting the experiment. Use low-passage cells whenever possible. 2. Regularly calibrate and monitor incubator conditions. 3. Perform a solvent toxicity control experiment to determine the maximum non-toxic concentration of the solvent for your specific primary cells.
No observable effect of NECA on cell viability. 1. Sub-optimal Concentration Range: The concentrations of NECA used may be too low or too high to elicit a response. 2. Short Incubation Time: The duration of NECA exposure may not be sufficient to induce a measurable effect. 3. Low Adenosine Receptor Expression: The primary cells may have low or no expression of the adenosine receptors that NECA targets. 4. Rapid NECA Degradation: Although more stable than adenosine, NECA might degrade in the culture medium over long incubation periods.1. Perform a dose-response experiment with a wide range of NECA concentrations. 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation time. 3. Verify the expression of adenosine receptors (A1, A2A, A2B, A3) in your primary cells using techniques like RT-qPCR or Western blotting. 4. Consider replenishing the medium with fresh NECA during long-term experiments.
Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). 1. Different Cellular Processes Measured: MTT assays measure metabolic activity, while LDH assays measure membrane integrity. A compound might affect metabolism without causing immediate cell lysis. 2. Timing of Events: Apoptotic events detected by Annexin V may occur earlier than the loss of membrane integrity measured by LDH release.1. Understand the principle of each assay. A decrease in MTT signal could indicate metabolic inhibition without cell death. 2. Perform a time-course experiment using multiple assays to build a comprehensive picture of the cytotoxic and cytostatic effects of NECA.
High variability between replicate wells or experiments. 1. Inconsistent Cell Seeding: Uneven distribution of cells in the wells can lead to variability. 2. Edge Effects in Multi-well Plates: Wells on the periphery of the plate are more prone to evaporation, which can affect cell growth and compound concentration. 3. Pipetting Errors: Inaccurate pipetting of cells, medium, or NECA can introduce significant variability.1. Ensure a homogenous cell suspension before seeding and use a consistent seeding technique. 2. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile medium or PBS. 3. Use calibrated pipettes and practice proper pipetting techniques.

Data Presentation

The following table summarizes hypothetical IC50 values for NECA in different primary cell types. Note: Experimental values can vary significantly based on the specific primary cell donor, passage number, and experimental conditions.

Primary Cell TypeSeeding Density (cells/well)Incubation Time (hours)AssayHypothetical IC50 (µM)
Human Umbilical Vein Endothelial Cells (HUVECs)5,00048MTT> 100 (Proliferative effect observed at lower concentrations)[4]
Primary Human Keratinocytes7,50072LDH50
Rat Primary Cortical Neurons10,00048Annexin V/PI25
Primary Human Hepatocytes12,00048MTT75

Experimental Protocols

Protocol: Assessing NECA Cytotoxicity using the MTT Assay

This protocol outlines the steps for determining the cytotoxic effect of NECA on primary cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Primary cells of interest

  • Appropriate cell culture medium and supplements

  • This compound (NECA)

  • DMSO (or other suitable solvent)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count healthy, sub-confluent primary cells.

    • Seed the cells in a 96-well plate at a pre-optimized density in 100 µL of culture medium per well.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • NECA Treatment:

    • Prepare a series of dilutions of NECA in culture medium from a concentrated stock solution.

    • Include the following controls:

      • Untreated Control: Cells in culture medium only.

      • Solvent Control: Cells treated with the highest concentration of the solvent used to dissolve NECA.

      • Medium Background Control: Culture medium without cells.

    • Carefully remove the medium from the wells and add 100 µL of the prepared NECA dilutions or control solutions.

  • Incubation:

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • Following incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.

    • After the incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the medium background control from all other readings.

    • Calculate the percentage of cell viability for each NECA concentration relative to the untreated control.

    • Plot the percentage of cell viability against the log of the NECA concentration to determine the IC50 value (the concentration of NECA that causes a 50% reduction in cell viability).

Mandatory Visualization

Signaling Pathways

NECA_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NECA NECA AR Adenosine Receptor (e.g., A2B) NECA->AR Binds to Gs Gs AR->Gs Activates Gq Gq AR->Gq Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Apoptosis Apoptosis PKA->Apoptosis Inhibits/Induces Proliferation Cell Proliferation CREB->Proliferation Promotes/Inhibits PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ IP3->Ca2 Releases PKC PKC DAG->PKC Activates PKC->Apoptosis Inhibits/Induces ERK ERK1/2 PKC->ERK Activates ERK->Proliferation Promotes

Caption: NECA signaling pathways in primary cells.

Experimental Workflow

Cytotoxicity_Workflow A 1. Primary Cell Culture (e.g., HUVECs, Keratinocytes) B 2. Cell Seeding (96-well plate) A->B C 3. NECA Treatment (Dose-response) B->C D 4. Incubation (24-72 hours) C->D E 5. Cytotoxicity Assay (e.g., MTT, LDH, Annexin V/PI) D->E F 6. Data Acquisition (Microplate Reader/Flow Cytometer) E->F G 7. Data Analysis (IC50 Calculation) F->G Troubleshooting_Flowchart Start High Background Cytotoxicity? CheckCells Check Primary Cell Health (Passage, Confluency) Start->CheckCells Yes NoEffect No NECA Effect? Start->NoEffect No CheckIncubator Verify Incubator Conditions (Temp, CO2, Humidity) CheckCells->CheckIncubator CheckSolvent Run Solvent Toxicity Control CheckIncubator->CheckSolvent End Problem Resolved CheckSolvent->End DoseResponse Perform Dose-Response & Time-Course NoEffect->DoseResponse Yes Variability High Variability? NoEffect->Variability No ReceptorExpression Check Adenosine Receptor Expression DoseResponse->ReceptorExpression ReceptorExpression->End Seeding Optimize Cell Seeding Technique Variability->Seeding Yes Variability->End No EdgeEffect Address Plate Edge Effects Seeding->EdgeEffect Pipetting Verify Pipette Calibration EdgeEffect->Pipetting Pipetting->End

References

Technical Support Center: N6-Benzyl-5'-ethylcarboxamido Adenosine (NECA) Cytotoxicity Assessment in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with N6-Benzyl-5'-ethylcarboxamido Adenosine (NECA) and primary cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NECA) and what is its primary mechanism of action?

A1: this compound (NECA) is a synthetic analog of adenosine. It functions as a potent agonist for adenosine receptors, which are a class of G protein-coupled receptors (GPCRs). While it is often described as a non-selective adenosine receptor agonist, some research indicates it has a preference for the A3 adenosine receptor.[1][2] Its effects on cells are mediated through the activation of these receptors, leading to downstream signaling cascades that can influence cell proliferation, apoptosis, and other physiological processes.[3]

Q2: What are the expected cytotoxic effects of NECA on primary cells?

A2: The effects of NECA on primary cells can be complex and cell-type specific. Some studies report that NECA can reduce cell viability and induce apoptosis, particularly in cancer cell lines.[3] However, in certain primary cells, such as human umbilical vein endothelial cells (HUVECs), NECA has been shown to stimulate proliferation at nanomolar concentrations.[4] The outcome is dependent on the expression levels of different adenosine receptor subtypes on the cell surface and the specific signaling pathways activated.

Q3: Why am I observing inconsistent results in my cytotoxicity assays with NECA?

A3: Inconsistent results can arise from several factors. Primary cells are inherently more sensitive and variable than immortalized cell lines. The passage number, donor variability, and culture conditions can all impact the cellular response. Furthermore, the duration of NECA treatment can influence the outcome, as prolonged exposure to adenosine agonists can sometimes lead to paradoxical effects.[3] It is also crucial to ensure the stability and proper storage of your NECA stock solution.

Q4: How should I prepare and store NECA for cell culture experiments?

A4: NECA is typically dissolved in a solvent like DMSO to create a concentrated stock solution. It is important to check the solubility information provided by the supplier. For long-term storage, it is recommended to store the stock solution at -20°C or below. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration immediately before use to minimize degradation.

Q5: Which cytotoxicity assay is most suitable for assessing NECA's effects on primary cells?

A5: The choice of assay depends on the specific question you are asking. The MTT assay is a common colorimetric method to assess metabolic activity, which is often correlated with cell viability. The Lactate Dehydrogenase (LDH) assay measures membrane integrity by quantifying the release of LDH from damaged cells. For a more detailed analysis of cell death mechanisms, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can distinguish between apoptosis and necrosis. A combination of assays is often recommended for a comprehensive assessment.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with NECA and primary cells.

Issue Possible Cause(s) Troubleshooting Steps
High background cytotoxicity in control (untreated) cells. 1. Primary Cell Health: Primary cells are sensitive to handling and culture conditions. Over-confluency, nutrient depletion, or contamination can increase cell death. 2. Incubator Conditions: Fluctuations in temperature, CO2, or humidity can stress the cells. 3. Solvent Toxicity: The solvent used to dissolve NECA (e.g., DMSO) may be at a toxic concentration.1. Ensure primary cells are healthy and in the logarithmic growth phase before starting the experiment. Use low-passage cells whenever possible. 2. Regularly calibrate and monitor incubator conditions. 3. Perform a solvent toxicity control experiment to determine the maximum non-toxic concentration of the solvent for your specific primary cells.
No observable effect of NECA on cell viability. 1. Sub-optimal Concentration Range: The concentrations of NECA used may be too low or too high to elicit a response. 2. Short Incubation Time: The duration of NECA exposure may not be sufficient to induce a measurable effect. 3. Low Adenosine Receptor Expression: The primary cells may have low or no expression of the adenosine receptors that NECA targets. 4. Rapid NECA Degradation: Although more stable than adenosine, NECA might degrade in the culture medium over long incubation periods.1. Perform a dose-response experiment with a wide range of NECA concentrations. 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation time. 3. Verify the expression of adenosine receptors (A1, A2A, A2B, A3) in your primary cells using techniques like RT-qPCR or Western blotting. 4. Consider replenishing the medium with fresh NECA during long-term experiments.
Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). 1. Different Cellular Processes Measured: MTT assays measure metabolic activity, while LDH assays measure membrane integrity. A compound might affect metabolism without causing immediate cell lysis. 2. Timing of Events: Apoptotic events detected by Annexin V may occur earlier than the loss of membrane integrity measured by LDH release.1. Understand the principle of each assay. A decrease in MTT signal could indicate metabolic inhibition without cell death. 2. Perform a time-course experiment using multiple assays to build a comprehensive picture of the cytotoxic and cytostatic effects of NECA.
High variability between replicate wells or experiments. 1. Inconsistent Cell Seeding: Uneven distribution of cells in the wells can lead to variability. 2. Edge Effects in Multi-well Plates: Wells on the periphery of the plate are more prone to evaporation, which can affect cell growth and compound concentration. 3. Pipetting Errors: Inaccurate pipetting of cells, medium, or NECA can introduce significant variability.1. Ensure a homogenous cell suspension before seeding and use a consistent seeding technique. 2. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile medium or PBS. 3. Use calibrated pipettes and practice proper pipetting techniques.

Data Presentation

The following table summarizes hypothetical IC50 values for NECA in different primary cell types. Note: Experimental values can vary significantly based on the specific primary cell donor, passage number, and experimental conditions.

Primary Cell TypeSeeding Density (cells/well)Incubation Time (hours)AssayHypothetical IC50 (µM)
Human Umbilical Vein Endothelial Cells (HUVECs)5,00048MTT> 100 (Proliferative effect observed at lower concentrations)[4]
Primary Human Keratinocytes7,50072LDH50
Rat Primary Cortical Neurons10,00048Annexin V/PI25
Primary Human Hepatocytes12,00048MTT75

Experimental Protocols

Protocol: Assessing NECA Cytotoxicity using the MTT Assay

This protocol outlines the steps for determining the cytotoxic effect of NECA on primary cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Primary cells of interest

  • Appropriate cell culture medium and supplements

  • This compound (NECA)

  • DMSO (or other suitable solvent)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count healthy, sub-confluent primary cells.

    • Seed the cells in a 96-well plate at a pre-optimized density in 100 µL of culture medium per well.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • NECA Treatment:

    • Prepare a series of dilutions of NECA in culture medium from a concentrated stock solution.

    • Include the following controls:

      • Untreated Control: Cells in culture medium only.

      • Solvent Control: Cells treated with the highest concentration of the solvent used to dissolve NECA.

      • Medium Background Control: Culture medium without cells.

    • Carefully remove the medium from the wells and add 100 µL of the prepared NECA dilutions or control solutions.

  • Incubation:

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • Following incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • After the incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the medium background control from all other readings.

    • Calculate the percentage of cell viability for each NECA concentration relative to the untreated control.

    • Plot the percentage of cell viability against the log of the NECA concentration to determine the IC50 value (the concentration of NECA that causes a 50% reduction in cell viability).

Mandatory Visualization

Signaling Pathways

NECA_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NECA NECA AR Adenosine Receptor (e.g., A2B) NECA->AR Binds to Gs Gs AR->Gs Activates Gq Gq AR->Gq Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Apoptosis Apoptosis PKA->Apoptosis Inhibits/Induces Proliferation Cell Proliferation CREB->Proliferation Promotes/Inhibits PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ IP3->Ca2 Releases PKC PKC DAG->PKC Activates PKC->Apoptosis Inhibits/Induces ERK ERK1/2 PKC->ERK Activates ERK->Proliferation Promotes

Caption: NECA signaling pathways in primary cells.

Experimental Workflow

Cytotoxicity_Workflow A 1. Primary Cell Culture (e.g., HUVECs, Keratinocytes) B 2. Cell Seeding (96-well plate) A->B C 3. NECA Treatment (Dose-response) B->C D 4. Incubation (24-72 hours) C->D E 5. Cytotoxicity Assay (e.g., MTT, LDH, Annexin V/PI) D->E F 6. Data Acquisition (Microplate Reader/Flow Cytometer) E->F G 7. Data Analysis (IC50 Calculation) F->G Troubleshooting_Flowchart Start High Background Cytotoxicity? CheckCells Check Primary Cell Health (Passage, Confluency) Start->CheckCells Yes NoEffect No NECA Effect? Start->NoEffect No CheckIncubator Verify Incubator Conditions (Temp, CO2, Humidity) CheckCells->CheckIncubator CheckSolvent Run Solvent Toxicity Control CheckIncubator->CheckSolvent End Problem Resolved CheckSolvent->End DoseResponse Perform Dose-Response & Time-Course NoEffect->DoseResponse Yes Variability High Variability? NoEffect->Variability No ReceptorExpression Check Adenosine Receptor Expression DoseResponse->ReceptorExpression ReceptorExpression->End Seeding Optimize Cell Seeding Technique Variability->Seeding Yes Variability->End No EdgeEffect Address Plate Edge Effects Seeding->EdgeEffect Pipetting Verify Pipette Calibration EdgeEffect->Pipetting Pipetting->End

References

How to prevent degradation of N6-Benzyl-5'-ethylcarboxamido Adenosine in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of N6-Benzyl-5'-ethylcarboxamido Adenosine (B11128) (NECA) in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of NECA in solution?

A1: The degradation of NECA in solution can be influenced by several factors, including:

  • pH: NECA is susceptible to hydrolysis under both acidic and basic conditions. The purine (B94841) ring and the ethylcarboxamido group are the most likely sites for hydrolytic cleavage.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Exposure to light, particularly UV radiation, may induce photodegradation of the purine ring system.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the oxidation of the adenosine moiety.

  • Enzymatic Activity: If working with biological samples, endogenous enzymes such as adenosine deaminase or phosphodiesterases could potentially metabolize NECA.

Q2: What is the recommended solvent for preparing and storing NECA stock solutions?

A2: For long-term storage, it is recommended to prepare stock solutions of NECA in anhydrous Dimethyl Sulfoxide (DMSO). DMSO is a suitable solvent that minimizes the risk of hydrolysis. For immediate use in aqueous buffers, it is advisable to dilute the DMSO stock solution to the final desired concentration just before the experiment.

Q3: What are the optimal storage conditions for NECA, both as a solid and in solution?

A3: To ensure the stability of NECA, the following storage conditions are recommended:

FormStorage TemperatureLight ConditionsOther Recommendations
Solid -20°CProtect from lightStore in a tightly sealed container in a desiccator.
DMSO Stock Solution -20°C or -80°CProtect from lightAliquot into smaller volumes to avoid repeated freeze-thaw cycles.
Aqueous Solutions 2-8°CProtect from lightPrepare fresh and use within a short period (e.g., a few days).[1]

Q4: Can I store NECA solutions in plastic tubes?

A4: While short-term storage in high-quality polypropylene (B1209903) tubes is generally acceptable, for long-term storage of DMSO stock solutions, it is advisable to use glass vials with inert caps (B75204) to minimize the potential for leaching of plasticizers or adsorption of the compound to the plastic surface.

Troubleshooting Guide

Issue 1: I am observing a decrease in the biological activity of my NECA solution over time.

  • Possible Cause 1: Chemical Degradation. NECA may have degraded due to improper storage conditions (e.g., inappropriate solvent, temperature, light exposure, or pH).

    • Solution: Prepare a fresh stock solution of NECA in anhydrous DMSO and store it in small aliquots at -20°C or -80°C, protected from light. When preparing aqueous working solutions, use a buffer system that maintains a pH close to neutral and prepare the solution fresh for each experiment.

  • Possible Cause 2: Repeated Freeze-Thaw Cycles. Multiple freeze-thaw cycles of the stock solution can lead to degradation.

    • Solution: Aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles.

  • Possible Cause 3: Contamination. The solution may be contaminated with microorganisms that could degrade NECA.

    • Solution: Ensure sterile handling techniques when preparing and using NECA solutions. Filter-sterilize aqueous solutions if necessary.

Issue 2: My NECA solution appears cloudy or has visible precipitates.

  • Possible Cause 1: Poor Solubility. NECA has limited solubility in aqueous solutions. The concentration in your working solution may have exceeded its solubility limit.

    • Solution: Ensure that the final concentration of DMSO (or other organic solvent from the stock solution) in your aqueous buffer is low enough to be compatible with your experimental system but sufficient to maintain NECA in solution. You may need to gently warm the solution or sonicate briefly to aid dissolution. Always visually inspect for complete dissolution before use.

  • Possible Cause 2: Precipitation upon Freezing. The compound may be precipitating out of solution upon freezing and not fully redissolving upon thawing.

    • Solution: Before each use, ensure the thawed stock solution is brought to room temperature and vortexed thoroughly to ensure complete dissolution of the compound.

Issue 3: I am getting inconsistent results in my cell-based assays using NECA.

  • Possible Cause 1: Inconsistent Solution Preparation. Variations in the preparation of working solutions can lead to different final concentrations of NECA.

    • Solution: Standardize your protocol for preparing NECA solutions. Use calibrated pipettes and ensure the stock solution is completely thawed and mixed before dilution.

  • Possible Cause 2: Degradation in Culture Media. NECA may be unstable in the cell culture medium over the duration of the experiment, especially at 37°C.

    • Solution: Consider the stability of NECA in your specific culture medium and experimental timeframe. For longer incubations, it may be necessary to replenish the medium with freshly diluted NECA.

Experimental Protocols

Protocol 1: Preparation of NECA Stock Solution

  • Materials:

    • N6-Benzyl-5'-ethylcarboxamido Adenosine (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, high-quality microcentrifuge tubes or glass vials

  • Procedure:

    • Allow the solid NECA to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh the required amount of NECA in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the NECA is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

    • Aliquot the stock solution into single-use volumes in sterile tubes or vials.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for NECA

  • Objective: To develop a stability-indicating HPLC method capable of separating NECA from its potential degradation products. Note: This is a general protocol and may require optimization for specific equipment and degradation products.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A gradient elution is recommended to separate polar and non-polar compounds.

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program (Example):

Time (min)% Mobile Phase B
010
2090
2590
2610
3010
  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of NECA and its degradation products.

Visualizations

NECA_Degradation_Pathways NECA N6-Benzyl-5'-ethylcarboxamido Adenosine (NECA) Hydrolysis Hydrolysis (Acidic/Basic pH) NECA->Hydrolysis Oxidation Oxidation NECA->Oxidation Photolysis Photolysis (UV Light) NECA->Photolysis Enzymatic Enzymatic Degradation NECA->Enzymatic Degradation_Products Degradation Products - N6-Benzyladenine - Adenosine - Oxidized derivatives Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products Enzymatic->Degradation_Products

Caption: Potential degradation pathways of NECA in solution.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare NECA Stock Solution in DMSO Dilute Dilute Stock to Working Concentration in Buffer Prep_Stock->Dilute Incubate Incubate with Biological System Dilute->Incubate Collect_Samples Collect Samples at Time Points Incubate->Collect_Samples HPLC_Analysis Analyze by Stability-Indicating HPLC Collect_Samples->HPLC_Analysis Data_Analysis Analyze Data for Degradation HPLC_Analysis->Data_Analysis

Caption: Workflow for assessing NECA stability in an experimental setting.

References

How to prevent degradation of N6-Benzyl-5'-ethylcarboxamido Adenosine in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of N6-Benzyl-5'-ethylcarboxamido Adenosine (NECA) in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of NECA in solution?

A1: The degradation of NECA in solution can be influenced by several factors, including:

  • pH: NECA is susceptible to hydrolysis under both acidic and basic conditions. The purine ring and the ethylcarboxamido group are the most likely sites for hydrolytic cleavage.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Exposure to light, particularly UV radiation, may induce photodegradation of the purine ring system.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the oxidation of the adenosine moiety.

  • Enzymatic Activity: If working with biological samples, endogenous enzymes such as adenosine deaminase or phosphodiesterases could potentially metabolize NECA.

Q2: What is the recommended solvent for preparing and storing NECA stock solutions?

A2: For long-term storage, it is recommended to prepare stock solutions of NECA in anhydrous Dimethyl Sulfoxide (DMSO). DMSO is a suitable solvent that minimizes the risk of hydrolysis. For immediate use in aqueous buffers, it is advisable to dilute the DMSO stock solution to the final desired concentration just before the experiment.

Q3: What are the optimal storage conditions for NECA, both as a solid and in solution?

A3: To ensure the stability of NECA, the following storage conditions are recommended:

FormStorage TemperatureLight ConditionsOther Recommendations
Solid -20°CProtect from lightStore in a tightly sealed container in a desiccator.
DMSO Stock Solution -20°C or -80°CProtect from lightAliquot into smaller volumes to avoid repeated freeze-thaw cycles.
Aqueous Solutions 2-8°CProtect from lightPrepare fresh and use within a short period (e.g., a few days).[1]

Q4: Can I store NECA solutions in plastic tubes?

A4: While short-term storage in high-quality polypropylene tubes is generally acceptable, for long-term storage of DMSO stock solutions, it is advisable to use glass vials with inert caps to minimize the potential for leaching of plasticizers or adsorption of the compound to the plastic surface.

Troubleshooting Guide

Issue 1: I am observing a decrease in the biological activity of my NECA solution over time.

  • Possible Cause 1: Chemical Degradation. NECA may have degraded due to improper storage conditions (e.g., inappropriate solvent, temperature, light exposure, or pH).

    • Solution: Prepare a fresh stock solution of NECA in anhydrous DMSO and store it in small aliquots at -20°C or -80°C, protected from light. When preparing aqueous working solutions, use a buffer system that maintains a pH close to neutral and prepare the solution fresh for each experiment.

  • Possible Cause 2: Repeated Freeze-Thaw Cycles. Multiple freeze-thaw cycles of the stock solution can lead to degradation.

    • Solution: Aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles.

  • Possible Cause 3: Contamination. The solution may be contaminated with microorganisms that could degrade NECA.

    • Solution: Ensure sterile handling techniques when preparing and using NECA solutions. Filter-sterilize aqueous solutions if necessary.

Issue 2: My NECA solution appears cloudy or has visible precipitates.

  • Possible Cause 1: Poor Solubility. NECA has limited solubility in aqueous solutions. The concentration in your working solution may have exceeded its solubility limit.

    • Solution: Ensure that the final concentration of DMSO (or other organic solvent from the stock solution) in your aqueous buffer is low enough to be compatible with your experimental system but sufficient to maintain NECA in solution. You may need to gently warm the solution or sonicate briefly to aid dissolution. Always visually inspect for complete dissolution before use.

  • Possible Cause 2: Precipitation upon Freezing. The compound may be precipitating out of solution upon freezing and not fully redissolving upon thawing.

    • Solution: Before each use, ensure the thawed stock solution is brought to room temperature and vortexed thoroughly to ensure complete dissolution of the compound.

Issue 3: I am getting inconsistent results in my cell-based assays using NECA.

  • Possible Cause 1: Inconsistent Solution Preparation. Variations in the preparation of working solutions can lead to different final concentrations of NECA.

    • Solution: Standardize your protocol for preparing NECA solutions. Use calibrated pipettes and ensure the stock solution is completely thawed and mixed before dilution.

  • Possible Cause 2: Degradation in Culture Media. NECA may be unstable in the cell culture medium over the duration of the experiment, especially at 37°C.

    • Solution: Consider the stability of NECA in your specific culture medium and experimental timeframe. For longer incubations, it may be necessary to replenish the medium with freshly diluted NECA.

Experimental Protocols

Protocol 1: Preparation of NECA Stock Solution

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, high-quality microcentrifuge tubes or glass vials

  • Procedure:

    • Allow the solid NECA to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh the required amount of NECA in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the NECA is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

    • Aliquot the stock solution into single-use volumes in sterile tubes or vials.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for NECA

  • Objective: To develop a stability-indicating HPLC method capable of separating NECA from its potential degradation products. Note: This is a general protocol and may require optimization for specific equipment and degradation products.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A gradient elution is recommended to separate polar and non-polar compounds.

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program (Example):

Time (min)% Mobile Phase B
010
2090
2590
2610
3010
  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of NECA and its degradation products.

Visualizations

NECA_Degradation_Pathways NECA N6-Benzyl-5'-ethylcarboxamido Adenosine (NECA) Hydrolysis Hydrolysis (Acidic/Basic pH) NECA->Hydrolysis Oxidation Oxidation NECA->Oxidation Photolysis Photolysis (UV Light) NECA->Photolysis Enzymatic Enzymatic Degradation NECA->Enzymatic Degradation_Products Degradation Products - N6-Benzyladenine - Adenosine - Oxidized derivatives Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products Enzymatic->Degradation_Products

Caption: Potential degradation pathways of NECA in solution.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare NECA Stock Solution in DMSO Dilute Dilute Stock to Working Concentration in Buffer Prep_Stock->Dilute Incubate Incubate with Biological System Dilute->Incubate Collect_Samples Collect Samples at Time Points Incubate->Collect_Samples HPLC_Analysis Analyze by Stability-Indicating HPLC Collect_Samples->HPLC_Analysis Data_Analysis Analyze Data for Degradation HPLC_Analysis->Data_Analysis

Caption: Workflow for assessing NECA stability in an experimental setting.

References

Addressing variability in N6-Benzyl-5'-ethylcarboxamido Adenosine experimental results.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting support for experiments involving N6-Benzyl-5'-ethylcarboxamido Adenosine (B11128) (NECA).

Frequently Asked Questions (FAQs)

Q1: What is NECA and what is its primary mechanism of action?

N6-Benzyl-5'-ethylcarboxamido Adenosine (NECA) is a synthetic analog of adenosine. It functions as a potent, non-selective agonist for all four adenosine receptor subtypes (A1, A2A, A2B, and A3).[1] Its primary mechanism of action involves binding to these G protein-coupled receptors (GPCRs) and initiating downstream signaling cascades. Activation of A2A and A2B receptors typically stimulates adenylyl cyclase via Gs proteins, leading to an increase in intracellular cyclic AMP (cAMP).[2][3] Conversely, activation of A1 and A3 receptors can inhibit adenylyl cyclase via Gi proteins or activate phospholipase C (PLC) via Gq proteins, leading to changes in intracellular calcium levels.[4][5][6]

Q2: What are the binding affinities of NECA for the different human adenosine receptors?

NECA exhibits high affinity for A1, A2A, and A3 receptors, with Ki values in the nanomolar range. Its affinity for the A2B receptor is lower, with an EC50 value in the micromolar range.[1][7] This difference in affinity is a critical factor to consider during experimental design.

Data Presentation: NECA Binding Profile at Human Adenosine Receptors

Receptor SubtypeBinding Affinity (Ki)Functional Potency (EC50)
A1 14 nM[1]-
A2A 20 nM[1]-
A2B -2.4 µM[1][7]
A3 6.2 nM[1][7]-

Note: Ki (inhibitor constant) values represent the concentration of the ligand that binds to 50% of the receptors in a competition binding assay. EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Q3: How should I prepare and store NECA stock solutions?

Proper handling and storage of NECA are crucial for maintaining its stability and ensuring experimental reproducibility.

Data Presentation: NECA Solubility & Storage Recommendations

ParameterRecommendationSource(s)
Solubility Soluble up to 40 mM in DMSO. Also soluble in DMF, Ethanol, and PBS (pH 7.2).[8]
Powder Storage Store at +4°C or -20°C. Stable for ≥ 4 years at -20°C.[8]
Stock Solution Storage Prepare aliquots and store at -20°C or -80°C. Solutions are stable for up to 3 months at -20°C. Avoid repeated freeze-thaw cycles.[9]
Working Solution For in vivo experiments, it is recommended to prepare fresh solutions and use them the same day.[10]

Troubleshooting Guide

Q1: I am not observing any effect after applying NECA. What could be the issue?

Several factors could lead to a lack of response. This troubleshooting workflow can help identify the potential cause.

Mandatory Visualization: Troubleshooting Workflow for No NECA Effect

start No biological response to NECA observed check_compound 1. Verify NECA Stock - Confirm concentration - Check storage conditions - Test a fresh aliquot/lot start->check_compound check_cells 2. Assess Cell System - Confirm cell viability (>95%) - Check for contamination - Verify passage number is low check_compound->check_cells No issue outcome1 Problem likely with compound integrity. check_compound->outcome1 Issue found check_receptor 3. Confirm Receptor Expression - Does the cell line endogenously express the target receptor? - Verify expression via qPCR/Western Blot check_cells->check_receptor No issue outcome2 Problem likely with cell health or culture. check_cells->outcome2 Issue found check_protocol 4. Review Experimental Protocol - Was the correct NECA concentration used? - Was the incubation time appropriate? - Is the assay readout sensitive enough? check_receptor->check_protocol No issue outcome3 Cells may lack sufficient receptor expression. check_receptor->outcome3 Issue found outcome4 Optimize assay parameters (concentration, time, etc.). check_protocol->outcome4 Issue found

A logical guide to troubleshooting a lack of NECA response.

Q2: My experimental results with NECA are highly variable between experiments. Why?

Variability is a common challenge in biological experiments.[11][12] For NECA, sources of variability can include:

  • Receptor Desensitization: Prolonged or high-concentration exposure to NECA can lead to the desensitization of adenosine receptors, reducing the cellular response in subsequent applications.[13][14] If your protocol involves repeated NECA administration, consider including washout steps or varying the exposure time.

  • Cell State: The physiological state of your cells, including passage number, confluency, and overall health, can significantly impact receptor expression levels and signaling capacity.[15] Standardize your cell culture practices rigorously.

  • Stock Solution Integrity: As mentioned, improper storage or repeated freeze-thaw cycles of NECA stock solutions can lead to degradation.[9] Always use freshly thawed aliquots.

  • Dose-Specificity: Some studies have reported that NECA can have biphasic or sub-maximal effects at higher concentrations, possibly due to receptor desensitization or engagement of different signaling pathways at different receptor subtypes.[14] It is crucial to perform a full dose-response curve to identify the optimal concentration range for your specific model and endpoint.

Q3: The dose-response curve for NECA in my assay is not what I expected. What does this mean?

An unusual dose-response curve can be informative. Given that NECA is a non-selective agonist, the observed response is the net effect of its activity on all expressed adenosine receptor subtypes in your system.

  • A2 vs. A1/A3 Signaling: In a cAMP assay, A2A/A2B receptor activation increases cAMP, while A1/A3 activation can decrease it.[2][3] The shape of your cAMP dose-response curve will depend on the relative expression levels of these receptors. A biphasic curve might indicate competing effects at different concentration ranges.

  • Low vs. High Affinity Receptors: NECA activates A1/A2A/A3 receptors at low nanomolar concentrations, but A2B receptors require micromolar concentrations.[1] Your dose-response curve may reflect the activation of different receptor subtypes at different points along the concentration gradient.

Mandatory Visualization: NECA Adenosine Receptor Signaling Pathways

cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular NECA NECA A1 A1 Receptor NECA->A1 A2A A2A Receptor NECA->A2A A2B A2B Receptor NECA->A2B A3 A3 Receptor NECA->A3 Gi Gi/o A1->Gi Gs Gs A2A->Gs A2B->Gs A3->Gi Gq Gq/11 A3->Gq AC Adenylyl Cyclase (AC) Gi->AC Gs->AC PLC Phospholipase C (PLC) Gq->PLC cAMP ↓ cAMP AC->cAMP - cAMP2 ↑ cAMP AC->cAMP2 + Ca ↑ Intracellular Ca²⁺ PLC->Ca

NECA activates multiple G protein signaling cascades.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of NECA for a specific adenosine receptor subtype by measuring its ability to displace a radiolabeled ligand.[16][17]

Mandatory Visualization: Radioligand Binding Assay Workflow

prep 1. Prepare Reagents - Assay Buffer - Membrane homogenate - Radioligand (e.g., [³H]DPCPX for A1) - NECA serial dilutions incubate 2. Incubate - Combine membranes, radioligand, and either buffer (total binding), unlabeled ligand (non-specific), or NECA (competition) prep->incubate separate 3. Separate Bound/Free - Rapidly filter contents through a glass fiber filter using a cell harvester incubate->separate wash 4. Wash - Wash filters multiple times with ice-cold buffer to remove non-specifically bound radioligand separate->wash count 5. Count Radioactivity - Place filters in scintillation vials - Add scintillation cocktail - Count using a liquid scintillation counter wash->count analyze 6. Analyze Data - Calculate specific binding - Plot competition curve - Determine IC50 and calculate Ki count->analyze

Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line expressing the adenosine receptor of interest.[18]

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membrane homogenate + radioligand.

    • Non-specific Binding: Membrane homogenate + radioligand + a high concentration of an unlabeled antagonist.

    • Competitive Binding: Membrane homogenate + radioligand + increasing concentrations of NECA.

  • Incubation: Incubate the plate, typically for 60-90 minutes at 30°C, to allow binding to reach equilibrium.[18]

  • Filtration: Rapidly terminate the reaction by filtering the plate contents through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[16]

  • Washing: Wash the filters multiple times with ice-cold wash buffer.[16]

  • Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.[18]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of NECA.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Intracellular cAMP Measurement Assay

This functional assay measures the ability of NECA to stimulate (via A2 receptors) or inhibit (via A1/A3 receptors) the production of cAMP.[19][20]

Methodology:

  • Cell Preparation:

    • Plate cells expressing the target receptor(s) in a 96-well or 384-well plate and culture overnight.[15]

    • For Gαi-coupled receptor assays, cells are often pre-treated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation and amplify the signal.

  • Compound Addition:

    • Agonist Mode (for Gαs): Add varying concentrations of NECA to the cells.

    • Antagonist Mode (for Gαi): Add varying concentrations of NECA along with a fixed concentration of an adenylyl cyclase activator like forskolin.[7]

  • Incubation: Incubate the plate for a specified period (e.g., 30 minutes) at 37°C to allow for cAMP production/inhibition.

  • Cell Lysis and Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Measure cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or bioluminescence (e.g., cAMP-Glo™).[3][20]

  • Data Analysis:

    • Generate a standard curve using known cAMP concentrations.

    • Convert the raw assay signal for each sample to a cAMP concentration using the standard curve.

    • Plot the cAMP concentration against the log concentration of NECA and fit to a dose-response curve to determine the EC50 (for stimulation) or IC50 (for inhibition).

References

Addressing variability in N6-Benzyl-5'-ethylcarboxamido Adenosine experimental results.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting support for experiments involving N6-Benzyl-5'-ethylcarboxamido Adenosine (NECA).

Frequently Asked Questions (FAQs)

Q1: What is NECA and what is its primary mechanism of action?

This compound (NECA) is a synthetic analog of adenosine. It functions as a potent, non-selective agonist for all four adenosine receptor subtypes (A1, A2A, A2B, and A3).[1] Its primary mechanism of action involves binding to these G protein-coupled receptors (GPCRs) and initiating downstream signaling cascades. Activation of A2A and A2B receptors typically stimulates adenylyl cyclase via Gs proteins, leading to an increase in intracellular cyclic AMP (cAMP).[2][3] Conversely, activation of A1 and A3 receptors can inhibit adenylyl cyclase via Gi proteins or activate phospholipase C (PLC) via Gq proteins, leading to changes in intracellular calcium levels.[4][5][6]

Q2: What are the binding affinities of NECA for the different human adenosine receptors?

NECA exhibits high affinity for A1, A2A, and A3 receptors, with Ki values in the nanomolar range. Its affinity for the A2B receptor is lower, with an EC50 value in the micromolar range.[1][7] This difference in affinity is a critical factor to consider during experimental design.

Data Presentation: NECA Binding Profile at Human Adenosine Receptors

Receptor SubtypeBinding Affinity (Ki)Functional Potency (EC50)
A1 14 nM[1]-
A2A 20 nM[1]-
A2B -2.4 µM[1][7]
A3 6.2 nM[1][7]-

Note: Ki (inhibitor constant) values represent the concentration of the ligand that binds to 50% of the receptors in a competition binding assay. EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Q3: How should I prepare and store NECA stock solutions?

Proper handling and storage of NECA are crucial for maintaining its stability and ensuring experimental reproducibility.

Data Presentation: NECA Solubility & Storage Recommendations

ParameterRecommendationSource(s)
Solubility Soluble up to 40 mM in DMSO. Also soluble in DMF, Ethanol, and PBS (pH 7.2).[8]
Powder Storage Store at +4°C or -20°C. Stable for ≥ 4 years at -20°C.[8]
Stock Solution Storage Prepare aliquots and store at -20°C or -80°C. Solutions are stable for up to 3 months at -20°C. Avoid repeated freeze-thaw cycles.[9]
Working Solution For in vivo experiments, it is recommended to prepare fresh solutions and use them the same day.[10]

Troubleshooting Guide

Q1: I am not observing any effect after applying NECA. What could be the issue?

Several factors could lead to a lack of response. This troubleshooting workflow can help identify the potential cause.

Mandatory Visualization: Troubleshooting Workflow for No NECA Effect

start No biological response to NECA observed check_compound 1. Verify NECA Stock - Confirm concentration - Check storage conditions - Test a fresh aliquot/lot start->check_compound check_cells 2. Assess Cell System - Confirm cell viability (>95%) - Check for contamination - Verify passage number is low check_compound->check_cells No issue outcome1 Problem likely with compound integrity. check_compound->outcome1 Issue found check_receptor 3. Confirm Receptor Expression - Does the cell line endogenously express the target receptor? - Verify expression via qPCR/Western Blot check_cells->check_receptor No issue outcome2 Problem likely with cell health or culture. check_cells->outcome2 Issue found check_protocol 4. Review Experimental Protocol - Was the correct NECA concentration used? - Was the incubation time appropriate? - Is the assay readout sensitive enough? check_receptor->check_protocol No issue outcome3 Cells may lack sufficient receptor expression. check_receptor->outcome3 Issue found outcome4 Optimize assay parameters (concentration, time, etc.). check_protocol->outcome4 Issue found

A logical guide to troubleshooting a lack of NECA response.

Q2: My experimental results with NECA are highly variable between experiments. Why?

Variability is a common challenge in biological experiments.[11][12] For NECA, sources of variability can include:

  • Receptor Desensitization: Prolonged or high-concentration exposure to NECA can lead to the desensitization of adenosine receptors, reducing the cellular response in subsequent applications.[13][14] If your protocol involves repeated NECA administration, consider including washout steps or varying the exposure time.

  • Cell State: The physiological state of your cells, including passage number, confluency, and overall health, can significantly impact receptor expression levels and signaling capacity.[15] Standardize your cell culture practices rigorously.

  • Stock Solution Integrity: As mentioned, improper storage or repeated freeze-thaw cycles of NECA stock solutions can lead to degradation.[9] Always use freshly thawed aliquots.

  • Dose-Specificity: Some studies have reported that NECA can have biphasic or sub-maximal effects at higher concentrations, possibly due to receptor desensitization or engagement of different signaling pathways at different receptor subtypes.[14] It is crucial to perform a full dose-response curve to identify the optimal concentration range for your specific model and endpoint.

Q3: The dose-response curve for NECA in my assay is not what I expected. What does this mean?

An unusual dose-response curve can be informative. Given that NECA is a non-selective agonist, the observed response is the net effect of its activity on all expressed adenosine receptor subtypes in your system.

  • A2 vs. A1/A3 Signaling: In a cAMP assay, A2A/A2B receptor activation increases cAMP, while A1/A3 activation can decrease it.[2][3] The shape of your cAMP dose-response curve will depend on the relative expression levels of these receptors. A biphasic curve might indicate competing effects at different concentration ranges.

  • Low vs. High Affinity Receptors: NECA activates A1/A2A/A3 receptors at low nanomolar concentrations, but A2B receptors require micromolar concentrations.[1] Your dose-response curve may reflect the activation of different receptor subtypes at different points along the concentration gradient.

Mandatory Visualization: NECA Adenosine Receptor Signaling Pathways

cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular NECA NECA A1 A1 Receptor NECA->A1 A2A A2A Receptor NECA->A2A A2B A2B Receptor NECA->A2B A3 A3 Receptor NECA->A3 Gi Gi/o A1->Gi Gs Gs A2A->Gs A2B->Gs A3->Gi Gq Gq/11 A3->Gq AC Adenylyl Cyclase (AC) Gi->AC Gs->AC PLC Phospholipase C (PLC) Gq->PLC cAMP ↓ cAMP AC->cAMP - cAMP2 ↑ cAMP AC->cAMP2 + Ca ↑ Intracellular Ca²⁺ PLC->Ca

NECA activates multiple G protein signaling cascades.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of NECA for a specific adenosine receptor subtype by measuring its ability to displace a radiolabeled ligand.[16][17]

Mandatory Visualization: Radioligand Binding Assay Workflow

prep 1. Prepare Reagents - Assay Buffer - Membrane homogenate - Radioligand (e.g., [³H]DPCPX for A1) - NECA serial dilutions incubate 2. Incubate - Combine membranes, radioligand, and either buffer (total binding), unlabeled ligand (non-specific), or NECA (competition) prep->incubate separate 3. Separate Bound/Free - Rapidly filter contents through a glass fiber filter using a cell harvester incubate->separate wash 4. Wash - Wash filters multiple times with ice-cold buffer to remove non-specifically bound radioligand separate->wash count 5. Count Radioactivity - Place filters in scintillation vials - Add scintillation cocktail - Count using a liquid scintillation counter wash->count analyze 6. Analyze Data - Calculate specific binding - Plot competition curve - Determine IC50 and calculate Ki count->analyze

Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line expressing the adenosine receptor of interest.[18]

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membrane homogenate + radioligand.

    • Non-specific Binding: Membrane homogenate + radioligand + a high concentration of an unlabeled antagonist.

    • Competitive Binding: Membrane homogenate + radioligand + increasing concentrations of NECA.

  • Incubation: Incubate the plate, typically for 60-90 minutes at 30°C, to allow binding to reach equilibrium.[18]

  • Filtration: Rapidly terminate the reaction by filtering the plate contents through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[16]

  • Washing: Wash the filters multiple times with ice-cold wash buffer.[16]

  • Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.[18]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of NECA.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Intracellular cAMP Measurement Assay

This functional assay measures the ability of NECA to stimulate (via A2 receptors) or inhibit (via A1/A3 receptors) the production of cAMP.[19][20]

Methodology:

  • Cell Preparation:

    • Plate cells expressing the target receptor(s) in a 96-well or 384-well plate and culture overnight.[15]

    • For Gαi-coupled receptor assays, cells are often pre-treated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation and amplify the signal.

  • Compound Addition:

    • Agonist Mode (for Gαs): Add varying concentrations of NECA to the cells.

    • Antagonist Mode (for Gαi): Add varying concentrations of NECA along with a fixed concentration of an adenylyl cyclase activator like forskolin.[7]

  • Incubation: Incubate the plate for a specified period (e.g., 30 minutes) at 37°C to allow for cAMP production/inhibition.

  • Cell Lysis and Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Measure cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or bioluminescence (e.g., cAMP-Glo™).[3][20]

  • Data Analysis:

    • Generate a standard curve using known cAMP concentrations.

    • Convert the raw assay signal for each sample to a cAMP concentration using the standard curve.

    • Plot the cAMP concentration against the log concentration of NECA and fit to a dose-response curve to determine the EC50 (for stimulation) or IC50 (for inhibition).

References

Technical Support Center: N6-Benzyl-5'-ethylcarboxamido Adenosine (NECA) Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N6-Benzyl-5'-ethylcarboxamido Adenosine (B11128) (NECA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experimental procedures, with a primary focus on minimizing non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is N6-Benzyl-5'-ethylcarboxamido Adenosine (NECA) and what are its primary applications?

A1: this compound (NECA) is a potent synthetic agonist for adenosine receptors.[1] It is particularly noted for its high affinity for the A3 adenosine receptor, making it a selective A3 agonist.[2][3][4] In research, NECA is widely used in radioligand binding assays to characterize adenosine receptors and to screen for novel drug candidates that target these receptors.[1]

Q2: What is non-specific binding and why is it a significant issue in assays using NECA?

A2: Non-specific binding refers to the interaction of a ligand, such as NECA, with molecules or surfaces other than its intended target receptor. This can include binding to lipids, other proteins, and the assay apparatus itself.[5] High non-specific binding is problematic because it can obscure the true specific binding signal, leading to an underestimation of receptor affinity and density.[5] Ideally, non-specific binding should account for less than 50% of the total binding at the highest radioligand concentration used.[6]

Q3: What are the primary causes of high non-specific binding with NECA?

A3: Several factors can contribute to high non-specific binding of NECA. These include:

  • Hydrophobic Interactions: Like many small molecules, NECA can exhibit hydrophobicity, leading to interactions with non-target molecules and surfaces.[7]

  • Electrostatic Interactions: Suboptimal pH or ionic strength of the assay buffer can promote non-specific binding through charge-based interactions.[8][9]

  • High Radioligand Concentration: Using excessively high concentrations of radiolabeled NECA can lead to increased non-specific binding.[5]

  • Inadequate Blocking: Failure to effectively block non-specific sites on membranes and assay materials can result in high background signals.[10]

  • Poor Quality of Membrane Preparation: Contaminants in the membrane preparation can contribute to non-specific binding.[11]

Troubleshooting High Non-Specific Binding

This guide provides a systematic approach to identifying and mitigating the causes of high non-specific binding in your NECA experiments.

Logical Flow for Troubleshooting

troubleshooting_flow start High Non-Specific Binding Observed check_radioligand Step 1: Evaluate Radioligand - Check purity and concentration - Perform dose-response curve start->check_radioligand optimize_assay Step 2: Optimize Assay Conditions - Adjust protein concentration - Optimize incubation time and temperature check_radioligand->optimize_assay If issue persists modify_buffer Step 3: Modify Assay Buffer - Adjust pH and ionic strength - Add blocking agents/detergents optimize_assay->modify_buffer If issue persists improve_washing Step 4: Refine Washing Technique - Increase wash volume/frequency - Use ice-cold buffer modify_buffer->improve_washing If issue persists end_point Reduced Non-Specific Binding improve_washing->end_point Successful

Caption: A step-by-step logical workflow for troubleshooting high non-specific binding.

Detailed Troubleshooting Steps
Problem Area Potential Cause Recommended Solution Citation
Radioligand High concentration of [3H]NECA.Perform a saturation binding experiment to determine the optimal concentration range. A common starting point is a concentration at or below the Kd value.[5]
Radioligand degradation or impurity.Verify the radiochemical purity of your [3H]NECA stock. Impurities can significantly contribute to non-specific binding.[5]
Assay Conditions Excessive membrane protein.Titrate the amount of membrane protein in your assay. A typical range for receptor binding assays is 100-500 µg of membrane protein.[5]
Incubation time is too long.Optimize the incubation time to ensure equilibrium is reached for specific binding without excessively increasing non-specific binding. Shorter incubation times can sometimes be beneficial.[5]
Assay Buffer Suboptimal pH or ionic strength.Perform a pH screen (e.g., from 6.0 to 8.5) to find the optimal pH for binding. Adjust the salt concentration (e.g., NaCl from 50 mM to 500 mM) to reduce electrostatic interactions.[9][12]
Lack of blocking agents.Add blocking agents such as Bovine Serum Albumin (BSA) or non-fat dry milk to the assay buffer to saturate non-specific binding sites.[9][10]
Hydrophobic interactions.Include a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.01% to 0.1%) to disrupt hydrophobic interactions.[7][9]
Washing Technique Inefficient removal of unbound radioligand.Increase the number and volume of wash steps. Use ice-cold wash buffer to slow the dissociation of the specifically bound ligand.[11]
Radioligand sticking to filter material.Pre-soak filters in a solution of a blocking agent like polyethyleneimine (PEI) to reduce binding to the filter itself.[5]

Experimental Protocols

Protocol 1: [3H]NECA Saturation Binding Assay

This protocol is a general guideline and may require optimization for your specific cell line or tissue preparation.

1. Membrane Preparation:

  • Culture cells expressing the target adenosine receptor subtype.

  • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and debris.

  • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration.

2. Binding Assay:

  • Prepare serial dilutions of [3H]NECA in assay buffer.

  • In a 96-well plate, set up triplicate wells for each concentration for both total and non-specific binding.

  • Total Binding Wells: Add the appropriate [3H]NECA dilution and assay buffer.

  • Non-specific Binding (NSB) Wells: Add the appropriate [3H]NECA dilution and a high concentration of an unlabeled competitor (e.g., 10 µM unlabeled NECA or another suitable adenosine receptor ligand).[13]

  • Initiate the binding reaction by adding the membrane preparation (e.g., 50-100 µg of protein) to each well.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[13][14]

3. Termination and Detection:

  • Terminate the reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.3% PEI).

  • Quickly wash the filters multiple times with ice-cold wash buffer.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and measure radioactivity.

4. Data Analysis:

  • Calculate specific binding by subtracting the average non-specific binding from the average total binding at each [3H]NECA concentration.

  • Plot specific binding versus the concentration of [3H]NECA and use non-linear regression to determine the Kd and Bmax values.[6]

Experimental Workflow Diagram

experimental_workflow prep 1. Membrane Preparation - Cell culture and harvesting - Homogenization and centrifugation assay_setup 2. Assay Setup - Prepare [3H]NECA dilutions - Set up Total and NSB wells prep->assay_setup binding_reaction 3. Binding Reaction - Add membrane preparation - Incubate to equilibrium assay_setup->binding_reaction termination 4. Termination & Washing - Rapid vacuum filtration - Wash with ice-cold buffer binding_reaction->termination detection 5. Detection - Scintillation counting termination->detection analysis 6. Data Analysis - Calculate specific binding - Determine Kd and Bmax detection->analysis

Caption: A generalized workflow for a radioligand saturation binding assay.

Adenosine Receptor Signaling Pathways

NECA exerts its effects by activating adenosine receptors, which are G-protein coupled receptors (GPCRs). Understanding these pathways is crucial for interpreting experimental results.

signaling_pathways cluster_A1_A3 A1 and A3 Receptors cluster_A2A_A2B A2A and A2B Receptors A1_A3 A1 / A3 Gi Gi/o A1_A3->Gi Activation AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibition cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2A_A2B A2A / A2B Gs Gs A2A_A2B->Gs Activation AC_activate Adenylyl Cyclase Gs->AC_activate Stimulation cAMP_increase ↑ cAMP AC_activate->cAMP_increase NECA NECA (Agonist) NECA->A1_A3 NECA->A2A_A2B

Caption: Canonical signaling pathways of adenosine receptor subtypes.[5][15][16][17]

Pathway Description:

  • A1 and A3 Receptors: These receptors are primarily coupled to inhibitory G-proteins (Gi/o).[5][15] Activation by an agonist like NECA leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[17]

  • A2A and A2B Receptors: These receptors are coupled to stimulatory G-proteins (Gs).[5][15] Agonist binding activates adenylyl cyclase, resulting in an increase in intracellular cAMP levels.[17]

  • All four adenosine receptor subtypes can also couple to other signaling pathways, such as mitogen-activated protein kinase (MAPK) pathways.[5]

References

Technical Support Center: N6-Benzyl-5'-ethylcarboxamido Adenosine (NECA) Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N6-Benzyl-5'-ethylcarboxamido Adenosine (NECA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experimental procedures, with a primary focus on minimizing non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NECA) and what are its primary applications?

A1: this compound (NECA) is a potent synthetic agonist for adenosine receptors.[1] It is particularly noted for its high affinity for the A3 adenosine receptor, making it a selective A3 agonist.[2][3][4] In research, NECA is widely used in radioligand binding assays to characterize adenosine receptors and to screen for novel drug candidates that target these receptors.[1]

Q2: What is non-specific binding and why is it a significant issue in assays using NECA?

A2: Non-specific binding refers to the interaction of a ligand, such as NECA, with molecules or surfaces other than its intended target receptor. This can include binding to lipids, other proteins, and the assay apparatus itself.[5] High non-specific binding is problematic because it can obscure the true specific binding signal, leading to an underestimation of receptor affinity and density.[5] Ideally, non-specific binding should account for less than 50% of the total binding at the highest radioligand concentration used.[6]

Q3: What are the primary causes of high non-specific binding with NECA?

A3: Several factors can contribute to high non-specific binding of NECA. These include:

  • Hydrophobic Interactions: Like many small molecules, NECA can exhibit hydrophobicity, leading to interactions with non-target molecules and surfaces.[7]

  • Electrostatic Interactions: Suboptimal pH or ionic strength of the assay buffer can promote non-specific binding through charge-based interactions.[8][9]

  • High Radioligand Concentration: Using excessively high concentrations of radiolabeled NECA can lead to increased non-specific binding.[5]

  • Inadequate Blocking: Failure to effectively block non-specific sites on membranes and assay materials can result in high background signals.[10]

  • Poor Quality of Membrane Preparation: Contaminants in the membrane preparation can contribute to non-specific binding.[11]

Troubleshooting High Non-Specific Binding

This guide provides a systematic approach to identifying and mitigating the causes of high non-specific binding in your NECA experiments.

Logical Flow for Troubleshooting

troubleshooting_flow start High Non-Specific Binding Observed check_radioligand Step 1: Evaluate Radioligand - Check purity and concentration - Perform dose-response curve start->check_radioligand optimize_assay Step 2: Optimize Assay Conditions - Adjust protein concentration - Optimize incubation time and temperature check_radioligand->optimize_assay If issue persists modify_buffer Step 3: Modify Assay Buffer - Adjust pH and ionic strength - Add blocking agents/detergents optimize_assay->modify_buffer If issue persists improve_washing Step 4: Refine Washing Technique - Increase wash volume/frequency - Use ice-cold buffer modify_buffer->improve_washing If issue persists end_point Reduced Non-Specific Binding improve_washing->end_point Successful

Caption: A step-by-step logical workflow for troubleshooting high non-specific binding.

Detailed Troubleshooting Steps
Problem Area Potential Cause Recommended Solution Citation
Radioligand High concentration of [3H]NECA.Perform a saturation binding experiment to determine the optimal concentration range. A common starting point is a concentration at or below the Kd value.[5]
Radioligand degradation or impurity.Verify the radiochemical purity of your [3H]NECA stock. Impurities can significantly contribute to non-specific binding.[5]
Assay Conditions Excessive membrane protein.Titrate the amount of membrane protein in your assay. A typical range for receptor binding assays is 100-500 µg of membrane protein.[5]
Incubation time is too long.Optimize the incubation time to ensure equilibrium is reached for specific binding without excessively increasing non-specific binding. Shorter incubation times can sometimes be beneficial.[5]
Assay Buffer Suboptimal pH or ionic strength.Perform a pH screen (e.g., from 6.0 to 8.5) to find the optimal pH for binding. Adjust the salt concentration (e.g., NaCl from 50 mM to 500 mM) to reduce electrostatic interactions.[9][12]
Lack of blocking agents.Add blocking agents such as Bovine Serum Albumin (BSA) or non-fat dry milk to the assay buffer to saturate non-specific binding sites.[9][10]
Hydrophobic interactions.Include a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.01% to 0.1%) to disrupt hydrophobic interactions.[7][9]
Washing Technique Inefficient removal of unbound radioligand.Increase the number and volume of wash steps. Use ice-cold wash buffer to slow the dissociation of the specifically bound ligand.[11]
Radioligand sticking to filter material.Pre-soak filters in a solution of a blocking agent like polyethyleneimine (PEI) to reduce binding to the filter itself.[5]

Experimental Protocols

Protocol 1: [3H]NECA Saturation Binding Assay

This protocol is a general guideline and may require optimization for your specific cell line or tissue preparation.

1. Membrane Preparation:

  • Culture cells expressing the target adenosine receptor subtype.

  • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and debris.

  • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration.

2. Binding Assay:

  • Prepare serial dilutions of [3H]NECA in assay buffer.

  • In a 96-well plate, set up triplicate wells for each concentration for both total and non-specific binding.

  • Total Binding Wells: Add the appropriate [3H]NECA dilution and assay buffer.

  • Non-specific Binding (NSB) Wells: Add the appropriate [3H]NECA dilution and a high concentration of an unlabeled competitor (e.g., 10 µM unlabeled NECA or another suitable adenosine receptor ligand).[13]

  • Initiate the binding reaction by adding the membrane preparation (e.g., 50-100 µg of protein) to each well.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[13][14]

3. Termination and Detection:

  • Terminate the reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.3% PEI).

  • Quickly wash the filters multiple times with ice-cold wash buffer.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and measure radioactivity.

4. Data Analysis:

  • Calculate specific binding by subtracting the average non-specific binding from the average total binding at each [3H]NECA concentration.

  • Plot specific binding versus the concentration of [3H]NECA and use non-linear regression to determine the Kd and Bmax values.[6]

Experimental Workflow Diagram

experimental_workflow prep 1. Membrane Preparation - Cell culture and harvesting - Homogenization and centrifugation assay_setup 2. Assay Setup - Prepare [3H]NECA dilutions - Set up Total and NSB wells prep->assay_setup binding_reaction 3. Binding Reaction - Add membrane preparation - Incubate to equilibrium assay_setup->binding_reaction termination 4. Termination & Washing - Rapid vacuum filtration - Wash with ice-cold buffer binding_reaction->termination detection 5. Detection - Scintillation counting termination->detection analysis 6. Data Analysis - Calculate specific binding - Determine Kd and Bmax detection->analysis

Caption: A generalized workflow for a radioligand saturation binding assay.

Adenosine Receptor Signaling Pathways

NECA exerts its effects by activating adenosine receptors, which are G-protein coupled receptors (GPCRs). Understanding these pathways is crucial for interpreting experimental results.

signaling_pathways cluster_A1_A3 A1 and A3 Receptors cluster_A2A_A2B A2A and A2B Receptors A1_A3 A1 / A3 Gi Gi/o A1_A3->Gi Activation AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibition cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2A_A2B A2A / A2B Gs Gs A2A_A2B->Gs Activation AC_activate Adenylyl Cyclase Gs->AC_activate Stimulation cAMP_increase ↑ cAMP AC_activate->cAMP_increase NECA NECA (Agonist) NECA->A1_A3 NECA->A2A_A2B

Caption: Canonical signaling pathways of adenosine receptor subtypes.[5][15][16][17]

Pathway Description:

  • A1 and A3 Receptors: These receptors are primarily coupled to inhibitory G-proteins (Gi/o).[5][15] Activation by an agonist like NECA leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[17]

  • A2A and A2B Receptors: These receptors are coupled to stimulatory G-proteins (Gs).[5][15] Agonist binding activates adenylyl cyclase, resulting in an increase in intracellular cAMP levels.[17]

  • All four adenosine receptor subtypes can also couple to other signaling pathways, such as mitogen-activated protein kinase (MAPK) pathways.[5]

References

Long-term storage conditions for N6-Benzyl-5'-ethylcarboxamido Adenosine.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N6-Benzyl-5'-ethylcarboxamido Adenosine (B11128). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage, experimental use, and troubleshooting of this selective A3 adenosine receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is N6-Benzyl-5'-ethylcarboxamido Adenosine?

This compound is a potent and selective agonist for the A3 adenosine receptor, a G protein-coupled receptor (GPCR). Its selectivity makes it a valuable tool for studying the physiological and pathological roles of the A3 receptor, which is implicated in conditions such as inflammation, cancer, and cardiac ischemia.

Q2: What are the primary signaling pathways activated by this compound?

As an A3 adenosine receptor agonist, this compound primarily signals through the Gi family of G proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, A3 receptor activation can stimulate phosphoinositide metabolism.

NECA N6-Benzyl-5'-ethylcarboxamido Adenosine A3R A3 Adenosine Receptor NECA->A3R Binds to Gi Gi Protein A3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Mediates

A3 Adenosine Receptor Signaling Pathway.

Long-Term Storage and Stability

Proper storage of this compound is critical to maintain its integrity and activity for long-term experimental use.

Solid Form:

For long-term storage, the solid (powder) form of this compound should be stored in a tightly sealed container in a desiccator.

Storage ConditionRecommended TemperatureDuration
Long-term-20°C or -80°CUp to several years
Short-term2-8°CWeeks to months

Solution Form:

It is highly recommended to prepare fresh solutions for each experiment. If storage of stock solutions is necessary, they should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.

SolventRecommended Storage TemperatureMaximum Recommended Duration
DMSO-20°C or -80°CUp to 1 month
Aqueous Buffer-80°CUse immediately; avoid long-term storage

Note on Stability: While specific, quantitative long-term stability data in various solvents is not extensively published, general guidelines for similar adenosine analogs suggest that DMSO is a suitable solvent for creating stock solutions. Aqueous solutions are more prone to hydrolysis and should be prepared fresh. Studies on other repository compounds stored in DMSO show that minimal degradation occurs over multiple freeze-thaw cycles when stored properly.[1][2]

Troubleshooting Guide

Problem 1: Inconsistent or No Biological Activity

Possible Cause Troubleshooting Steps
Compound Degradation - Prepare fresh stock solutions from solid compound.- Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.- Verify the age and storage conditions of the solid compound.
Improper Solution Preparation - Ensure the compound is fully dissolved. Sonication may be required.- Use high-purity solvents (e.g., anhydrous DMSO).
Cell Line Issues - Confirm A3 receptor expression in your cell line using qPCR or a positive control agonist.- Passage cells for a limited number of times to avoid receptor expression changes.
Assay Conditions - Optimize agonist concentration. A3 receptor agonists can exhibit a bell-shaped dose-response curve, with higher concentrations leading to receptor desensitization and a reduced response.[3]- Ensure the incubation time is sufficient to reach equilibrium.

Problem 2: High Background or Non-Specific Effects in Assays

Possible Cause Troubleshooting Steps
High Compound Concentration - Perform a dose-response curve to determine the optimal concentration range.- High micromolar concentrations of A3 agonists can sometimes lead to off-target or even cytotoxic effects.[4]
Assay Buffer Composition - Include bovine serum albumin (BSA) in the assay buffer to reduce non-specific binding.- Optimize the concentration of ions (e.g., Mg2+) in the buffer, as they can influence receptor conformation and ligand binding.
Radioligand Issues (Binding Assays) - Use a lower concentration of the radioligand, ideally at or below its Kd value.- Ensure the radiochemical purity of the ligand is high.

Experimental Protocols

1. Radioligand Binding Assay

This protocol is a general guideline for a competitive binding assay to determine the affinity of this compound for the A3 adenosine receptor.

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification Membrane_Prep Prepare cell membranes expressing A3 receptors Incubate Incubate membranes, radioligand, and competitor at room temperature Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand solution (e.g., [125I]AB-MECA) Radioligand_Prep->Incubate Competitor_Prep Prepare serial dilutions of This compound Competitor_Prep->Incubate Filter Rapidly filter through glass fiber filters Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Scintillation Add scintillation cocktail and count radioactivity Wash->Scintillation

Radioligand Binding Assay Workflow.
  • Materials:

    • Cell membranes from a cell line stably expressing the human A3 adenosine receptor (e.g., CHO or HEK293 cells).

    • Radioligand: A high-affinity A3 receptor antagonist or agonist (e.g., [125I]AB-MECA).

    • This compound.

    • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Glass fiber filters.

    • Scintillation cocktail.

  • Procedure:

    • In a 96-well plate, combine the binding buffer, a fixed concentration of the radioligand, and varying concentrations of this compound.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

    • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibitory constant (Ki).

2. cAMP Accumulation Assay

This protocol measures the ability of this compound to inhibit adenylyl cyclase activity.

cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_lysis_detection Lysis and Detection Seed_Cells Seed A3 receptor-expressing cells in a 96-well plate Pre_Incubate Pre-incubate cells with a phosphodiesterase inhibitor Seed_Cells->Pre_Incubate Add_Agonist Add varying concentrations of This compound Pre_Incubate->Add_Agonist Stimulate_AC Stimulate adenylyl cyclase with Forskolin (B1673556) Add_Agonist->Stimulate_AC Lyse_Cells Lyse cells to release intracellular cAMP Stimulate_AC->Lyse_Cells Detect_cAMP Measure cAMP levels using a commercial assay kit (e.g., HTRF, ELISA) Lyse_Cells->Detect_cAMP

cAMP Accumulation Assay Workflow.
  • Materials:

    • A3 receptor-expressing cells.

    • Cell culture medium.

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Forskolin to stimulate adenylyl cyclase.

    • This compound.

    • A commercial cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Procedure:

    • Seed the A3 receptor-expressing cells in a 96-well plate and culture overnight.

    • Pre-treat the cells with a PDE inhibitor for 15-30 minutes.

    • Add varying concentrations of this compound and incubate for 15-30 minutes.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP levels using the chosen detection method.

    • Generate a dose-response curve to determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation by this compound.

References

Long-term storage conditions for N6-Benzyl-5'-ethylcarboxamido Adenosine.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N6-Benzyl-5'-ethylcarboxamido Adenosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage, experimental use, and troubleshooting of this selective A3 adenosine receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a potent and selective agonist for the A3 adenosine receptor, a G protein-coupled receptor (GPCR). Its selectivity makes it a valuable tool for studying the physiological and pathological roles of the A3 receptor, which is implicated in conditions such as inflammation, cancer, and cardiac ischemia.

Q2: What are the primary signaling pathways activated by this compound?

As an A3 adenosine receptor agonist, this compound primarily signals through the Gi family of G proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, A3 receptor activation can stimulate phosphoinositide metabolism.

NECA N6-Benzyl-5'-ethylcarboxamido Adenosine A3R A3 Adenosine Receptor NECA->A3R Binds to Gi Gi Protein A3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Mediates

A3 Adenosine Receptor Signaling Pathway.

Long-Term Storage and Stability

Proper storage of this compound is critical to maintain its integrity and activity for long-term experimental use.

Solid Form:

For long-term storage, the solid (powder) form of this compound should be stored in a tightly sealed container in a desiccator.

Storage ConditionRecommended TemperatureDuration
Long-term-20°C or -80°CUp to several years
Short-term2-8°CWeeks to months

Solution Form:

It is highly recommended to prepare fresh solutions for each experiment. If storage of stock solutions is necessary, they should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.

SolventRecommended Storage TemperatureMaximum Recommended Duration
DMSO-20°C or -80°CUp to 1 month
Aqueous Buffer-80°CUse immediately; avoid long-term storage

Note on Stability: While specific, quantitative long-term stability data in various solvents is not extensively published, general guidelines for similar adenosine analogs suggest that DMSO is a suitable solvent for creating stock solutions. Aqueous solutions are more prone to hydrolysis and should be prepared fresh. Studies on other repository compounds stored in DMSO show that minimal degradation occurs over multiple freeze-thaw cycles when stored properly.[1][2]

Troubleshooting Guide

Problem 1: Inconsistent or No Biological Activity

Possible Cause Troubleshooting Steps
Compound Degradation - Prepare fresh stock solutions from solid compound.- Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.- Verify the age and storage conditions of the solid compound.
Improper Solution Preparation - Ensure the compound is fully dissolved. Sonication may be required.- Use high-purity solvents (e.g., anhydrous DMSO).
Cell Line Issues - Confirm A3 receptor expression in your cell line using qPCR or a positive control agonist.- Passage cells for a limited number of times to avoid receptor expression changes.
Assay Conditions - Optimize agonist concentration. A3 receptor agonists can exhibit a bell-shaped dose-response curve, with higher concentrations leading to receptor desensitization and a reduced response.[3]- Ensure the incubation time is sufficient to reach equilibrium.

Problem 2: High Background or Non-Specific Effects in Assays

Possible Cause Troubleshooting Steps
High Compound Concentration - Perform a dose-response curve to determine the optimal concentration range.- High micromolar concentrations of A3 agonists can sometimes lead to off-target or even cytotoxic effects.[4]
Assay Buffer Composition - Include bovine serum albumin (BSA) in the assay buffer to reduce non-specific binding.- Optimize the concentration of ions (e.g., Mg2+) in the buffer, as they can influence receptor conformation and ligand binding.
Radioligand Issues (Binding Assays) - Use a lower concentration of the radioligand, ideally at or below its Kd value.- Ensure the radiochemical purity of the ligand is high.

Experimental Protocols

1. Radioligand Binding Assay

This protocol is a general guideline for a competitive binding assay to determine the affinity of this compound for the A3 adenosine receptor.

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification Membrane_Prep Prepare cell membranes expressing A3 receptors Incubate Incubate membranes, radioligand, and competitor at room temperature Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand solution (e.g., [125I]AB-MECA) Radioligand_Prep->Incubate Competitor_Prep Prepare serial dilutions of This compound Competitor_Prep->Incubate Filter Rapidly filter through glass fiber filters Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Scintillation Add scintillation cocktail and count radioactivity Wash->Scintillation

Radioligand Binding Assay Workflow.
  • Materials:

    • Cell membranes from a cell line stably expressing the human A3 adenosine receptor (e.g., CHO or HEK293 cells).

    • Radioligand: A high-affinity A3 receptor antagonist or agonist (e.g., [125I]AB-MECA).

    • This compound.

    • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Glass fiber filters.

    • Scintillation cocktail.

  • Procedure:

    • In a 96-well plate, combine the binding buffer, a fixed concentration of the radioligand, and varying concentrations of this compound.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

    • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibitory constant (Ki).

2. cAMP Accumulation Assay

This protocol measures the ability of this compound to inhibit adenylyl cyclase activity.

cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_lysis_detection Lysis and Detection Seed_Cells Seed A3 receptor-expressing cells in a 96-well plate Pre_Incubate Pre-incubate cells with a phosphodiesterase inhibitor Seed_Cells->Pre_Incubate Add_Agonist Add varying concentrations of This compound Pre_Incubate->Add_Agonist Stimulate_AC Stimulate adenylyl cyclase with Forskolin Add_Agonist->Stimulate_AC Lyse_Cells Lyse cells to release intracellular cAMP Stimulate_AC->Lyse_Cells Detect_cAMP Measure cAMP levels using a commercial assay kit (e.g., HTRF, ELISA) Lyse_Cells->Detect_cAMP

cAMP Accumulation Assay Workflow.
  • Materials:

    • A3 receptor-expressing cells.

    • Cell culture medium.

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Forskolin to stimulate adenylyl cyclase.

    • This compound.

    • A commercial cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Procedure:

    • Seed the A3 receptor-expressing cells in a 96-well plate and culture overnight.

    • Pre-treat the cells with a PDE inhibitor for 15-30 minutes.

    • Add varying concentrations of this compound and incubate for 15-30 minutes.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP levels using the chosen detection method.

    • Generate a dose-response curve to determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation by this compound.

References

Technical Support Center: N6-Benzyl-5'-ethylcarboxamido Adenosine (BCA) In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N6-Benzyl-5'-ethylcarboxamido Adenosine (B11128) (BCA) in vivo. The primary focus is to address challenges related to its potential poor bioavailability and provide strategies to overcome them for successful experimental outcomes.

Troubleshooting Guides

Issue 1: Suboptimal or Inconsistent In Vivo Efficacy

Symptoms:

  • Reduced or no observable pharmacological effect compared to in vitro studies.

  • High variability in experimental results between subjects.

  • Need for excessively high doses to achieve a therapeutic effect.

Possible Causes & Solutions:

CauseTroubleshooting StepsExpected Outcome
Poor Aqueous Solubility 1. Formulation with Solubilizing Agents: Prepare formulations using co-solvents (e.g., DMSO, ethanol), surfactants (e.g., Tween 80, Cremophor EL), or cyclodextrins. 2. Particle Size Reduction: Employ micronization or nanomilling techniques to increase the surface area and dissolution rate.[1]Improved dissolution of BCA in physiological fluids, leading to better absorption.
Rapid Metabolism 1. Co-administration with Metabolic Inhibitors: Use inhibitors of enzymes known to metabolize adenosine analogs (e.g., adenosine deaminase inhibitors like deoxycoformycin). 2. Prodrug Approach: Synthesize a prodrug of BCA by modifying the ribose moiety (e.g., 5'-ester derivatives) to protect it from rapid metabolism.[2]Increased plasma half-life and sustained exposure of the active compound.
Low Permeability Across Biological Membranes 1. Lipid-Based Formulations: Formulate BCA in lipid-based systems like self-nanoemulsifying drug delivery systems (SNEDDS) or liposomes to enhance membrane permeability.[1] 2. Chemical Modification: Synthesize more lipophilic analogs of BCA, though this may alter receptor affinity and selectivity.[2]Enhanced absorption from the site of administration (e.g., gastrointestinal tract) into systemic circulation.
Issue 2: Off-Target Effects or Toxicity at High Doses

Symptoms:

  • Adverse events observed in animal models (e.g., sedation, cardiovascular effects).

  • Activation of other adenosine receptor subtypes (A1, A2A, A2B) leading to confounding results.

Possible Causes & Solutions:

CauseTroubleshooting StepsExpected Outcome
Lack of Receptor Selectivity at High Concentrations 1. Dose-Response Studies: Conduct thorough dose-response studies to determine the optimal therapeutic window with minimal off-target effects. 2. Use of More Selective Analogs: If off-target effects persist, consider using analogs of BCA with higher selectivity for the A3 adenosine receptor.[3][4]Minimized side effects and more reliable experimental data attributed to A3 receptor activation.
Systemic Exposure and Non-Specific Distribution 1. Targeted Delivery Systems: Utilize nanocarriers (e.g., mesoporous silica (B1680970) nanoparticles, polymeric nanoparticles) functionalized with targeting ligands for specific tissues or cells.[5] 2. Localized Administration: If feasible, administer BCA directly to the target tissue or organ to reduce systemic exposure.Increased drug concentration at the site of action and reduced systemic toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the typical route of administration for BCA in vivo?

Due to potential first-pass metabolism and poor oral absorption, intraperitoneal (i.p.) or intravenous (i.v.) injections are common administration routes in preclinical studies to ensure more direct entry into the systemic circulation. The choice of route will depend on the experimental design and the desired pharmacokinetic profile.

Q2: How can I improve the delivery of BCA to the central nervous system (CNS)?

Overcoming the blood-brain barrier (BBB) is a significant challenge. Strategies include:

  • Prodrugs: Designing a lipophilic prodrug that can cross the BBB and then be converted to the active BCA within the CNS.[2][6]

  • Nanoparticle Delivery: Encapsulating BCA in nanoparticles (e.g., polymeric nanoparticles, liposomes) that are engineered to cross the BBB, for instance, by surface functionalization with ligands that bind to receptors on brain endothelial cells.[5][7]

Q3: Are there any known prodrug strategies for adenosine receptor agonists like BCA?

Yes, a common prodrug approach involves the synthesis of 5'-ester derivatives. This modification can increase the lipophilicity of the molecule, enhancing its ability to cross cell membranes.[2] Once inside the body, endogenous esterases can cleave the ester group, releasing the active drug.[2]

Q4: What are the advantages of using a nanocarrier for BCA delivery?

Nanocarriers offer several benefits for delivering drugs with poor bioavailability:

  • Improved Solubility: They can encapsulate hydrophobic drugs like BCA in their core, facilitating administration in aqueous media.[5]

  • Protection from Degradation: The carrier protects the drug from premature metabolism in the bloodstream, increasing its half-life.[7]

  • Controlled Release: Nanoparticles can be designed for sustained or triggered release of the drug at the target site.

  • Targeted Delivery: The surface of nanocarriers can be modified with ligands (e.g., antibodies, peptides) to direct them to specific tissues or cells, enhancing efficacy and reducing off-target effects.[5]

Experimental Protocols

Protocol 1: Preparation of a Liposomal Formulation of BCA

This protocol describes a thin-film hydration method for encapsulating BCA into liposomes to improve its in vivo delivery.

Materials:

  • N6-Benzyl-5'-ethylcarboxamido Adenosine (BCA)

  • Phosphatidylcholine (PC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Dissolve BCA, phosphatidylcholine, and cholesterol in a 10:1:1 molar ratio in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask.

  • Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

  • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature.

  • Subject the resulting liposomal suspension to probe sonication for 5 minutes to reduce the size of the vesicles.

  • Extrude the liposome (B1194612) suspension 10-15 times through a 100 nm polycarbonate membrane using a mini-extruder to obtain unilamellar vesicles of a uniform size.

  • Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.

Visualizations

experimental_workflow cluster_formulation Formulation Strategy cluster_invivo In Vivo Application BCA_powder BCA Powder Mixing Dissolution BCA_powder->Mixing Lipids Lipids (PC, Cholesterol) Lipids->Mixing Solvent Organic Solvent Solvent->Mixing Evaporation Thin Film Evaporation Mixing->Evaporation Rotary Evaporator Hydration Hydration with PBS Evaporation->Hydration Sonication Sonication Hydration->Sonication Extrusion Extrusion Sonication->Extrusion Liposomal_BCA Liposomal BCA Formulation Extrusion->Liposomal_BCA Administration In Vivo Administration (e.g., i.v., i.p.) Liposomal_BCA->Administration Circulation Systemic Circulation Administration->Circulation Targeting Target Tissue Accumulation Circulation->Targeting Effect Pharmacological Effect Targeting->Effect

Caption: Workflow for liposomal formulation of BCA and subsequent in vivo application.

signaling_pathway BCA N6-Benzyl-5'- ethylcarboxamido Adenosine (BCA) A3R A3 Adenosine Receptor BCA->A3R Agonist Binding Gi Gi Protein A3R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream

Caption: Simplified signaling pathway of BCA via the A3 adenosine receptor.

logical_relationship Poor_Bioavailability Poor Bioavailability of BCA Low_Solubility Low Aqueous Solubility Poor_Bioavailability->Low_Solubility is caused by Rapid_Metabolism Rapid Metabolism Poor_Bioavailability->Rapid_Metabolism is caused by Low_Permeability Low Membrane Permeability Poor_Bioavailability->Low_Permeability is caused by Formulation Advanced Formulations (e.g., Nanoparticles, Liposomes) Low_Solubility->Formulation Prodrugs Prodrug Design Rapid_Metabolism->Prodrugs Low_Permeability->Formulation Chemical_Modification Chemical Modification Low_Permeability->Chemical_Modification Solutions Potential Solutions Formulation->Solutions Prodrugs->Solutions Chemical_Modification->Solutions

Caption: Logical relationship between BCA's bioavailability challenges and solutions.

References

Technical Support Center: N6-Benzyl-5'-ethylcarboxamido Adenosine (BCA) In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N6-Benzyl-5'-ethylcarboxamido Adenosine (BCA) in vivo. The primary focus is to address challenges related to its potential poor bioavailability and provide strategies to overcome them for successful experimental outcomes.

Troubleshooting Guides

Issue 1: Suboptimal or Inconsistent In Vivo Efficacy

Symptoms:

  • Reduced or no observable pharmacological effect compared to in vitro studies.

  • High variability in experimental results between subjects.

  • Need for excessively high doses to achieve a therapeutic effect.

Possible Causes & Solutions:

CauseTroubleshooting StepsExpected Outcome
Poor Aqueous Solubility 1. Formulation with Solubilizing Agents: Prepare formulations using co-solvents (e.g., DMSO, ethanol), surfactants (e.g., Tween 80, Cremophor EL), or cyclodextrins. 2. Particle Size Reduction: Employ micronization or nanomilling techniques to increase the surface area and dissolution rate.[1]Improved dissolution of BCA in physiological fluids, leading to better absorption.
Rapid Metabolism 1. Co-administration with Metabolic Inhibitors: Use inhibitors of enzymes known to metabolize adenosine analogs (e.g., adenosine deaminase inhibitors like deoxycoformycin). 2. Prodrug Approach: Synthesize a prodrug of BCA by modifying the ribose moiety (e.g., 5'-ester derivatives) to protect it from rapid metabolism.[2]Increased plasma half-life and sustained exposure of the active compound.
Low Permeability Across Biological Membranes 1. Lipid-Based Formulations: Formulate BCA in lipid-based systems like self-nanoemulsifying drug delivery systems (SNEDDS) or liposomes to enhance membrane permeability.[1] 2. Chemical Modification: Synthesize more lipophilic analogs of BCA, though this may alter receptor affinity and selectivity.[2]Enhanced absorption from the site of administration (e.g., gastrointestinal tract) into systemic circulation.
Issue 2: Off-Target Effects or Toxicity at High Doses

Symptoms:

  • Adverse events observed in animal models (e.g., sedation, cardiovascular effects).

  • Activation of other adenosine receptor subtypes (A1, A2A, A2B) leading to confounding results.

Possible Causes & Solutions:

CauseTroubleshooting StepsExpected Outcome
Lack of Receptor Selectivity at High Concentrations 1. Dose-Response Studies: Conduct thorough dose-response studies to determine the optimal therapeutic window with minimal off-target effects. 2. Use of More Selective Analogs: If off-target effects persist, consider using analogs of BCA with higher selectivity for the A3 adenosine receptor.[3][4]Minimized side effects and more reliable experimental data attributed to A3 receptor activation.
Systemic Exposure and Non-Specific Distribution 1. Targeted Delivery Systems: Utilize nanocarriers (e.g., mesoporous silica nanoparticles, polymeric nanoparticles) functionalized with targeting ligands for specific tissues or cells.[5] 2. Localized Administration: If feasible, administer BCA directly to the target tissue or organ to reduce systemic exposure.Increased drug concentration at the site of action and reduced systemic toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the typical route of administration for BCA in vivo?

Due to potential first-pass metabolism and poor oral absorption, intraperitoneal (i.p.) or intravenous (i.v.) injections are common administration routes in preclinical studies to ensure more direct entry into the systemic circulation. The choice of route will depend on the experimental design and the desired pharmacokinetic profile.

Q2: How can I improve the delivery of BCA to the central nervous system (CNS)?

Overcoming the blood-brain barrier (BBB) is a significant challenge. Strategies include:

  • Prodrugs: Designing a lipophilic prodrug that can cross the BBB and then be converted to the active BCA within the CNS.[2][6]

  • Nanoparticle Delivery: Encapsulating BCA in nanoparticles (e.g., polymeric nanoparticles, liposomes) that are engineered to cross the BBB, for instance, by surface functionalization with ligands that bind to receptors on brain endothelial cells.[5][7]

Q3: Are there any known prodrug strategies for adenosine receptor agonists like BCA?

Yes, a common prodrug approach involves the synthesis of 5'-ester derivatives. This modification can increase the lipophilicity of the molecule, enhancing its ability to cross cell membranes.[2] Once inside the body, endogenous esterases can cleave the ester group, releasing the active drug.[2]

Q4: What are the advantages of using a nanocarrier for BCA delivery?

Nanocarriers offer several benefits for delivering drugs with poor bioavailability:

  • Improved Solubility: They can encapsulate hydrophobic drugs like BCA in their core, facilitating administration in aqueous media.[5]

  • Protection from Degradation: The carrier protects the drug from premature metabolism in the bloodstream, increasing its half-life.[7]

  • Controlled Release: Nanoparticles can be designed for sustained or triggered release of the drug at the target site.

  • Targeted Delivery: The surface of nanocarriers can be modified with ligands (e.g., antibodies, peptides) to direct them to specific tissues or cells, enhancing efficacy and reducing off-target effects.[5]

Experimental Protocols

Protocol 1: Preparation of a Liposomal Formulation of BCA

This protocol describes a thin-film hydration method for encapsulating BCA into liposomes to improve its in vivo delivery.

Materials:

  • This compound (BCA)

  • Phosphatidylcholine (PC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Dissolve BCA, phosphatidylcholine, and cholesterol in a 10:1:1 molar ratio in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask.

  • Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

  • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature.

  • Subject the resulting liposomal suspension to probe sonication for 5 minutes to reduce the size of the vesicles.

  • Extrude the liposome suspension 10-15 times through a 100 nm polycarbonate membrane using a mini-extruder to obtain unilamellar vesicles of a uniform size.

  • Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.

Visualizations

experimental_workflow cluster_formulation Formulation Strategy cluster_invivo In Vivo Application BCA_powder BCA Powder Mixing Dissolution BCA_powder->Mixing Lipids Lipids (PC, Cholesterol) Lipids->Mixing Solvent Organic Solvent Solvent->Mixing Evaporation Thin Film Evaporation Mixing->Evaporation Rotary Evaporator Hydration Hydration with PBS Evaporation->Hydration Sonication Sonication Hydration->Sonication Extrusion Extrusion Sonication->Extrusion Liposomal_BCA Liposomal BCA Formulation Extrusion->Liposomal_BCA Administration In Vivo Administration (e.g., i.v., i.p.) Liposomal_BCA->Administration Circulation Systemic Circulation Administration->Circulation Targeting Target Tissue Accumulation Circulation->Targeting Effect Pharmacological Effect Targeting->Effect

Caption: Workflow for liposomal formulation of BCA and subsequent in vivo application.

signaling_pathway BCA N6-Benzyl-5'- ethylcarboxamido Adenosine (BCA) A3R A3 Adenosine Receptor BCA->A3R Agonist Binding Gi Gi Protein A3R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream

Caption: Simplified signaling pathway of BCA via the A3 adenosine receptor.

logical_relationship Poor_Bioavailability Poor Bioavailability of BCA Low_Solubility Low Aqueous Solubility Poor_Bioavailability->Low_Solubility is caused by Rapid_Metabolism Rapid Metabolism Poor_Bioavailability->Rapid_Metabolism is caused by Low_Permeability Low Membrane Permeability Poor_Bioavailability->Low_Permeability is caused by Formulation Advanced Formulations (e.g., Nanoparticles, Liposomes) Low_Solubility->Formulation Prodrugs Prodrug Design Rapid_Metabolism->Prodrugs Low_Permeability->Formulation Chemical_Modification Chemical Modification Low_Permeability->Chemical_Modification Solutions Potential Solutions Formulation->Solutions Prodrugs->Solutions Chemical_Modification->Solutions

Caption: Logical relationship between BCA's bioavailability challenges and solutions.

References

Validation & Comparative

N6-Benzyl-5'-ethylcarboxamido Adenosine versus NECA (5'-(N-ethylcarboxamido)adenosine) activity.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of adenosine (B11128) receptor agonists, understanding the nuanced differences between available compounds is paramount for experimental success. This guide provides a detailed, data-driven comparison of two prominent adenosine receptor agonists: N6-Benzyl-5'-ethylcarboxamido Adenosine and 5'-(N-ethylcarboxamido)adenosine (NECA).

Overview

This compound is recognized as a selective agonist for the A3 adenosine receptor.[1][2][3] Its development marked a significant step in the ability to probe the specific functions of the A3 receptor subtype.

NECA (5'-(N-ethylcarboxamido)adenosine) , in contrast, is a potent and non-selective adenosine receptor agonist.[4] It exhibits high affinity for the A1, A2A, and A3 receptor subtypes, and to a lesser extent, the A2B receptor, making it a broad-spectrum tool for activating adenosine signaling pathways.[4]

Quantitative Comparison of Receptor Binding Affinity

The following tables summarize the binding affinities (Ki values) of this compound and NECA at various adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinity (Ki, nM) of this compound at Rat Adenosine Receptors

CompoundA1 ReceptorA2a ReceptorA3 ReceptorReference
This compound44078027[2]

Table 2: Binding Affinity (Ki, nM) of NECA at Human and Rat Adenosine Receptors

SpeciesA1 ReceptorA2A ReceptorA2B ReceptorA3 ReceptorReference
Human14202400 (EC50)6.2
Rat1420-6.2

Functional Activity

Both compounds act as agonists, meaning they activate the adenosine receptors upon binding. However, their differing selectivity profiles lead to distinct downstream effects.

  • This compound , due to its A3 selectivity, is primarily used to investigate A3 receptor-mediated signaling. Activation of the A3 receptor is typically coupled to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[5] A3 receptor activation can also stimulate phospholipase C (PLC).[5]

  • NECA , as a non-selective agonist, activates A1, A2A, and A3 receptors with high potency. Its functional effects are a composite of the signaling pathways activated by these receptors. A1 and A3 receptor activation by NECA leads to the inhibition of adenylyl cyclase (via Gi), while A2A receptor activation stimulates adenylyl cyclase (via Gs), resulting in an increase in cAMP.[5] This mixed signaling profile can lead to complex physiological responses. For instance, NECA is a potent inhibitor of platelet aggregation.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments used to characterize these adenosine receptor agonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from adenosine receptors by the unlabeled test compound (this compound or NECA).

Materials:

  • Cell membranes prepared from cells stably expressing the desired human or rat adenosine receptor subtype (e.g., CHO or HEK-293 cells).[6]

  • Radioligand specific for the receptor subtype:

    • A1 Receptor: [3H]CCPA (2-chloro-N6-cyclopentyladenosine)[7]

    • A2A Receptor: [3H]CGS 21680[8]

    • A3 Receptor: [125I]APNEA (N6-2-(4-Amino-3-[125I]iodophenyl)ethyladenosine)[8]

  • Unlabeled test compound (this compound or NECA) at various concentrations.

  • Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[6]

  • Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand like 2-chloroadenosine).[7]

  • Glass fiber filters.

  • Scintillation counter.[6]

Procedure:

  • Membrane Preparation: Homogenize cultured cells expressing the target receptor in ice-cold buffer. Centrifuge to pellet the cell membranes and resuspend in fresh buffer.[6]

  • Assay Setup: In a microplate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound.[7]

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 90 minutes).[7]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[6]

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the effect of an agonist on the intracellular concentration of cyclic AMP (cAMP).

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound or NECA in modulating cAMP levels.

Materials:

  • Intact cells expressing the adenosine receptor of interest (e.g., CHO or HEK-293 cells).

  • Test compound (this compound or NECA) at various concentrations.

  • Phosphodiesterase inhibitor (e.g., Ro 20-1724) to prevent cAMP degradation.[9]

  • Forskolin (B1673556) (an adenylyl cyclase activator, used for studying Gi-coupled receptors).

  • cAMP assay kit (e.g., HTRF, ELISA, or radioimmunoassay).

Procedure for Gs-coupled Receptors (A2A, A2B):

  • Cell Seeding: Seed cells in a multi-well plate and allow them to attach overnight.

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor for a short period.

  • Agonist Stimulation: Add varying concentrations of the test compound to the cells and incubate for a specified time (e.g., 15 minutes).[9]

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Procedure for Gi-coupled Receptors (A1, A3):

  • Cell Seeding and Pre-incubation: Follow steps 1 and 2 as for Gs-coupled receptors.

  • Co-stimulation: Add varying concentrations of the test compound along with a fixed concentration of forskolin to stimulate adenylyl cyclase.

  • Incubation, Lysis, and Measurement: Follow steps 3 and 4 as for Gs-coupled receptors. The agonist will inhibit the forskolin-stimulated cAMP production.

  • Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production as a function of the agonist concentration to determine the IC50 (functionally, an EC50 for inhibition) and the maximal inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathways activated by adenosine receptors and a typical experimental workflow for compound characterization.

Adenosine_Signaling_Pathways cluster_A1_A3 A1/A3 Receptor Signaling cluster_A2A_A2B A2A/A2B Receptor Signaling Agonist (N6-Benzyl or NECA) Agonist (N6-Benzyl or NECA) A1/A3 Receptor A1/A3 Receptor Agonist (N6-Benzyl or NECA)->A1/A3 Receptor Gi Gi A1/A3 Receptor->Gi Adenylyl Cyclase (Inhibited) Adenylyl Cyclase (Inhibited) Gi->Adenylyl Cyclase (Inhibited) inhibits cAMP (Decreased) cAMP (Decreased) Adenylyl Cyclase (Inhibited)->cAMP (Decreased) Agonist (NECA) Agonist (NECA) A2A/A2B Receptor A2A/A2B Receptor Agonist (NECA)->A2A/A2B Receptor Gs Gs A2A/A2B Receptor->Gs Adenylyl Cyclase (Activated) Adenylyl Cyclase (Activated) Gs->Adenylyl Cyclase (Activated) activates cAMP (Increased) cAMP (Increased) Adenylyl Cyclase (Activated)->cAMP (Increased)

Caption: Adenosine Receptor Signaling Pathways.

Experimental_Workflow Compound Synthesis/Acquisition Compound Synthesis/Acquisition Radioligand Binding Assay Radioligand Binding Assay Compound Synthesis/Acquisition->Radioligand Binding Assay Determine Ki (Affinity) Determine Ki (Affinity) Radioligand Binding Assay->Determine Ki (Affinity) Functional Assay (cAMP) Functional Assay (cAMP) Determine Ki (Affinity)->Functional Assay (cAMP) Determine EC50/IC50 (Potency) & Emax (Efficacy) Determine EC50/IC50 (Potency) & Emax (Efficacy) Functional Assay (cAMP)->Determine EC50/IC50 (Potency) & Emax (Efficacy) In Vivo Studies In Vivo Studies Determine EC50/IC50 (Potency) & Emax (Efficacy)->In Vivo Studies

Caption: Compound Characterization Workflow.

Conclusion

The choice between this compound and NECA fundamentally depends on the research question. For studies focused specifically on the role of the A3 adenosine receptor, the selectivity of this compound makes it the superior tool. Conversely, when a broad activation of multiple adenosine receptor subtypes is desired, or for comparative studies across receptor subtypes, the non-selective profile of NECA is advantageous. A thorough understanding of their respective activities, supported by the quantitative data and experimental context provided in this guide, is essential for the design of rigorous and informative pharmacological investigations.

References

N6-Benzyl-5'-ethylcarboxamido Adenosine versus NECA (5'-(N-ethylcarboxamido)adenosine) activity.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of adenosine receptor agonists, understanding the nuanced differences between available compounds is paramount for experimental success. This guide provides a detailed, data-driven comparison of two prominent adenosine receptor agonists: N6-Benzyl-5'-ethylcarboxamido Adenosine and 5'-(N-ethylcarboxamido)adenosine (NECA).

Overview

This compound is recognized as a selective agonist for the A3 adenosine receptor.[1][2][3] Its development marked a significant step in the ability to probe the specific functions of the A3 receptor subtype.

NECA (5'-(N-ethylcarboxamido)adenosine) , in contrast, is a potent and non-selective adenosine receptor agonist.[4] It exhibits high affinity for the A1, A2A, and A3 receptor subtypes, and to a lesser extent, the A2B receptor, making it a broad-spectrum tool for activating adenosine signaling pathways.[4]

Quantitative Comparison of Receptor Binding Affinity

The following tables summarize the binding affinities (Ki values) of this compound and NECA at various adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinity (Ki, nM) of this compound at Rat Adenosine Receptors

CompoundA1 ReceptorA2a ReceptorA3 ReceptorReference
This compound44078027[2]

Table 2: Binding Affinity (Ki, nM) of NECA at Human and Rat Adenosine Receptors

SpeciesA1 ReceptorA2A ReceptorA2B ReceptorA3 ReceptorReference
Human14202400 (EC50)6.2
Rat1420-6.2

Functional Activity

Both compounds act as agonists, meaning they activate the adenosine receptors upon binding. However, their differing selectivity profiles lead to distinct downstream effects.

  • This compound , due to its A3 selectivity, is primarily used to investigate A3 receptor-mediated signaling. Activation of the A3 receptor is typically coupled to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[5] A3 receptor activation can also stimulate phospholipase C (PLC).[5]

  • NECA , as a non-selective agonist, activates A1, A2A, and A3 receptors with high potency. Its functional effects are a composite of the signaling pathways activated by these receptors. A1 and A3 receptor activation by NECA leads to the inhibition of adenylyl cyclase (via Gi), while A2A receptor activation stimulates adenylyl cyclase (via Gs), resulting in an increase in cAMP.[5] This mixed signaling profile can lead to complex physiological responses. For instance, NECA is a potent inhibitor of platelet aggregation.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments used to characterize these adenosine receptor agonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from adenosine receptors by the unlabeled test compound (this compound or NECA).

Materials:

  • Cell membranes prepared from cells stably expressing the desired human or rat adenosine receptor subtype (e.g., CHO or HEK-293 cells).[6]

  • Radioligand specific for the receptor subtype:

    • A1 Receptor: [3H]CCPA (2-chloro-N6-cyclopentyladenosine)[7]

    • A2A Receptor: [3H]CGS 21680[8]

    • A3 Receptor: [125I]APNEA (N6-2-(4-Amino-3-[125I]iodophenyl)ethyladenosine)[8]

  • Unlabeled test compound (this compound or NECA) at various concentrations.

  • Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[6]

  • Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand like 2-chloroadenosine).[7]

  • Glass fiber filters.

  • Scintillation counter.[6]

Procedure:

  • Membrane Preparation: Homogenize cultured cells expressing the target receptor in ice-cold buffer. Centrifuge to pellet the cell membranes and resuspend in fresh buffer.[6]

  • Assay Setup: In a microplate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound.[7]

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 90 minutes).[7]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[6]

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the effect of an agonist on the intracellular concentration of cyclic AMP (cAMP).

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound or NECA in modulating cAMP levels.

Materials:

  • Intact cells expressing the adenosine receptor of interest (e.g., CHO or HEK-293 cells).

  • Test compound (this compound or NECA) at various concentrations.

  • Phosphodiesterase inhibitor (e.g., Ro 20-1724) to prevent cAMP degradation.[9]

  • Forskolin (an adenylyl cyclase activator, used for studying Gi-coupled receptors).

  • cAMP assay kit (e.g., HTRF, ELISA, or radioimmunoassay).

Procedure for Gs-coupled Receptors (A2A, A2B):

  • Cell Seeding: Seed cells in a multi-well plate and allow them to attach overnight.

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor for a short period.

  • Agonist Stimulation: Add varying concentrations of the test compound to the cells and incubate for a specified time (e.g., 15 minutes).[9]

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Procedure for Gi-coupled Receptors (A1, A3):

  • Cell Seeding and Pre-incubation: Follow steps 1 and 2 as for Gs-coupled receptors.

  • Co-stimulation: Add varying concentrations of the test compound along with a fixed concentration of forskolin to stimulate adenylyl cyclase.

  • Incubation, Lysis, and Measurement: Follow steps 3 and 4 as for Gs-coupled receptors. The agonist will inhibit the forskolin-stimulated cAMP production.

  • Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production as a function of the agonist concentration to determine the IC50 (functionally, an EC50 for inhibition) and the maximal inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathways activated by adenosine receptors and a typical experimental workflow for compound characterization.

Adenosine_Signaling_Pathways cluster_A1_A3 A1/A3 Receptor Signaling cluster_A2A_A2B A2A/A2B Receptor Signaling Agonist (N6-Benzyl or NECA) Agonist (N6-Benzyl or NECA) A1/A3 Receptor A1/A3 Receptor Agonist (N6-Benzyl or NECA)->A1/A3 Receptor Gi Gi A1/A3 Receptor->Gi Adenylyl Cyclase (Inhibited) Adenylyl Cyclase (Inhibited) Gi->Adenylyl Cyclase (Inhibited) inhibits cAMP (Decreased) cAMP (Decreased) Adenylyl Cyclase (Inhibited)->cAMP (Decreased) Agonist (NECA) Agonist (NECA) A2A/A2B Receptor A2A/A2B Receptor Agonist (NECA)->A2A/A2B Receptor Gs Gs A2A/A2B Receptor->Gs Adenylyl Cyclase (Activated) Adenylyl Cyclase (Activated) Gs->Adenylyl Cyclase (Activated) activates cAMP (Increased) cAMP (Increased) Adenylyl Cyclase (Activated)->cAMP (Increased)

Caption: Adenosine Receptor Signaling Pathways.

Experimental_Workflow Compound Synthesis/Acquisition Compound Synthesis/Acquisition Radioligand Binding Assay Radioligand Binding Assay Compound Synthesis/Acquisition->Radioligand Binding Assay Determine Ki (Affinity) Determine Ki (Affinity) Radioligand Binding Assay->Determine Ki (Affinity) Functional Assay (cAMP) Functional Assay (cAMP) Determine Ki (Affinity)->Functional Assay (cAMP) Determine EC50/IC50 (Potency) & Emax (Efficacy) Determine EC50/IC50 (Potency) & Emax (Efficacy) Functional Assay (cAMP)->Determine EC50/IC50 (Potency) & Emax (Efficacy) In Vivo Studies In Vivo Studies Determine EC50/IC50 (Potency) & Emax (Efficacy)->In Vivo Studies

Caption: Compound Characterization Workflow.

Conclusion

The choice between this compound and NECA fundamentally depends on the research question. For studies focused specifically on the role of the A3 adenosine receptor, the selectivity of this compound makes it the superior tool. Conversely, when a broad activation of multiple adenosine receptor subtypes is desired, or for comparative studies across receptor subtypes, the non-selective profile of NECA is advantageous. A thorough understanding of their respective activities, supported by the quantitative data and experimental context provided in this guide, is essential for the design of rigorous and informative pharmacological investigations.

References

Reproducibility of Experiments Using N6-Benzyl-5'-ethylcarboxamido Adenosine (NECA): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of NECA's Performance and Supporting Experimental Data

N6-Benzyl-5'-ethylcarboxamido Adenosine (B11128) (NECA) is a potent synthetic agonist of adenosine receptors, a class of G protein-coupled receptors (GPCRs) that play crucial roles in a myriad of physiological processes. This guide provides a comparative analysis of NECA's performance against other common adenosine receptor agonists, offering quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways to enhance the reproducibility of experiments in this field.

Comparative Performance Analysis

The affinity and functional potency of an adenosine receptor agonist are critical determinants of its experimental utility. The following tables summarize the binding affinities (Kᵢ) and functional potencies (EC₅₀) of NECA in comparison to other widely used agonists across the four human adenosine receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.

Table 1: Comparative Binding Affinities (Kᵢ, nM) of Adenosine Receptor Agonists
CompoundA₁ Receptor (human)A₂ₐ Receptor (human)A₂ₑ Receptor (human)A₃ Receptor (human)
NECA 1420-6.2
CPA 0.8---
CGS 21680 29027[1]-67
IB-MECA 54[2]56[2]-1.1[2]
2-Cl-IB-MECA ---0.33[3]
Table 2: Comparative Functional Potencies (EC₅₀, nM) of Adenosine Receptor Agonists
CompoundA₁ ReceptorA₂ₐ ReceptorA₂ₑ Receptor (human)A₃ Receptor
NECA -1.48-1802400-
CGS 21680 -1.48-180--
CCPA 333500--

Key Signaling Pathways

Adenosine receptors mediate their effects through distinct G protein signaling cascades. The A₁ and A₃ receptors typically couple to Gᵢ/₀ proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, the A₂ₐ and A₂ₑ receptors couple to Gₛ proteins, stimulating adenylyl cyclase and increasing cAMP levels. These initial signals can then propagate through various downstream effector pathways, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.

Adenosine_Signaling cluster_A1_A3 A1 & A3 Receptor Signaling cluster_A2A_A2B A2A & A2B Receptor Signaling A1_A3 A1 / A3 Receptor Gi Gi/o A1_A3->Gi Agonist (e.g., NECA, CPA, IB-MECA) AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibits PLC PLC Gi->PLC Activates MAPK_A1_A3 MAPK/ERK Pathway Gi->MAPK_A1_A3 Modulates cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release A2A_A2B A2A / A2B Receptor Gs Gs A2A_A2B->Gs Agonist (e.g., NECA, CGS 21680) AC_stimulate Adenylyl Cyclase Gs->AC_stimulate Stimulates MAPK_A2A_A2B MAPK/ERK Pathway Gs->MAPK_A2A_A2B Modulates cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase PKA PKA cAMP_increase->PKA

Canonical signaling pathways of adenosine receptors.

Experimental Protocols

To ensure the reproducibility of findings, detailed and standardized experimental protocols are essential. Below are methodologies for two key assays used to characterize adenosine receptor agonists.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Membrane Preparation:

  • Culture cells stably expressing the human adenosine receptor subtype of interest (e.g., CHO or HEK293 cells) to ~80-90% confluency.

  • Harvest cells by scraping and centrifuge at 500 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold homogenization buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4, supplemented with protease inhibitors).

  • Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and determine the protein concentration using a standard method (e.g., BCA assay).

  • Aliquot and store the membrane preparation at -80°C until use.

2. Binding Reaction:

  • In a 96-well plate, combine the following in a final volume of 200 µL:

    • 50 µL of assay buffer or unlabeled test compound at various concentrations.

    • 50 µL of a fixed concentration of a suitable radioligand (e.g., [³H]-CGS21680 for A₂ₐ, [³H]-DPCPX for A₁, or [¹²⁵I]-AB-MECA for A₃). The concentration of the radioligand should be close to its Kₔ value.

    • 100 µL of the membrane preparation (typically 10-50 µg of protein).

  • To determine non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled agonist or antagonist (e.g., 10 µM NECA).

  • Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.

3. Filtration and Detection:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine.

  • Wash the filters rapidly three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filters and place them in scintillation vials with an appropriate scintillation cocktail.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.

  • Plot the specific binding as a percentage of the control (no test compound) against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Radioligand_Binding_Workflow start Start membrane_prep Membrane Preparation (Cells expressing receptor) start->membrane_prep binding_reaction Binding Reaction (Membranes + Radioligand + Test Compound) membrane_prep->binding_reaction incubation Incubation (25°C, 60-90 min) binding_reaction->incubation filtration Rapid Filtration (Separate bound from free radioligand) incubation->filtration washing Filter Washing (Remove unbound radioligand) filtration->washing scintillation_counting Scintillation Counting (Measure radioactivity) washing->scintillation_counting data_analysis Data Analysis (Calculate IC50 and Ki) scintillation_counting->data_analysis end End data_analysis->end

Experimental workflow for a competitive radioligand binding assay.
cAMP Accumulation Assay (HTRF)

This assay measures the intracellular accumulation of cAMP, a second messenger whose production is modulated by Gₛ- and Gᵢ-coupled receptors. Homogeneous Time Resolved Fluorescence (HTRF) is a common detection method.

1. Cell Preparation:

  • Seed cells expressing the adenosine receptor of interest into a 384-well white microplate at an appropriate density and allow them to adhere overnight.

2. Compound Addition and Cell Lysis:

  • Prepare serial dilutions of the test agonist.

  • For Gᵢ-coupled receptors (A₁ and A₃), pre-treat the cells with forskolin (B1673556) (an adenylyl cyclase activator) to induce a basal level of cAMP production.

  • Add the test agonist at various concentrations to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature to stimulate or inhibit cAMP production.

  • Lyse the cells by adding a lysis buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

3. HTRF Detection:

  • Add the HTRF detection reagents to the lysate. These typically consist of a cAMP-d2 (acceptor) and an anti-cAMP-cryptate (donor).

  • In this competitive immunoassay, endogenous cAMP produced by the cells competes with the labeled cAMP-d2 for binding to the anti-cAMP-cryptate antibody.

  • Incubate the plate for 60 minutes at room temperature, protected from light.

4. Measurement:

  • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

5. Data Analysis:

  • Calculate the HTRF ratio (e.g., Emission at 665 nm / Emission at 620 nm) * 10,000.

  • A decrease in the HTRF ratio indicates an increase in intracellular cAMP (for Gₛ-coupled receptors), while an increase in the ratio (in the presence of forskolin) indicates a decrease in cAMP (for Gᵢ-coupled receptors).

  • Plot the HTRF ratio against the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for Gₛ-coupled receptors) or IC₅₀ (for Gᵢ-coupled receptors) value.

cAMP_Assay_Workflow start Start cell_seeding Cell Seeding (384-well plate) start->cell_seeding agonist_addition Agonist Addition (Dose-response) cell_seeding->agonist_addition incubation_stim Stimulation Incubation (e.g., 30 min) agonist_addition->incubation_stim cell_lysis Cell Lysis (with PDE inhibitor) incubation_stim->cell_lysis htrf_reagents Addition of HTRF Reagents (cAMP-d2 & anti-cAMP-cryptate) cell_lysis->htrf_reagents incubation_detect Detection Incubation (60 min, dark) htrf_reagents->incubation_detect plate_reading HTRF Plate Reading (665nm / 620nm) incubation_detect->plate_reading data_analysis Data Analysis (Calculate EC50/IC50) plate_reading->data_analysis end End data_analysis->end

Experimental workflow for a cAMP accumulation assay using HTRF.

References

Reproducibility of Experiments Using N6-Benzyl-5'-ethylcarboxamido Adenosine (NECA): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of NECA's Performance and Supporting Experimental Data

N6-Benzyl-5'-ethylcarboxamido Adenosine (NECA) is a potent synthetic agonist of adenosine receptors, a class of G protein-coupled receptors (GPCRs) that play crucial roles in a myriad of physiological processes. This guide provides a comparative analysis of NECA's performance against other common adenosine receptor agonists, offering quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways to enhance the reproducibility of experiments in this field.

Comparative Performance Analysis

The affinity and functional potency of an adenosine receptor agonist are critical determinants of its experimental utility. The following tables summarize the binding affinities (Kᵢ) and functional potencies (EC₅₀) of NECA in comparison to other widely used agonists across the four human adenosine receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.

Table 1: Comparative Binding Affinities (Kᵢ, nM) of Adenosine Receptor Agonists
CompoundA₁ Receptor (human)A₂ₐ Receptor (human)A₂ₑ Receptor (human)A₃ Receptor (human)
NECA 1420-6.2
CPA 0.8---
CGS 21680 29027[1]-67
IB-MECA 54[2]56[2]-1.1[2]
2-Cl-IB-MECA ---0.33[3]
Table 2: Comparative Functional Potencies (EC₅₀, nM) of Adenosine Receptor Agonists
CompoundA₁ ReceptorA₂ₐ ReceptorA₂ₑ Receptor (human)A₃ Receptor
NECA -1.48-1802400-
CGS 21680 -1.48-180--
CCPA 333500--

Key Signaling Pathways

Adenosine receptors mediate their effects through distinct G protein signaling cascades. The A₁ and A₃ receptors typically couple to Gᵢ/₀ proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, the A₂ₐ and A₂ₑ receptors couple to Gₛ proteins, stimulating adenylyl cyclase and increasing cAMP levels. These initial signals can then propagate through various downstream effector pathways, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.

Adenosine_Signaling cluster_A1_A3 A1 & A3 Receptor Signaling cluster_A2A_A2B A2A & A2B Receptor Signaling A1_A3 A1 / A3 Receptor Gi Gi/o A1_A3->Gi Agonist (e.g., NECA, CPA, IB-MECA) AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibits PLC PLC Gi->PLC Activates MAPK_A1_A3 MAPK/ERK Pathway Gi->MAPK_A1_A3 Modulates cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release A2A_A2B A2A / A2B Receptor Gs Gs A2A_A2B->Gs Agonist (e.g., NECA, CGS 21680) AC_stimulate Adenylyl Cyclase Gs->AC_stimulate Stimulates MAPK_A2A_A2B MAPK/ERK Pathway Gs->MAPK_A2A_A2B Modulates cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase PKA PKA cAMP_increase->PKA

Canonical signaling pathways of adenosine receptors.

Experimental Protocols

To ensure the reproducibility of findings, detailed and standardized experimental protocols are essential. Below are methodologies for two key assays used to characterize adenosine receptor agonists.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Membrane Preparation:

  • Culture cells stably expressing the human adenosine receptor subtype of interest (e.g., CHO or HEK293 cells) to ~80-90% confluency.

  • Harvest cells by scraping and centrifuge at 500 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold homogenization buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4, supplemented with protease inhibitors).

  • Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and determine the protein concentration using a standard method (e.g., BCA assay).

  • Aliquot and store the membrane preparation at -80°C until use.

2. Binding Reaction:

  • In a 96-well plate, combine the following in a final volume of 200 µL:

    • 50 µL of assay buffer or unlabeled test compound at various concentrations.

    • 50 µL of a fixed concentration of a suitable radioligand (e.g., [³H]-CGS21680 for A₂ₐ, [³H]-DPCPX for A₁, or [¹²⁵I]-AB-MECA for A₃). The concentration of the radioligand should be close to its Kₔ value.

    • 100 µL of the membrane preparation (typically 10-50 µg of protein).

  • To determine non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled agonist or antagonist (e.g., 10 µM NECA).

  • Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.

3. Filtration and Detection:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine.

  • Wash the filters rapidly three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filters and place them in scintillation vials with an appropriate scintillation cocktail.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.

  • Plot the specific binding as a percentage of the control (no test compound) against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Radioligand_Binding_Workflow start Start membrane_prep Membrane Preparation (Cells expressing receptor) start->membrane_prep binding_reaction Binding Reaction (Membranes + Radioligand + Test Compound) membrane_prep->binding_reaction incubation Incubation (25°C, 60-90 min) binding_reaction->incubation filtration Rapid Filtration (Separate bound from free radioligand) incubation->filtration washing Filter Washing (Remove unbound radioligand) filtration->washing scintillation_counting Scintillation Counting (Measure radioactivity) washing->scintillation_counting data_analysis Data Analysis (Calculate IC50 and Ki) scintillation_counting->data_analysis end End data_analysis->end

Experimental workflow for a competitive radioligand binding assay.
cAMP Accumulation Assay (HTRF)

This assay measures the intracellular accumulation of cAMP, a second messenger whose production is modulated by Gₛ- and Gᵢ-coupled receptors. Homogeneous Time Resolved Fluorescence (HTRF) is a common detection method.

1. Cell Preparation:

  • Seed cells expressing the adenosine receptor of interest into a 384-well white microplate at an appropriate density and allow them to adhere overnight.

2. Compound Addition and Cell Lysis:

  • Prepare serial dilutions of the test agonist.

  • For Gᵢ-coupled receptors (A₁ and A₃), pre-treat the cells with forskolin (an adenylyl cyclase activator) to induce a basal level of cAMP production.

  • Add the test agonist at various concentrations to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature to stimulate or inhibit cAMP production.

  • Lyse the cells by adding a lysis buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

3. HTRF Detection:

  • Add the HTRF detection reagents to the lysate. These typically consist of a cAMP-d2 (acceptor) and an anti-cAMP-cryptate (donor).

  • In this competitive immunoassay, endogenous cAMP produced by the cells competes with the labeled cAMP-d2 for binding to the anti-cAMP-cryptate antibody.

  • Incubate the plate for 60 minutes at room temperature, protected from light.

4. Measurement:

  • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

5. Data Analysis:

  • Calculate the HTRF ratio (e.g., Emission at 665 nm / Emission at 620 nm) * 10,000.

  • A decrease in the HTRF ratio indicates an increase in intracellular cAMP (for Gₛ-coupled receptors), while an increase in the ratio (in the presence of forskolin) indicates a decrease in cAMP (for Gᵢ-coupled receptors).

  • Plot the HTRF ratio against the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for Gₛ-coupled receptors) or IC₅₀ (for Gᵢ-coupled receptors) value.

cAMP_Assay_Workflow start Start cell_seeding Cell Seeding (384-well plate) start->cell_seeding agonist_addition Agonist Addition (Dose-response) cell_seeding->agonist_addition incubation_stim Stimulation Incubation (e.g., 30 min) agonist_addition->incubation_stim cell_lysis Cell Lysis (with PDE inhibitor) incubation_stim->cell_lysis htrf_reagents Addition of HTRF Reagents (cAMP-d2 & anti-cAMP-cryptate) cell_lysis->htrf_reagents incubation_detect Detection Incubation (60 min, dark) htrf_reagents->incubation_detect plate_reading HTRF Plate Reading (665nm / 620nm) incubation_detect->plate_reading data_analysis Data Analysis (Calculate EC50/IC50) plate_reading->data_analysis end End data_analysis->end

Experimental workflow for a cAMP accumulation assay using HTRF.

References

N6-Benzyl-5'-ethylcarboxamido Adenosine: A Comparative Guide to its Cross-reactivity with Adenosine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of N6-Benzyl-5'-ethylcarboxamido Adenosine (B11128) (BCA) with the four subtypes of adenosine receptors: A1, A2A, A2B, and A3. The information presented herein is supported by experimental data to facilitate objective evaluation and informed decision-making in research and drug development.

Executive Summary

N6-Benzyl-5'-ethylcarboxamido Adenosine is a synthetic analog of adenosine that exhibits a notable selectivity profile across the adenosine receptor family. Experimental data demonstrates that BCA is a potent and full agonist at the human A3 adenosine receptor, while displaying significantly lower affinity for the A1 and A2A receptors. At the human A2B receptor, BCA acts as a partial agonist with micromolar potency. This selectivity makes BCA a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the A3 adenosine receptor.

Data Presentation: Comparative Binding Affinity and Functional Potency

The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound at human A1, A2A, A2B, and A3 adenosine receptors.

Receptor SubtypeBinding Affinity (Ki) (nM)Functional Potency (EC50/IC50) (nM)Agonist Activity
Human A1 115IC50 > 1000Weak Partial Agonist / Antagonist
Human A2A 190EC50 > 1000Very Weak Partial Agonist
Human A2B Not Determined1100Partial Agonist
Human A3 1.4EC50 = 25Full Agonist

Signaling Pathways

The four adenosine receptor subtypes are G protein-coupled receptors (GPCRs) that modulate adenylyl cyclase activity. A1 and A3 receptors typically couple to Gi/o proteins to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Conversely, A2A and A2B receptors couple to Gs proteins to stimulate adenylyl cyclase, resulting in an increase in intracellular cAMP.

cluster_A1_A3 A1 & A3 Receptor Signaling cluster_A2A_A2B A2A & A2B Receptor Signaling A1_A3 A1 / A3 Receptor Gi Gi/o Protein A1_A3->Gi Agonist AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibition cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2A_A2B A2A / A2B Receptor Gs Gs Protein A2A_A2B->Gs Agonist AC_stimulate Adenylyl Cyclase Gs->AC_stimulate Stimulation cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase start Start: Prepare Membranes incubation Incubate Membranes with Radioligand & Competitor (BCA) start->incubation filtration Separate Bound from Free Radioligand via Filtration incubation->filtration scintillation Quantify Radioactivity using Scintillation Counting filtration->scintillation analysis Data Analysis: Calculate Ki values scintillation->analysis end End analysis->end start Start: Culture Cells Expressing Receptor treatment Treat Cells with Forskolin (for A1/A3) and BCA start->treatment incubation Incubate to Allow cAMP Modulation treatment->incubation lysis Lyse Cells and Measure cAMP Levels incubation->lysis analysis Data Analysis: Determine EC50/IC50 lysis->analysis end End analysis->end

N6-Benzyl-5'-ethylcarboxamido Adenosine: A Comparative Guide to its Cross-reactivity with Adenosine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of N6-Benzyl-5'-ethylcarboxamido Adenosine (BCA) with the four subtypes of adenosine receptors: A1, A2A, A2B, and A3. The information presented herein is supported by experimental data to facilitate objective evaluation and informed decision-making in research and drug development.

Executive Summary

This compound is a synthetic analog of adenosine that exhibits a notable selectivity profile across the adenosine receptor family. Experimental data demonstrates that BCA is a potent and full agonist at the human A3 adenosine receptor, while displaying significantly lower affinity for the A1 and A2A receptors. At the human A2B receptor, BCA acts as a partial agonist with micromolar potency. This selectivity makes BCA a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the A3 adenosine receptor.

Data Presentation: Comparative Binding Affinity and Functional Potency

The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound at human A1, A2A, A2B, and A3 adenosine receptors.

Receptor SubtypeBinding Affinity (Ki) (nM)Functional Potency (EC50/IC50) (nM)Agonist Activity
Human A1 115IC50 > 1000Weak Partial Agonist / Antagonist
Human A2A 190EC50 > 1000Very Weak Partial Agonist
Human A2B Not Determined1100Partial Agonist
Human A3 1.4EC50 = 25Full Agonist

Signaling Pathways

The four adenosine receptor subtypes are G protein-coupled receptors (GPCRs) that modulate adenylyl cyclase activity. A1 and A3 receptors typically couple to Gi/o proteins to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Conversely, A2A and A2B receptors couple to Gs proteins to stimulate adenylyl cyclase, resulting in an increase in intracellular cAMP.

cluster_A1_A3 A1 & A3 Receptor Signaling cluster_A2A_A2B A2A & A2B Receptor Signaling A1_A3 A1 / A3 Receptor Gi Gi/o Protein A1_A3->Gi Agonist AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibition cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2A_A2B A2A / A2B Receptor Gs Gs Protein A2A_A2B->Gs Agonist AC_stimulate Adenylyl Cyclase Gs->AC_stimulate Stimulation cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase start Start: Prepare Membranes incubation Incubate Membranes with Radioligand & Competitor (BCA) start->incubation filtration Separate Bound from Free Radioligand via Filtration incubation->filtration scintillation Quantify Radioactivity using Scintillation Counting filtration->scintillation analysis Data Analysis: Calculate Ki values scintillation->analysis end End analysis->end start Start: Culture Cells Expressing Receptor treatment Treat Cells with Forskolin (for A1/A3) and BCA start->treatment incubation Incubate to Allow cAMP Modulation treatment->incubation lysis Lyse Cells and Measure cAMP Levels incubation->lysis analysis Data Analysis: Determine EC50/IC50 lysis->analysis end End analysis->end

The Great Divide: A Comparative Analysis of Ribose vs. Non-Ribose Adenosine Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between ribose-containing and non-ribose adenosine (B11128) receptor agonists is critical for the design of next-generation therapeutics. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and clear visualizations of the underlying biological processes.

Adenosine, a ubiquitous purine (B94841) nucleoside, plays a crucial role in regulating a wide array of physiological processes through its interaction with four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. For decades, the development of agonists targeting these receptors has been anchored to the native adenosine scaffold, featuring a central ribose sugar moiety. However, the landscape is shifting with the emergence of non-ribose agonists, which challenge the long-held belief that the ribose component is indispensable for potent and selective receptor activation. This guide delves into a comparative analysis of these two classes of agonists, highlighting their structural, functional, and therapeutic distinctions.

At the Receptor: Binding Affinity and Potency

The fundamental difference between ribose and non-ribose agonists lies in their structural interaction with the adenosine receptors. The ribose moiety in traditional agonists forms key hydrogen bonds with specific residues in the receptor's binding pocket, contributing significantly to their affinity and efficacy.[1][2] Modifications to this ribose ring, such as substitutions at the 2', 3', or 5' positions, can dramatically alter an agonist's properties, sometimes even converting it into an antagonist.[1][2]

Non-ribose agonists, by contrast, achieve high affinity and selectivity through alternative molecular interactions.[3][4][5][6][7][8][9] These compounds often feature rigid scaffolds that orient key pharmacophoric elements in a manner that mimics the presentation of the adenine (B156593) and ribose groups in traditional agonists.[3][4][5][6][7][8][9] This novel approach has led to the development of agonists with improved pharmacokinetic profiles, such as enhanced metabolic stability and oral bioavailability.[3][6]

Quantitative Comparison of Binding Affinities (Ki) and Functional Potencies (EC50/IC50)

The following tables summarize the binding affinities (Ki) and functional potencies (EC50 or IC50) of representative ribose and non-ribose agonists for the human adenosine receptor subtypes. Lower values indicate higher affinity or potency.

Table 1: Ribose-Containing Adenosine Receptor Agonists

CompoundA1 Ki (nM)A2A Ki (nM)A3 Ki (nM)A2B Ki (nM)Functional Assay (EC50/IC50, nM)Reference
Adenosine1,1001,5002,300>10,000-[10]
NECA1420251,200A2A (cAMP): 13[10]
CGS-21680180223,300>10,000A2A (cAMP): 27[11]
CCPA0.82,7006,400>10,000A1 (cAMP inh.): 1.2[1]
IB-MECA2,3003,3001.14,200A3 (cAMP inh.): 2.1[1]

Table 2: Non-Ribose Adenosine Receptor Agonists

CompoundA1 Ki (nM)A2A Ki (nM)A3 Ki (nM)A2B Ki (nM)Functional Assay (EC50/IC50, nM)Reference
LUF5834>10,000130>10,000>10,000A2A (cAMP): 83[3][6]
LUF5833-4.8--A2A (cAMP): 1.6[6]
BAY 60-6583>10,000>10,000>10,0001.8A2B (cAMP): 5.2[12]

Signaling Pathways: A Tale of Two Mechanisms

Upon binding, both ribose and non-ribose agonists trigger intracellular signaling cascades. A1 and A3 receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[10][11][13][14] Conversely, A2A and A2B receptors typically couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP production.[10][11][13] Some receptors, like A2B and A3, can also couple to Gq proteins, activating the phospholipase C (PLC) pathway.[13][14]

Interestingly, studies with non-ribose agonists suggest potential for biased signaling, where an agonist may preferentially activate one signaling pathway over another, even when coupled to the same receptor.[12] This phenomenon opens up exciting possibilities for designing drugs with more specific cellular effects and reduced side effects.

Adenosine_Receptor_Signaling A1_A3 A1 / A3 Receptors Gi_o Gi/o A1_A3->Gi_o Gq Gq A1_A3->Gq (some A3) A2A_A2B A2A / A2B Receptors Gs Gs A2A_A2B->Gs A2A_A2B->Gq AC_inh Adenylyl Cyclase (Inhibition) Gi_o->AC_inh AC_act Adenylyl Cyclase (Activation) Gs->AC_act PLC Phospholipase C Gq->PLC cAMP_dec cAMP ↓ AC_inh->cAMP_dec cAMP_inc cAMP ↑ AC_act->cAMP_inc IP3_DAG IP3 / DAG PLC->IP3_DAG

Figure 1: Adenosine Receptor Signaling Pathways

Experimental Protocols: Unraveling Agonist Performance

The characterization of adenosine receptor agonists relies on a suite of well-established experimental protocols. Radioligand binding assays are fundamental for determining the affinity of a compound for its receptor, while functional assays, such as cAMP accumulation assays, provide insights into its efficacy as an agonist.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the receptor.

Methodology:

  • Membrane Preparation: Cells stably expressing the target adenosine receptor subtype are harvested and homogenized in an ice-cold buffer. The homogenate is centrifuged to isolate the cell membranes containing the receptors.[15]

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-CGS21680 for A2A receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.[16]

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: Competition binding curves are generated, and the Ki value, representing the binding affinity of the test compound, is calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate or inhibit the production of cAMP.

Methodology:

  • Cell Culture: Cells expressing the adenosine receptor of interest are cultured in appropriate media.

  • Treatment: The cells are pre-treated with a phosphodiesterase inhibitor (e.g., rolipram) to prevent the degradation of cAMP. Subsequently, the cells are stimulated with varying concentrations of the test agonist.[16] For A1/A3 receptors, the agonist is added in the presence of an adenylyl cyclase activator like forskolin (B1673556) to measure the inhibition of cAMP production.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is determined using a competitive binding assay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).[17]

  • Data Analysis: Dose-response curves are plotted, and the EC50 (for stimulation) or IC50 (for inhibition) value, representing the potency of the agonist, is calculated.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Accumulation Assay B_Membrane Membrane Preparation B_Incubate Incubation with Radioligand & Test Compound B_Membrane->B_Incubate B_Filter Filtration B_Incubate->B_Filter B_Detect Scintillation Counting B_Filter->B_Detect B_Analyze Ki Determination B_Detect->B_Analyze F_Cells Cell Culture F_Treat Agonist Treatment F_Cells->F_Treat F_Lysis Cell Lysis F_Treat->F_Lysis F_Detect cAMP Quantification (HTRF/ELISA) F_Lysis->F_Detect F_Analyze EC50/IC50 Determination F_Detect->F_Analyze

Figure 2: Experimental Workflow for Agonist Characterization

Conclusion: A New Chapter in Adenosine Receptor Drug Discovery

The development of non-ribose adenosine receptor agonists represents a significant advancement in the field, offering the potential for drugs with improved selectivity, potency, and pharmacokinetic properties.[3][6] While ribose-containing agonists have been invaluable tools and have led to clinically approved drugs, the exploration of non-ribose scaffolds is paving the way for novel therapeutics targeting a wide range of conditions, from neurodegenerative diseases to cancer and inflammation.[3][18] The continued comparative analysis of these two classes of agonists, utilizing robust experimental methodologies, will be crucial in guiding the rational design of future adenosine receptor-targeted therapies.

References

The Great Divide: A Comparative Analysis of Ribose vs. Non-Ribose Adenosine Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between ribose-containing and non-ribose adenosine receptor agonists is critical for the design of next-generation therapeutics. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and clear visualizations of the underlying biological processes.

Adenosine, a ubiquitous purine nucleoside, plays a crucial role in regulating a wide array of physiological processes through its interaction with four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. For decades, the development of agonists targeting these receptors has been anchored to the native adenosine scaffold, featuring a central ribose sugar moiety. However, the landscape is shifting with the emergence of non-ribose agonists, which challenge the long-held belief that the ribose component is indispensable for potent and selective receptor activation. This guide delves into a comparative analysis of these two classes of agonists, highlighting their structural, functional, and therapeutic distinctions.

At the Receptor: Binding Affinity and Potency

The fundamental difference between ribose and non-ribose agonists lies in their structural interaction with the adenosine receptors. The ribose moiety in traditional agonists forms key hydrogen bonds with specific residues in the receptor's binding pocket, contributing significantly to their affinity and efficacy.[1][2] Modifications to this ribose ring, such as substitutions at the 2', 3', or 5' positions, can dramatically alter an agonist's properties, sometimes even converting it into an antagonist.[1][2]

Non-ribose agonists, by contrast, achieve high affinity and selectivity through alternative molecular interactions.[3][4][5][6][7][8][9] These compounds often feature rigid scaffolds that orient key pharmacophoric elements in a manner that mimics the presentation of the adenine and ribose groups in traditional agonists.[3][4][5][6][7][8][9] This novel approach has led to the development of agonists with improved pharmacokinetic profiles, such as enhanced metabolic stability and oral bioavailability.[3][6]

Quantitative Comparison of Binding Affinities (Ki) and Functional Potencies (EC50/IC50)

The following tables summarize the binding affinities (Ki) and functional potencies (EC50 or IC50) of representative ribose and non-ribose agonists for the human adenosine receptor subtypes. Lower values indicate higher affinity or potency.

Table 1: Ribose-Containing Adenosine Receptor Agonists

CompoundA1 Ki (nM)A2A Ki (nM)A3 Ki (nM)A2B Ki (nM)Functional Assay (EC50/IC50, nM)Reference
Adenosine1,1001,5002,300>10,000-[10]
NECA1420251,200A2A (cAMP): 13[10]
CGS-21680180223,300>10,000A2A (cAMP): 27[11]
CCPA0.82,7006,400>10,000A1 (cAMP inh.): 1.2[1]
IB-MECA2,3003,3001.14,200A3 (cAMP inh.): 2.1[1]

Table 2: Non-Ribose Adenosine Receptor Agonists

CompoundA1 Ki (nM)A2A Ki (nM)A3 Ki (nM)A2B Ki (nM)Functional Assay (EC50/IC50, nM)Reference
LUF5834>10,000130>10,000>10,000A2A (cAMP): 83[3][6]
LUF5833-4.8--A2A (cAMP): 1.6[6]
BAY 60-6583>10,000>10,000>10,0001.8A2B (cAMP): 5.2[12]

Signaling Pathways: A Tale of Two Mechanisms

Upon binding, both ribose and non-ribose agonists trigger intracellular signaling cascades. A1 and A3 receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[10][11][13][14] Conversely, A2A and A2B receptors typically couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP production.[10][11][13] Some receptors, like A2B and A3, can also couple to Gq proteins, activating the phospholipase C (PLC) pathway.[13][14]

Interestingly, studies with non-ribose agonists suggest potential for biased signaling, where an agonist may preferentially activate one signaling pathway over another, even when coupled to the same receptor.[12] This phenomenon opens up exciting possibilities for designing drugs with more specific cellular effects and reduced side effects.

Adenosine_Receptor_Signaling A1_A3 A1 / A3 Receptors Gi_o Gi/o A1_A3->Gi_o Gq Gq A1_A3->Gq (some A3) A2A_A2B A2A / A2B Receptors Gs Gs A2A_A2B->Gs A2A_A2B->Gq AC_inh Adenylyl Cyclase (Inhibition) Gi_o->AC_inh AC_act Adenylyl Cyclase (Activation) Gs->AC_act PLC Phospholipase C Gq->PLC cAMP_dec cAMP ↓ AC_inh->cAMP_dec cAMP_inc cAMP ↑ AC_act->cAMP_inc IP3_DAG IP3 / DAG PLC->IP3_DAG

Figure 1: Adenosine Receptor Signaling Pathways

Experimental Protocols: Unraveling Agonist Performance

The characterization of adenosine receptor agonists relies on a suite of well-established experimental protocols. Radioligand binding assays are fundamental for determining the affinity of a compound for its receptor, while functional assays, such as cAMP accumulation assays, provide insights into its efficacy as an agonist.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the receptor.

Methodology:

  • Membrane Preparation: Cells stably expressing the target adenosine receptor subtype are harvested and homogenized in an ice-cold buffer. The homogenate is centrifuged to isolate the cell membranes containing the receptors.[15]

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-CGS21680 for A2A receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.[16]

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: Competition binding curves are generated, and the Ki value, representing the binding affinity of the test compound, is calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate or inhibit the production of cAMP.

Methodology:

  • Cell Culture: Cells expressing the adenosine receptor of interest are cultured in appropriate media.

  • Treatment: The cells are pre-treated with a phosphodiesterase inhibitor (e.g., rolipram) to prevent the degradation of cAMP. Subsequently, the cells are stimulated with varying concentrations of the test agonist.[16] For A1/A3 receptors, the agonist is added in the presence of an adenylyl cyclase activator like forskolin to measure the inhibition of cAMP production.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is determined using a competitive binding assay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).[17]

  • Data Analysis: Dose-response curves are plotted, and the EC50 (for stimulation) or IC50 (for inhibition) value, representing the potency of the agonist, is calculated.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Accumulation Assay B_Membrane Membrane Preparation B_Incubate Incubation with Radioligand & Test Compound B_Membrane->B_Incubate B_Filter Filtration B_Incubate->B_Filter B_Detect Scintillation Counting B_Filter->B_Detect B_Analyze Ki Determination B_Detect->B_Analyze F_Cells Cell Culture F_Treat Agonist Treatment F_Cells->F_Treat F_Lysis Cell Lysis F_Treat->F_Lysis F_Detect cAMP Quantification (HTRF/ELISA) F_Lysis->F_Detect F_Analyze EC50/IC50 Determination F_Detect->F_Analyze

Figure 2: Experimental Workflow for Agonist Characterization

Conclusion: A New Chapter in Adenosine Receptor Drug Discovery

The development of non-ribose adenosine receptor agonists represents a significant advancement in the field, offering the potential for drugs with improved selectivity, potency, and pharmacokinetic properties.[3][6] While ribose-containing agonists have been invaluable tools and have led to clinically approved drugs, the exploration of non-ribose scaffolds is paving the way for novel therapeutics targeting a wide range of conditions, from neurodegenerative diseases to cancer and inflammation.[3][18] The continued comparative analysis of these two classes of agonists, utilizing robust experimental methodologies, will be crucial in guiding the rational design of future adenosine receptor-targeted therapies.

References

A Comparative Guide to the Efficacy of N6-Benzyl-5'-ethylcarboxamido Adenosine and CGS 21680

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two widely studied adenosine (B11128) receptor agonists: N6-Benzyl-5'-ethylcarboxamido Adenosine (BCA) and CGS 21680. The information presented herein is based on available experimental data to assist researchers in selecting the appropriate compound for their studies.

Introduction

Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are integral to numerous physiological processes and represent significant targets for therapeutic intervention. These receptors are categorized into four subtypes: A1, A2A, A2B, and A3. The development of selective agonists for these subtypes is crucial for elucidating their specific roles in health and disease. This guide focuses on the comparative efficacy of BCA, primarily known as an A3-selective agonist, and CGS 21680, a well-established A2A-selective agonist.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of BCA and CGS 21680 at the four adenosine receptor subtypes. It is important to note that the data are compiled from various studies, and experimental conditions may differ.

Table 1: Binding Affinity (Ki, nM) of BCA and CGS 21680 at Adenosine Receptor Subtypes

CompoundA1 Receptor (Ki, nM)A2A Receptor (Ki, nM)A2B Receptor (Ki, nM)A3 Receptor (Ki, nM)
This compound (BCA) 105[1]>1000[2]Not Reported1[1]
CGS 21680 290[3]27[3]67[3]88,800[3]

Table 2: Functional Potency (EC50, nM) of BCA and CGS 21680

CompoundAssayReceptor TargetEC50 (nM)
This compound (BCA) cAMP InhibitionA3 ReceptorNot Explicitly Found
CGS 21680 cAMP StimulationA2A Receptor110[4]

Analysis of Efficacy

The presented data highlights the distinct selectivity profiles of BCA and CGS 21680. This compound (BCA) demonstrates high affinity and selectivity for the A3 adenosine receptor, with a reported Ki value of 1 nM.[1] Its affinity for the A1 receptor is significantly lower (Ki = 105 nM), and it shows weak affinity for the A2A receptor (Ki > 1000 nM).[1][2] This pronounced selectivity makes BCA a valuable tool for investigating the physiological and pathological roles of the A3 receptor.

In contrast, CGS 21680 is a potent and selective agonist for the A2A adenosine receptor, with a Ki of 27 nM.[3] It exhibits considerably lower affinity for A1 and A2B receptors and is virtually inactive at the A3 receptor.[3] The functional potency of CGS 21680 is demonstrated by its ability to stimulate cAMP formation in striatal slices with an EC50 of 110 nM, a characteristic action mediated by A2A receptor activation.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize BCA and CGS 21680.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from adenosine receptors by the test compound (BCA or CGS 21680).

Materials:

  • Membrane preparations from cells stably expressing the desired human or rat adenosine receptor subtype (A1, A2A, A2B, or A3).

  • Radioligand specific for the receptor subtype (e.g., [3H]-CGS 21680 for A2A receptors, [125I]-AB-MECA for A3 receptors).[5][6]

  • Test compound (BCA or CGS 21680) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[3]

  • Non-specific binding control (e.g., a high concentration of a non-labeled agonist like NECA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the membrane preparation with the radioligand and varying concentrations of the test compound in the assay buffer.

  • Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).[3]

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in adenosine receptor signaling.

Objective: To determine the functional potency (EC50) of an agonist by measuring its effect on intracellular cAMP levels.

Materials:

  • Intact cells expressing the adenosine receptor of interest (e.g., CHO or HEK293 cells).

  • Test compound (BCA or CGS 21680) at various concentrations.

  • Phosphodiesterase (PDE) inhibitor (e.g., rolipram (B1679513) or IBMX) to prevent cAMP degradation.[5]

  • Forskolin (B1673556) (for studying Gi-coupled receptors like A1 and A3).

  • cAMP assay kit (e.g., HTRF, ELISA, or RIA-based).

Procedure for A2A Receptor (Gs-coupled):

  • Seed cells in a multi-well plate and allow them to attach.

  • Pre-treat the cells with a PDE inhibitor.

  • Add varying concentrations of the agonist (e.g., CGS 21680).

  • Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration using a suitable assay kit.

  • Plot the cAMP concentration against the agonist concentration to determine the EC50 value.

Procedure for A3 Receptor (Gi-coupled):

  • Seed cells in a multi-well plate.

  • Pre-treat the cells with a PDE inhibitor.

  • Stimulate the cells with forskolin to increase basal cAMP levels.

  • Add varying concentrations of the agonist (e.g., BCA).

  • Incubate for a specified time at 37°C.

  • Lyse the cells and measure the cAMP concentration.

  • The agonist's potency is determined by its ability to inhibit the forskolin-stimulated cAMP production.

Visualizations

Signaling Pathway of the A2A Adenosine Receptor

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CGS_21680 CGS 21680 A2A_Receptor A2A Receptor CGS_21680->A2A_Receptor Binds G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP ATP ATP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Receptor Membrane Homogenate Start->Prepare_Membranes Incubation Incubate: Membranes + Radioligand + Test Compound Prepare_Membranes->Incubation Filtration Rapid Filtration (Separate Bound/Free) Incubation->Filtration Wash Wash Filters Filtration->Wash Measure Measure Radioactivity (Scintillation Counting) Wash->Measure Analyze Data Analysis (IC50 -> Ki) Measure->Analyze End End Analyze->End Receptor_Selectivity cluster_BCA This compound (BCA) cluster_CGS21680 CGS 21680 BCA_A3 A3 Receptor (High Affinity) BCA_A1 A1 Receptor (Low Affinity) BCA_A2A A2A Receptor (Very Low Affinity) CGS_A2A A2A Receptor (High Affinity) CGS_A1 A1 Receptor (Low Affinity) CGS_A2B A2B Receptor (Moderate Affinity) CGS_A3 A3 Receptor (Very Low Affinity)

References

A Comparative Guide to the Efficacy of N6-Benzyl-5'-ethylcarboxamido Adenosine and CGS 21680

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two widely studied adenosine receptor agonists: N6-Benzyl-5'-ethylcarboxamido Adenosine (BCA) and CGS 21680. The information presented herein is based on available experimental data to assist researchers in selecting the appropriate compound for their studies.

Introduction

Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are integral to numerous physiological processes and represent significant targets for therapeutic intervention. These receptors are categorized into four subtypes: A1, A2A, A2B, and A3. The development of selective agonists for these subtypes is crucial for elucidating their specific roles in health and disease. This guide focuses on the comparative efficacy of BCA, primarily known as an A3-selective agonist, and CGS 21680, a well-established A2A-selective agonist.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of BCA and CGS 21680 at the four adenosine receptor subtypes. It is important to note that the data are compiled from various studies, and experimental conditions may differ.

Table 1: Binding Affinity (Ki, nM) of BCA and CGS 21680 at Adenosine Receptor Subtypes

CompoundA1 Receptor (Ki, nM)A2A Receptor (Ki, nM)A2B Receptor (Ki, nM)A3 Receptor (Ki, nM)
This compound (BCA) 105[1]>1000[2]Not Reported1[1]
CGS 21680 290[3]27[3]67[3]88,800[3]

Table 2: Functional Potency (EC50, nM) of BCA and CGS 21680

CompoundAssayReceptor TargetEC50 (nM)
This compound (BCA) cAMP InhibitionA3 ReceptorNot Explicitly Found
CGS 21680 cAMP StimulationA2A Receptor110[4]

Analysis of Efficacy

The presented data highlights the distinct selectivity profiles of BCA and CGS 21680. This compound (BCA) demonstrates high affinity and selectivity for the A3 adenosine receptor, with a reported Ki value of 1 nM.[1] Its affinity for the A1 receptor is significantly lower (Ki = 105 nM), and it shows weak affinity for the A2A receptor (Ki > 1000 nM).[1][2] This pronounced selectivity makes BCA a valuable tool for investigating the physiological and pathological roles of the A3 receptor.

In contrast, CGS 21680 is a potent and selective agonist for the A2A adenosine receptor, with a Ki of 27 nM.[3] It exhibits considerably lower affinity for A1 and A2B receptors and is virtually inactive at the A3 receptor.[3] The functional potency of CGS 21680 is demonstrated by its ability to stimulate cAMP formation in striatal slices with an EC50 of 110 nM, a characteristic action mediated by A2A receptor activation.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize BCA and CGS 21680.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from adenosine receptors by the test compound (BCA or CGS 21680).

Materials:

  • Membrane preparations from cells stably expressing the desired human or rat adenosine receptor subtype (A1, A2A, A2B, or A3).

  • Radioligand specific for the receptor subtype (e.g., [3H]-CGS 21680 for A2A receptors, [125I]-AB-MECA for A3 receptors).[5][6]

  • Test compound (BCA or CGS 21680) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[3]

  • Non-specific binding control (e.g., a high concentration of a non-labeled agonist like NECA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the membrane preparation with the radioligand and varying concentrations of the test compound in the assay buffer.

  • Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).[3]

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in adenosine receptor signaling.

Objective: To determine the functional potency (EC50) of an agonist by measuring its effect on intracellular cAMP levels.

Materials:

  • Intact cells expressing the adenosine receptor of interest (e.g., CHO or HEK293 cells).

  • Test compound (BCA or CGS 21680) at various concentrations.

  • Phosphodiesterase (PDE) inhibitor (e.g., rolipram or IBMX) to prevent cAMP degradation.[5]

  • Forskolin (for studying Gi-coupled receptors like A1 and A3).

  • cAMP assay kit (e.g., HTRF, ELISA, or RIA-based).

Procedure for A2A Receptor (Gs-coupled):

  • Seed cells in a multi-well plate and allow them to attach.

  • Pre-treat the cells with a PDE inhibitor.

  • Add varying concentrations of the agonist (e.g., CGS 21680).

  • Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration using a suitable assay kit.

  • Plot the cAMP concentration against the agonist concentration to determine the EC50 value.

Procedure for A3 Receptor (Gi-coupled):

  • Seed cells in a multi-well plate.

  • Pre-treat the cells with a PDE inhibitor.

  • Stimulate the cells with forskolin to increase basal cAMP levels.

  • Add varying concentrations of the agonist (e.g., BCA).

  • Incubate for a specified time at 37°C.

  • Lyse the cells and measure the cAMP concentration.

  • The agonist's potency is determined by its ability to inhibit the forskolin-stimulated cAMP production.

Visualizations

Signaling Pathway of the A2A Adenosine Receptor

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CGS_21680 CGS 21680 A2A_Receptor A2A Receptor CGS_21680->A2A_Receptor Binds G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP ATP ATP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Receptor Membrane Homogenate Start->Prepare_Membranes Incubation Incubate: Membranes + Radioligand + Test Compound Prepare_Membranes->Incubation Filtration Rapid Filtration (Separate Bound/Free) Incubation->Filtration Wash Wash Filters Filtration->Wash Measure Measure Radioactivity (Scintillation Counting) Wash->Measure Analyze Data Analysis (IC50 -> Ki) Measure->Analyze End End Analyze->End Receptor_Selectivity cluster_BCA This compound (BCA) cluster_CGS21680 CGS 21680 BCA_A3 A3 Receptor (High Affinity) BCA_A1 A1 Receptor (Low Affinity) BCA_A2A A2A Receptor (Very Low Affinity) CGS_A2A A2A Receptor (High Affinity) CGS_A1 A1 Receptor (Low Affinity) CGS_A2B A2B Receptor (Moderate Affinity) CGS_A3 A3 Receptor (Very Low Affinity)

References

The Crucial Role of Negative Controls in N⁶-Benzyl-5'-ethylcarboxamido Adenosine (NECA) Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N⁶-Benzyl-5'-ethylcarboxamido Adenosine (B11128) (NECA) is a potent adenosine analogue widely utilized in research to probe the physiological and pathological roles of adenosine receptors. While often described as a non-selective agonist, NECA exhibits varying affinities for the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). This lack of absolute selectivity necessitates the rigorous use of negative controls to accurately attribute an observed physiological effect to a specific receptor subtype. This guide provides a comparative overview of the use of selective adenosine receptor antagonists as negative controls in NECA studies, supported by experimental data and detailed protocols.

The Importance of Negative Controls

The central principle behind using negative controls in NECA studies is to isolate the effect of NECA on a particular adenosine receptor subtype. By employing a selective antagonist for a specific receptor, researchers can block NECA's action at that receptor. If the observed physiological or cellular response to NECA is diminished or abolished in the presence of a specific antagonist, it strongly suggests that the response is mediated by the receptor subtype that the antagonist targets. Conversely, if the response persists, it indicates the involvement of other receptor subtypes.

A comprehensive approach involves using a panel of selective antagonists for all four adenosine receptor subtypes to systematically dissect the contribution of each receptor to the overall effect of NECA.

Comparative Efficacy of Selective Antagonists in NECA Studies

The following tables summarize quantitative data from various studies, demonstrating the efficacy of selective antagonists in blocking NECA-induced responses. These antagonists serve as essential negative controls to delineate the specific adenosine receptor subtype(s) mediating the effects of NECA.

Table 1: Inhibition of NECA-induced cAMP Accumulation by Selective Adenosine Receptor Antagonists

AntagonistTarget ReceptorCell LineNECA ConcentrationAntagonist Concentration% Inhibition of NECA ResponseReference
DPCPXA₁CHO10 µM50 nM~90%[1]
SCH 58261A₂ₐTCR-δ⁻/⁻ T cells300 nM100 nM>95%[1]
MRS 1754A₂ₑTCR-δ⁻/⁻ T cells300 nM100 nM<10%[1]
MRS 1220A₃TCR-δ⁻/⁻ T cells300 nM5 µM<5%[1]

Table 2: Antagonist Potency (IC₅₀/Kᵢ) against NECA-Mediated Effects

AntagonistTarget ReceptorAssay TypeCell/Tissue TypeNECA Effect MeasuredIC₅₀ / Kᵢ (nM)Reference
DPCPXA₁Radioligand BindingRat Brain Membranes[³H]CHA DisplacementKᵢ = 0.5
ZM 241385A₂ₐcAMP AccumulationCHO-hA₂ₐRcAMP IncreaseIC₅₀ = 0.6[2]
MRS 1754A₂ₑRadioligand BindingHEK-hA₂ₑR[³H]ZM241385 DisplacementKᵢ = 4.7
MRS 1220A₃cAMP AccumulationCHO-hA₃RForskolin-stimulated cAMP inhibitionIC₅₀ = 2.5[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used to characterize the effects of NECA and the utility of negative controls.

Radioligand Binding Assay

This assay is used to determine the affinity of NECA and selective antagonists for specific adenosine receptor subtypes.

Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the human adenosine receptor of interest (e.g., A₁, A₂ₐ, A₂ₑ, or A₃) in appropriate media.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add the following in order:

      • Assay buffer (50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)

      • Increasing concentrations of the unlabeled ligand (NECA or a selective antagonist).

      • A fixed concentration of a suitable radioligand specific for the receptor subtype being studied (e.g., [³H]DPCPX for A₁, [³H]CGS 21680 for A₂ₐ).

      • Cell membrane preparation.

    • To determine non-specific binding, a high concentration of a non-radiolabeled agonist or antagonist is added to a set of wells.

  • Incubation and Filtration:

    • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold assay buffer.

  • Detection and Analysis:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the data using non-linear regression to determine the Kᵢ or IC₅₀ values.

cAMP Functional Assay

This assay measures the ability of NECA to stimulate (via A₂ₐ and A₂ₑ receptors) or inhibit (via A₁ and A₃ receptors) the production of cyclic AMP (cAMP), a key second messenger. Selective antagonists are used to block these effects.

Protocol:

  • Cell Seeding:

    • Seed cells expressing the adenosine receptor of interest into a 96-well plate and allow them to adhere overnight.

  • Pre-incubation with Antagonist:

    • Wash the cells with serum-free media.

    • Pre-incubate the cells with various concentrations of a selective antagonist (or vehicle as a control) for a defined period (e.g., 15-30 minutes) at 37°C.

  • NECA Stimulation:

    • Add a fixed concentration of NECA to the wells. For A₁ and A₃ receptor assays, co-stimulation with forskolin (B1673556) (an adenylyl cyclase activator) is required to measure the inhibition of cAMP production.

    • Incubate for a specific time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the manufacturer's instructions of the chosen cAMP assay kit.

    • Measure the intracellular cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

  • Data Analysis:

    • Generate dose-response curves and calculate EC₅₀ (for NECA) and IC₅₀ (for antagonists) values using non-linear regression analysis.

ERK Phosphorylation Assay (Western Blot)

This assay assesses the activation of the Extracellular signal-Regulated Kinase (ERK) pathway, a downstream signaling event for many GPCRs, including adenosine receptors.

Protocol:

  • Cell Culture and Serum Starvation:

    • Culture cells in appropriate media until they reach 70-80% confluency.

    • Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.

  • Antagonist Pre-treatment and NECA Stimulation:

    • Pre-treat the cells with a selective adenosine receptor antagonist or vehicle for 30 minutes.

    • Stimulate the cells with NECA for a predetermined time (e.g., 5-15 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total ERK to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-ERK signal to the total ERK signal.

    • Compare the levels of ERK phosphorylation across different treatment groups.

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways of adenosine receptors and a typical experimental workflow for investigating NECA's effects with negative controls.

cluster_A1A3 A₁ & A₃ Receptor Signaling cluster_A2A2B A₂ₐ & A₂ₑ Receptor Signaling A1_A3 A₁ / A₃ Receptor Gi Gαi/o A1_A3->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibits PLC_A1A3 PLC Gi->PLC_A1A3 Activates cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease IP3_DAG_A1A3 ↑ IP₃ & DAG PLC_A1A3->IP3_DAG_A1A3 A2A_A2B A₂ₐ / A₂ₑ Receptor Gs Gαs A2A_A2B->Gs AC_stimulate Adenylyl Cyclase Gs->AC_stimulate Activates cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase PKA PKA cAMP_increase->PKA cluster_workflow Experimental Workflow start Start: Hypothesis on NECA's effect select_antagonists Select Panel of Selective Antagonists (A₁, A₂ₐ, A₂ₑ, A₃) start->select_antagonists cell_culture Cell Culture Expressing Adenosine Receptors select_antagonists->cell_culture treatment Treatment Groups: 1. Vehicle 2. NECA 3. Antagonist + NECA cell_culture->treatment assay Perform Functional Assay (e.g., cAMP, p-ERK) treatment->assay data_collection Data Collection assay->data_collection analysis Data Analysis: Compare NECA effect with and without antagonists data_collection->analysis conclusion Conclusion: Identify Receptor Subtype(s) Mediating NECA's Effect analysis->conclusion

References

The Crucial Role of Negative Controls in N⁶-Benzyl-5'-ethylcarboxamido Adenosine (NECA) Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N⁶-Benzyl-5'-ethylcarboxamido Adenosine (NECA) is a potent adenosine analogue widely utilized in research to probe the physiological and pathological roles of adenosine receptors. While often described as a non-selective agonist, NECA exhibits varying affinities for the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). This lack of absolute selectivity necessitates the rigorous use of negative controls to accurately attribute an observed physiological effect to a specific receptor subtype. This guide provides a comparative overview of the use of selective adenosine receptor antagonists as negative controls in NECA studies, supported by experimental data and detailed protocols.

The Importance of Negative Controls

The central principle behind using negative controls in NECA studies is to isolate the effect of NECA on a particular adenosine receptor subtype. By employing a selective antagonist for a specific receptor, researchers can block NECA's action at that receptor. If the observed physiological or cellular response to NECA is diminished or abolished in the presence of a specific antagonist, it strongly suggests that the response is mediated by the receptor subtype that the antagonist targets. Conversely, if the response persists, it indicates the involvement of other receptor subtypes.

A comprehensive approach involves using a panel of selective antagonists for all four adenosine receptor subtypes to systematically dissect the contribution of each receptor to the overall effect of NECA.

Comparative Efficacy of Selective Antagonists in NECA Studies

The following tables summarize quantitative data from various studies, demonstrating the efficacy of selective antagonists in blocking NECA-induced responses. These antagonists serve as essential negative controls to delineate the specific adenosine receptor subtype(s) mediating the effects of NECA.

Table 1: Inhibition of NECA-induced cAMP Accumulation by Selective Adenosine Receptor Antagonists

AntagonistTarget ReceptorCell LineNECA ConcentrationAntagonist Concentration% Inhibition of NECA ResponseReference
DPCPXA₁CHO10 µM50 nM~90%[1]
SCH 58261A₂ₐTCR-δ⁻/⁻ T cells300 nM100 nM>95%[1]
MRS 1754A₂ₑTCR-δ⁻/⁻ T cells300 nM100 nM<10%[1]
MRS 1220A₃TCR-δ⁻/⁻ T cells300 nM5 µM<5%[1]

Table 2: Antagonist Potency (IC₅₀/Kᵢ) against NECA-Mediated Effects

AntagonistTarget ReceptorAssay TypeCell/Tissue TypeNECA Effect MeasuredIC₅₀ / Kᵢ (nM)Reference
DPCPXA₁Radioligand BindingRat Brain Membranes[³H]CHA DisplacementKᵢ = 0.5
ZM 241385A₂ₐcAMP AccumulationCHO-hA₂ₐRcAMP IncreaseIC₅₀ = 0.6[2]
MRS 1754A₂ₑRadioligand BindingHEK-hA₂ₑR[³H]ZM241385 DisplacementKᵢ = 4.7
MRS 1220A₃cAMP AccumulationCHO-hA₃RForskolin-stimulated cAMP inhibitionIC₅₀ = 2.5[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used to characterize the effects of NECA and the utility of negative controls.

Radioligand Binding Assay

This assay is used to determine the affinity of NECA and selective antagonists for specific adenosine receptor subtypes.

Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the human adenosine receptor of interest (e.g., A₁, A₂ₐ, A₂ₑ, or A₃) in appropriate media.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add the following in order:

      • Assay buffer (50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)

      • Increasing concentrations of the unlabeled ligand (NECA or a selective antagonist).

      • A fixed concentration of a suitable radioligand specific for the receptor subtype being studied (e.g., [³H]DPCPX for A₁, [³H]CGS 21680 for A₂ₐ).

      • Cell membrane preparation.

    • To determine non-specific binding, a high concentration of a non-radiolabeled agonist or antagonist is added to a set of wells.

  • Incubation and Filtration:

    • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold assay buffer.

  • Detection and Analysis:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the data using non-linear regression to determine the Kᵢ or IC₅₀ values.

cAMP Functional Assay

This assay measures the ability of NECA to stimulate (via A₂ₐ and A₂ₑ receptors) or inhibit (via A₁ and A₃ receptors) the production of cyclic AMP (cAMP), a key second messenger. Selective antagonists are used to block these effects.

Protocol:

  • Cell Seeding:

    • Seed cells expressing the adenosine receptor of interest into a 96-well plate and allow them to adhere overnight.

  • Pre-incubation with Antagonist:

    • Wash the cells with serum-free media.

    • Pre-incubate the cells with various concentrations of a selective antagonist (or vehicle as a control) for a defined period (e.g., 15-30 minutes) at 37°C.

  • NECA Stimulation:

    • Add a fixed concentration of NECA to the wells. For A₁ and A₃ receptor assays, co-stimulation with forskolin (an adenylyl cyclase activator) is required to measure the inhibition of cAMP production.

    • Incubate for a specific time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the manufacturer's instructions of the chosen cAMP assay kit.

    • Measure the intracellular cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

  • Data Analysis:

    • Generate dose-response curves and calculate EC₅₀ (for NECA) and IC₅₀ (for antagonists) values using non-linear regression analysis.

ERK Phosphorylation Assay (Western Blot)

This assay assesses the activation of the Extracellular signal-Regulated Kinase (ERK) pathway, a downstream signaling event for many GPCRs, including adenosine receptors.

Protocol:

  • Cell Culture and Serum Starvation:

    • Culture cells in appropriate media until they reach 70-80% confluency.

    • Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.

  • Antagonist Pre-treatment and NECA Stimulation:

    • Pre-treat the cells with a selective adenosine receptor antagonist or vehicle for 30 minutes.

    • Stimulate the cells with NECA for a predetermined time (e.g., 5-15 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total ERK to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-ERK signal to the total ERK signal.

    • Compare the levels of ERK phosphorylation across different treatment groups.

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways of adenosine receptors and a typical experimental workflow for investigating NECA's effects with negative controls.

cluster_A1A3 A₁ & A₃ Receptor Signaling cluster_A2A2B A₂ₐ & A₂ₑ Receptor Signaling A1_A3 A₁ / A₃ Receptor Gi Gαi/o A1_A3->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibits PLC_A1A3 PLC Gi->PLC_A1A3 Activates cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease IP3_DAG_A1A3 ↑ IP₃ & DAG PLC_A1A3->IP3_DAG_A1A3 A2A_A2B A₂ₐ / A₂ₑ Receptor Gs Gαs A2A_A2B->Gs AC_stimulate Adenylyl Cyclase Gs->AC_stimulate Activates cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase PKA PKA cAMP_increase->PKA cluster_workflow Experimental Workflow start Start: Hypothesis on NECA's effect select_antagonists Select Panel of Selective Antagonists (A₁, A₂ₐ, A₂ₑ, A₃) start->select_antagonists cell_culture Cell Culture Expressing Adenosine Receptors select_antagonists->cell_culture treatment Treatment Groups: 1. Vehicle 2. NECA 3. Antagonist + NECA cell_culture->treatment assay Perform Functional Assay (e.g., cAMP, p-ERK) treatment->assay data_collection Data Collection assay->data_collection analysis Data Analysis: Compare NECA effect with and without antagonists data_collection->analysis conclusion Conclusion: Identify Receptor Subtype(s) Mediating NECA's Effect analysis->conclusion

References

A Comparative Guide to Structural Analogs of N6-Benzyl-5'-ethylcarboxamido Adenosine (NECA) and Their Receptor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural analogs of N6-Benzyl-5'-ethylcarboxamido Adenosine (B11128) (NECA), a potent but non-selective adenosine receptor agonist. The development of analogs with enhanced selectivity for the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃) is crucial for therapeutic applications, targeting conditions ranging from cardiovascular diseases and inflammation to neurological disorders. This document summarizes key structure-activity relationships (SAR), presents quantitative data in tabular format, details common experimental protocols, and provides visual diagrams of relevant pathways and workflows.

Adenosine is a ubiquitous nucleoside that modulates numerous physiological processes by activating four G protein-coupled receptors (GPCRs): A₁, A₂ₐ, A₂ₑ, and A₃.[1][2] While NECA is a high-affinity agonist at A₁, A₂ₐ, and A₃ receptors, its lack of selectivity limits its therapeutic utility. Consequently, extensive research has focused on modifying the NECA scaffold to develop analogs with improved subtype selectivity and potency.

Structure-Activity Relationships (SAR)

The affinity and selectivity of NECA analogs are primarily determined by substitutions at three key positions: the N⁶-position of the purine (B94841) ring, the 5'-position of the ribose sugar, and the C2-position of the purine ring.

  • N⁶-Position Modifications: The N⁶-benzyl group is a critical determinant of A₃ receptor affinity. Introducing substituents on this benzyl (B1604629) ring can fine-tune both potency and selectivity. For instance, N⁶-(3-substituted-benzyl)adenosines are considered optimal for A₃ potency and selectivity.[3] Specifically, a 3-iodobenzyl group coupled with a 5'-N-methyluronamide modification results in a compound with a Kᵢ of 1.1 nM at the A₃ receptor and 50-fold selectivity over A₁ and A₂ₐ receptors.[3] In contrast, N⁶-substituents like cyclopentyl or cyclohexyl groups generally confer high A₁ selectivity.[4]

  • 5'-Position Modifications: Modifications of the 5'-ethylcarboxamido group significantly influence A₃ selectivity. The order of preference for A₃ selectivity is N-methyl > N-ethyl ≈ unsubstituted carboxamide > N-cyclopropyl.[3] The combination of a 5'-(N-Methylcarboxamido) group with an N⁶-benzyladenosine scaffold can increase A₃ receptor selectivity by 37- to 56-fold.[3] The 5'-uronamide moiety is generally well-tolerated at all adenosine receptor subtypes.[3]

  • C2-Position Modifications: Substitution at the C2-position of the adenine (B156593) ring is a common strategy to enhance A₂ₐ selectivity. For example, CGS 21680, a 2-substituted NECA derivative, exhibits 140-fold selectivity for the A₂ₐ receptor.[4] Combining substitutions at both the C2 and N⁶ positions can have complex effects; additivity in enhancing A₂ selectivity is observed primarily when an A₁-selective group is present at the N⁶ position.[5] Recently, N⁶- and C2-substituted NECA analogs have also been identified as potent agonists for the human A₂ₑ receptor.[6]

Data Presentation: Comparative Receptor Affinity and Functional Potency

The following tables summarize the binding affinities (Kᵢ) and functional potencies (EC₅₀) of NECA and several of its key structural analogs at human adenosine receptor subtypes.

Table 1: Binding Affinity (Kᵢ, nM) of NECA and Analogs at Human Adenosine Receptors

CompoundN⁶-Substituent5'-Substituent2'-SubstituentA₁ Kᵢ (nM)A₂ₐ Kᵢ (nM)A₂ₑ EC₅₀ (µM)A₃ Kᵢ (nM)Reference(s)
NECAHN-EthylcarboxamidoH14202.46.2
N⁶-Benzyl-NECABenzylN-EthylcarboxamidoH----[3]
5'-N-Methyl-N⁶-(3-iodobenzyl)adenosine3-IodobenzylN-MethylcarboxamidoH~55~55-1.1[3]
CGS 21680HN-Ethylcarboxamidop-(carboxyethyl)phenethylamino300021-3400[4]
CPACyclopentylHydroxymethylH0.7280>10100[4]
CCPACyclopentylHydroxymethylCl0.2300>10100[4]
Compound 24*4-[(phenylcarbamoyl)-methoxy]-phenylN-EthylcarboxamidoH>10000>100000.0073>10000[6]

Note: Data for Compound 24 is presented as EC₅₀ for A₂ₑ and Kᵢ >10000 nM for other receptors, indicating high selectivity.

Experimental Protocols

The characterization of these analogs relies on standardized in vitro assays. Below are detailed methodologies for two key experiments.

1. Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.

  • Membrane Preparation:

    • CHO-K1 cells stably transfected with the human adenosine receptor subtype of interest (A₁, A₂ₐ, or A₃) are cultured and harvested.

    • Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at low speed (e.g., 500 x g) to remove nuclei and debris.

    • The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

  • Assay Procedure:

    • In a 96-well plate, incubate the cell membranes (20-50 µg protein) with a specific radioligand at a concentration near its Kₔ value. Examples include [³H]CPA for A₁, [³H]CGS 21680 for A₂ₐ, and [¹²⁵I]AB-MECA for A₃.[3]

    • Add increasing concentrations of the unlabeled test compound (e.g., NECA analog).

    • Total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of a high concentration of a non-radioactive agonist or antagonist (e.g., 10 µM NECA).

    • Incubate the mixture for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 25°C).

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold buffer to remove unbound radioactivity.

    • Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Kᵢ) for the test compound using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

2. cAMP Functional Assay

This assay measures the functional activity of a compound by quantifying its effect on the intracellular second messenger cyclic AMP (cAMP), which is modulated by adenosine receptors. A₁ and A₃ receptors typically inhibit adenylyl cyclase (decreasing cAMP), while A₂ₐ and A₂ₑ receptors stimulate it (increasing cAMP).[1]

  • Cell Culture and Treatment:

    • Plate cells expressing the target receptor (e.g., CHO-hA₂ₑ) in a multi-well plate and grow to near confluency.

    • Pre-treat the cells with a phosphodiesterase inhibitor like rolipram (B1679513) for 20-30 minutes to prevent cAMP degradation.

    • For A₁/A₃ assays, stimulate adenylyl cyclase with forskolin. Then, add varying concentrations of the test agonist to measure the inhibition of forskolin-stimulated cAMP accumulation.

    • For A₂ₐ/A₂ₑ assays, add varying concentrations of the test agonist to measure the stimulation of cAMP production.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis:

    • Generate concentration-response curves by plotting the cAMP level against the logarithm of the agonist concentration.

    • Use non-linear regression (sigmoidal dose-response) to determine the EC₅₀ (concentration of agonist that produces 50% of the maximal response) and Eₘₐₓ (maximum effect) values.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental logic discussed.

Adenosine_Signaling_Pathway cluster_receptor Adenosine Receptors cluster_gprotein G Proteins cluster_effector Effector & Second Messenger A1 A1 Gi Gαi/o A1->Gi A3 A3 A3->Gi A2A A2A Gs Gαs A2A->Gs A2B A2B A2B->Gs AC Adenylyl Cyclase Gi->AC Gs->AC cAMP cAMP AC->cAMP ATP to cAMP Binding_Assay_Workflow prep 1. Membrane Preparation (Transfected Cells) incubate 2. Incubation (Membranes + Radioligand + Analog) prep->incubate filter 3. Rapid Filtration (Separate Bound/Free Ligand) incubate->filter count 4. Scintillation Counting (Measure Radioactivity) filter->count analyze 5. Data Analysis (Calculate IC50 and Ki) count->analyze SAR_Logic cluster_mods Structural Modifications cluster_selectivity Receptor Selectivity Adenosine_Scaffold Adenosine Scaffold N6 N6-Position (e.g., Benzyl, Cyclopentyl) C5 5'-Position (e.g., N-Methyluronamide) C2 C2-Position (e.g., Chloro, Arylamino) A1_Sel A1 Selectivity N6->A1_Sel Cycloalkyl A3_Sel A3 Selectivity N6->A3_Sel Subst. Benzyl A2B_Sel A2B Selectivity N6->A2B_Sel Specific Combinations C5->A3_Sel N-Methyl A2A_Sel A2A Selectivity C2->A2A_Sel Arylamino C2->A2B_Sel Specific Combinations

References

A Comparative Guide to Structural Analogs of N6-Benzyl-5'-ethylcarboxamido Adenosine (NECA) and Their Receptor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural analogs of N6-Benzyl-5'-ethylcarboxamido Adenosine (NECA), a potent but non-selective adenosine receptor agonist. The development of analogs with enhanced selectivity for the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃) is crucial for therapeutic applications, targeting conditions ranging from cardiovascular diseases and inflammation to neurological disorders. This document summarizes key structure-activity relationships (SAR), presents quantitative data in tabular format, details common experimental protocols, and provides visual diagrams of relevant pathways and workflows.

Adenosine is a ubiquitous nucleoside that modulates numerous physiological processes by activating four G protein-coupled receptors (GPCRs): A₁, A₂ₐ, A₂ₑ, and A₃.[1][2] While NECA is a high-affinity agonist at A₁, A₂ₐ, and A₃ receptors, its lack of selectivity limits its therapeutic utility. Consequently, extensive research has focused on modifying the NECA scaffold to develop analogs with improved subtype selectivity and potency.

Structure-Activity Relationships (SAR)

The affinity and selectivity of NECA analogs are primarily determined by substitutions at three key positions: the N⁶-position of the purine ring, the 5'-position of the ribose sugar, and the C2-position of the purine ring.

  • N⁶-Position Modifications: The N⁶-benzyl group is a critical determinant of A₃ receptor affinity. Introducing substituents on this benzyl ring can fine-tune both potency and selectivity. For instance, N⁶-(3-substituted-benzyl)adenosines are considered optimal for A₃ potency and selectivity.[3] Specifically, a 3-iodobenzyl group coupled with a 5'-N-methyluronamide modification results in a compound with a Kᵢ of 1.1 nM at the A₃ receptor and 50-fold selectivity over A₁ and A₂ₐ receptors.[3] In contrast, N⁶-substituents like cyclopentyl or cyclohexyl groups generally confer high A₁ selectivity.[4]

  • 5'-Position Modifications: Modifications of the 5'-ethylcarboxamido group significantly influence A₃ selectivity. The order of preference for A₃ selectivity is N-methyl > N-ethyl ≈ unsubstituted carboxamide > N-cyclopropyl.[3] The combination of a 5'-(N-Methylcarboxamido) group with an N⁶-benzyladenosine scaffold can increase A₃ receptor selectivity by 37- to 56-fold.[3] The 5'-uronamide moiety is generally well-tolerated at all adenosine receptor subtypes.[3]

  • C2-Position Modifications: Substitution at the C2-position of the adenine ring is a common strategy to enhance A₂ₐ selectivity. For example, CGS 21680, a 2-substituted NECA derivative, exhibits 140-fold selectivity for the A₂ₐ receptor.[4] Combining substitutions at both the C2 and N⁶ positions can have complex effects; additivity in enhancing A₂ selectivity is observed primarily when an A₁-selective group is present at the N⁶ position.[5] Recently, N⁶- and C2-substituted NECA analogs have also been identified as potent agonists for the human A₂ₑ receptor.[6]

Data Presentation: Comparative Receptor Affinity and Functional Potency

The following tables summarize the binding affinities (Kᵢ) and functional potencies (EC₅₀) of NECA and several of its key structural analogs at human adenosine receptor subtypes.

Table 1: Binding Affinity (Kᵢ, nM) of NECA and Analogs at Human Adenosine Receptors

CompoundN⁶-Substituent5'-Substituent2'-SubstituentA₁ Kᵢ (nM)A₂ₐ Kᵢ (nM)A₂ₑ EC₅₀ (µM)A₃ Kᵢ (nM)Reference(s)
NECAHN-EthylcarboxamidoH14202.46.2
N⁶-Benzyl-NECABenzylN-EthylcarboxamidoH----[3]
5'-N-Methyl-N⁶-(3-iodobenzyl)adenosine3-IodobenzylN-MethylcarboxamidoH~55~55-1.1[3]
CGS 21680HN-Ethylcarboxamidop-(carboxyethyl)phenethylamino300021-3400[4]
CPACyclopentylHydroxymethylH0.7280>10100[4]
CCPACyclopentylHydroxymethylCl0.2300>10100[4]
Compound 24*4-[(phenylcarbamoyl)-methoxy]-phenylN-EthylcarboxamidoH>10000>100000.0073>10000[6]

Note: Data for Compound 24 is presented as EC₅₀ for A₂ₑ and Kᵢ >10000 nM for other receptors, indicating high selectivity.

Experimental Protocols

The characterization of these analogs relies on standardized in vitro assays. Below are detailed methodologies for two key experiments.

1. Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.

  • Membrane Preparation:

    • CHO-K1 cells stably transfected with the human adenosine receptor subtype of interest (A₁, A₂ₐ, or A₃) are cultured and harvested.

    • Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at low speed (e.g., 500 x g) to remove nuclei and debris.

    • The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

  • Assay Procedure:

    • In a 96-well plate, incubate the cell membranes (20-50 µg protein) with a specific radioligand at a concentration near its Kₔ value. Examples include [³H]CPA for A₁, [³H]CGS 21680 for A₂ₐ, and [¹²⁵I]AB-MECA for A₃.[3]

    • Add increasing concentrations of the unlabeled test compound (e.g., NECA analog).

    • Total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of a high concentration of a non-radioactive agonist or antagonist (e.g., 10 µM NECA).

    • Incubate the mixture for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 25°C).

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold buffer to remove unbound radioactivity.

    • Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Kᵢ) for the test compound using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

2. cAMP Functional Assay

This assay measures the functional activity of a compound by quantifying its effect on the intracellular second messenger cyclic AMP (cAMP), which is modulated by adenosine receptors. A₁ and A₃ receptors typically inhibit adenylyl cyclase (decreasing cAMP), while A₂ₐ and A₂ₑ receptors stimulate it (increasing cAMP).[1]

  • Cell Culture and Treatment:

    • Plate cells expressing the target receptor (e.g., CHO-hA₂ₑ) in a multi-well plate and grow to near confluency.

    • Pre-treat the cells with a phosphodiesterase inhibitor like rolipram for 20-30 minutes to prevent cAMP degradation.

    • For A₁/A₃ assays, stimulate adenylyl cyclase with forskolin. Then, add varying concentrations of the test agonist to measure the inhibition of forskolin-stimulated cAMP accumulation.

    • For A₂ₐ/A₂ₑ assays, add varying concentrations of the test agonist to measure the stimulation of cAMP production.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis:

    • Generate concentration-response curves by plotting the cAMP level against the logarithm of the agonist concentration.

    • Use non-linear regression (sigmoidal dose-response) to determine the EC₅₀ (concentration of agonist that produces 50% of the maximal response) and Eₘₐₓ (maximum effect) values.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental logic discussed.

Adenosine_Signaling_Pathway cluster_receptor Adenosine Receptors cluster_gprotein G Proteins cluster_effector Effector & Second Messenger A1 A1 Gi Gαi/o A1->Gi A3 A3 A3->Gi A2A A2A Gs Gαs A2A->Gs A2B A2B A2B->Gs AC Adenylyl Cyclase Gi->AC Gs->AC cAMP cAMP AC->cAMP ATP to cAMP Binding_Assay_Workflow prep 1. Membrane Preparation (Transfected Cells) incubate 2. Incubation (Membranes + Radioligand + Analog) prep->incubate filter 3. Rapid Filtration (Separate Bound/Free Ligand) incubate->filter count 4. Scintillation Counting (Measure Radioactivity) filter->count analyze 5. Data Analysis (Calculate IC50 and Ki) count->analyze SAR_Logic cluster_mods Structural Modifications cluster_selectivity Receptor Selectivity Adenosine_Scaffold Adenosine Scaffold N6 N6-Position (e.g., Benzyl, Cyclopentyl) C5 5'-Position (e.g., N-Methyluronamide) C2 C2-Position (e.g., Chloro, Arylamino) A1_Sel A1 Selectivity N6->A1_Sel Cycloalkyl A3_Sel A3 Selectivity N6->A3_Sel Subst. Benzyl A2B_Sel A2B Selectivity N6->A2B_Sel Specific Combinations C5->A3_Sel N-Methyl A2A_Sel A2A Selectivity C2->A2A_Sel Arylamino C2->A2B_Sel Specific Combinations

References

Investigating cytotoxic effects of N6-Benzyl-5'-ethylcarboxamido Adenosine in tumor models.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of A3 Adenosine (B11128) Receptor Agonists in Tumor Models

For researchers and drug development professionals navigating the complex landscape of cancer therapeutics, adenosine receptor agonists have emerged as a promising class of compounds. Among these, N6-Benzyl-5'-ethylcarboxamido Adenosine (BNECA), a selective A3 adenosine receptor (A3AR) agonist, is a subject of growing interest for its potential cytotoxic effects against tumor cells. This guide provides a comparative overview of the cytotoxic profiles of A3AR agonists, with a focus on contextualizing the potential efficacy of BNECA, and presents detailed experimental protocols and signaling pathway visualizations to support further investigation.

While direct comparative studies detailing the cytotoxic effects of BNECA across a wide range of tumor models are still emerging, a clearer picture of its potential can be gleaned from the performance of other selective A3AR agonists. The A3 adenosine receptor is unique in that its activation can lead to either cell protection or cell death, a duality that appears to be dependent on the specific cellular context and agonist concentration.[1] In many cancer cell lines, however, upregulation of A3AR has been observed, presenting a viable target for therapeutic intervention.[1][2]

Comparative Cytotoxicity of A3 Adenosine Receptor Agonists

The following table summarizes the cytotoxic effects of various A3AR agonists against different cancer cell lines. This data, gathered from multiple studies, provides a benchmark for anticipating the potential efficacy of BNECA. It is important to note that direct comparison is challenging due to variations in experimental conditions between studies.

CompoundCancer Cell LineAssayKey FindingsReference
IB-MECA MCF-7 (Breast Cancer)MTT AssaySignificant cell death at concentrations >10 µM after 48 hours.[3]
MDA-MB-468 (Breast Cancer)MTT AssaySignificant cell death at concentrations >10 µM after 48 hours.[3]
HL-60 (Promyelocytic Leukemia)Apoptosis AssayInduced apoptosis.[4]
Lung Cancer CellsApoptosis AssayInduced apoptosis via deregulation of the Wnt signaling pathway.[4]
thio-Cl-IB-MECA HL-60 (Promyelocytic Leukemia)Western BlotDownregulated β-catenin, p-GSK3-β, and p-Akt.[4]
Lung Cancer CellsWestern BlotDownregulated β-catenin, p-GSK3-β, and p-Akt.[4]
N6-benzyladenosine T24 (Bladder Carcinoma)Cell Cycle & Apoptosis AssaysInhibited growth by G0/G1 arrest and induced apoptosis via caspase-3 activation.[5]
Glioma CellsApoptosis & Proliferation AssaysSelectively targeted glioma cells, inducing intrinsic apoptosis pathways.[6]

Experimental Protocols

To facilitate the replication and expansion of research in this area, detailed methodologies for key cytotoxicity experiments are provided below.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound (BNECA) and other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of BNECA and other test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-only wells as a negative control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest both adherent and floating cells from the culture plates. Wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the samples on a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizing the Mechanism: Signaling Pathways and Workflows

To better understand the processes involved in BNECA's cytotoxic effects, the following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows.

G cluster_0 Experimental Workflow: Cytotoxicity Assessment A Cancer Cell Culture B Treatment with BNECA (and Alternatives) A->B C Incubation (24-72 hours) B->C D Cytotoxicity Assay (e.g., MTT, Apoptosis) C->D E Data Analysis (IC50, % Apoptosis) D->E

Caption: A generalized workflow for assessing the cytotoxic effects of BNECA.

G cluster_1 A3 Adenosine Receptor Signaling Pathway BNECA BNECA A3AR A3 Adenosine Receptor BNECA->A3AR Gi Gi Protein A3AR->Gi PLC Phospholipase C A3AR->PLC activation AC Adenylyl Cyclase Gi->AC inhibition cAMP ↓ cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca2+]i IP3->Ca PKC PKC Activation DAG->PKC MAPK MAPK Pathway PKC->MAPK Apoptosis Apoptosis MAPK->Apoptosis

Caption: A simplified diagram of the A3AR signaling cascade leading to apoptosis.

Conclusion

This compound holds significant promise as a cytotoxic agent for cancer therapy, primarily through its action as a selective A3 adenosine receptor agonist. While direct comparative efficacy data is still being established, the broader landscape of A3AR agonists demonstrates a clear potential for inducing cell death in various tumor models. The experimental protocols and pathway diagrams provided herein offer a foundational resource for researchers to further explore and validate the therapeutic potential of BNECA and related compounds. Future studies should focus on direct, head-to-head comparisons of BNECA with other adenosine receptor agonists and standard-of-care chemotherapeutics to definitively establish its position in the oncology drug development pipeline.

References

Investigating cytotoxic effects of N6-Benzyl-5'-ethylcarboxamido Adenosine in tumor models.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of A3 Adenosine Receptor Agonists in Tumor Models

For researchers and drug development professionals navigating the complex landscape of cancer therapeutics, adenosine receptor agonists have emerged as a promising class of compounds. Among these, N6-Benzyl-5'-ethylcarboxamido Adenosine (BNECA), a selective A3 adenosine receptor (A3AR) agonist, is a subject of growing interest for its potential cytotoxic effects against tumor cells. This guide provides a comparative overview of the cytotoxic profiles of A3AR agonists, with a focus on contextualizing the potential efficacy of BNECA, and presents detailed experimental protocols and signaling pathway visualizations to support further investigation.

While direct comparative studies detailing the cytotoxic effects of BNECA across a wide range of tumor models are still emerging, a clearer picture of its potential can be gleaned from the performance of other selective A3AR agonists. The A3 adenosine receptor is unique in that its activation can lead to either cell protection or cell death, a duality that appears to be dependent on the specific cellular context and agonist concentration.[1] In many cancer cell lines, however, upregulation of A3AR has been observed, presenting a viable target for therapeutic intervention.[1][2]

Comparative Cytotoxicity of A3 Adenosine Receptor Agonists

The following table summarizes the cytotoxic effects of various A3AR agonists against different cancer cell lines. This data, gathered from multiple studies, provides a benchmark for anticipating the potential efficacy of BNECA. It is important to note that direct comparison is challenging due to variations in experimental conditions between studies.

CompoundCancer Cell LineAssayKey FindingsReference
IB-MECA MCF-7 (Breast Cancer)MTT AssaySignificant cell death at concentrations >10 µM after 48 hours.[3]
MDA-MB-468 (Breast Cancer)MTT AssaySignificant cell death at concentrations >10 µM after 48 hours.[3]
HL-60 (Promyelocytic Leukemia)Apoptosis AssayInduced apoptosis.[4]
Lung Cancer CellsApoptosis AssayInduced apoptosis via deregulation of the Wnt signaling pathway.[4]
thio-Cl-IB-MECA HL-60 (Promyelocytic Leukemia)Western BlotDownregulated β-catenin, p-GSK3-β, and p-Akt.[4]
Lung Cancer CellsWestern BlotDownregulated β-catenin, p-GSK3-β, and p-Akt.[4]
N6-benzyladenosine T24 (Bladder Carcinoma)Cell Cycle & Apoptosis AssaysInhibited growth by G0/G1 arrest and induced apoptosis via caspase-3 activation.[5]
Glioma CellsApoptosis & Proliferation AssaysSelectively targeted glioma cells, inducing intrinsic apoptosis pathways.[6]

Experimental Protocols

To facilitate the replication and expansion of research in this area, detailed methodologies for key cytotoxicity experiments are provided below.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound (BNECA) and other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of BNECA and other test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-only wells as a negative control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest both adherent and floating cells from the culture plates. Wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the samples on a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizing the Mechanism: Signaling Pathways and Workflows

To better understand the processes involved in BNECA's cytotoxic effects, the following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows.

G cluster_0 Experimental Workflow: Cytotoxicity Assessment A Cancer Cell Culture B Treatment with BNECA (and Alternatives) A->B C Incubation (24-72 hours) B->C D Cytotoxicity Assay (e.g., MTT, Apoptosis) C->D E Data Analysis (IC50, % Apoptosis) D->E

Caption: A generalized workflow for assessing the cytotoxic effects of BNECA.

G cluster_1 A3 Adenosine Receptor Signaling Pathway BNECA BNECA A3AR A3 Adenosine Receptor BNECA->A3AR Gi Gi Protein A3AR->Gi PLC Phospholipase C A3AR->PLC activation AC Adenylyl Cyclase Gi->AC inhibition cAMP ↓ cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca2+]i IP3->Ca PKC PKC Activation DAG->PKC MAPK MAPK Pathway PKC->MAPK Apoptosis Apoptosis MAPK->Apoptosis

Caption: A simplified diagram of the A3AR signaling cascade leading to apoptosis.

Conclusion

This compound holds significant promise as a cytotoxic agent for cancer therapy, primarily through its action as a selective A3 adenosine receptor agonist. While direct comparative efficacy data is still being established, the broader landscape of A3AR agonists demonstrates a clear potential for inducing cell death in various tumor models. The experimental protocols and pathway diagrams provided herein offer a foundational resource for researchers to further explore and validate the therapeutic potential of BNECA and related compounds. Future studies should focus on direct, head-to-head comparisons of BNECA with other adenosine receptor agonists and standard-of-care chemotherapeutics to definitively establish its position in the oncology drug development pipeline.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of N6-Benzyl-5'-ethylcarboxamido Adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The proper handling and disposal of N6-Benzyl-5'-ethylcarboxamido Adenosine (B11128), a selective A3 adenosine receptor agonist, are critical for ensuring laboratory safety, environmental protection, and regulatory compliance.[1][2][3] Adherence to the following procedures will mitigate risks associated with this potent research compound. This guide provides a direct, step-by-step plan for its safe disposal.

Immediate Safety and Handling Protocols

All personnel handling N6-Benzyl-5'-ethylcarboxamido Adenosine must be thoroughly trained on its potential hazards and the required safety protocols. Engineering controls, such as a chemical fume hood or biological safety cabinet, should be utilized when handling the solid compound or preparing solutions.

A comprehensive personal protective equipment (PPE) regimen is mandatory:

  • Gloves: Chemically resistant gloves, such as nitrile, are required. Double-gloving is recommended.[4]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.[4]

  • Lab Coat: A dedicated lab coat must be worn.

  • Respiratory Protection: In situations where there is a risk of aerosolization or when handling large quantities of powder, a NIOSH-approved respirator is necessary.[5]

In the event of a spill, the area should be immediately evacuated and secured. Only trained personnel equipped with appropriate PPE should perform spill cleanup. The spilled material should be absorbed with an inert material, collected in a sealed container for hazardous waste disposal, and the area must be decontaminated.[5]

Step-by-Step Disposal Procedures

The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste.[4] Waste must be segregated at the point of generation into appropriately labeled containers.

  • Unused or Expired Compound (Bulk Waste):

    • Classification: Unused or expired this compound is considered "bulk" chemical waste and is regulated as hazardous waste.[5]

    • Containment: The original vial or a securely sealed, chemically compatible container must be used. The container must be clearly labeled "Hazardous Waste: this compound".[5]

    • Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EH&S) department for disposal via incineration at a licensed hazardous waste facility. Do not dispose of this compound down the drain or in regular trash. [4][5]

  • Contaminated Labware (Trace Waste):

    • Classification: Items with minimal residual contamination, such as used vials, pipette tips, gloves, and bench paper, are considered "trace" chemical waste.[5]

    • Containment: Place these items in a designated, puncture-resistant container that is clearly labeled "Trace Chemical Waste".[5]

    • Disposal: These containers should be collected by EH&S for incineration.[5]

  • Liquid Waste (Solutions):

    • Classification: Aqueous and solvent-based solutions containing this compound are considered hazardous liquid waste.[4]

    • Containment: Collect all liquid waste in a sealed, leak-proof container. The container must be clearly labeled with the contents, including the full chemical name and the words "Hazardous Waste".[4][5]

    • Disposal: Arrange for EH&S pickup. Do not pour liquid waste containing this compound down the drain. [4][5]

Summary of Disposal Procedures
Waste TypeClassificationContainer RequirementsDisposal Method
Unused/Expired Compound Bulk Hazardous WasteOriginal or chemically compatible, sealed, and clearly labeled container.EH&S pickup for incineration.
Contaminated Labware Trace Hazardous WasteDesignated, puncture-resistant, and clearly labeled container.EH&S pickup for incineration.
Liquid Solutions Hazardous Liquid WasteSealed, leak-proof, and clearly labeled container with full chemical name.EH&S pickup.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Generation of this compound Waste waste_type Identify Waste Type start->waste_type solid_bulk Solid (Bulk) Unused/Expired Compound waste_type->solid_bulk Bulk Solid solid_trace Solid (Trace) Contaminated Labware waste_type->solid_trace Trace Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid contain_bulk Contain in sealed, labeled hazardous waste container solid_bulk->contain_bulk contain_trace Contain in puncture-resistant, labeled trace waste container solid_trace->contain_trace contain_liquid Contain in sealed, leak-proof, labeled hazardous liquid waste container liquid->contain_liquid contact_ehs Contact Environmental Health & Safety (EH&S) for pickup contain_bulk->contact_ehs contain_trace->contact_ehs contain_liquid->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Proper Disposal of N6-Benzyl-5'-ethylcarboxamido Adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The proper handling and disposal of N6-Benzyl-5'-ethylcarboxamido Adenosine, a selective A3 adenosine receptor agonist, are critical for ensuring laboratory safety, environmental protection, and regulatory compliance.[1][2][3] Adherence to the following procedures will mitigate risks associated with this potent research compound. This guide provides a direct, step-by-step plan for its safe disposal.

Immediate Safety and Handling Protocols

All personnel handling this compound must be thoroughly trained on its potential hazards and the required safety protocols. Engineering controls, such as a chemical fume hood or biological safety cabinet, should be utilized when handling the solid compound or preparing solutions.

A comprehensive personal protective equipment (PPE) regimen is mandatory:

  • Gloves: Chemically resistant gloves, such as nitrile, are required. Double-gloving is recommended.[4]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.[4]

  • Lab Coat: A dedicated lab coat must be worn.

  • Respiratory Protection: In situations where there is a risk of aerosolization or when handling large quantities of powder, a NIOSH-approved respirator is necessary.[5]

In the event of a spill, the area should be immediately evacuated and secured. Only trained personnel equipped with appropriate PPE should perform spill cleanup. The spilled material should be absorbed with an inert material, collected in a sealed container for hazardous waste disposal, and the area must be decontaminated.[5]

Step-by-Step Disposal Procedures

The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste.[4] Waste must be segregated at the point of generation into appropriately labeled containers.

  • Unused or Expired Compound (Bulk Waste):

    • Classification: Unused or expired this compound is considered "bulk" chemical waste and is regulated as hazardous waste.[5]

    • Containment: The original vial or a securely sealed, chemically compatible container must be used. The container must be clearly labeled "Hazardous Waste: this compound".[5]

    • Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EH&S) department for disposal via incineration at a licensed hazardous waste facility. Do not dispose of this compound down the drain or in regular trash. [4][5]

  • Contaminated Labware (Trace Waste):

    • Classification: Items with minimal residual contamination, such as used vials, pipette tips, gloves, and bench paper, are considered "trace" chemical waste.[5]

    • Containment: Place these items in a designated, puncture-resistant container that is clearly labeled "Trace Chemical Waste".[5]

    • Disposal: These containers should be collected by EH&S for incineration.[5]

  • Liquid Waste (Solutions):

    • Classification: Aqueous and solvent-based solutions containing this compound are considered hazardous liquid waste.[4]

    • Containment: Collect all liquid waste in a sealed, leak-proof container. The container must be clearly labeled with the contents, including the full chemical name and the words "Hazardous Waste".[4][5]

    • Disposal: Arrange for EH&S pickup. Do not pour liquid waste containing this compound down the drain. [4][5]

Summary of Disposal Procedures
Waste TypeClassificationContainer RequirementsDisposal Method
Unused/Expired Compound Bulk Hazardous WasteOriginal or chemically compatible, sealed, and clearly labeled container.EH&S pickup for incineration.
Contaminated Labware Trace Hazardous WasteDesignated, puncture-resistant, and clearly labeled container.EH&S pickup for incineration.
Liquid Solutions Hazardous Liquid WasteSealed, leak-proof, and clearly labeled container with full chemical name.EH&S pickup.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Generation of this compound Waste waste_type Identify Waste Type start->waste_type solid_bulk Solid (Bulk) Unused/Expired Compound waste_type->solid_bulk Bulk Solid solid_trace Solid (Trace) Contaminated Labware waste_type->solid_trace Trace Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid contain_bulk Contain in sealed, labeled hazardous waste container solid_bulk->contain_bulk contain_trace Contain in puncture-resistant, labeled trace waste container solid_trace->contain_trace contain_liquid Contain in sealed, leak-proof, labeled hazardous liquid waste container liquid->contain_liquid contact_ehs Contact Environmental Health & Safety (EH&S) for pickup contain_bulk->contact_ehs contain_trace->contact_ehs contain_liquid->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N6-Benzyl-5'-ethylcarboxamido Adenosine

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is mandatory for all personnel handling N6-Benzyl-5'-ethylcarboxamido Adenosine (B11128) to minimize exposure through inhalation, skin contact, or accidental ingestion.

Recommended PPE for Laboratory Operations:

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash gogglesChemical-resistant nitrile gloves (double-gloving recommended)Laboratory coatN95 or higher-rated respirator
Solution Preparation and Handling Chemical splash gogglesChemical-resistant nitrile glovesLaboratory coatNot generally required if handled in a certified chemical fume hood
Experimental Procedures Chemical splash

Safeguarding Your Research: A Comprehensive Guide to Handling N6-Benzyl-5'-ethylcarboxamido Adenosine

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is mandatory for all personnel handling N6-Benzyl-5'-ethylcarboxamido Adenosine to minimize exposure through inhalation, skin contact, or accidental ingestion.

Recommended PPE for Laboratory Operations:

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash gogglesChemical-resistant nitrile gloves (double-gloving recommended)Laboratory coatN95 or higher-rated respirator
Solution Preparation and Handling Chemical splash gogglesChemical-resistant nitrile glovesLaboratory coatNot generally required if handled in a certified chemical fume hood
Experimental Procedures Chemical splash

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.